3-Azidopropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-azidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-5-2-1-3(7)8/h1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPVUXAMZQBALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171759 | |
| Record name | Azidopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18523-47-2 | |
| Record name | 3-Azidopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18523-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azidopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AZIDOPROPANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZIDOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXM5HY6VUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to the Synthesis of 3-Azidopropanoic Acid: Protocol, Principles, and Applications
This technical guide provides a comprehensive overview of the synthesis of 3-azidopropanoic acid, a valuable bifunctional molecule widely utilized in bioconjugation and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction: The Versatility of this compound
This compound is a hetero-bifunctional linker molecule characterized by a terminal carboxylic acid and an azide group.[2][3][4] This unique structure allows for sequential or orthogonal conjugation strategies. The carboxylic acid can be activated to react with primary amines, such as those on lysine residues in proteins, to form stable amide bonds.[4] The azide moiety serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[3][5][6] This bioorthogonal reactivity makes this compound an indispensable tool in chemical biology, proteomics, and the development of antibody-drug conjugates (ADCs).[1][7][8]
Core Synthesis Protocol: Nucleophilic Substitution of 3-Bromopropanoic Acid
The most common and direct route to this compound involves the nucleophilic substitution of 3-bromopropanoic acid with sodium azide. This method is favored for its reliability and relatively straightforward execution.
Underlying Mechanism: An S_N2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom.[9][10] This concerted step involves the simultaneous formation of the carbon-nitrogen bond and cleavage of the carbon-bromine bond, leading to an inversion of stereochemistry at the reaction center if a chiral substrate were used.[11]
Caption: S_N2 reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
3-Bromopropanoic acid
-
Sodium azide (NaN₃)
-
Acetone (or other suitable polar aprotic solvent)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (HCl), dilute solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromopropanoic acid in acetone. Add sodium azide to the solution. A molar excess of sodium azide is typically used to ensure complete conversion of the starting material.
-
Reaction: The mixture is stirred vigorously and heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in deionized water. The aqueous solution is then acidified with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, making the product soluble in organic solvents. The aqueous layer is extracted multiple times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
Purification and Characterization
The crude product can be further purified by column chromatography or recrystallization if necessary. The purity and identity of the final product should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum of this compound would be expected to show two characteristic triplets corresponding to the two methylene groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a strong, sharp absorption band around 2100 cm⁻¹, characteristic of the azide functional group, and a broad absorption for the carboxylic acid O-H stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
| Parameter | Typical Value | Rationale |
| Molar Ratio (NaN₃:Substrate) | 1.1 - 1.5 : 1 | Ensures complete consumption of the limiting reagent, 3-bromopropanoic acid. |
| Solvent | Acetone, DMF, DMSO | Polar aprotic solvents are preferred as they solvate the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively free, enhancing its reactivity. |
| Reaction Temperature | Reflux | Heating increases the reaction rate, allowing for a reasonable reaction time. |
| Reaction Time | 2 - 24 hours | Dependent on scale and temperature; monitored by TLC for completion. |
| Extraction pH | 2 - 3 | Protonation of the carboxylic acid group makes the product less water-soluble and more soluble in organic extraction solvents. |
| Expected Yield | 70 - 90% | Varies based on reaction scale and purification method. |
Alternative Synthesis Routes
While the reaction of 3-bromopropanoic acid with sodium azide is the most prevalent method, other synthetic strategies exist.
From β-Alanine
An alternative approach involves the diazotization of β-alanine (3-aminopropanoic acid) followed by treatment with an azide source. However, this method can be less straightforward and may result in lower yields compared to the nucleophilic substitution route. β-Alanine itself is produced industrially through various methods, including the reaction of ammonia with β-propiolactone.[12]
Caption: Comparison of primary and alternative synthesis routes for this compound.
Safety and Handling: A Critical Consideration
The synthesis of this compound requires strict adherence to safety protocols, primarily due to the use of sodium azide.
Sodium Azide (NaN₃) Hazards:
-
High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[13][14] It can inhibit cytochrome oxidase, similar to cyanide.
-
Explosion Risk: While sodium azide itself is thermally stable to a degree, it can form highly explosive heavy metal azides when in contact with metals such as lead, copper, mercury, silver, and gold.[14][15] Therefore, the use of metal spatulas or contact with metal surfaces should be strictly avoided.[13][15] It can also form the explosive and toxic hydrazoic acid (HN₃) upon contact with strong acids.[13][15]
-
Waste Disposal: Azide-containing waste is considered hazardous and must be disposed of according to institutional guidelines.[14][16] Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[14][15]
Personal Protective Equipment (PPE):
-
Wear a lab coat, closed-toe shoes, and chemical safety goggles at all times.[14][17]
-
It is highly recommended to wear double nitrile gloves when handling sodium azide.[17]
-
All manipulations involving solid sodium azide or concentrated solutions should be performed in a certified chemical fume hood.[16][17]
Spill Response:
-
In case of a small spill of solid sodium azide, carefully sweep it up, avoiding dust formation.[17] A cloth dampened with a slightly alkaline soap solution can be used to minimize dust.[17]
-
For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel.[13]
Conclusion
The synthesis of this compound via nucleophilic substitution is a robust and efficient method for producing this versatile chemical tool. A thorough understanding of the underlying S_N2 mechanism, careful execution of the experimental protocol, and unwavering attention to safety are paramount for a successful and safe synthesis. The unique properties of this compound will undoubtedly continue to drive innovation in bioconjugation, drug delivery, and materials science.
References
- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.).
- Sodium Azide NaN3 - Division of Research Safety | Illinois. (2019, September 19).
- Lab Safety Guideline: Sodium Azide. (n.d.).
- How do you synthesise an azide from a halide? - TutorChase. (n.d.).
- Sodium Azide - Environment, Health & Safety. (n.d.).
- Sodium Azide - Yale Environmental Health & Safety. (n.d.).
- Video: Preparation of 1° Amines: Azide Synthesis - JoVE. (2023, April 30).
- Solved Mechanism of azide synthesis: Step 1: Nucleophilic | Chegg.com. (2023, March 25).
- Alkyl azide synthesis by azidonation, hydroazidation or substitution. (n.d.).
- Application Notes and Protocols for Protein Labeling with this compound NHS Ester - Benchchem. (n.d.).
- The Role of this compound in Pharmaceutical Intermediates. (n.d.).
- By which mechanism would azide react with alcohols or alkyl halides? (2015, December 17).
- This compound | 18523-47-2 - ChemicalBook. (2025, October 14).
- 3-Azidopropionic Acid, 18523-47-2 - BroadPharm. (n.d.).
- CAS 18523-47-2: this compound | CymitQuimica. (n.d.).
- 3-Azidopropionic acid - CF Plus Chemicals. (n.d.).
- This compound | 18523-47-2 - TCI Chemicals. (n.d.).
- β-Alanine - Wikipedia. (n.d.).
- Bioconjugation application notes. (n.d.).
- BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. (n.d.).
- 3-aminopropanoic acid - beta-alanine - WikiGenes. (n.d.).
- 3-AMINOPROPANOIC ACID - Ataman Kimya. (n.d.).
- CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents. (n.d.).
- Click chemistry Activators - Interchim. (n.d.).
- Propanoic acid, 3-bromo- - the NIST WebBook. (n.d.).
- 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards. (n.d.).
- This compound 95% | CAS: 18523-47-2 | AChemBlock. (n.d.).
- Advances in the synthesis of β-alanine - PMC - PubMed Central. (n.d.).
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- When (S)-2-bromopropanoic acid \left[(S) - Filo. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 18523-47-2 [chemicalbook.com]
- 4. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 5. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. tutorchase.com [tutorchase.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. When (S)-2-bromopropanoic acid \left[(S)-\mathrm{CH}{3} \mathrm{CHBrCO}{2.. [askfilo.com]
- 12. β-Alanine - Wikipedia [en.wikipedia.org]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. uthsc.edu [uthsc.edu]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
An In-depth Technical Guide to 3-Azidopropanoic Acid: A Versatile Bifunctional Linker in Modern Drug Discovery
Introduction: The Strategic Importance of 3-Azidopropanoic Acid
In the landscape of contemporary drug development and chemical biology, the ability to selectively and efficiently connect molecular entities is paramount. This compound (CAS No. 18523-47-2) has emerged as a cornerstone bifunctional linker, empowering researchers to construct complex molecular architectures with precision.[1] Its structure, a simple three-carbon chain bearing a terminal carboxylic acid and an azide group, belies its profound utility.[2] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in cutting-edge bioconjugation strategies, offering field-proven insights for researchers, scientists, and drug development professionals.
The strategic value of this compound lies in its dual reactivity. The carboxylic acid provides a classical handle for covalent modification, readily participating in amidation or esterification reactions.[1][2] The azide moiety, however, is the key to its role in modern bioconjugation, serving as a reactant in the highly efficient and bioorthogonal "click chemistry" reactions.[1][3][4][5] This orthogonality ensures that the azide group remains inert to the complex milieu of biological systems until a specific reaction partner, typically an alkyne, is introduced. This selective reactivity is the bedrock of its application in creating antibody-drug conjugates (ADCs), targeted therapeutics, and sophisticated biosensors.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis and bioconjugation. It is typically a colorless to pale yellow liquid at room temperature and is soluble in a range of polar organic solvents.[2]
| Property | Value | Source(s) |
| CAS Number | 18523-47-2 | [2][3][6][7] |
| Molecular Formula | C₃H₅N₃O₂ | [2][3][6][7] |
| Molecular Weight | 115.09 g/mol | [7][8][9] |
| Appearance | Colorless to yellow clear liquid | [6] |
| Boiling Point | 80 °C at 1 mmHg | |
| Purity | Typically >90% (GC) | [3][6] |
| Storage | Refrigerated (0-10°C) under an inert atmosphere | [3] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable context for its purity and potential trace impurities. A common laboratory-scale synthesis involves the nucleophilic substitution of a suitable 3-halopropanoic acid derivative with an azide salt, such as sodium azide.
Caption: Synthetic pathway for this compound.
Core Applications in Drug Development and Bioconjugation
The dual functionality of this compound makes it a versatile tool in the development of complex bioconjugates. The azide group's participation in click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of its utility.[3][4][5]
Workflow for Protein Modification and Bioconjugation
A common application of this compound is the introduction of an azide handle onto a protein for subsequent conjugation. This is typically achieved by coupling the carboxylic acid of this compound to primary amines (e.g., lysine residues) on the protein surface.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 3. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 4. This compound | 18523-47-2 [chemicalbook.com]
- 5. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]
- 6. This compound 95% | CAS: 18523-47-2 | AChemBlock [achemblock.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards [lgcstandards.com]
The Bifunctional Linchpin: A Technical Guide to 3-Azidopropanoic Acid
Introduction: The Strategic Importance of a Compact, Dual-Functionality Reagent
In the intricate landscape of bioconjugation and drug development, the ability to selectively and efficiently link molecular entities is paramount. 3-Azidopropanoic acid (also known as 3-azidopropionic acid) has emerged as a cornerstone reagent for chemists and drug developers. Its value lies not in extreme complexity, but in its elegant simplicity: a compact three-carbon backbone equipped with two of the most versatile and orthogonally reactive functional groups in modern chemistry—a terminal azide and a carboxylic acid.
This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to explain the causality behind its applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage this molecule's full potential, from fundamental bioconjugation to the sophisticated architecture of Antibody-Drug Conjugates (ADCs).
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a small molecule whose structure dictates its utility.
Molecular Identity and Weight
The molecular identity of this compound is defined by its chemical formula, C₃H₅N₃O₂, and its CAS Number, 18523-47-2.[1] Its precise molecular weight is critical for stoichiometric calculations in synthesis and for high-resolution mass spectrometry analysis of its conjugates.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅N₃O₂ | [1] |
| Molecular Weight | 115.09 g/mol | [2] |
| Accurate Mass | 115.038 g/mol | [3] |
| CAS Number | 18523-47-2 | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Azidopropionic acid | [5] |
Physicochemical Characteristics
The physical and chemical properties of this compound influence its handling, reaction conditions, and purification. It is typically a colorless to pale yellow liquid or solid at room temperature and is soluble in polar organic solvents.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 80 °C @ 1 mmHg | |
| Solubility | Soluble in DMSO, DMF; Slightly soluble in Chloroform, Methanol | [6] |
| Storage Temperature | Varies by supplier; common recommendations are -20°C or 0-8°C. Store under inert gas. | [5][7] |
A Note on Storage: The discrepancy in recommended storage temperatures highlights the need for researchers to consult the specific supplier's documentation. For long-term stability, particularly to minimize any potential decomposition of the azide, storage at -20°C is the most prudent approach.
The Chemistry of Dual Functionality: A Tale of Two Ends
The power of this compound lies in the distinct reactivity of its two functional groups, which can be addressed sequentially and selectively. This "orthogonal" reactivity is the key to its role as a heterobifunctional linker.
Caption: Workflow for amide coupling using this compound.
Step-by-Step Methodology:
-
Activation: In a dry glass vial, dissolve this compound (1.2 equivalents relative to the amine) in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Incubation: Allow the activation reaction to proceed at room temperature for 30-60 minutes. This forms the semi-stable this compound NHS ester.
-
Coupling: In a separate vessel, dissolve your amine-containing substrate (1.0 eq) in a suitable reaction buffer (e.g., PBS pH 7.4 for proteins) or an organic solvent.
-
Addition: Add the activated NHS ester solution dropwise to the stirring solution of your amine-containing molecule.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by LC-MS.
-
Purification: Upon completion, the resulting azide-functionalized conjugate can be purified from excess reagents and byproducts using a method appropriate for the substrate (e.g., dialysis or size-exclusion chromatography for biomolecules, or silica gel chromatography for small molecules).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized molecule (prepared as in Protocol 1) to an alkyne-containing molecule.
Workflow:
Caption: General workflow for a copper-catalyzed click reaction.
Step-by-Step Methodology:
-
Stock Solutions: Prepare concentrated stock solutions of all components. A freshly prepared solution of the reducing agent, sodium ascorbate, is critical for maintaining the active Cu(I) catalytic species.
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized molecule (1.0 eq) and the alkyne-functionalized molecule (a slight excess, e.g., 1.5-3.0 eq) in an appropriate aqueous buffer system (e.g., PBS).
-
Catalyst Addition: Add the copper source (e.g., CuSO₄) and a copper-stabilizing ligand. For biological applications, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended to improve efficiency and reduce cytotoxicity.
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix and allow the reaction to incubate at room temperature for 1-2 hours. Protect the reaction from light, especially if using fluorescently-labeled molecules.
-
Purification: Purify the final triazole-linked conjugate using an appropriate chromatographic technique to remove the copper catalyst, excess reagents, and any unreacted starting materials.
Applications in Drug Development: Building Better Therapeutics
The primary application of this compound in drug development is as a heterobifunctional linker, particularly in the construction of Antibody-Drug Conjugates (ADCs). I[8]n this context, it serves as a small, well-defined spacer that connects the antibody to the cytotoxic payload.
The typical strategy involves:
-
Antibody Modification: The carboxylic acid end of this compound (often as its NHS ester derivative for efficiency) is reacted with surface-exposed lysine residues on the monoclonal antibody. This process studs the antibody with azide functional groups.
-
Payload Attachment: A cytotoxic drug that has been pre-functionalized with a terminal alkyne is then "clicked" onto the azide-modified antibody using the CuAAC reaction.
This modular approach allows for the rapid generation and testing of different antibody-drug combinations, accelerating the discovery pipeline for next-generation targeted cancer therapies.
[9]### Safety and Handling: A Self-Validating Protocol
Trustworthiness through Caution: The utility of this compound must be balanced with rigorous safety protocols. Organic azides are potentially energetic compounds and should be handled with care.
-
Hazard Profile: this compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid contact with strong acids, bases, and reducing agents. Organic azides can be sensitive to heat, shock, and friction. While this small-chain aliphatic azide is less sensitive than many others, it is prudent to avoid heating the neat material to high temperatures.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
By adhering to these safety protocols, every experiment becomes a self-validating system where risks are understood and mitigated, ensuring the integrity and safety of the research.
Conclusion
This compound is a powerful tool in the arsenal of the modern chemical biologist and drug developer. Its value is derived from its molecular architecture: two orthogonally reactive handles—the azide for click chemistry and the carboxylic acid for amidation—on a compact and simple frame. This dual functionality enables the elegant and efficient construction of complex bioconjugates, from fluorescently labeled proteins to cutting-edge antibody-drug conjugates. By understanding its core properties, mastering the protocols for its use, and adhering to strict safety standards, researchers can fully exploit the strategic potential of this versatile molecular linchpin.
References
- The Role of this compound in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound | CAS#:18523-47-2. (2025). Chemsrc. [Link]
- 3-Azidopropionic acid. (n.d.). CF Plus Chemicals. [Link]
- Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjug
- Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. (n.d.).
- US Patent for Site-specific conjugation of linker drugs to antibodies and resulting adcs. (2019).
- Azidopropionic acid | C3H5N3O2 | CID 155604. (n.d.). PubChem. [Link]
- Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. (2025). PubMed. [Link]
- Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development. [Link]
- 1 H NMR spectrum of 1-azido-3-aminopropane in CDCl 3 (300 MHz). (n.d.).
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- 3-azidopropan-1-ol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
- IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]
Sources
- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 2. thomassci.com [thomassci.com]
- 3. 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards [lgcstandards.com]
- 4. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 6. This compound | 18523-47-2 [chemicalbook.com]
- 7. This compound 95% | CAS: 18523-47-2 | AChemBlock [achemblock.com]
- 8. nbinno.com [nbinno.com]
- 9. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Energetic Landscape: A Technical Guide to the Stability and Storage of 3-Azidopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and bioconjugation, 3-azidopropanoic acid has emerged as a versatile building block. Its dual functionality, featuring a terminal carboxylic acid and a reactive azide moiety, makes it a valuable tool for introducing the azide group for subsequent "click" chemistry reactions or other transformations. However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of its stability and proper handling to ensure safe and reproducible experimental outcomes. This guide provides an in-depth analysis of the factors governing the stability of this compound, along with field-proven protocols for its safe storage and handling.
The Energetic Nature of the Azide Group: A Fundamental Overview
Organic azides are characterized by the linear arrangement of three nitrogen atoms (–N=N⁺=N⁻). This moiety contains a high degree of nitrogen-nitrogen multiple bonding, storing a significant amount of energy that can be released, often exothermically, upon decomposition. The stability of an organic azide is a delicate balance influenced by its molecular structure, the presence of other functional groups, and external environmental factors.
The thermal decomposition of organic azides typically proceeds via the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This process can be initiated by heat, light, or physical shock. For small organic azides, this decomposition can be rapid and potentially explosive.
Assessing the Stability of this compound: A Multifaceted Approach
While a valuable reagent, this compound is a small organic azide and requires careful consideration of its stability. Several empirical rules and structural analyses can be employed to assess its potential hazards.
The Carbon-to-Nitrogen (C/N) Ratio and the "Rule of Six"
A widely accepted guideline for assessing the stability of energetic compounds is the ratio of carbon atoms to nitrogen atoms (C/N ratio). For this compound (C₃H₅N₃O₂), the C/N ratio is 1 (3 carbons / 3 nitrogens). Generally, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated, but they warrant careful handling and storage at low temperatures in limited quantities.[1] Azides with a C/N ratio of less than 1 should generally not be isolated.[1]
Another useful guideline is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient "ballast" to render the molecule relatively safe to handle.[1] this compound, with only three carbon atoms, does not meet this criterion, highlighting its energetic nature.
Influence of the Carboxylic Acid Group
The presence of the carboxylic acid group, an electron-withdrawing group, can influence the stability of the azide moiety. Studies on substituted alkyl azides have shown that electron-withdrawing groups tend to decrease the thermal stability of the azide.[2] This is attributed to the destabilization of the azide group, making it more susceptible to decomposition at lower temperatures.
The following diagram illustrates the key structural features of this compound relevant to its stability.
Caption: Structural analysis of this compound and its stability indicators.
Recommended Storage and Handling Protocols
Given its energetic nature, strict adherence to proper storage and handling protocols is paramount to ensure laboratory safety.
Storage Conditions
Proper storage is the first line of defense against the decomposition of this compound. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage.[3] | Low temperatures minimize the thermal energy available to initiate decomposition. |
| Light | Store in a dark, light-resistant container (e.g., amber vial). | Photochemical energy can induce the decomposition of azides. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not explicitly required by all suppliers, it can prevent potential reactions with atmospheric components. |
| Container | Use a tightly sealed container. Some guidelines suggest plastic containers to avoid potential reactions with metal.[4] | Prevents contamination and exposure to incompatible materials. |
| Quantity | Store in small, usable quantities. | Minimizes the potential hazard in case of an incident. |
Safe Handling Procedures
When working with this compound, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Avoid Incompatibilities: Keep away from incompatible materials. A detailed list is provided in the next section.
-
Avoid Physical Shock and Friction: Do not use metal spatulas for handling; plastic or ceramic spatulas are preferred.[1] Avoid scratching or grinding the solid material.
-
Avoid Heat: Do not heat the compound directly unless as part of a carefully controlled reaction. Avoid proximity to hot plates and other heat sources.
-
Purification: Avoid distillation and sublimation for purification. Extraction and precipitation are the recommended methods.[1]
Chemical Compatibility and Incompatibilities
Understanding the chemical compatibility of this compound is crucial to prevent hazardous reactions.
Compatible Reactions
The azide group is remarkably stable under a variety of common reaction conditions, making it a versatile functional handle.
-
Peptide Coupling: The azide group is generally stable to common peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[5][6] These reactions are typically performed under mild, neutral to slightly basic conditions that do not affect the azide.[5]
-
Protecting Group Manipulations: The azide group is orthogonal to the deprotection conditions for common amine protecting groups used in peptide synthesis. It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid in dichloromethane) for Boc deprotection.[5]
Incompatible Materials and Reagents
Contact with the following substances should be strictly avoided:
| Incompatible Material | Hazard |
| Strong Acids | Can form highly toxic and explosive hydrazoic acid (HN₃).[1] |
| Heavy Metals (e.g., copper, lead, mercury, silver, gold) | Can form highly shock-sensitive and explosive heavy metal azides.[1] |
| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can form explosive di- and tri-azidomethane.[1] |
| Strong Reducing Agents (e.g., LiAlH₄, NaBH₄, DTT, TCEP) | Will reduce the azide to an amine. |
| Phosphines (e.g., triphenylphosphine) | Reacts via the Staudinger ligation to form an aza-ylide, which is then typically hydrolyzed to an amine. |
| Bromine, Carbon Disulfide | Reacts violently with sodium azide and should be considered incompatible with organic azides. |
The following workflow diagram outlines the decision-making process for the safe handling and use of this compound.
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
The Versatility of a Heterobifunctional Linker: A Technical Guide to 3-Azidopropanoic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug development, the precise and efficient conjugation of molecules is paramount. This necessity has driven the demand for versatile linker molecules that can bridge different chemical entities with high specificity and stability. Among these, 3-Azidopropanoic acid has emerged as a cornerstone reagent, valued for its dual functionality that enables its participation in a wide array of bioconjugation strategies. This technical guide provides an in-depth exploration of this compound, its nomenclature, physicochemical properties, synthesis, and its critical applications, with a particular focus on its role in "click chemistry" and the modification of biomolecules.
Nomenclature and Identification: Understanding the Synonyms for this compound
Clarity in scientific communication begins with precise terminology. This compound is known by several names, and a comprehensive understanding of these synonyms is crucial for researchers navigating technical literature and chemical supplier catalogs. The systematic and common names are often used interchangeably.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 3-Azidopropionic acid, Propanoic acid, 3-azido- | [1][2] |
| CAS Number | 18523-47-2 | [1][2] |
| Molecular Formula | C₃H₅N₃O₂ | [2][3][4] |
| Molecular Weight | 115.09 g/mol | [1] |
| InChI Key | YIPVUXAMZQBALD-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C(CN=[N+]=[N-])C(=O)O | [1] |
Physicochemical and Reactive Properties
This compound is a small organic molecule characterized by a three-carbon backbone, a terminal carboxylic acid group, and a terminal azide group.[2] This heterobifunctional nature is the foundation of its utility.
-
Appearance: Typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[2]
-
Solubility: It is soluble in polar solvents, which facilitates its use in a variety of reaction conditions, including aqueous buffers common in biological applications.[2]
-
Reactivity of the Carboxylic Acid: The carboxylic acid moiety allows for standard carboxyl group chemistry. It can be activated to form esters, most notably N-hydroxysuccinimide (NHS) esters, or can react with primary amines in the presence of coupling agents like carbodiimides (e.g., EDC) or HATU to form stable amide bonds.
-
Reactivity of the Azide Group: The azide group is a high-energy functional group that is remarkably stable in the presence of a wide range of chemical functionalities found in biological systems. Its primary reactivity is exploited in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where it reacts with a terminal alkyne to form a stable triazole linkage.[3]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly and efficiently achieved through a nucleophilic substitution reaction on a 3-halopropanoic acid precursor. The following protocol describes a robust and scalable method starting from 3-bromopropanoic acid.
Diagram of Synthesis Pathway
Caption: Synthesis of this compound via SN2 reaction.
Step-by-Step Synthesis Protocol
Materials:
-
3-Bromopropanoic acid
-
Sodium azide (NaN₃)
-
Deionized water or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromopropanoic acid in deionized water (a common solvent for this reaction).
-
Addition of Sodium Azide: Add a molar excess (typically 1.1 to 1.5 equivalents) of sodium azide to the solution.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C and stir for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. This protonates the carboxylate to the carboxylic acid.
-
Extract the product into an organic solvent such as ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification (if necessary): The product can be further purified by column chromatography or recrystallization if required.
Causality and Self-Validation: This protocol is self-validating due to the high efficiency and specificity of the SN2 reaction with azide as a potent nucleophile.[5] The use of a slight excess of sodium azide ensures the complete consumption of the starting material. The acidic work-up is critical for the protonation of the carboxylate, enabling its extraction into an organic solvent. The final product's identity and purity can be confirmed by NMR spectroscopy and mass spectrometry.
Core Applications in Research and Drug Development
The dual reactivity of this compound makes it an invaluable tool in the synthesis of complex biomolecules and therapeutic agents.
Bioconjugation and "Click Chemistry"
The most prominent application of this compound is in bioconjugation via "click chemistry". The azide group serves as a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. This allows for the specific and efficient labeling of biomolecules.
Diagram of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC "click chemistry" reaction mechanism.
Protocol for Protein Labeling using this compound NHS Ester
A common workflow involves the conversion of this compound to its N-hydroxysuccinimide (NHS) ester, which can then be used to label proteins on their primary amines (lysine residues and the N-terminus).
Diagram of Protein Labeling Workflow
Caption: Workflow for protein modification with this compound.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound NHS ester in an anhydrous organic solvent such as DMF or DMSO.
-
Prepare the protein solution in a buffer free of primary amines (e.g., PBS, HEPES) at a pH of 7.2-8.5.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted labeling reagent and byproducts using a desalting column, dialysis, or spin filtration.
-
-
Characterization:
-
Confirm the successful labeling and determine the degree of labeling using techniques such as mass spectrometry.
-
-
Downstream "Click" Reaction:
-
The azide-labeled protein is now ready for conjugation to an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag) using a standard CuAAC protocol.
-
Safety and Handling
Organic azides like this compound are potentially explosive and should be handled with care.
-
Avoid Heat, Shock, and Friction: Do not heat the compound to high temperatures or subject it to mechanical shock.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound, through its various synonyms, represents a fundamental building block in the toolbox of chemical biologists and drug development scientists. Its heterobifunctional nature, enabling both amide bond formation and highly efficient "click" reactions, provides a robust and versatile platform for the synthesis and modification of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction protocols, coupled with stringent adherence to safety precautions, will continue to empower innovation in the development of novel therapeutics and research tools.
References
- PubChem. (n.d.). Azidopropionic acid. National Center for Biotechnology Information.
- CF Plus Chemicals. (n.d.). 3-Azidopropionic acid.
- Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID.
- Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry.
Sources
- 1. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 3. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]
- 4. 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards [lgcstandards.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Safety Guide for the Laboratory Use of 3-Azidopropionic Acid
This guide provides an in-depth examination of the safety protocols and handling procedures for 3-Azidopropionic acid (CAS 18523-47-2). As a bifunctional molecule featuring both a reactive azide and a versatile carboxylic acid, it is an invaluable reagent in bioconjugation, drug development, and materials science, particularly in "click chemistry" applications.[1][2][3] However, the energetic nature of the azide group necessitates a thorough understanding of its potential hazards and the implementation of stringent safety measures. This document is intended for researchers, scientists, and laboratory professionals, offering field-proven insights to ensure safe and effective experimentation.
Section 1: Core Hazard Analysis & Risk Assessment
The primary directive when working with any organic azide is to assume potential instability. The hazards associated with 3-Azidopropionic acid stem from two main areas: the inherent energetic properties of the azide functional group and its toxicological profile.
The Energetic Nature of Organic Azides
Organic azides are energy-rich molecules that can decompose explosively with the input of external energy, such as heat, light, shock, or pressure.[4][5] This reactivity is due to the high nitrogen content and the thermodynamic favorability of forming dinitrogen gas (N₂), a process that releases a significant amount of energy. Low molecular weight organic azides are particularly hazardous because the energetic azide group constitutes a large portion of the molecule's total mass.[4]
The "Rule of Six": A Critical Stability Metric
A widely accepted guideline for assessing the stability of energetic compounds is the "Rule of Six." This rule posits that a compound is likely to have sufficient stability for safe handling if the ratio of carbon atoms (or other similarly sized atoms) to energetic functional groups (like azides) is six or more.[6]
For 3-Azidopropionic acid (C₃H₅N₃O₂), the calculation is as follows:
-
Number of Carbon Atoms: 3
-
Number of Azide Groups: 1
-
Carbon to Azide Ratio: 3:1
A ratio of 3:1 is well below the recommended 6:1 threshold, placing 3-Azidopropionic acid in a category of compounds that must be handled with significant caution. Azides with a Carbon-to-Nitrogen (C/N) ratio of less than 3 should not be isolated in large quantities and are considered potentially explosive.[5] It is imperative to limit the scale of reactions and avoid isolating the pure compound in quantities greater than a few grams.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized classification of the toxicological and physical hazards of 3-Azidopropionic acid.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7][8] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[7][8] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7][8] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[7][8] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[8] |
Critical Reactivity Hazards and Incompatibilities
Understanding and avoiding incompatible materials is paramount to preventing runaway reactions or detonations.
-
Heavy Metals: Azides react with heavy metals (e.g., copper, lead, silver, mercury, iron) to form highly shock-sensitive and explosive metal azide salts.[6][9] This is a critical consideration for equipment selection; never use metal spatulas or stir bars with exposed metal. Avoid brass fittings or copper plumbing in the vicinity of azide use.[6][9]
-
Acids: Contact with strong acids can produce hydrazoic acid (HN₃), a substance that is both highly toxic and dangerously explosive.[6][9] All azide-containing waste streams must be kept separate from acidic wastes.[4][6]
-
Halogenated Solvents: The use of halogenated solvents like dichloromethane (DCM) or chloroform is strictly prohibited. These solvents can react with azides to form di- and tri-azidomethane, respectively, which are exceptionally unstable and prone to violent detonation.[4][5]
-
Strong Oxidizing Agents & Reducing Agents: Avoid contact with strong oxidizing agents. While azides are used for their reactivity, uncontrolled reactions with strong reducing agents should also be avoided.
-
External Energy: As previously noted, avoid subjecting the compound to heat, friction (e.g., grinding, using ground glass joints), shock, or light.[5] Purification by distillation or sublimation is strictly forbidden.[4] Concentrating solutions via rotary evaporation should also be avoided as it can lead to the formation of a potentially explosive residue.[5]
Section 2: Hierarchy of Controls: Engineering, Administrative & PPE
A multi-layered approach to safety is essential. The hierarchy of controls prioritizes the most effective measures to mitigate risk.
Caption: Hierarchy of Safety Controls for Azide Use.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work with 3-Azidopropionic acid must be conducted inside a certified chemical fume hood to mitigate inhalation hazards and contain any potential energy release.[5][9]
-
Blast Shield: A portable blast shield is mandatory and must be placed between the user and the experimental apparatus. The fume hood sash should also be kept as low as possible.[5][9]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potentially harmful vapors.[7]
Administrative Controls: Standard Operating Procedures (SOPs)
-
Prior Approval: Researchers must obtain prior approval from their Principal Investigator or supervisor before using 3-Azidopropionic acid, especially for new procedures or scaling up reactions.[5]
-
Scale Limitation: Limit the quantity of pure or concentrated azide to the minimum amount necessary for the experiment, ideally less than 1 gram.[5] For storage, maintain it as a solution at a concentration no higher than 1 M.
-
Designated Area: Designate a specific area within a fume hood for azide chemistry. Clearly label the area with warning signs.[5]
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is non-negotiable and must be worn for the entire duration of the experiment, including setup, reaction, work-up, and cleaning.[5]
-
Eye Protection: Chemical splash goggles are required. If a blast shield is not feasible, a full-face shield must be worn in addition to safety glasses.[5][9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected.[4][7]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.[7]
Section 3: Safe Handling and Experimental Protocols
Adherence to a strict, step-by-step methodology is crucial for safety.
Protocol for Weighing and Transfer
-
Preparation: Don appropriate PPE and set up a blast shield in a designated fume hood.
-
Tool Selection: Use only non-metallic tools, such as ceramic or plastic spatulas, for weighing and transferring the solid.[5][6][9]
-
Weighing: Weigh the compound on a tared weigh paper or in a glass vial. Avoid any scraping or grinding motions.
-
Dissolution: Immediately dissolve the weighed compound in a suitable, non-halogenated solvent within the fume hood.
-
Cleanup: Promptly clean any residual solid from the balance and surrounding area with a damp cloth, treating the cleaning materials as hazardous waste.
Protocol for Reaction Work-up and Purification
-
Quenching: Before work-up, ensure the reaction is complete and any excess azide is quenched if possible (e.g., via Staudinger reaction with triphenylphosphine). This is a critical step to render the mixture safer for subsequent handling.
-
Purification Method: Purification should be limited to extraction and precipitation.[4]
-
Prohibited Techniques:
-
DO NOT use distillation or sublimation.[4]
-
DO NOT concentrate the solution to dryness using a rotary evaporator or high vacuum.[5] This can leave a shock-sensitive residue.
-
DO NOT use column chromatography unless the stability of the azide on silica or alumina has been established, as these solid supports can promote decomposition.
-
Section 4: Storage and Waste Management
Proper storage and disposal are as critical as safe handling.
Storage Protocols
-
Temperature: Store 3-Azidopropionic acid and its solutions in a cool, dry, and dark environment, typically at 2-8°C or frozen at -18°C.[6][10]
-
Segregation: Store away from all incompatible materials, especially acids and heavy metal compounds.[5] Azides are often classified in a separate storage group for highly reactive chemicals.[5]
-
Containers: Use clearly labeled plastic or glass containers with secure caps. Avoid containers with metal components or ground glass joints.[5][6]
Waste Disposal Workflow
Improper disposal can lead to severe hazards, such as the formation of explosive metal azides in plumbing.[9]
Caption: Decision workflow for safe azide waste management.
Section 5: Emergency Procedures
Rapid and correct response during an emergency is vital.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical help.[7] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7] |
Spill and Leak Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.
-
Control Ignition: Remove all sources of ignition.[7]
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking, non-metallic tools and place it into a designated, labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department.
Conclusion
3-Azidopropionic acid is a powerful chemical tool, but its utility is matched by its potential hazards. The energetic nature of the azide group, underscored by its low carbon-to-azide ratio, demands respect and caution. By integrating a deep understanding of its reactivity, employing a multi-layered system of controls, and adhering strictly to established protocols for handling, storage, and disposal, researchers can mitigate the risks and leverage the capabilities of this versatile compound safely and effectively.
References
- University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
- Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides.
- University of New Mexico, Department of Chemistry & Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
- University College Dublin, School of Chemistry. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials.
- Stanford Environmental Health & Safety. Information on Azide Compounds.
- Chemsrc. (2025, August 27). 3-Azidopropanoic acid | CAS#:18523-47-2.
- National Center for Biotechnology Information. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem.
Sources
- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 18523-47-2 [chemicalbook.com]
- 3. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 4. ucd.ie [ucd.ie]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. This compound | CAS#:18523-47-2 | Chemsrc [chemsrc.com]
fundamental reactions of 3-Azidopropanoic acid
An In-Depth Technical Guide to the Fundamental Reactions of 3-Azidopropanoic Acid
Abstract
This compound (C₃H₅N₃O₂) is a cornerstone bifunctional linker in modern chemical biology, drug development, and materials science.[1] Its structure, featuring a terminal azide and a carboxylic acid, provides two orthogonal points for chemical modification, enabling its seamless integration into complex molecular architectures. The azide group is a premier substrate for bioorthogonal "click chemistry" reactions, while the carboxylic acid allows for conventional amide or ester bond formation.[2] This guide provides an in-depth exploration of the core reactions of this compound, focusing on the mechanistic principles, field-proven insights, and detailed experimental frameworks essential for researchers. We will dissect four fundamental transformations: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the Staudinger Ligation, and carboxylic acid activation for amide coupling.
Physicochemical Properties and Safe Handling
This compound is a colorless to pale yellow liquid or solid, soluble in polar organic solvents.[1] Its bifunctional nature is the key to its versatility.
-
Azide Group (-N₃): Serves as a high-energy, bioorthogonal handle for cycloaddition and ligation reactions. It is largely unreactive toward the functional groups found in biological systems, making it ideal for specific labeling.[][4]
-
Carboxylic Acid Group (-COOH): Provides a classical reactive site for forming stable amide bonds with primary amines (e.g., lysine residues in proteins) or ester bonds with alcohols, typically after activation.[2][5]
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 18523-47-2 | [2] |
| Molecular Formula | C₃H₅N₃O₂ | [1] |
| Molecular Weight | 115.09 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Storage | Store at -20°C, keep dry | [5][] |
Safety Imperative: Organic azides are high-energy compounds and can be potentially explosive, especially when heated or subjected to shock.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8][9] Avoid contact with skin and eyes.[8] Use non-sparking tools and prevent electrostatic discharge.[8][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its efficiency, specificity, and robust nature.[10][11] It joins an azide with a terminal alkyne to exclusively form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[12] This reaction is a workhorse for creating bioconjugates, functionalizing materials, and synthesizing complex molecules.[][14]
Mechanism of Action
The reaction is not a concerted thermal cycloaddition; instead, it proceeds through a stepwise mechanism mediated by a copper(I) catalyst.[11][15]
-
Copper Acetylide Formation: The Cu(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for reaction.
-
Cycloaddition: The azide then reacts with the activated copper acetylide, leading to the formation of a six-membered copper-containing heterocyclic intermediate.[11]
-
Ring Contraction & Protonolysis: This intermediate undergoes rearrangement and ring contraction. Subsequent protonolysis releases the 1,4-triazole product and regenerates the Cu(I) catalyst, completing the catalytic cycle.[15]
Sources
- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 4. Staudingerライゲーション反応 [sigmaaldrich.com]
- 5. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 6. 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards [lgcstandards.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18523-47-2 Name: this compound [xixisys.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide on 3-Azidopropanoic Acid for Beginners in Click Chemistry
<-3a_azidopropanoic_acid_for_beginners_in_click_chemistry>
Introduction: The Power of Precision with Click Chemistry
In the intricate world of scientific research and drug development, the ability to selectively and efficiently join molecular building blocks is paramount. "Click chemistry" has emerged as a revolutionary concept, providing a set of powerful, reliable, and selective reactions for this purpose.[1][2] At the heart of many click chemistry applications lies the versatile reagent, 3-azidopropanoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound and its application in two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups: a terminal azide (-N3) and a carboxylic acid (-COOH).[4][5] This dual functionality allows for a modular approach to bioconjugation. The carboxylic acid can be readily coupled to primary amines on biomolecules, such as the lysine residues of proteins, while the azide group serves as a handle for the subsequent "click" reaction with an alkyne-modified molecule.[3][4] This guide will delve into the practical aspects of using this compound, from its fundamental properties to detailed experimental protocols, empowering even those new to the field to confidently apply this powerful tool in their research.
PART 1: Understanding this compound
Core Properties and Handling
This compound (C₃H₅N₃O₂) is typically a colorless to pale yellow liquid or solid.[5] It is soluble in polar solvents, which makes it suitable for a variety of reaction conditions, including aqueous buffers commonly used in biological applications.[5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 115.09 g/mol | [6] |
| CAS Number | 18523-47-2 | [6] |
| Physical State | Liquid | [7] |
| Purity | >90.0% (GC)(T) | [7] |
| Storage Temperature | Refrigerated (0-10°C) | [7] |
Safety is paramount when working with any chemical, and azides require special attention. While this compound is generally stable, organic azides as a class can be energetic and potentially explosive under certain conditions, such as exposure to heat or shock.[5] Therefore, it is crucial to adhere to strict safety protocols.
Essential Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]
-
Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.[8]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9]
-
Dispose of waste according to institutional and local regulations for hazardous materials.[8]
The Gateway to Bioconjugation: Activating the Carboxylic Acid
To attach this compound to a biomolecule, its carboxylic acid group must first be activated. A common and effective method is to convert it into an N-hydroxysuccinimide (NHS) ester.[10][11] This activated ester readily reacts with primary amines on proteins and other biomolecules to form a stable amide bond.[10] This reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[10] It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester.[10]
Alternatively, carbodiimide chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS), can be employed to directly couple the carboxylic acid of this compound to amines on a target molecule.[3]
PART 2: The Core Reactions of Click Chemistry
Once a biomolecule is "azide-functionalized" using this compound, it is ready for the click reaction. The two primary methods are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry.[2] It involves the reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted 1,2,3-triazole.[12][13] This reaction is incredibly efficient, highly specific, and proceeds under mild, often aqueous conditions, making it ideal for bioconjugation.[1][14]
The Causality Behind the Catalyst: The uncatalyzed reaction between an azide and an alkyne (the Huisgen 1,3-dipolar cycloaddition) requires high temperatures and often results in a mixture of regioisomers.[12][14] The copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and provides exquisite control, yielding exclusively the 1,4-regioisomer.[13][14] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[12][15]
To prevent the cytotoxic effects of free copper ions and to protect biomolecules from oxidative damage, a chelating ligand is almost always used.[15][16] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) oxidation state, enhances reaction rates, and minimizes damage to biological samples.[17][18]
Caption: General workflow for a CuAAC reaction.
Experimental Protocol: CuAAC Labeling of an Azide-Modified Protein
This protocol provides a general procedure for conjugating an alkyne-containing molecule to a protein previously labeled with this compound.
Materials:
-
Azide-modified protein (1-5 mg/mL in a suitable buffer, e.g., PBS)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Reagents: Ensure all solutions are prepared and at room temperature. The sodium ascorbate solution should be made fresh to ensure its reducing capacity.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized molecule. A molar excess of the alkyne probe (e.g., 5-20 fold) is typically used.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is common.[18] Let this mixture stand for a few minutes.
-
Add Catalyst: Add the catalyst premix to the protein solution to a final copper concentration of 0.1-0.5 mM.[3]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM to start the reaction.[3]
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature.[3]
-
Purification: Remove excess reagents and catalyst by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: Confirm the successful conjugation via SDS-PAGE (which should show a shift in the protein's molecular weight) and/or mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is a powerful tool, the potential for copper cytotoxicity limits its application in living systems.[19][20] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by eliminating the need for a metal catalyst.[19][]
The Causality Behind the Strain: SPAAC utilizes cyclooctynes, which are eight-membered ring structures containing an alkyne. The bond angles in this ring are significantly distorted from the ideal 180° of a linear alkyne, creating substantial ring strain.[19] This stored energy dramatically lowers the activation barrier for the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst.[19] The azide and the strained alkyne are bioorthogonal, meaning they do not react with other functional groups found in biological systems, ensuring high specificity.[19]
A variety of strained alkynes have been developed, with dibenzocyclooctyne (DBCO) being one of the most commonly used due to its favorable balance of reactivity and stability.[22]
Caption: The catalyst-free SPAAC reaction mechanism.
Experimental Protocol: SPAAC Labeling in Live Cells
This protocol outlines a general procedure for labeling cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Cells cultured with an azido sugar (e.g., Ac₄ManNAz) for 1-3 days
-
DBCO-functionalized fluorophore
-
Live-cell imaging buffer (e.g., PBS with calcium, magnesium, and glucose)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an azido sugar (e.g., 10-50 µM Ac₄ManNAz) for 1-3 days.[23] This allows the cells' metabolic machinery to incorporate the azide groups into cell surface glycans.
-
Cell Preparation: Gently wash the cells two to three times with pre-warmed imaging buffer to remove any unincorporated azido sugar.[23]
-
SPAAC Reaction: Prepare a solution of the DBCO-functionalized fluorophore in pre-warmed imaging buffer (e.g., 5-20 µM).[23] Add this solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[23]
-
Washing and Imaging: Wash the cells three times with pre-warmed buffer to remove any unbound DBCO-fluorophore.[23]
-
Analysis: Image the labeled cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
PART 3: Data-Driven Decisions and Troubleshooting
The success of any click chemistry experiment relies on careful optimization. The following table provides a starting point for reaction conditions.
Typical Reaction Parameters:
| Parameter | CuAAC | SPAAC | Key Considerations |
| Catalyst | 0.1-1 mM Cu(I) | None | Copper can be toxic to cells; SPAAC is preferred for live-cell imaging.[19] |
| Ligand | 5-fold excess to Cu | N/A | Ligands like THPTA protect biomolecules and enhance the reaction.[18] |
| Reducing Agent | 5-10 mM Sodium Ascorbate | N/A | Must be freshly prepared for optimal performance.[3] |
| Reactant Ratio | 5-20x excess of one reagent | 5-20x excess of one reagent | Drives the reaction to completion; depends on the cost and availability of reagents.[23] |
| Solvent | Aqueous buffers, DMSO, tBuOH | Aqueous buffers, DMSO | The final concentration of organic solvents should be minimized to maintain protein stability.[23] |
| Temperature | Room Temperature | 4°C to 37°C | SPAAC can be performed at physiological temperatures.[19] |
| Reaction Time | 30 min - 4 hours | 30 min - 4 hours | Monitor reaction progress to determine the optimal time.[23][24] |
Troubleshooting Common Issues:
-
Low Conjugation Yield:
-
CuAAC: Check the freshness of the sodium ascorbate solution. Ensure the copper is in the correct +1 oxidation state. Increase the concentration of reactants or the reaction time.
-
SPAAC: The chosen cyclooctyne may have low reactivity. Consider a more reactive derivative. Increase incubation time or reactant concentration.
-
General: Confirm the successful incorporation of the azide group onto your biomolecule. Ensure the buffer pH is optimal for the initial labeling step (if applicable).[10]
-
-
Protein Precipitation:
-
Reduce the concentration of the organic solvent (e.g., DMSO) used to dissolve one of the components.[23]
-
CuAAC: Ensure the ligand is present in sufficient excess to chelate the copper and prevent aggregation.
-
-
High Background (in imaging):
-
Increase the number of washing steps after the labeling reaction to remove all unbound fluorescent probes.[23]
-
Reduce the concentration of the fluorescent probe.
-
Conclusion: A Versatile Tool for Modern Science
This compound, in concert with the principles of click chemistry, provides a remarkably robust and versatile platform for the precise chemical modification of biomolecules.[25] Its ability to be easily incorporated into biological systems and then specifically reacted via CuAAC or SPAAC has opened up new avenues in a multitude of fields, including drug development, diagnostics, and fundamental biological research.[3][25] By understanding the core principles behind this reagent and its associated reactions, and by following carefully considered protocols, researchers can effectively harness the power of click chemistry to advance their scientific endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling with this compound NHS Ester.
- ChemicalBook. (2023, October 18). This compound - Safety Data Sheet.
- BroadPharm. (n.d.). This compound NHS ester, 850180-76-6.
- Creative Biolabs. (n.d.). 3-Azidopropionic Acid Sulfo-NHS ester (CAT#: ADC-L-549).
- ChemicalBook. (2024, December 4). This compound NHS ester | 850180-76-6.
- BOC Sciences. (n.d.). CAS 2055198-09-7 3-Azidopropionic Acid Sulfo-NHS ester.
- ChemicalBook. (2023, October 14). This compound | 18523-47-2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Intermediates.
- CymitQuimica. (n.d.). CAS 18523-47-2: this compound.
- Fisher Scientific. (2023, December 22). SAFETY DATA SHEET.
- GHS. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 18523-47-2 Name: this compound.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- TCI Chemicals. (n.d.). This compound | 18523-47-2.
- BroadPharm. (n.d.). 3-Azidopropionic Acid, 18523-47-2.
- Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
- BenchChem. (n.d.). Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals.
- National Institutes of Health (NIH). (n.d.). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
- Liao, Y., Wu, B., & Tang, R. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry, 34(10), 2134-2145.
- National Center for Biotechnology Information (NCBI). (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
- BenchChem. (n.d.). Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- CF Plus Chemicals. (n.d.). 3-Azidopropionic acid.
- National Institutes of Health (NIH). (n.d.). Azidopropionic acid. PubChem.
- BenchChem. (n.d.). Application Notes and Protocols for 3-Azidopropylamine in Bioconjugation.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- Alfa Chemistry. (n.d.). CAS 18523-47-2 3-Azidopropionic acid.
- AChemBlock. (n.d.). This compound 95% | CAS: 18523-47-2.
- Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
- Science Hub. (n.d.). Bioconjugation application notes.
- MDPI. (n.d.). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology.
- Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
- BroadPharm. (n.d.). Click Chemistry Protocols.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
- National Center for Biotechnology Information (NCBI). (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- CymitQuimica. (n.d.). 10-520542 - 3-azidopropanoic-acid | 18523-47-2.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. labinsights.nl [labinsights.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 18523-47-2 [chemicalbook.com]
- 5. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 6. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 18523-47-2 | TCI AMERICA [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18523-47-2 Name: this compound [xixisys.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound NHS ester, 850180-76-6 | BroadPharm [broadpharm.com]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry [organic-chemistry.org]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 18. broadpharm.com [broadpharm.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Bioconjugation application notes [bionordika.fi]
- 22. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. broadpharm.com [broadpharm.com]
- 25. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Solubility of 3-Azidopropanoic Acid
Foreword: Understanding the Critical Role of Solubility in Application
To the researchers, scientists, and drug development professionals at the forefront of innovation, the physical and chemical properties of a reagent are not mere data points; they are the very parameters that define the success or failure of an experimental design. 3-Azidopropanoic acid, a cornerstone building block in bioconjugation and click chemistry, is no exception.[1][2][3] Its utility is inextricably linked to its behavior in various solvent systems. This guide provides an in-depth exploration of the solubility of this compound, moving beyond simple descriptors to offer a framework for its practical application and empirical determination. We will delve into the theoretical underpinnings of its solubility, present available qualitative data, and provide a rigorous, field-proven protocol for the quantitative determination of its solubility, ensuring that your experimental choices are grounded in solid scientific principles.
Physicochemical Profile of this compound
A foundational understanding of the molecular structure of this compound is essential to predicting its solubility.
The molecule possesses two key functional groups that dictate its solubility characteristics:
-
Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. The presence of this group imparts significant polarity to the molecule and allows for ionization in aqueous solutions, a factor that heavily influences solubility.[1][5]
-
Azide (-N₃): The azide group is also polar and can act as a hydrogen bond acceptor.[1]
The short, three-carbon aliphatic chain is not large enough to impart significant nonpolar character, meaning the overall nature of the molecule is decidedly polar.
Theoretical and Observed Solubility Profile
The "like dissolves like" principle is the guiding tenet for predicting solubility.[6] Given the polar nature of this compound, it is expected to be soluble in polar solvents and less soluble in nonpolar solvents.
Short-chain carboxylic acids (with one to four carbon atoms) are generally miscible with water due to their ability to form strong hydrogen bonds.[5] As the carbon chain length increases, the nonpolar character begins to dominate, leading to a rapid decrease in water solubility.[5][7] With its three-carbon backbone, this compound fits comfortably within the category of water-soluble carboxylic acids.
While precise quantitative data is not widely published, a summary of observed and expected solubility is presented below.
| Solvent | Polarity | Solvent Type | Expected/Observed Solubility | Rationale & In-Text Citation |
| Water | High | Polar Protic | Soluble to Freely Soluble | The polar carboxylic acid and azide groups will readily form hydrogen bonds with water. Short-chain carboxylic acids are typically miscible with water.[5][7] |
| Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic | Soluble | A powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[8][9][10][11] |
| Dimethylformamide (DMF) | High | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent widely used for its ability to dissolve polar organic molecules. |
| Methanol | High | Polar Protic | Slightly Soluble to Soluble | As a polar protic solvent, it can engage in hydrogen bonding. Supplier data indicates slight solubility.[8][9] |
| Ethanol | High | Polar Protic | Soluble | Similar to methanol, its polarity and hydrogen bonding capability should facilitate dissolution.[5] |
| Acetone | Medium | Polar Aprotic | Soluble | A moderately polar solvent that should be capable of dissolving this compound. |
| Chloroform (CHCl₃) | Low | Nonpolar | Slightly Soluble | Supplier data indicates slight solubility, likely due to some dipole-dipole interactions.[8][9] |
| Hexane | Very Low | Nonpolar | Insoluble | The high polarity of this compound is incompatible with this nonpolar aliphatic hydrocarbon solvent. |
| Toluene | Low | Nonpolar | Insoluble | The aromatic, nonpolar nature of toluene makes it a poor solvent for this polar molecule. |
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
In research and drug development, particularly for formulation and reaction optimization, a precise, quantitative understanding of a compound's solubility is non-negotiable. The following protocol is based on the well-established "shake-flask" method, which is considered the gold standard for determining thermodynamic (or equilibrium) solubility .[2][3] This value represents the true saturation point of a solution at equilibrium, as opposed to kinetic solubility , which can often be an overestimate derived from the precipitation of a supersaturated solution.[2][4][12][13]
This protocol is designed to be a self-validating system, ensuring the data generated is robust and reliable. It is adapted from principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105.[1][14][15][16][17]
Principle of the Method
An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps and inert liners
-
Constant temperature orbital shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)
Experimental Workflow Diagram
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation of Test Systems:
-
Add an excess amount of this compound to several vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add approximately 10-20 mg of the acid to each vial.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period. Causality: The time required to reach equilibrium is critical and must be determined empirically. A 24-hour period is often sufficient, but for some compounds, 48 or even 72 hours may be necessary. To validate this, you can run a time-to-equilibrium study by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration in solution remains constant.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand at the same constant temperature for a short period to allow the larger particles to settle.
-
Centrifuge the vials at a moderate speed. Causality: This step pellets the fine, undissolved solid particles, preventing them from clogging the syringe filter in the next step and ensuring only the saturated solution is sampled.
-
Carefully draw the supernatant into a syringe.
-
Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear, particle-free filtrate into a clean vial. Trustworthiness: This filtration step is crucial to remove any microscopic solid particles that could otherwise lead to an artificially high and inaccurate solubility measurement.
-
-
Quantification:
-
Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for chromatographic analysis) to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A standard calibration curve of this compound must be prepared in the same solvent to ensure accurate quantification.
-
Calculate the concentration in the original, undiluted filtrate. This value represents the thermodynamic solubility.
-
Safety and Handling Precautions
As a Senior Application Scientist, it is my responsibility to emphasize that scientific integrity begins with safety.
-
Hazard Profile: this compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[4][14][18] It may also cause respiratory irritation.[4][18]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14] Avoid breathing dust, fumes, or vapors.[14]
-
Azide Stability: While this compound is a relatively stable small molecule, organic azides as a class can be energetic and potentially explosive, especially in the presence of heavy metals or when subjected to heat or shock. Handle with care and avoid conditions that could lead to decomposition.[1]
Conclusion: From Data to Discovery
The solubility of this compound is a critical parameter that dictates its application in the synthesis of complex molecules in medicinal chemistry and materials science.[1] While qualitative data points to its high solubility in polar solvents, this guide provides the framework and a robust, self-validating protocol for researchers to determine precise, quantitative solubility data in any solvent system of interest. By understanding the principles behind its solubility and applying rigorous experimental methodology, scientists and developers can unlock the full potential of this versatile chemical building block, paving the way for new discoveries and innovations.
References
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (2023). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- National Center for Biotechnology Information. (n.d.). Azidopropionic acid. PubChem Compound Summary for CID 155604.
- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- USP-NF. (2016). <1236> Solubility Measurements.
- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review.
- USP-NF. (2016). <1236> Solubility Measurements.
- USP. (n.d.). <1171> PHASE-SOLUBILITY ANALYSIS.
- Pharma World K. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices [Video]. YouTube.
- European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing.
- RIVM. (n.d.). Standard Operating Procedure.
- Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- NANoREG. (2016). Procedure for solubility testing of NM suspension.
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- University of Toronto. (2023). Solubility of Organic Compounds.
- National Technical Information Service. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- ACS Omega. (2024). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations.
- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- International Journal of Applied Sciences and Engineering Research. (n.d.). An overview on Common Organic Solvents and their Toxicity.
- ResearchGate. (2021). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
Sources
- 1. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. homework.study.com [homework.study.com]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. scribd.com [scribd.com]
- 10. csustan.edu [csustan.edu]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. filab.fr [filab.fr]
- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Potential Hazards of Working with 3-Azidopropanoic Acid
For researchers, scientists, and drug development professionals, 3-Azidopropanoic acid is a valuable bifunctional linker, instrumental in the synthesis of complex molecules and bioconjugates through "click chemistry"[1][2][3]. Its azide and carboxylic acid functionalities offer versatile reactivity for creating novel therapeutics and research tools[2][3]. However, the inherent chemical properties of the azide group necessitate a thorough understanding and rigorous management of the potential hazards associated with this compound. This guide provides a comprehensive overview of the risks posed by this compound, underpinned by established safety protocols and field-proven insights, to ensure its safe handling and application in a laboratory setting.
Hazard Analysis: Understanding the Intrinsic Risks of this compound
The primary hazards associated with this compound stem from the energetic nature of the azide functional group. These risks can be broadly categorized into explosive and toxicological hazards.
1.1 Explosive Hazards and Thermal Instability
Organic azides are a class of energy-rich molecules that can be sensitive to external stimuli, leading to rapid and violent decomposition[4][5][6][7]. The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms and the overall molecular weight.
A critical parameter for assessing the stability of organic azides is the Carbon-to-Nitrogen (C/N) ratio . For this compound (C₃H₅N₃O₂), the C/N ratio is 1 (3 carbons to 3 nitrogens). According to safety guidelines, organic azides with a C/N ratio between 1 and 3 can be synthesized in small quantities but should be used or quenched promptly[4]. Such compounds should be stored at low temperatures (e.g., -18°C) and protected from light, with concentrations not exceeding 1 M[4].
Another guiding principle is the "Rule of Six," which suggests that a compound should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group to provide sufficient dilution and render it relatively safe[4][8]. With only three carbon atoms, this compound does not meet this criterion, highlighting its potential as an explosive material.
The decomposition of this compound can be initiated by:
-
Heat: Elevated temperatures can trigger thermal decomposition. Therefore, distillation and rotary evaporation of azide-containing mixtures should be avoided[6].
-
Shock and Friction: Mechanical impact or friction, such as from a ground glass joint or metal spatula, can provide the activation energy for decomposition[6][9][10].
-
Light: Photochemical decomposition can also occur, necessitating storage in dark or amber containers[4].
1.2 Toxicological Hazards
The toxicity of azides is a significant concern. The azide ion has a toxicity profile comparable to that of cyanide[7]. Exposure to this compound can occur through inhalation, ingestion, or skin absorption[4][5].
According to its Safety Data Sheet (SDS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[11][12][13].
-
Harmful if inhaled (Acute toxicity, inhalation, Category 4)[11][12][13].
-
Causes skin irritation (Skin irritation, Category 2)[11][12][13].
-
Causes serious eye irritation (Eye irritation, Category 2)[11][12][13].
Symptoms of exposure to azides can include dizziness, weakness, headache, nausea, vomiting, rapid heart rate, and skin and eye irritation[5][6]. In severe cases, exposure to large amounts of azides can lead to convulsions, loss of consciousness, and respiratory failure[5].
1.3 Formation of Hazardous Byproducts
In addition to its intrinsic hazards, this compound can react to form other highly dangerous substances:
-
Hydrazoic Acid (HN₃): Mixing azides with acids, including aqueous solutions, can generate hydrazoic acid, which is highly toxic, volatile, and explosive[4][6].
-
Heavy Metal Azides: Contact with heavy metals such as copper, lead, brass, or their salts can form highly shock-sensitive and explosive metal azides[4][6][14]. This is a critical consideration for the selection of laboratory equipment and disposal procedures.
-
Halogenated Solvent Adducts: The use of halogenated solvents like dichloromethane or chloroform as reaction media with azides is strictly prohibited. These solvents can react to form extremely unstable and explosive di- and tri-azidomethane[4][6][7].
Risk Assessment and Mitigation Strategies
A thorough risk assessment is mandatory before commencing any work with this compound. This involves evaluating the scale of the reaction, the experimental conditions, and the potential for exposure or uncontrolled decomposition.
2.1 Quantitative Hazard Data Summary
| Hazard Parameter | Value/Classification | Source |
| Molecular Formula | C₃H₅N₃O₂ | [1][12][15] |
| Molecular Weight | 115.09 g/mol | [12] |
| C/N Ratio | 1 | Calculated |
| GHS Hazard Statements | H302, H315, H319, H332, H335 | [11][12][13] |
| GHS Pictograms | Warning | [11][13] |
| Storage Temperature | Refrigerated (0-10°C) | [16] |
2.2 Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with this compound.
Caption: A workflow for assessing and mitigating risks.
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is paramount when working with this compound.
3.1 Engineering Controls
-
Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to mitigate inhalation exposure[17][18][19].
-
Blast Shield: Given its potential for explosive decomposition, a blast shield should be used, especially for reactions at elevated temperatures or larger scales[5][6][19]. The fume hood sash should be kept as low as possible[6].
-
Ventilation: Ensure adequate ventilation in the laboratory[11].
3.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles if a blast shield is not feasible[5][6].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Double gloving is recommended for handling concentrated solutions[17][18].
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required[18][19].
3.3 Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and all other reagents[7].
-
Prepare a detailed Standard Operating Procedure (SOP) for the experiment[19].
-
Ensure that an emergency plan is in place and that all personnel are aware of the location of safety showers, eyewash stations, and fire extinguishers[18].
-
Clear the fume hood of all unnecessary equipment and chemicals[5][6].
-
-
Handling and Dispensing:
-
Use the smallest amount of this compound necessary for the experiment[5].
-
Do not use metal spatulas or other metal utensils to handle the compound to avoid the formation of metal azides[4][6][9]. Use plastic or ceramic spatulas.
-
Avoid contact with ground glass joints, as friction can initiate decomposition[6][9][10].
-
If the compound is a solid, handle it in a way that minimizes dust formation[11].
-
-
Reaction Setup:
-
Work-up and Purification:
-
Storage:
3.4 Decompostion Pathway Visualization
The following diagram illustrates the potential decomposition pathways and hazardous byproduct formation from this compound.
Caption: Potential decomposition and hazardous byproduct pathways.
Emergency Procedures
In the event of an incident involving this compound, prompt and appropriate action is crucial.
4.1 Spills
-
Evacuate the area and alert others.
-
Remove all sources of ignition[11].
-
Wear appropriate PPE, including respiratory protection if necessary[11].
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material in a suitable container for disposal[11]. Do not use spark-producing tools[11].
-
Clean the spill area thoroughly.
4.2 Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[11][17].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[11][17].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[11][17].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[11][17].
4.3 Fire
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher[11].
-
If a fire involves this compound, there is a risk of explosion. Evacuate the area and fight the fire from a safe distance.
-
Wear self-contained breathing apparatus[11].
Waste Disposal
-
Azide-containing waste must be collected in a separate, clearly labeled waste container[4][5].
-
Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid[4].
-
Organic azides should ideally be converted to a more stable derivative (e.g., an amine by reduction) before disposal, if feasible and safe to do so[4].
-
Dispose of all azide-containing waste through an approved hazardous waste disposal program[4].
Conclusion
This compound is a powerful tool in chemical synthesis and drug development. However, its utility is matched by its potential hazards. A comprehensive understanding of its explosive and toxic properties, coupled with a disciplined approach to risk assessment, the implementation of robust control measures, and adherence to safe handling protocols, is essential for mitigating these risks. By fostering a strong safety culture and treating this compound with the respect it deserves, researchers can continue to leverage its capabilities for scientific advancement without compromising their safety or the safety of those around them.
References
- University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from the University of Pittsburgh Environmental Health and Safety website.
- Environmental Health and Safety. Azide Compounds. Retrieved from the University of California, Berkeley Environmental Health and Safety website.
- Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from the Stanford University Environmental Health & Safety website.
- Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Retrieved from the Ludwig-Maximilians-Universität München website.
- ChemicalBook. (2025, October 18). This compound - Safety Data Sheet.
- UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from the University of New Mexico Department of Chemistry & Chemical Biology website.
- Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from the Yale University Environmental Health & Safety website.
- Benchchem. Technical Support Center: Safe Handling of Organic Azides.
- School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from the University College Dublin School of Chemistry website.
- University of Pennsylvania EHRS. (2022, August 29). SOP: Explosive Compounds.
- Centers for Disease Control and Prevention. (1976, August 16). Current Intelligence Bulletin 13 – Explosive Azide Hazard.
- University of Washington Environmental Health & Safety. Explosive Chemicals SOP. Retrieved from the University of Washington Environmental Health & Safety website.
- University of California, Irvine Environmental Health & Safety. Explosives and Potentially Explosives. Retrieved from the University of California, Irvine Environmental Health & Safety website.
- KAUST Health & Safety. Potential Explosive Experiments Guideline. Retrieved from the King Abdullah University of Science and Technology Health, Safety and Environment website.
- University of Minnesota Health, Safety & Risk Management. Dangers of: Azide Reactions, Large Scale Reactions. Retrieved from the University of Minnesota website.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 155604, Azidopropionic acid.
- LGC Standards. 3-Azidopropionic Acid | TRC-A922803-100MG.
- TCI Chemicals. This compound | 18523-47-2.
- CF Plus Chemicals. 3-Azidopropionic acid.
- GHS 11 (Rev.11). SDS Word CAS: 18523-47-2 Name: this compound.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- CymitQuimica. CAS 18523-47-2: this compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 139212330.
- BroadPharm. 3-Azidopropionic Acid, 18523-47-2.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- ChemicalBook. (2025, October 14). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Pharmaceutical Intermediates.
Sources
- 1. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]
- 2. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ucd.ie [ucd.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 10. research.wayne.edu [research.wayne.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18523-47-2 Name: this compound [xixisys.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards [lgcstandards.com]
- 16. This compound | 18523-47-2 | TCI AMERICA [tcichemicals.com]
- 17. chemistry.unm.edu [chemistry.unm.edu]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. ehs.uci.edu [ehs.uci.edu]
The Advent and Ascendance of 3-Azidopropanoic Acid: A Bifunctional Linchpin in Modern Chemical Biology
Abstract
This in-depth technical guide charts the historical emergence and scientific maturation of 3-azidopropanoic acid (3-APA), a seemingly simple bifunctional molecule that has become an indispensable tool for researchers at the interface of chemistry and biology. From its likely origins in classical nucleophilic substitution reactions to its contemporary role as a cornerstone of "click chemistry" and bioconjugation, this guide will provide an expert perspective on the synthesis, properties, and profound applications of 3-APA. We will explore the causal logic behind its synthetic routes, delve into the mechanistic intricacies of its reactivity, and illuminate its transformative impact on drug discovery, proteomics, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.
Introduction: The Unassuming Power of a Bifunctional Building Block
In the vast lexicon of organic chemistry, few molecules of such modest size have exerted as significant an influence as this compound. Characterized by a three-carbon backbone functionalized with a terminal carboxylic acid and an azide group, 3-APA stands as a testament to the power of well-designed chemical tools.[1] Its dual functionality allows for orthogonal reactivity, enabling the sequential or simultaneous linkage of diverse molecular entities with precision and control. The carboxylic acid provides a classical handle for amide bond formation, a cornerstone of peptide and protein chemistry, while the azide group serves as a versatile precursor for a host of transformations, most notably the Nobel Prize-winning click chemistry.[1][2][3][4]
This guide will traverse the timeline of this compound, from its conceptual and synthetic origins to its current status as a workhorse in the modern molecular sciences. We will begin by exploring the historical context of its discovery and the evolution of its synthesis, followed by a detailed examination of its chemical properties and reactivity. Finally, we will showcase the breadth of its applications, providing practical insights and experimental protocols for its effective utilization.
A Historical Perspective: The Genesis of this compound
While a definitive seminal publication marking the "discovery" of this compound remains elusive in early chemical literature, its conceptualization and initial synthesis can be inferred from the fundamental principles of organic chemistry established in the early 20th century. The two most probable historical routes to 3-APA are the nucleophilic substitution of a 3-halopropanoic acid and the ring-opening of β-propiolactone.
The Nucleophilic Substitution Route: A Classical Approach
The synthesis of alkyl azides via the reaction of alkyl halides with sodium azide is a well-established transformation.[5] Given the availability of 3-halopropanoic acids, such as 3-bromopropanoic acid, this represents the most logical and likely method for the initial preparation of 3-APA. A plausible early synthesis would involve the direct displacement of the bromide from 3-bromopropanoic acid using sodium azide in a polar aprotic solvent.
A foundational synthesis for a key precursor, β-bromopropionic acid, was described in Organic Syntheses in 1923, prepared from ethylene cyanohydrin and hydrobromic acid.[6] The subsequent nucleophilic substitution with sodium azide would have been a straightforward extension of known chemical principles at the time.
The Ring-Opening of β-Propiolactone: An Alternative Pathway
Another classical method for the introduction of functionality at the 3-position of a propanoic acid backbone is the ring-opening of β-propiolactone. This strained four-membered lactone is susceptible to nucleophilic attack, and the use of sodium azide as the nucleophile would lead directly to the formation of 3-azidopropanoate, which upon acidification would yield the desired product.
The choice between these two primary routes would have historically been dictated by the availability and cost of the starting materials.
The Modern Synthetic Landscape: Optimized and Scalable Preparations
While the classical methods remain viable, contemporary syntheses of this compound are optimized for yield, purity, and scalability, driven by its increasing demand in research and development.
Synthesis from 3-Bromopropanoic Acid
This remains a common and cost-effective method. The reaction is typically carried out using an excess of sodium azide in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure complete conversion of the starting material.
Experimental Protocol: Synthesis of this compound from 3-Bromopropanoic Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromopropanoic acid (1 equivalent) in DMF.
-
Addition of Sodium Azide: Carefully add sodium azide (1.5-2 equivalents) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Extraction: Acidify the aqueous solution with a dilute mineral acid (e.g., 1 M HCl) to a pH of ~2 and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Synthesis from Ethyl 3-Bromopropionate
An alternative approach involves the use of the corresponding ester, ethyl 3-bromopropionate, followed by hydrolysis. This can be advantageous as the ester is often more readily purified than the free acid.
Experimental Protocol: Two-Step Synthesis from Ethyl 3-Bromopropionate
-
Azidation: React ethyl 3-bromopropionate with sodium azide in a suitable solvent (e.g., ethanol/water or DMF) to yield ethyl 3-azidopropanoate.
-
Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using either acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH followed by acidification) conditions.
-
Purification: Purify the final product as described in the previous protocol.
Physicochemical Properties and Reactivity
This compound is a colorless to pale yellow liquid or low-melting solid with a molecular weight of 115.09 g/mol .[7] Its bifunctional nature dictates its chemical reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₅N₃O₂ |
| Molecular Weight | 115.09 g/mol [7] |
| CAS Number | 18523-47-2[1] |
| Appearance | Colorless to pale yellow liquid/solid[1] |
| Boiling Point | Decomposes upon strong heating |
| Solubility | Soluble in water and polar organic solvents |
The Carboxylic Acid Moiety: A Gateway to Amide Linkages
The carboxylic acid group of 3-APA undergoes typical reactions of its class, with the most significant being its conversion to activated esters or its direct coupling to amines to form stable amide bonds. This reactivity is the foundation of its use in peptide synthesis and the labeling of proteins and other biomolecules. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[2][4]
The Azide Group: A Hub for Bioorthogonal Chemistry
The azide functional group is relatively unreactive towards many common reagents and biological functionalities, making it an ideal "bioorthogonal" handle.[8] Its true synthetic power is unleashed in two key reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This cornerstone of "click chemistry" involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction is highly efficient, regioselective, and can be performed in aqueous media, making it ideal for bioconjugation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in living cells), SPAAC provides a powerful alternative. This reaction utilizes a strained cyclooctyne derivative that reacts rapidly with the azide without the need for a metal catalyst.
Applications in Research and Drug Development
The unique properties of this compound have positioned it as a critical tool in a wide array of scientific disciplines.
Bioconjugation and Chemical Biology
3-APA is extensively used to introduce an azide "handle" onto biomolecules such as proteins, peptides, and nucleic acids. This allows for their subsequent modification using click chemistry. For example, a protein can be functionalized with 3-APA at its lysine residues, and the resulting azido-protein can then be "clicked" with a fluorescent alkyne for imaging studies or with a drug-alkyne conjugate for targeted delivery.
Diagram 1: General Workflow for Protein Labeling using this compound
Sources
- 1. Nucleophilic substitution of azide acting as a pseudo leaving group: one-step synthesis of various aza heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Page loading... [guidechem.com]
- 4. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 3-Azidopropanoic Acid NHS Ester
A Senior Application Scientist's Guide to Introducing Bioorthogonal Handles for Advanced Proteomic Studies
Introduction: The Power of Bioorthogonal Chemistry in Protein Science
In the landscape of modern protein research and therapeutic development, the ability to selectively modify proteins is paramount. This guide provides a detailed methodology for labeling proteins with 3-Azidopropanoic acid N-hydroxysuccinimide (NHS) ester, a powerful reagent for introducing a bioorthogonal azide handle onto a protein of interest. This initial modification is the gateway to a multitude of downstream applications through "click chemistry," enabling researchers to attach a wide array of functionalities, such as fluorescent dyes, biotin tags, or drug molecules, with high specificity and efficiency.[1][2]
The azide group is an ideal bioorthogonal functional group because it is virtually absent in biological systems, small in size, and metabolically stable.[3] Its introduction onto a protein sets the stage for highly selective ligation reactions with alkyne-containing molecules, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4][5] This two-step approach provides a versatile platform for studying protein-protein interactions, cellular imaging, and constructing complex bioconjugates like antibody-drug conjugates.[1]
Principle of the Method: Amine-Reactive Chemistry
The labeling strategy hinges on the well-established reactivity of N-hydroxysuccinimide (NHS) esters towards primary amines.[6] The this compound NHS ester specifically targets the ε-amino groups of lysine residues and the α-amino group at the N-terminus of the protein.[1][6] The reaction, which is a nucleophilic acyl substitution, results in the formation of a stable and covalent amide bond, tethering the azido-propanoic acid moiety to the protein.[6] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][7]
It is crucial to perform this labeling reaction in a buffer free of extraneous primary amines (e.g., Tris or glycine), as they will compete with the protein's amines for reaction with the NHS ester, thereby reducing labeling efficiency.[1][8]
Experimental Workflow Overview
The overall process can be broken down into three main stages: protein preparation, the labeling reaction, and the purification of the azide-labeled protein. Each stage contains critical steps that ensure the success of the conjugation.
Caption: Workflow for labeling proteins with this compound NHS ester.
Quantitative Data Summary
The efficiency of protein labeling is influenced by several factors. The following table provides typical starting parameters for labeling a generic IgG antibody, which can be optimized for other proteins.
| Parameter | Recommended Range | Rationale |
| Molar Excess of NHS Ester | 10- to 20-fold | Ensures sufficient driving force for the reaction. Higher excess may lead to over-labeling and protein precipitation.[1] |
| Protein Concentration | 1-10 mg/mL | A higher protein concentration can improve reaction kinetics.[9][10] |
| Reaction Buffer | PBS or Bicarbonate Buffer | Must be free of primary amines.[1][8] |
| pH | 7.2 - 8.5 | Optimal for deprotonated primary amines, balancing reactivity and NHS ester hydrolysis.[1][9][10] |
| Reaction Time | 1-4 hours at RT, or overnight at 4°C | Longer incubation at lower temperatures can be gentler for sensitive proteins.[1][9] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Terminates the reaction by consuming unreacted NHS ester. |
Detailed Experimental Protocols
Part 1: Protein Preparation
-
Buffer Exchange (if necessary):
-
Ensure your protein of interest is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4 or 0.1 M sodium bicarbonate buffer at pH 8.3.[2]
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine), a buffer exchange is mandatory.[1][8] This can be achieved using a desalting column or dialysis against the desired reaction buffer.[6]
-
-
Determine Protein Concentration:
-
Accurately measure the concentration of the protein solution using a preferred method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
Part 2: Labeling Reaction
-
Prepare this compound NHS Ester Stock Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a stock solution of the NHS ester (e.g., 10-20 mM) in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][11] This solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[12]
-
-
Initiate the Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution required to achieve the desired molar excess (e.g., 10- to 20-fold) over the protein.
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring.
-
-
Incubation:
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature. This will consume any unreacted NHS ester.
-
Part 3: Purification and Storage of Azide-Labeled Protein
-
Removal of Excess Reagents:
-
Characterization (Optional):
-
The degree of labeling (DOL) can be determined using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the azido-propanoic acid moieties.
-
-
Storage:
Downstream Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide-labeled protein is now ready for conjugation to an alkyne-containing molecule of interest (e.g., a fluorescent probe, biotin, or a drug). The CuAAC reaction forms a stable triazole linkage.[4][5][14]
Caption: General workflow for a downstream CuAAC "click" reaction.
Protocol for CuAAC Reaction
-
Prepare Reagents:
-
Azide-Labeled Protein: Use the protein prepared in the previous protocol.
-
Alkyne-Probe: Prepare a stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10-50 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 100-500 mM stock solution in water immediately before use.
-
Copper Ligand (e.g., THPTA): Prepare a 50-100 mM stock solution in water. The ligand protects the protein from damage by reactive oxygen species.[14]
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Azide-labeled protein (to a final concentration of 1-10 µM).
-
Alkyne-probe (2-5 molar excess over the protein).
-
Copper(II) Sulfate (final concentration of 0.1-1 mM).
-
Copper Ligand (final concentration of 0.5-5 mM).
-
Add the freshly prepared Sodium Ascorbate last to initiate the reaction (final concentration of 1-5 mM).
-
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove excess reagents and purify the final protein conjugate using a desalting column or dialysis as described previously.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate.[8][12] |
| pH of the reaction is too low. | Ensure the reaction buffer pH is between 7.2 and 8.5.[9][10] | |
| Hydrolyzed NHS ester reagent. | Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use.[12] | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the NHS ester and/or decrease the reaction time.[12] |
| Low protein solubility in the reaction buffer. | Optimize buffer conditions or add solubility-enhancing agents (use with caution as they may interfere with the reaction). | |
| Inconsistent Results | Inaccurate protein or reagent concentration. | Carefully re-measure the concentrations of all components. |
| Reagent instability. | Store reagents as recommended and prepare solutions fresh. Avoid repeated freeze-thaw cycles of the protein.[8][11] |
References
- - Benchchem.
- The Role of N-Hydroxysuccinimide Esters in Protein Labeling: A Technical Guide - Benchchem.
- Introduction to click chemistry: a new method for the labeling and modific
- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes - Lumiprobe.
- Specific and quantitative labeling of biomolecules using click chemistry - PMC - NIH.
- Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry - ACS Public
- Application Notes and Protocols for Protein Labeling via Azide-Alkyne Click Chemistry - Benchchem.
- NHS ester protocol for labeling proteins - Abberior Instruments.
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC - NIH.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim.
- Troubleshooting Guides - Cre
- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK.
- Application Notes and Protocols for Protein Labeling via Azide-Mediated Bioorthogonal Chemistry - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
step-by-step guide to CuAAC reaction with 3-Azidopropanoic acid
Application Note & Protocol
Facile Incorporation of Functional Moieties using 3-Azidopropanoic Acid via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click chemistry" reaction, prized for its reliability, high efficiency, and bioorthogonality.[1] This application note provides a detailed guide to utilizing this compound in CuAAC reactions. As a bifunctional linker, this compound enables the covalent attachment of a carboxylic acid handle onto a wide array of alkyne-containing molecules, from small organic compounds to complex biomolecules. We will delve into the reaction mechanism, provide detailed step-by-step protocols for both small molecule synthesis and bioconjugation, discuss critical experimental parameters, and outline essential safety procedures for handling azide compounds.
Introduction: The Power of the CuAAC Reaction
First described independently by the groups of Meldal and Sharpless, the CuAAC reaction joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper(I) catalyst provides an enormous rate acceleration (10⁷ to 10⁸-fold) and, critically, enforces absolute regioselectivity, yielding only the 1,4-isomer.[1][2] The reaction's robustness is remarkable; it proceeds under mild conditions, tolerates a wide range of functional groups, and is often insensitive to aqueous environments and pH ranges from 4 to 12, making it an indispensable tool for drug discovery, materials science, and bioconjugation.[1][3]
This compound is a particularly useful reagent as it installs a carboxylic acid group, which can serve as a versatile anchor for subsequent chemical modifications, such as amide coupling to proteins or other amine-containing molecules.
The CuAAC Mechanism: A Copper-Mediated Cascade
The catalytic cycle relies on the unique reactivity of the copper(I) ion. While the precise mechanism can be influenced by ligands and solvent conditions, the generally accepted pathway involves several key steps. It is understood that the active catalyst is the Cu(I) species, which can be introduced directly or, more conveniently, generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[4]
The key steps are:
-
Copper-Alkyne Coordination: The Cu(I) ion coordinates to the π-system of the terminal alkyne. This coordination significantly increases the acidity of the terminal proton.[5]
-
Formation of Copper Acetylide: The terminal alkyne is deprotonated, forming a copper acetylide intermediate. This is a crucial step in activating the alkyne. Kinetic studies have suggested that the reaction rate is second order in copper, implying that a dinuclear copper acetylide complex may be the active species.[3][5]
-
Coordination and Cyclization: The azide substrate coordinates to the copper center. This is followed by a cyclization event where the azide attacks the acetylide, leading to a six-membered copper metallacycle intermediate.[2]
-
Ring Contraction and Protonolysis: The metallacycle rearranges and contracts to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.[2]
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reagents, Equipment, and Safety
Mandatory Safety Precautions for Handling Azides
Organic azides are energy-rich compounds and must be handled with extreme caution as they can be heat- and shock-sensitive, with the potential to decompose explosively.[6][7] this compound has a low carbon-to-nitrogen ratio, increasing its potential hazard.
-
Work in a Fume Hood: Always handle azide compounds inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses (a face shield is recommended if working with larger quantities), and appropriate chemical-resistant gloves.[7]
-
Avoid Metal Contact: Do not use metal spatulas to handle azides. Heavy metal azides are highly shock-sensitive explosives. Use plastic or ceramic spatulas.[8]
-
Solvent Choice: NEVER use halogenated solvents like dichloromethane or chloroform with azides, as this can form extremely explosive di- and tri-azidomethane.[9]
-
Avoid Concentration: Do not concentrate azide solutions to dryness by rotary evaporation or distillation.[7][9]
-
Storage: Store azide compounds in a cool, dark place, away from heat, light, and sources of shock or friction.[6][7]
-
Waste Disposal: Quench any unreacted azide before disposal according to your institution's guidelines. Azide waste should be kept separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[8]
Reagents and Materials
| Reagent/Material | Purpose | Key Considerations |
| This compound | Azide source | Handle with extreme caution (see safety). Ensure purity. |
| Terminal Alkyne | Reaction partner | Must be a terminal alkyne. Internal alkynes are unreactive in CuAAC.[2] |
| Copper(II) Sulfate (CuSO₄·5H₂O) | Catalyst precursor | Inexpensive, stable, and readily available. The most common copper source.[1][4] |
| Sodium Ascorbate | Reducing agent | Reduces Cu(II) to the active Cu(I) state. Should be prepared fresh.[1][4] |
| Ligand (e.g., THPTA, BTTAA) | Catalyst stabilizer/accelerant | Essential for bioconjugation to protect biomolecules and prevent Cu precipitation.[10][11] |
| Solvent | Reaction medium | Common choices include t-BuOH/H₂O, DMSO, DMF, or aqueous buffers for bioconjugation. |
| Reaction Vessel | Glass vial or flask | Ensure it is clean and dry. Avoid ground glass joints where possible.[7] |
| Stir Plate and Stir Bar | Agitation | Ensures proper mixing of reagents. |
Experimental Protocols
Protocol 1: General Synthesis with a Small Molecule Alkyne
This protocol describes a typical reaction between this compound and a generic terminal alkyne (e.g., Phenylacetylene) in a common solvent system.
Step-by-Step Procedure:
-
Reactant Preparation: In a 10 mL glass vial equipped with a magnetic stir bar, dissolve the terminal alkyne (e.g., Phenylacetylene, 1.0 eq, 0.5 mmol, 51 mg) in a 1:1 mixture of tert-butanol and water (4 mL).
-
Azide Addition: Add this compound (1.1 eq, 0.55 mmol, 63 mg) to the stirring solution.
-
Initiation of Catalysis: In sequence, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq, 0.05 mmol, 10 mg in 0.5 mL H₂O), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq, 0.025 mmol, 6.2 mg in 0.5 mL H₂O). The solution will typically turn a pale yellow/green color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkyne spot has been consumed (typically 1-8 hours).
-
Work-up and Purification:
-
Dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with a 5% aqueous solution of EDTA to chelate and remove the copper catalyst.[12]
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.
-
Protocol 2: Bioconjugation to an Alkyne-Modified Protein
This protocol is adapted for sensitive biological molecules in an aqueous buffer system. The use of a copper-stabilizing ligand is critical.[10]
Step-by-Step Procedure:
-
Reagent Stock Preparation:
-
Protein-Alkyne: Prepare a solution of your alkyne-modified protein in a suitable, degassed buffer (e.g., PBS, pH 7.4) to a final concentration of 25 µM.
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in water.[1]
-
CuSO₄: Prepare a 20 mM stock solution in water.[13]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh immediately before use. [1]
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
The alkyne-modified protein solution.
-
The this compound stock solution to a final concentration of 250-500 µM (10-20 fold molar excess over the protein).
-
-
Catalyst Premix: In a separate tube, briefly mix the CuSO₄ stock and the THPTA ligand stock. A common ratio is 1:5 Cu:Ligand to ensure the copper is fully chelated.[10] For the final reaction, aim for a copper concentration of 250-500 µM.
-
Reaction Initiation:
-
Add the premixed CuSO₄/THPTA solution to the protein/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[10]
-
-
Incubation: Gently mix the tube by inversion or slow rotation. Incubate at room temperature for 1-4 hours. Protect from light if working with fluorescently-labeled molecules.
-
Purification: Remove excess reagents and the copper catalyst using a method appropriate for your protein, such as size-exclusion chromatography (e.g., a desalting column), dialysis against a buffer containing 1 mM EDTA, or affinity purification.[1][13]
Caption: General experimental workflow for the CuAAC reaction.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Reaction Yield | Inactive catalyst (oxidized Cu(I) or old sodium ascorbate). | Prepare a fresh solution of sodium ascorbate immediately before use. Ensure the reaction is not overly exposed to oxygen.[10] |
| Poor substrate solubility. | For small molecules, try a different solvent system (e.g., DMSO, DMF). For biomolecules, adding a co-solvent like DMSO (up to 10-20%) may help.[10][13] | |
| Copper sequestered by substrate or buffer. | Increase the concentration of the copper/ligand complex. Avoid buffers like Tris that can chelate copper.[10] | |
| Formation of Byproducts | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure a sufficient excess of sodium ascorbate is present. Degas solvents to remove oxygen.[14] |
| Biomolecule Degradation | Oxidation by reactive oxygen species generated during Cu(II) reduction. | Use a protective ligand like THPTA or BTTAA. Ensure the ligand-to-copper ratio is at least 5:1.[10] |
| Product Contaminated with Copper | Incomplete removal during work-up. | Wash organic extracts with an aqueous EDTA solution.[12] For biomolecules, perform dialysis against a buffer containing EDTA. |
References
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Azide Compounds - Environmental Health and Safety. University of California, Berkeley.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles: a systematic DFT study on the mechanism and regioselectivity. Journal of the American Chemical Society, 127(1), 210-216.
- Information on Azide Compounds. Stanford University Environmental Health & Safety.
- Wang, Z., He, G., & Nack, W. A. (2014). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 4(7), 1891-1899.
- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin.
- Iseghem, M. V., & Fokin, V. V. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5566-5575.
- Li, G., Wang, H., Liu, H., & Yan, H. (2021). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. ACS Catalysis, 11(3), 1596-1603.
- Safe Handling of Azides. University of Pittsburgh.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(5), 1520-1521.
- LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Thorn-Seshold Group, LMU Munich.
- Ohta, H., Sueda, S., & Fujii, T. (2008). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 10(20), 4569-4571.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate.
- Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.
- da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30048-30058.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. ResearchGate.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Mexican Chemical Society.
- Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry.
- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.
- Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. ucd.ie [ucd.ie]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Click reaction ligands | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell Surface Modification Using 3-Azidopropanoic Acid
Introduction: The Rationale for Engineering the Cell Surface
The cell surface, or surfaceome, is a dynamic and complex interface that mediates communication between a cell and its environment. It is decorated with a vast array of proteins, lipids, and glycans that govern critical biological processes, including cell signaling, adhesion, and immune recognition. The ability to precisely modify this surface with exogenous molecules—a practice known as cell surface engineering—provides a powerful tool for both fundamental research and therapeutic development.[1][2] By introducing non-native chemical functionalities, researchers can attach imaging agents for tracking, affinity tags for proteomic analysis, or therapeutic payloads for targeted delivery.[3][4]
At the heart of modern cell surface engineering is the concept of bioorthogonal chemistry. This refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[5][6] Among the most robust and widely adopted bioorthogonal reactions is the "click chemistry" between an azide and an alkyne.[7] 3-Azidopropanoic acid is a versatile bifunctional linker ideally suited for this purpose. It possesses a carboxylic acid group for attachment to the cell surface and a terminal azide group that serves as a bioorthogonal handle for subsequent ligation reactions.[8][9][10]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound to install azide functionalities onto the surface of living cells, enabling a broad range of downstream applications for researchers, scientists, and drug development professionals.
Principle of the Method: A Two-Step Strategy
The modification of cell surfaces using this compound is typically a two-step process. The causality behind this strategy is rooted in achieving both high efficiency and high specificity in a biologically compatible manner.
-
Step 1: Azide Installation via Amine Coupling. The first step involves covalently attaching the this compound molecule to cell surface proteins. The most common targets are the primary amine groups found in the side chains of lysine residues and at the N-terminus of proteins.[11] The carboxylic acid of this compound is chemically activated—most conveniently by using its N-hydroxysuccinimide (NHS) ester derivative—to react efficiently with these amines, forming a stable amide bond.[11] This reaction is performed under physiological conditions and is most effective at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[11]
-
Step 2: Bioorthogonal Ligation ("Click Chemistry"). Once the cell surface is decorated with azide groups, these serve as latent chemical handles. They remain inert to the complex milieu of the cellular environment until a reaction partner is introduced.[6] This partner is a molecule of interest (e.g., a fluorophore, biotin, or drug) that has been functionalized with an alkyne. The azide and alkyne groups then "click" together. For live-cell applications, the preferred method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (like DBCO or BCN) and proceeds rapidly without the need for a cytotoxic copper catalyst.[12][13][14]
Logical Workflow for Cell Surface Azide Installation and Labeling
Caption: Overall workflow for cell surface modification and labeling.
Experimental Protocols
Protocol 1: Installation of Azide Groups on Live Cell Surfaces
This protocol details the covalent attachment of azide groups to cell surface proteins using this compound NHS ester. The use of the pre-activated NHS ester is recommended for simplicity and efficiency.
A. Materials Required
-
Suspension or adherent cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
This compound N-hydroxysuccinimide (NHS) ester (e.g., from BroadPharm, TCI)[9][15]
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Cell counting device (e.g., hemocytometer or automated counter)
B. Step-by-Step Methodology
-
Cell Preparation:
-
Adherent Cells: Culture cells to 80-90% confluency. Gently wash the cells twice with 5 mL of ice-cold PBS.
-
Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice by resuspending in 10 mL of ice-cold PBS and repeating the centrifugation.
-
After the final wash, resuspend the cells in ice-cold PBS to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL. Keep cells on ice.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound NHS ester in anhydrous DMSO. This solution should be prepared fresh immediately before use.
-
Expert Tip: NHS esters are moisture-sensitive. Ensure DMSO is anhydrous and cap the vial tightly. Briefly centrifuge the vial before opening to ensure all powder is at the bottom.
-
-
Labeling Reaction:
-
Add the this compound NHS ester stock solution to the cell suspension to achieve a final concentration between 0.5 mM and 2 mM.
-
Causality: The optimal concentration depends on the cell type and the density of surface amines. A titration experiment is recommended to balance labeling efficiency with cell viability. A typical starting molar excess is 10- to 20-fold relative to the estimated protein concentration.[11]
-
Gently mix the cell suspension and incubate for 30 minutes at room temperature or 1 hour on ice with gentle rocking. Incubation on ice is often preferred to minimize endocytosis of labeled proteins.
-
-
Washing:
-
Quench the reaction and remove excess reagent by adding 10 mL of ice-cold PBS.
-
Centrifuge the cells (300 x g for 5 minutes at 4°C).
-
Discard the supernatant and repeat the wash step two more times with ice-cold PBS.
-
After the final wash, the azide-modified cells are ready for the subsequent click chemistry reaction or can be used in other experiments.
-
Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC
This protocol describes the "clicking" of a fluorescent probe onto the newly installed surface azides using a copper-free, strain-promoted reaction.
A. Materials Required
-
Azide-modified cells (from Protocol 1)
-
Complete cell culture medium or PBS
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5, DBCO-FITC)
-
Anhydrous DMSO
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the DBCO-fluorophore conjugate in anhydrous DMSO. Store protected from light at -20°C.
-
-
SPAAC Reaction:
-
Resuspend the azide-modified cells in complete culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add the DBCO-fluorophore stock solution to the cell suspension to a final concentration of 10-50 µM.[16]
-
Causality: The concentration should be sufficient to ensure a rapid reaction but low enough to minimize non-specific binding and background fluorescence.
-
Incubate the cells for 30-90 minutes at 37°C (or room temperature), protected from light.[16] The optimal time can be determined empirically.
-
-
Final Washes:
-
After incubation, wash the cells three to five times with warm PBS to remove any unbound fluorescent probe and minimize background signal.[16]
-
Use centrifugation (300 x g for 5 minutes) for suspension cells or gentle aspiration and replacement of buffer for adherent cells.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis (e.g., Flow Cytometry Staining Buffer or phenol red-free imaging medium).
-
The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy or quantification by flow cytometry.
-
Chemical Reaction Schemes
Caption: Chemical principles of the two-step cell labeling strategy.
Quantitative Data and Expected Results
The success of the labeling protocol can be influenced by several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Rationale & Notes |
| Cell Density | 1-10 x 10⁶ cells/mL | Higher densities can improve reaction kinetics but may lead to reagent depletion. |
| NHS Ester Concentration | 0.5 - 2 mM | Must be optimized per cell type to maximize labeling while minimizing cytotoxicity. |
| DBCO-Probe Concentration | 10 - 50 µM | Higher concentrations can increase signal but may also elevate background fluorescence.[16] |
| Labeling Efficiency | > 80% | Percentage of cells showing fluorescence above background, as measured by flow cytometry. |
| Cell Viability | > 90% | Should be assessed post-labeling (e.g., via Trypan Blue or Propidium Iodide) to ensure the process is not overly harsh. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low/No Fluorescent Signal | 1. Inefficient Azide Installation: NHS ester was hydrolyzed before reacting. Buffer contained competing amines (e.g., Tris, glycine). | 1. Use fresh, anhydrous DMSO for stock solution. Ensure all buffers are amine-free (use PBS or HEPES).[11] |
| 2. Inefficient Click Reaction: Insufficient incubation time or DBCO-probe concentration. | 2. Increase incubation time for the SPAAC reaction up to 2 hours. Increase DBCO-probe concentration in increments (e.g., to 75 µM). | |
| High Background Fluorescence | 1. Insufficient Washing: Unbound DBCO-probe remains in the sample. | 1. Increase the number and volume of post-SPAAC washes. Include a final wash with a buffer containing 1% BSA to help remove non-specifically bound probe. |
| 2. Non-specific Binding: The fluorescent probe is sticky and binds to cells non-covalently. | 2. Lower the DBCO-probe concentration. Include BSA in the labeling buffer. | |
| High Cell Death/Low Viability | 1. Reagent Toxicity: NHS ester or DBCO-probe concentration is too high. | 1. Perform a dose-response curve to find the optimal concentration of each reagent that maintains high cell viability. |
| 2. Harsh Handling: Excessive centrifugation speeds or vortexing. | 2. Handle cells gently. Use lower centrifugation speeds (e.g., 200-300 x g). Resuspend pellets by gentle pipetting. |
References
- The Role of this compound in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for Protein Labeling with this compound NHS Ester. (2025). Benchchem.
- Lang, K., & Chin, J. W. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(4), 558–570.
- Application Notes & Protocols: Live Cell Labeling with Azide Derivatives. (2025). Benchchem.
- Click chemistry for labelling cellular membrane protein. (2016). ResearchGate.
- Click Chemistry. (n.d.). SiChem.
- 3-Azidopropionic Acid. (n.d.). AxisPharm.
- Lee, H. J., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(5), 546–557.
- Agard, N. J., et al. (2006). Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions. Journal of the American Chemical Society, 128(37), 12058–12059.
- Click chemistry and its application to proteomics. (2019). G-Biosciences.
- Uddin, M. J., et al. (2020). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysical Reviews, 12(2), 319–331.
- Valdehuesa, K. N. G., et al. (2020). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 8, 591.
- Swetha, P., et al. (2021). Non-genetic bioconjugation strategies for modifying cell membranes and membrane proteins: a review. Cellular and Molecular Bioengineering, 14(4), 335–353.
- Azidopropionic acid. (n.d.). PubChem.
- Han, S., et al. (2022). Cell Surface Engineering Enables Surfaceome Profiling. ACS Chemical Biology, 17(5), 1254–1264.
- Kim, Y. K., et al. (2018). Cell-Surface Engineering for Advanced Cell Therapy. Chemistry, 24(58), 15446–15455.
- Al-Haque, S., et al. (2020). Engineering the Mammalian Cell Surface with Synthetic Polymers: Strategies and Applications. Macromolecular Rapid Communications, 41(18), e2000302.
- Han, S., et al. (2022). Cell Surface Engineering Enables Surfaceome Profiling. ACS Chemical Biology, 17(5), 1254–1264.
Sources
- 1. Cell Surface Engineering Enables Surfaceome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering the Mammalian Cell Surface with Synthetic Polymers: Strategies and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry - SiChem [sichem.de]
- 4. Non-genetic bioconjugation strategies for modifying cell membranes and membrane proteins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. nbinno.com [nbinno.com]
- 9. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 10. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. This compound | 18523-47-2 | TCI AMERICA [tcichemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 3-Azidopropanoic Acid for Advanced Antibody-Drug Conjugate (ADC) Synthesis
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of Linker Chemistry in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the formidable potency of cytotoxic agents.[1][2] This union creates a "smart bomb" therapeutic designed to seek and destroy cancer cells while minimizing collateral damage to healthy tissues.[3][4] The success of an ADC, however, is not solely dependent on the antibody or the payload; it is critically governed by the chemical linker that bridges them.[5][6] An ideal linker must ensure the ADC remains stable in systemic circulation to prevent premature drug release, and then facilitate the efficient release of its payload upon internalization into the target cell.[5][][]
Among the versatile chemical tools available for ADC construction, 3-Azidopropanoic acid has emerged as a valuable building block.[9][10] Its bifunctional nature—a carboxylic acid at one end and a bioorthogonal azide group at the other—provides a strategic handle for a two-step conjugation process.[9][11] The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on the antibody, while the azide group serves as a reactive partner for highly efficient and specific "click chemistry" reactions.[12][13] This approach is central to producing homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute for ensuring a predictable pharmacokinetic profile and a wide therapeutic window.[14][15]
This guide provides an in-depth examination of this compound's application in ADC synthesis, detailing the underlying chemical principles and providing robust, field-proven protocols for researchers in drug development.
The Core Chemistry: Bioorthogonal Ligation via Azide-Alkyne Cycloaddition
The power of incorporating an azide handle, such as that from this compound, lies in its ability to participate in bioorthogonal click chemistry. These reactions are highly specific, high-yielding, and proceed under mild, aqueous conditions, making them ideal for complex biomolecules like antibodies.[16][17] Two primary forms of azide-alkyne cycloaddition are employed in ADC synthesis: the Copper(I)-Catalyzed (CuAAC) and the Strain-Promoted (SPAAC) variants.[18][19]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a powerful reaction that unites an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole linkage.[16][] The reaction's efficiency is a key advantage, often reaching completion rapidly under biocompatible conditions.[21]
-
Mechanism & Rationale : The reaction requires a catalytic amount of Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.[22][23] To prevent oxidative damage to the antibody and to enhance reaction kinetics, a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is essential.[22][24] This ligand stabilizes the catalytically active Cu(I) oxidation state and protects the protein from reactive oxygen species that can be generated under these conditions.[23] The primary drawback is the potential for copper-induced cytotoxicity, which necessitates rigorous purification steps to remove residual copper from the final ADC product.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a transformative, copper-free alternative to CuAAC, making it exceptionally well-suited for applications where copper toxicity is a concern.[25][]
-
Mechanism & Rationale : This reaction's driving force is the high ring strain of a cyclooctyne (e.g., dibenzocyclooctyne, DBCO), which dramatically lowers the activation energy for cycloaddition with an azide.[27] This allows the reaction to proceed spontaneously without any catalyst.[] While this copper-free approach is a significant advantage, SPAAC kinetics are generally slower than CuAAC, often requiring longer incubation times or a higher molar excess of the strained alkyne reagent to achieve comparable yields.[25][28]
Experimental Workflows and Protocols
The synthesis of an ADC using a this compound-based linker is a sequential process involving antibody modification, drug conjugation, and rigorous purification and characterization.
B. Materials
-
Monoclonal Antibody (mAb): ≥95% purity, at 5-10 mg/mL.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Protein Concentrators (e.g., Amicon® Ultra, 50 kDa MWCO).
C. Step-by-Step Protocol
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer (PBS, pH 7.4). This can be done using a desalting column or dialysis.
-
Adjust the final antibody concentration to 5-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound NHS ester in anhydrous DMSO. Causality Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; preparing this stock fresh in an anhydrous solvent is critical for reactivity.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the azido-NHS ester stock solution to the antibody solution. Add the reagent dropwise while gently vortexing to ensure homogeneity. Expert Tip: The optimal molar ratio may vary between antibodies and should be determined empirically. A higher ratio increases the degree of labeling but also the risk of aggregation or loss of affinity.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. [12]
-
-
Purification:
-
Remove unreacted azido-NHS ester and byproducts using a desalting column equilibrated with PBS.
-
Follow the manufacturer's protocol for the column.
-
If needed, concentrate the purified azide-modified antibody using a protein concentrator.
-
-
Characterization and Storage:
-
Determine the protein concentration via UV-Vis spectrophotometry at 280 nm.
-
The degree of labeling (number of azides per antibody) can be determined by mass spectrometry (MALDI-TOF or ESI-MS). [12] * Store the azide-modified antibody at 4°C for short-term use or at -80°C for long-term storage.
-
| Parameter | Recommended Range | Rationale & Expected Outcome |
| Molar Excess of NHS Ester | 10x to 20x | Balances labeling efficiency with risk of aggregation. Aims for a degree of labeling (DOL) of 2-8 azides per antibody. |
| Reaction Buffer | PBS, pH 7.2 - 8.5 | Amine-free buffer is essential to prevent quenching of the NHS ester. The pH range ensures primary amines are deprotonated and nucleophilic. |
| Reaction Time | 1-4 hours (RT) or 12-16 hours (4°C) | Longer incubation at lower temperatures can provide more controlled labeling for sensitive antibodies. |
| Post-Labeling Recovery | > 90% | Expected protein recovery after purification with a desalting column. [12] |
Protocol 2: Payload Conjugation via Click Chemistry
This section provides protocols for both CuAAC and SPAAC. The choice depends on payload chemistry and sensitivity to copper.
A. Protocol for CuAAC Conjugation
-
Materials:
-
Step-by-Step Protocol:
-
In a reaction tube, add the azide-modified antibody in PBS.
-
Add a 3- to 5-fold molar excess of the alkyne-modified drug. If the drug is dissolved in DMSO, ensure the final DMSO concentration remains below 10% (v/v) to maintain antibody integrity.
-
In a separate microfuge tube, prepare the catalyst complex: mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let stand for 3-5 minutes. [24][28]Causality Note: Pre-complexing the copper with the ligand is crucial for protecting the antibody.
-
Add the pre-mixed CuSO₄/THPTA complex to the antibody-drug mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
B. Protocol for SPAAC Conjugation
-
Materials:
-
Azide-modified antibody (from Protocol 1).
-
Strained alkyne-modified drug payload (e.g., DBCO-drug).
-
-
Step-by-Step Protocol:
-
To the azide-modified antibody in PBS, add a 5- to 20-fold molar excess of the DBCO-drug stock solution. [25] * Again, ensure the final concentration of any organic solvent (like DMSO) is below 10%.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing. [25]Expert Tip: The reaction progress can be monitored over time using HIC-HPLC to determine the optimal incubation period.
-
| Feature | CuAAC | SPAAC |
| Catalyst Required | Yes (Copper (I)) | No |
| Reaction Speed | Fast (typically 1-2 hours) | Slower (typically 4-24 hours) |
| Key Reagents | CuSO₄, Reductant (Ascorbate), Ligand (THPTA) | Strained Alkyne (e.g., DBCO, BCN) |
| Primary Advantage | High reaction efficiency and kinetics. | Bioorthogonal, copper-free, low cytotoxicity. [25] |
| Primary Disadvantage | Potential copper cytotoxicity requires removal. [3] | Slower kinetics may require higher reagent excess. [28] |
Protocol 3: ADC Purification and Characterization
A. ADC Purification Post-conjugation, the crude reaction mixture contains the desired ADC, unconjugated antibody, and excess drug-linker species. Purification is mandatory to produce a safe and effective therapeutic. [29]
-
Size Exclusion Chromatography (SEC): Primarily used to remove low molecular weight impurities like the free drug-linker and reaction reagents. It also effectively separates out high molecular weight aggregates. [30]2. Hydrophobic Interaction Chromatography (HIC): An invaluable technique for ADC purification and characterization. HIC separates species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, HIC can resolve ADC species with different DARs (e.g., DAR=0, DAR=2, DAR=4). [31]This allows for the isolation of a more homogeneous ADC product.
-
Tangential Flow Filtration (TFF): Often used for buffer exchange and concentration of the final ADC product in a scalable manner. [] B. ADC Characterization The final ADC product must be rigorously analyzed to ensure it meets all critical quality attributes. [2]
-
Drug-to-Antibody Ratio (DAR): This is the average number of drug molecules conjugated to each antibody. It is a critical parameter influencing both efficacy and toxicity. It is typically measured using HIC or mass spectrometry. [15]2. Purity and Aggregation: SEC-HPLC is the standard method for quantifying the monomeric purity of the ADC and detecting the presence of aggregates, which can affect efficacy and immunogenicity. [30]3. Free Drug Analysis: Reversed-phase HPLC (RP-HPLC) is often used to quantify the amount of residual, unconjugated drug-linker, which should be below a specified limit (typically <1%).
Conclusion
This compound is a highly effective and versatile chemical tool for the synthesis of advanced antibody-drug conjugates. By enabling a two-stage conjugation strategy centered on robust and bioorthogonal click chemistry, it allows for the production of more homogeneous and well-defined ADCs. The choice between CuAAC and SPAAC provides flexibility, allowing the conjugation chemistry to be tailored to the specific antibody and payload. The detailed protocols and scientific rationale provided herein serve as a comprehensive guide for researchers aiming to harness this technology for the development of the next generation of targeted cancer therapeutics.
References
- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH. (No Date).
- A Comparative Guide to the Characterization of ADCs Synthesized with Aminooxy-PEG2-azide. (2025). BenchChem.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (No Date).
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity.
- Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Azide-PEG5-Tos. (2025). BenchChem.
- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition.
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology.
- Current approaches for the purification of antibody-drug conjugates. (2022).
- Synthesis and Evaluation of Three Azide-Modified Disaccharide Oxazolines as Enzyme Substrates for Single-Step Fc Glycan-Mediated Antibody-Drug Conjugation - PMC. (No Date).
- The Role of this compound in Pharmaceutical Intermediates.
- Application Notes and Protocols for Azide-Functionalized Antibody-Drug Conjug
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (2025). BenchChem.
- Application Notes and Protocols for the Purification of Antibody-Drug Conjug
- Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjug
- Strain-Promoted Azide-Alkyne Cycloaddition. (No Date). Chinese Journal of Organic Chemistry.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- How to Design and Synthesize Antibody Drug Conjugates?. (No Date).
- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC - NIH. (2016).
- Review of Antibody Drug Conjugate (ADC) Purification.
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). LinkedIn.
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2016).
- Recent advances in the synthesis of antibody-drug conjugates.
- Analytical Techniques for Antibody-Drug Conjugates.
- Application Notes and Protocols for Protein Labeling with this compound NHS Ester. (2025). BenchChem.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (No Date).
- Click chemistry in the synthesis of antibody-drug conjug
- Click chemistry in the synthesis of antibody-drug conjugates. (2023).
- ADC Synthesis | Click Chemistry.
- Conjugation Based on Click Chemistry. (No Date).
- This compound-PFP ester.
- The Chemistry Behind ADCs - PMC - PubMed Central. (No Date).
- This compound NHS ester, 850180-76-6.
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Current ADC Linker Chemistry - PMC - NIH. (No Date).
- Understanding the Critical Role of Linkers in Advancing ADCs.
- General Antibody Drug Conjugate Protocol.
- 3-Azidopropionic Acid, 18523-47-2.
- 3-Azidopropionic acid.
- Chapter 3: Linker Design and Impact on ADC Properties. (2021). The Royal Society of Chemistry.
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - PubMed Central. (No Date).
- Wh
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- Antibody Conjug
- Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. veranova.com [veranova.com]
- 6. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]
- 11. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 17. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 18. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 21. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 27. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing 3-Azidopropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has revolutionized bioconjugation by enabling the efficient and specific covalent labeling of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for utilizing 3-azidopropanoic acid and its derivatives as key reagents for introducing azide functionalities onto biomolecules, priming them for subsequent SPAAC reactions. We delve into the underlying principles, provide step-by-step experimental workflows, and offer expert insights into reaction optimization, purification, and characterization, empowering researchers to confidently apply this powerful bioorthogonal tool in fields ranging from molecular imaging to targeted drug delivery.[1][][6]
Introduction: The Power of Catalyst-Free Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of this field, its reliance on a copper catalyst can introduce cytotoxicity, limiting its application in living systems.[1][4][7][8] SPAAC overcomes this limitation by employing strained cyclooctynes, which react spontaneously with azides.[2][3][][9] The driving force for this reaction is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon forming a stable triazole ring.[][10] This bioorthogonal reaction proceeds efficiently under physiological conditions (ambient temperature and aqueous environments), making it an ideal tool for in vivo studies.[1][][11]
This compound and its activated esters, particularly the N-hydroxysuccinimide (NHS) ester, serve as versatile reagents for installing the requisite azide handle onto biomolecules. The NHS ester readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[10][12] This two-step approach—azide installation followed by SPAAC—provides a robust strategy for the site-specific modification of a wide array of biomolecules.[10][11]
The SPAAC Reaction: Mechanism and Key Components
The SPAAC reaction is a concerted [3+2] cycloaddition between an organic azide and a strained cyclooctyne.[3] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable, aromatic triazole linkage.[3][10] Unlike CuAAC, which yields a 1,4-disubstituted triazole, SPAAC typically produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[10]
Figure 1. SPAAC Reaction Mechanism.
Azide-Containing Moiety: this compound Derivatives
The choice of the azide-containing molecule is crucial for successful bioconjugation. This compound is an ideal scaffold due to its small size and the presence of a carboxylic acid group that can be readily activated for reaction with nucleophiles on biomolecules. The most common activated form is the This compound NHS ester , which provides a convenient method for labeling proteins and other amine-containing molecules.[12]
Strained Cyclooctynes
The reactivity of the SPAAC reaction is largely dictated by the structure of the cyclooctyne.[1] Several generations of cyclooctynes have been developed, each with a unique balance of reactivity and stability.[13]
| Cyclooctyne | Common Abbreviation | Key Features |
| Dibenzocyclooctyne | DBCO, ADIBO | High reactivity and stability; possesses a UV-traceable chromophore (~310 nm).[1][11] |
| Bicyclononyne | BCN | Small size and high reactivity; available as endo and exo isomers.[1][13] |
| DIBO | DIBO | Second-generation cyclooctyne with fast reaction rates.[13][14] |
Experimental Protocols
Safety Precautions for Handling Azides
Organic azides are energetic compounds and should be handled with care.[15][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.[17]
-
Avoid Metals: Do not use metal spatulas to handle azides as this can lead to the formation of shock-sensitive metal azides.[15][18] Use plastic or ceramic spatulas instead.[17]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane, which can form explosive di- and tri-azidomethane.[15][19]
-
Storage: Store azide-containing compounds at low temperatures (e.g., -20°C), protected from light.[16][19]
-
Waste Disposal: All azide-containing waste should be collected in a designated, labeled container and disposed of according to institutional guidelines.[17][19] Do not dispose of azide solutions down the drain.[17]
Protocol 1: Labeling a Protein with this compound NHS Ester
This protocol describes the general procedure for introducing an azide handle onto a protein using this compound NHS ester.
Figure 2. Protein Azide Labeling Workflow.
Materials:
-
Protein of interest
-
This compound NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11] It is critical to ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS ester.[10][12] If necessary, perform a buffer exchange.
-
Azido-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF. NHS esters are susceptible to hydrolysis in aqueous solutions.[10][20]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the azido-NHS ester stock solution to the protein solution.[12] The final concentration of the organic solvent should be kept below 20% to maintain protein integrity.[11][21]
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[12][20] The optimal reaction time may need to be determined empirically.
-
Purification: Remove the unreacted azido-NHS ester and byproducts using a desalting column equilibrated with the desired buffer for the subsequent SPAAC reaction.[12]
-
Characterization (Optional but Recommended): Determine the degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the molecular weight of the labeled protein to the unlabeled protein.[12]
-
Storage: Store the purified azide-labeled protein at -20°C or -80°C.
Protocol 2: SPAAC Reaction with an Azide-Labeled Protein and a DBCO-Functionalized Molecule
This protocol outlines the conjugation of an azide-labeled protein with a molecule functionalized with a DBCO group (e.g., a fluorescent dye, biotin, or a small molecule drug).
Materials:
-
Purified azide-labeled protein
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Ensure the azide-labeled protein is in the desired reaction buffer at a known concentration.
-
Prepare a stock solution (e.g., 10 mM) of the DBCO-functionalized molecule in anhydrous DMSO.
-
-
SPAAC Reaction: Add a 2- to 20-fold molar excess of the DBCO-functionalized molecule to the azide-labeled protein solution.[3][11]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[11] Reactions can also be performed at 37°C to increase the rate, if the biomolecules are stable at this temperature.[22] The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at approximately 310 nm.[11]
-
Purification: Purify the resulting conjugate to remove any unreacted DBCO-functionalized molecule. The purification method will depend on the nature of the conjugate and the excess reagent. Common methods include:
-
Characterization: Characterize the final conjugate using appropriate analytical techniques:
-
SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.[11]
-
Mass Spectrometry: To confirm the precise mass of the conjugate.
-
UV-Vis or Fluorescence Spectroscopy: To confirm the incorporation of a chromophore or fluorophore.
-
Optimization and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Labeling with Azido-NHS Ester | Presence of amine-containing buffers. | Perform buffer exchange into an amine-free buffer (e.g., PBS).[10][12] |
| Hydrolysis of NHS ester. | Prepare the NHS ester stock solution immediately before use in an anhydrous solvent.[10][20] | |
| Insufficient molar excess of NHS ester. | Increase the molar excess of the azido-NHS ester. | |
| Slow or Incomplete SPAAC Reaction | Low reactant concentrations. | Increase the concentration of one or both reactants. |
| Suboptimal pH. | While generally pH-insensitive, some studies suggest slightly basic pH can increase rates. Test a pH range from 7.0 to 8.5, ensuring biomolecule stability.[22] | |
| Steric hindrance around the azide or cyclooctyne. | If possible, consider using a derivative with a longer linker arm. | |
| Difficulty in Purifying the Conjugate | Similar properties of reactants and product. | Explore alternative chromatography methods (e.g., ion-exchange or hydrophobic interaction chromatography). |
| Non-specific binding. | Include detergents or adjust the ionic strength of the buffers during purification. |
Characterization of SPAAC Products
Thorough characterization is essential to confirm the successful formation of the desired conjugate.
-
NMR Spectroscopy: For small molecule conjugations, ¹H NMR is invaluable for confirming the formation of the triazole ring.[24][25][26]
-
Mass Spectrometry: Provides the exact molecular weight of the conjugate, confirming the covalent linkage.
-
UV-Vis Spectroscopy: If using a DBCO reagent, the disappearance of its characteristic absorbance around 310 nm can be used to monitor the reaction.[11]
-
FT-IR Spectroscopy: The disappearance of the characteristic azide vibrational stretch at ~2100 cm⁻¹ can be monitored to track the reaction progress.[26]
Conclusion
The SPAAC reaction, in conjunction with versatile azide-introducing reagents like this compound NHS ester, offers a powerful and biocompatible platform for the precise chemical modification of biomolecules. Its broad applicability in aqueous environments and its catalyst-free nature have solidified its role as an indispensable tool in chemical biology, drug development, and materials science.[1][] By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively harness the power of SPAAC to advance their scientific endeavors.
References
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Lelyveld, V. S., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 14(8), 2195–2202.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101.
- Debets, M. F., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 44(9), 805–815.
- Brown, S. O., et al. (2010). Templated DNA strand ligation by the ring-strain promoted alkyne-azide [3+2] cycloaddition reaction. Chemical Communications, 46(12), 2054–2056.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- Zeglis, B. M., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(3), 329–332.
- Fatima, L. (2023). What HPLC program works best for separating unbound azides in a SPAAC reaction? ResearchGate.
- Simon, M., et al. (2012). Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 23(2), 279–285.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- ResearchGate. (n.d.). ¹H‐NMR spectrum of strain‐promoted azide‐alkyne cycloaddition (SPAAC)...
- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 44(9), 666–676.
- University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety.
- Wang, Q., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 39(12), 3357–3375.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials.
- University of Victoria. (2022). Azides - Safe Work Procedure.
- Creative Biolabs. (n.d.). 3-Azidopropionic Acid Sulfo-NHS ester.
- Interchim. (2023). Exploring advanced Click Chemistry for versatile and efficient bioconjugations.
- Domján, A., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 17, 1022–1031.
- ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?
- University of Rochester. (n.d.). Safe Handling of Sodium Azide (SAZ).
- Li, S., et al. (2022). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. International Journal of Molecular Sciences, 23(19), 11848.
- Jain, A., et al. (2015). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Biomolecules, 5(4), 2303–2329.
- Lelyveld, V. S., et al. (2023). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Chemical Science, 14(8), 2195–2202.
Sources
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. uvic.ca [uvic.ca]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. ucd.ie [ucd.ie]
- 20. lumiprobe.com [lumiprobe.com]
- 21. broadpharm.com [broadpharm.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
3-Azidopropanoic acid for labeling primary amines on proteins
Strategic Installation of Bioorthogonal Handles: A Guide to Labeling Primary Amines on Proteins Using 3-Azidopropanoic Acid NHS Ester
For: Researchers, scientists, and drug development professionals.
Introduction: Precision in Protein Modification
The ability to covalently modify proteins with specific functional groups is a cornerstone of modern chemical biology and drug development. This process, known as bioconjugation, enables the attachment of reporter molecules, the study of protein interactions, and the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs).[1][2] A widely adopted strategy for modifying proteins is to target the primary amine groups present at the N-terminus of polypeptide chains and on the side chains of lysine residues.[3][4] These amines are typically located on the protein surface, making them accessible for chemical modification without significantly altering the protein's structure.[2]
This guide provides a detailed protocol and scientific rationale for labeling proteins with this compound N-hydroxysuccinimide (NHS) ester. This reagent introduces a versatile azide (–N₃) group onto the protein surface. The azide serves as a bioorthogonal "handle," meaning it is chemically inert within biological systems but can be specifically reacted with a complementary alkyne- or cyclooctyne-containing molecule through "click chemistry".[5][6] This two-step approach offers exceptional specificity and efficiency, making it a powerful tool for a wide range of applications, from proteomics to targeted drug delivery.[7][8]
The Chemistry of Amine Labeling
The core of this labeling strategy is the reaction between the N-hydroxysuccinimide (NHS) ester of this compound and a primary amine on the protein. This reaction is a nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][9]
The reaction is highly dependent on pH. A slightly basic environment (pH 8.3–8.5) is optimal because it deprotonates the primary amines, increasing their nucleophilicity.[10] At lower pH values, the amines are protonated (–NH₃⁺) and non-reactive. Conversely, at excessively high pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[10][11]
Caption: Reaction of this compound NHS ester with a protein's primary amine.
Experimental Design and Key Parameters
Successful and reproducible protein labeling requires careful consideration of several experimental parameters. The random nature of lysine labeling means that a single protein can be converted into a mixture of differentially labeled species.[12] Therefore, optimizing the reaction conditions is crucial to achieve the desired degree of labeling (DOL) without compromising protein function.[12]
| Parameter | Recommended Range | Rationale & Key Considerations |
| Protein Concentration | 1–20 mg/mL | Higher concentrations ( >2.5 mg/mL) generally lead to higher labeling efficiency.[12][13] |
| Molar Excess of NHS Ester | 8- to 20-fold | This is an empirical value that often needs optimization. Start with a 10- to 20-fold excess and adjust based on the desired DOL.[5][10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | The buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the protein for the NHS ester.[5][10][14] |
| pH | 8.3–8.5 | Optimal for deprotonation of primary amines, enhancing their nucleophilicity. Monitor pH during large-scale reactions as NHS ester hydrolysis can cause acidification.[10] |
| Reaction Time | 1–4 hours | Incubation at room temperature is typically sufficient. For sensitive proteins, the reaction can be performed overnight on ice.[5][12] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester is often dissolved in a small amount of organic solvent before being added to the aqueous protein solution. Use high-quality DMF to avoid degradation into dimethylamine.[10] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for labeling a generic protein with this compound NHS ester.
Materials and Reagents
-
Protein of interest
-
This compound NHS Ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., gel filtration)
-
Spectrophotometer
Pre-Labeling Preparation
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If the storage buffer contains primary amines like Tris or glycine, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[5][14] The final protein concentration should be between 1-10 mg/mL.[10]
-
NHS Ester Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This solution should be made fresh immediately before use as NHS esters are moisture-sensitive.[13][15]
Labeling Reaction
-
Calculate Reagent Volume: Determine the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold) relative to the moles of protein.
-
Initiate the Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution. Mix gently by pipetting.[5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[12]
Purification of the Labeled Protein
-
Remove Free Reagent: Immediately after incubation, separate the labeled protein from unreacted NHS ester and the NHS byproduct. This is most commonly achieved using a desalting column (gel filtration) equilibrated with the Purification Buffer.[9][10]
-
Collect Fractions: Collect fractions as the protein elutes from the column.
-
Identify Protein-Containing Fractions: Monitor the fractions for protein content, for instance, by measuring absorbance at 280 nm.
-
Pool and Store: Pool the fractions containing the purified, azide-labeled protein. The protein is now ready for downstream applications like click chemistry.[5] For short-term storage, keep at 4°C. For long-term storage, aliquot and store at -20°C to -80°C to avoid repeated freeze-thaw cycles.[9]
Caption: Experimental workflow for labeling proteins with this compound NHS ester.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Presence of primary amines (e.g., Tris) in the buffer. 2. Hydrolyzed NHS ester due to moisture. 3. Incorrect pH of the reaction buffer. 4. Insufficient molar excess of the NHS ester. | 1. Perform buffer exchange into an amine-free buffer.[14][15] 2. Prepare the NHS ester stock solution immediately before use in anhydrous solvent.[15] 3. Verify the pH of the reaction buffer is between 8.3 and 8.5.[10] 4. Empirically optimize the molar excess of the NHS ester.[15] |
| Protein Precipitation | Over-labeling of the protein, which can alter its net charge and solubility. | Reduce the molar excess of the NHS ester or decrease the reaction time.[15] |
| Inconsistent Results | Variability in protein concentration, reagent preparation, or reaction time. | Standardize all protocol steps. Accurately determine the initial protein concentration. Always prepare fresh reagent solutions. |
Downstream Applications: The Power of Click Chemistry
The primary advantage of installing an azide handle onto a protein is the ability to perform highly specific and efficient bioorthogonal reactions.[5] The azide-labeled protein can be conjugated to a wide variety of molecules containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN).[16][17] These "click" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceed with high yield in aqueous environments and do not interfere with native biological functional groups.[6][7] This opens up a vast array of possibilities, including:
-
Proteomics: Attaching biotin-alkyne for affinity purification and subsequent mass spectrometry analysis.
-
Cellular Imaging: Conjugating with fluorescent dyes containing an alkyne group for visualization.
-
Drug Development: Creating antibody-drug conjugates by linking a cytotoxic drug to the azide-modified antibody.[16]
Conclusion
Labeling proteins with this compound NHS ester is a robust and versatile method for introducing a bioorthogonal azide group. By carefully controlling the reaction parameters, researchers can achieve efficient and reproducible labeling of primary amines. The resulting azide-modified proteins are valuable reagents for a multitude of applications in basic research and therapeutic development, enabled by the remarkable specificity of click chemistry.
References
- Application Note – Protein Labeling with NHS Esters. Glen Research. Glen Report 33-13. [Link]
- NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. National Institutes of Health (NIH). [Link]
- Bioconjug
- Chemical Conjugation.
- Troubleshooting Guides.
- 3-Azidopropionic Acid. AxisPharm. [Link]
- GHS 11 (Rev.11) SDS.[Link]
- Click chemistry and its application to proteomics. G-Biosciences. (2019-09-24). [Link]
- Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic Sciences. [Link]
- Click Chemistry in Proteomic Investigations. National Institutes of Health (NIH). [Link]
- Recent Advances about the Applications of Click Reaction in Chemical Proteomics.[Link]
- This compound NHS ester. Tebubio. [Link]
- 3-Azidopropionic Acid Sulfo-NHS ester.
- Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lys
- Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]
- Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. National Institutes of Health (NIH). [Link]
Sources
- 1. Bioconjugation - Wikipedia [en.wikipedia.org]
- 2. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fluidic.com [fluidic.com]
- 12. glenresearch.com [glenresearch.com]
- 13. biotium.com [biotium.com]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. This compound NHS ester | 850180-76-6 [chemicalbook.com]
- 17. tebubio.com [tebubio.com]
Introduction: The Power of Precision in Peptide Modification
An In-Depth Guide to the Bioconjugation of Peptides with 3-Azidopropanoic Acid: Protocols and Applications
The field of bioconjugation has revolutionized our ability to create sophisticated biomolecules for therapeutic and diagnostic purposes. At the heart of this discipline lies the challenge of forming stable, covalent linkages between a biomolecule, such as a peptide, and another moiety, which could be a drug, a fluorophore, or a polymer. The introduction of this compound as a building block in peptide synthesis provides a versatile and bioorthogonal handle for such modifications. The azide group is chemically stable under most biological conditions and does not react with endogenous functional groups, making it an ideal component for targeted chemical ligation.
This guide provides a comprehensive overview and detailed protocols for the bioconjugation of peptides using this compound. We will delve into the underlying principles of the most common azide-based conjugation chemistries, provide step-by-step experimental procedures, and discuss the critical aspects of purification and characterization of the final conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of "click chemistry" for the precise modification of peptides.
Core Principles: The Chemistry of Azide-Peptide Conjugation
The remarkable utility of the azide group in bioconjugation stems from its participation in a class of reactions known as "click chemistry". These reactions are characterized by their high efficiency, specificity, and biocompatibility. The two most prominent click reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage[1][2][3]. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate[1][3]. The resulting triazole ring is chemically robust and serves as an excellent, metabolically stable mimic of an amide bond[2][4].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While highly efficient, the use of copper in CuAAC can be a concern for in vivo applications due to its cytotoxicity[5]. This limitation led to the development of SPAAC, a copper-free alternative[5]. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst[6]. The driving force for this reaction is the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole adduct[7]. SPAAC is particularly well-suited for applications in living cells and whole organisms[5].
Caption: Figure 1: Comparison of CuAAC and SPAAC Pathways.
Part I: Introducing the Azide Handle - Synthesis of Azide-Modified Peptides
The first step in the bioconjugation process is the incorporation of the azide functionality into the peptide. This is typically achieved during solid-phase peptide synthesis (SPPS) by coupling this compound as if it were a standard amino acid.
Protocol 1: Solid-Phase Synthesis of an Azide-Modified Peptide
This protocol describes the incorporation of a this compound moiety at the N-terminus of a peptide synthesized on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x)[5].
-
Amino Acid Coupling: a. In a separate tube, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes[5]. b. Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. c. Wash the resin with DMF (3x) and DCM (3x).
-
Sequence Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Coupling of this compound: After the final amino acid is coupled and deprotected, couple this compound using the same procedure as in step 3.
-
Final Deprotection: After coupling the azido acid, perform a final Fmoc deprotection if applicable (not necessary for N-terminal modification).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature[5]. c. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet[5].
Part II: The Conjugation Step - Protocols for Click Chemistry
Once the azide-modified peptide has been synthesized and purified, the next step is the conjugation to an alkyne-containing molecule of interest. The choice between CuAAC and SPAAC will depend on the nature of the molecule and the intended application.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction of an azide-modified peptide with a terminal alkyne-containing molecule.
Materials:
-
Azide-modified peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-binding ligand (e.g., TBTA) solution (e.g., 50 mM in DMSO/t-butanol)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7.4
-
Solvent: DMSO or DMF for dissolving reagents if necessary
Procedure:
-
Reagent Preparation: Dissolve the azide-modified peptide and the alkyne-containing molecule in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order: a. Azide-peptide solution. b. Alkyne-molecule solution (typically a slight molar excess, 1.2-2.0 eq.). c. Ligand solution (if used). d. CuSO₄ solution. e. Sodium ascorbate solution[3].
-
Incubation: Mix the reaction gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper.
| Reagent | Typical Final Concentration | Purpose |
| Azide-Peptide | 1-10 mg/mL | Substrate |
| Alkyne-Molecule | 1.2-2.0 molar equivalents | Reaction partner |
| CuSO₄ | 50-100 µM | Copper(I) source (pre-catalyst) |
| Sodium Ascorbate | 1-5 mM | Reducing agent to generate and maintain Cu(I) |
| Ligand (e.g., TBTA) | 250-500 µM | Accelerates reaction and protects biomolecules |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-modified peptide with a strained alkyne, such as DBCO.
Materials:
-
Azide-modified peptide
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvent: DMSO or DMF for dissolving reagents if necessary
Procedure:
-
Reagent Preparation: Dissolve the azide-modified peptide in the reaction buffer. Dissolve the strained alkyne-molecule in a minimal amount of DMSO, then dilute with the reaction buffer.
-
Reaction Setup: Combine the azide-peptide solution and the strained alkyne solution in a microcentrifuge tube. Use a slight molar excess (1.5-2 eq.) of the strained alkyne relative to the peptide[5].
-
Incubation: Mix gently and incubate at room temperature for 1-4 hours, protected from light[5]. The reaction can also be performed at 4°C for longer incubation times if the biomolecules are sensitive.
-
Monitoring and Purification: Monitor the reaction progress using RP-HPLC or mass spectrometry. Once complete, purify the peptide conjugate using RP-HPLC to remove excess reagents[5].
Part III: Purification and Characterization of the Bioconjugate
Purification of the final peptide conjugate is crucial to remove unreacted starting materials and any side products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose[8][9].
Protocol 4: Purification by RP-HPLC
Materials:
-
RP-HPLC system with a UV detector
-
C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude reaction mixture
Procedure:
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA if necessary.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Injection and Elution: Inject the sample onto the column. Elute the components using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.
-
Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the product peak[9].
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide conjugate as a powder[9].
Characterization of the Peptide Conjugate
-
HPLC: Analytical RP-HPLC is used to assess the purity of the final conjugate. The conjugated peptide will typically have a longer retention time than the unconjugated peptide due to the increased hydrophobicity of the added moiety.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to confirm the identity of the conjugate by comparing the observed molecular weight with the calculated theoretical mass[10][11].
Caption: Figure 2: Experimental Workflow for Peptide Bioconjugation.
Applications and Future Directions
The bioconjugation of peptides using this compound has a wide range of applications in research and drug development:
-
Peptide-Drug Conjugates (PDCs): The specific attachment of cytotoxic drugs to targeting peptides allows for enhanced therapeutic efficacy and reduced off-target toxicity[5].
-
Imaging and Diagnostics: The conjugation of fluorophores or radiolabels enables the use of peptides as probes for in vivo imaging and diagnostic applications[2][12].
-
Improving Pharmacokinetics: The attachment of polyethylene glycol (PEG) chains can improve the solubility, stability, and circulation half-life of therapeutic peptides[5].
-
Peptide Cyclization: The reaction of an azide with an alkyne within the same peptide sequence can be used to create cyclic peptides with improved stability and receptor affinity[2].
The field continues to evolve with the development of new bioorthogonal reactions and linker technologies, promising even more sophisticated and effective peptide-based therapeutics and research tools in the future[5][13][14].
References
- MDPI. Peptide Conjugation via CuAAC 'Click' Chemistry.
- RSC Publishing. Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection.
- ACS Publications. Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis | Bioconjugate Chemistry.
- National Institutes of Health (NIH). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC.
- CORE. Nα-Fmoc-Peptide azides: Synthesis, isolation, characterization and utility in the extension of peptide chains.
- Request PDF. Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition.
- MDPI. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry.
- ResearchGate. (PDF) Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry.
- Chinese Chemical Letters. Strain-Promoted Azide-Alkyne Cycloaddition.
- National Institutes of Health (NIH). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry.
- National Institutes of Health (NIH). Peptide Conjugation via CuAAC 'Click' Chemistry - PMC.
- Bio-Works. Peptide purification.
- ACS Publications. Selective Enrichment of Azide-Containing Peptides from Complex Mixtures | Journal of Proteome Research.
- MDPI. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives.
- ResearchGate. How to purify polymer-peptide complex?.
- Google Patents. US9073969B2 - Compounds and methods for purifying peptides produced by solid phase peptide synthesis.
- YMC America. Strategic peptide purification.
- National Institutes of Health (NIH). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone.
- MDPI. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
- ResearchGate. TCEP-induced reaction of azhal-labeled peptides and the principle of....
- AxisPharm. 3-Azidopropionic Acid | CAS: 18523-47-2.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. bio-works.com [bio-works.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Probing Bacterial Metabolism: An Application Guide to Labeling with 3-Azidopropanoic Acid Analogs
Abstract
Bioorthogonal chemistry has revolutionized the study of biological processes in living systems. This guide provides a comprehensive overview and detailed protocols for the metabolic labeling of bacteria using 3-azidopropanoic acid and its analogs. By hijacking endogenous metabolic pathways, these azide-functionalized chemical reporters are incorporated into various bacterial macromolecules, including fatty acids, lipids, and proteins. Subsequent detection via highly specific and efficient "click chemistry" reactions enables the visualization and analysis of bacterial growth, physiology, and host-pathogen interactions with minimal perturbation. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful technique for a deeper understanding of bacterial biology.
Introduction: The Power of Bioorthogonal Chemistry in Bacteriology
Traditional methods for labeling bacteria, such as fluorescent protein expression, often face limitations, particularly with anaerobic species or in complex environments like the gut microbiome where oxygen is scarce.[1] Bioorthogonal chemistry offers a powerful alternative by introducing chemical functionalities into biomolecules that are inert to biological systems but can undergo specific, rapid, and high-yielding reactions with an exogenous probe.[2][3]
This technique typically involves a two-step process:
-
Metabolic Labeling: A biosynthetic precursor containing a "bioorthogonal handle" (e.g., an azide or alkyne group) is supplied to the bacteria.[3] The bacteria's own metabolic machinery incorporates this analog into newly synthesized macromolecules.[1][4]
-
Bioorthogonal Ligation: A detection probe (e.g., a fluorophore or biotin) carrying the complementary reactive group is added. This probe then "clicks" onto the bioorthogonal handle via a highly specific chemical reaction, covalently labeling the target biomolecules.[5][6]
This compound and other azido- or alkyne-functionalized fatty acids are particularly useful for probing bacterial metabolism.[7][8] Many bacteria readily take up these analogs and incorporate them into their fatty acid biosynthesis and degradation pathways, leading to the labeling of essential cell components like membrane lipids and lipoproteins.[7][8] This application note will focus on the use of these azide-containing analogs for robust bacterial labeling.
Principle of Labeling with this compound Analogs
The core principle lies in the metabolic promiscuity of bacterial enzymes. Fatty acid synthesis and processing enzymes can often tolerate small modifications to their natural substrates.[8] Azide-functionalized fatty acid analogs, such as this compound, are recognized and processed by these enzymes, leading to their incorporation into the bacterial cell envelope and other lipidated structures.[7][8]
Once incorporated, the azide group serves as a chemical handle for detection. The most common detection methods are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which offer exceptional specificity and biocompatibility.[5]
Diagram 1: General Workflow for Metabolic Labeling and Detection This diagram illustrates the sequential process of introducing the azide probe into bacterial culture, its metabolic incorporation, and subsequent detection using click chemistry.
Protocol 3: Detection via Copper-Catalyzed CuAAC (Fixed Cells Only)
CuAAC is a highly efficient reaction but requires a copper catalyst that is toxic to most living cells. Therefore, it should only be performed on fixed samples. [6]
-
Cell Preparation: Use azide-labeled and fixed cells (from Protocol 1, step 6).
-
Permeabilization (Optional): If targeting intracellular components, resuspend the fixed cells in a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes at room temperature. Wash three times with PBS.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use by adding the components in the following order. This volume is for a ~100 µL cell suspension.
-
PBS (to final volume)
-
Alkyne-Fluorophore (e.g., 1-10 µM final concentration)
-
CuSO₄ (e.g., 100 µM final concentration)
-
THPTA ligand (e.g., 500 µM final concentration)
-
Sodium Ascorbate (e.g., 2.5 mM final concentration, add last to initiate the reaction)
-
Rationale: Sodium ascorbate reduces Cu(II) to the catalytic Cu(I) state, initiating the click reaction. The ligand protects biomolecules from oxidative damage and accelerates the reaction. [6]4. Labeling: Resuspend the cell pellet in the freshly prepared click reaction cocktail.
-
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Pellet the cells by centrifugation. Wash thoroughly (at least three times) with PBS to remove all reaction components.
-
Analysis: Resuspend the final cell pellet for analysis by fluorescence microscopy or flow cytometry.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal | 1. Inefficient probe incorporation. 2. Probe toxicity inhibiting metabolism. 3. Inactive click chemistry reagents. | 1. Optimize probe concentration and incubation time. Ensure bacteria are in exponential growth. 2. Perform a dose-response curve to find a non-toxic concentration. [9] 3. Prepare fresh solutions, especially the sodium ascorbate. |
| High Background | 1. Insufficient washing of unincorporated probe. 2. Non-specific binding of the fluorophore. | 1. Increase the number and volume of wash steps after both the labeling and click reaction stages. 2. Add a blocking agent like Bovine Serum Albumin (BSA) to the click reaction and wash buffers. |
| Cell Lysis / Death | 1. Probe concentration is too high. 2. Copper toxicity during CuAAC. | 1. Lower the probe concentration. 2. Ensure cells are properly fixed before CuAAC. For live cells, switch to a copper-free SPAAC reaction. [5] |
| Species-Specific Issues | Metabolic pathways differ between species. | Consult literature for your specific bacterium. Some species may lack the necessary transporters or enzymes to incorporate a given analog. [10][9]Consider alternative labeling strategies targeting different pathways (e.g., peptidoglycan with D-amino acid analogs). [11][12] |
Conclusion
Metabolic labeling with this compound analogs and other bioorthogonal reporters is a versatile and powerful strategy for investigating a wide range of biological questions in bacteriology. By providing a means to visualize and analyze metabolic activity in living or fixed cells, this technique offers unprecedented insights into bacterial physiology, pathogenesis, and community dynamics. Careful optimization of labeling conditions and selection of the appropriate click chemistry detection method are paramount for achieving robust and reproducible results.
References
- Geva-Zatorsky, N., et al. (2015). In vivo imaging and tracking of host-microbiota interactions via metabolic labeling of gut anaerobic bacteria.
- Gao, X., & van der Donk, W. A. (2020). Tracking of bacterial metabolism with azidated precursors and click-chemistry. Methods in Enzymology, 644, 33-60. [Link]
- Hang, H. C., & Bertozzi, C. R. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of chemical research, 44(9), 699-708. [Link]
- Magni, S., et al. (2023). Azide click chemistry on magnetotactic bacteria: A versatile technique to attach a cargo.
- Hao, L., et al. (2022). Chemical Reporters for Bacterial Glycans: Development and Applications. Chemical Reviews, 122(3), 3336-3413. [Link]
- Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Technical Note. [Link]
- Hajjo, H., Bhardwaj, N., Gefen, T., & Geva-Zatorsky, N. (2021). Combinatorial fluorescent labeling of live anaerobic bacteria via the incorporation of azide-modified sugars into newly synthesized macromolecules.
- Zheng, M., et al. (2022). Metabolic Labeling of Pseudaminic Acid-Containing Glycans on Bacterial Surfaces. ACS Chemical Biology, 17(1), 183-190. [Link]
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
- Hatzenpichler, R., & Orphan, V. J. (2015). Using click chemistry to study microbial ecology and evolution. Current Opinion in Chemical Biology, 24, 110-117. [Link]
- Liang, J., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. iScience, 25(9), 104958. [Link]
- Sawa, M., & Hsu, T. L. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(7), 7144-7161. [Link]
- Best, M. D., et al. (2024). Bioorthogonal Metabolic Labeling of the Virulence Factor Phenolic Glycolipid in Mycobacteria. ACS Chemical Biology. [Link]
- Liu, Y., et al. (2023). A bacteria-based bioorthogonal platform disrupts the flexible lipid homeostasis for potent metabolic therapy. Journal of Nanobiotechnology, 21(1), 1-16. [Link]
- Zheng, M., et al. (2019). Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins. Angewandte Chemie International Edition, 58(40), 14178-14182. [Link]
- Kuru, E., et al. (2015). A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis. Nature Chemical Biology, 11(1), 51-56. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 155604, Azidopropionic acid. [Link]
- Debets, M. F., et al. (2021). Metabolic labeling probes for interrogation of the host–pathogen interaction. Chemical Society Reviews, 50(6), 3848-3873. [Link]
- Htoo, H. H., et al. (2021). Metabolic phospholipid labeling of intact bacteria enables a fluorescence assay that detects compromised outer membranes. Journal of Biological Chemistry, 297(2), 100918. [Link]
- Kubinski, S., et al. (2018). A Metabolic Labeling Strategy for Relative Protein Quantification in Clostridioides difficile. Frontiers in Microbiology, 9, 2469. [Link]
- Siegrist, M. S., et al. (2013). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 8(3), 500-505. [Link]
- Gubbens, J., et al. (2020). Azido inositol probes enable metabolic labeling of inositol-containing glycans and reveal an inositol importer in mycobacteria.
Sources
- 1. Frontiers | Combinatorial Click Chemistry Labeling to Study Live Human Gut-Derived Microbiota Communities [frontiersin.org]
- 2. Using click chemistry to study microbial ecology and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 4. Combinatorial fluorescent labeling of live anaerobic bacteria via the incorporation of azide-modified sugars into newly synthesized macromolecules | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical Reporters for Bacterial Glycans: Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metabolic phospholipid labeling of intact bacteria enables a fluorescence assay that detects compromised outer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Streamlining PROTAC Synthesis with 3-Azidopropanoic Acid Linkers
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] By forming a ternary complex between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce poly-ubiquitination and subsequent degradation of the target protein.[3][6]
The linker is not merely a passive tether; it is a critical determinant of a PROTAC's efficacy.[7][8] Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[3][4][8][] Therefore, the ability to rapidly synthesize and screen a variety of linkers is paramount in the optimization of any PROTAC candidate.
This guide focuses on a modular and highly efficient approach to PROTAC synthesis utilizing 3-azidopropanoic acid as a key building block for "clickable" linkers. The integration of click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a robust and high-yielding method for the final assembly of the two PROTAC halves, accelerating the discovery and development of novel protein degraders.[4][][][12]
Caption: General mechanism of action for a PROTAC.
The "Clickable" Advantage: this compound in Modular PROTAC Synthesis
This compound is a bifunctional building block ideally suited for PROTAC synthesis.[13][14] It contains a carboxylic acid for standard amide bond formation and an azide group, which is a key component for click chemistry.[13][15]
-
Carboxylic Acid Handle: Allows for straightforward and well-established amide coupling reactions to a free amine on either the POI ligand or the E3 ligase recruiter.
-
Azide Handle: Serves as a stable and relatively non-reactive functional group until exposed to a terminal alkyne in the presence of a copper(I) catalyst. This reaction forms a highly stable 1,2,3-triazole ring, which is metabolically robust and can contribute to the rigidity of the linker.[8][][16]
This dual functionality enables a convergent synthetic strategy. The POI-binding and E3-recruiting moieties can be functionalized separately—one with an azide (using this compound) and the other with an alkyne. These two advanced intermediates are then joined in the final step via the CuAAC reaction. This modular approach is exceptionally valuable for creating libraries of PROTACs where linker length and composition can be systematically varied.[3][4][]
Caption: Convergent synthesis of PROTACs using a this compound linker.
Detailed Experimental Protocols
Safety Note: this compound and other azide-containing compounds should be handled with care as they can be potentially explosive under certain conditions (e.g., heat, shock).[13] Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol 1: Synthesis of Azide-Functionalized Ligand via Amide Coupling
This protocol describes the general procedure for coupling this compound to a ligand containing a primary or secondary amine.
Materials:
-
POI or E3 Ligand with an available amine group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure azide-functionalized ligand.
-
Confirm the structure and purity by ¹H NMR and HRMS.
Protocol 2: PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final "click" reaction to conjugate the azide-functionalized and alkyne-functionalized intermediates.
Materials:
-
Azide-functionalized intermediate (from Protocol 1) (1.0 eq)
-
Alkyne-functionalized intermediate (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH) and Water (H₂O) (1:1 mixture)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-functionalized intermediate (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
Degas the solution by bubbling with argon or nitrogen for 15 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the copper(II) sulfate solution.[1]
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may turn heterogeneous.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., EtOAc or DCM).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and HRMS.
Characterization and Performance Validation
Successful synthesis must be followed by rigorous characterization and biological evaluation.
Protocol 3: Western Blotting for Target Protein Degradation
This protocol provides a standard method to assess the degradation efficiency of the synthesized PROTAC in a cellular context.
Materials:
-
Synthesized PROTAC
-
Appropriate cell line expressing the target protein
-
Complete cell culture medium
-
DMSO (for stock solution)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Primary antibody specific for the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip and re-probe the membrane for a loading control protein. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Data Presentation: The Importance of Linker Optimization
The modular synthesis enabled by this compound allows for the rapid generation of PROTACs with varying linker lengths, which is crucial for optimizing degradation potency. As shown in the table below, linker length can have a dramatic impact on efficacy.
| PROTAC Candidate | Linker Composition (Atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | 3-Azidopropanoic core (7 atoms) | > 5000 | < 20 |
| PROTAC-2 | Core + 1 PEG unit (10 atoms) | 850 | 65 |
| PROTAC-3 | Core + 2 PEG units (13 atoms) | 45 | > 95 |
| PROTAC-4 | Core + 4 PEG units (19 atoms) | 210 | 88 |
| PROTAC-5 | Core + 6 PEG units (25 atoms) | 950 | 70 |
| Table based on general findings where an optimal linker length is critical for potent degradation.[3][5][7] |
This representative data highlights a common observation in PROTAC development: an optimal linker length exists that facilitates the most productive ternary complex formation, leading to potent degradation.[3][5] Linkers that are too short may cause steric hindrance, while those that are too long may fail to induce productive proximity.[3][17]
Conclusion
The use of this compound as a foundational building block provides a powerful and streamlined platform for PROTAC synthesis. By leveraging robust amide coupling and high-efficiency click chemistry, researchers can rapidly assemble diverse libraries of PROTACs. This modular approach accelerates the empirical and time-consuming process of linker optimization, which is essential for developing potent and selective protein degraders. The protocols and strategies outlined in this guide offer a reliable framework for scientists and drug development professionals to advance their research in the exciting field of targeted protein degradation.
References
- The Nexus of Proximity: A Technical Guide to Click Chemistry in PROTAC Synthesis - Benchchem.
- Click Chemistry in ADC and PROTAC - BOC Sciences.
- Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing).
- General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I)
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- Click chemistry in the development of PROTACs - PMC - NIH.
- The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance - Benchchem.
- Novel approaches for the rational design of PROTAC linkers - PMC - NIH.
- Linkers in PROTACs - Precise PEG.
- (PDF)
- Comparing the efficacy of different PROTAC linkers in targeted protein degrad
- Effect of PROTAC linker length and conjugation site. A. In a...
- Wh
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH.
- CAS 18523-47-2: this compound | CymitQuimica.
- Characteristic roadmap of linker governs the r
- 3-Oxopropanoic acid | PROTAC Linker - MedchemExpress.com.
- Methods to acceler
- 3-Azidopropionic Acid, 18523-47-2 - BroadPharm.
- 3-Azidopropionic acid - CF Plus Chemicals.
- CAS 18523-47-2 3-Azidopropionic acid - Alfa Chemistry.
- Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchG
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC.
- Exploration and innovation of Linker fe
- This compound 95% | CAS: 18523-47-2 | AChemBlock.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 14. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]
- 15. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 16. precisepeg.com [precisepeg.com]
- 17. researchgate.net [researchgate.net]
The Strategic Application of 3-Azidopropanoic Acid in the Synthesis of Advanced Fluorescent Probes
Introduction: The Versatility of a Compact Bioorthogonal Handle
In the dynamic landscape of chemical biology and drug discovery, the ability to selectively tag and visualize biomolecules within their native environment is paramount. 3-Azidopropanoic acid has emerged as a cornerstone reagent for the construction of sophisticated fluorescent probes, primarily due to its compact size and the bioorthogonal reactivity of its azide moiety.[1][2] This bifunctional linker, possessing both a reactive azide and a carboxylic acid, provides a versatile platform for covalently attaching fluorescent reporters to a wide array of biological targets.[2][3]
The azide group is a key player in "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[4][5][6] Specifically, the azide participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[7][8] These reactions are bioorthogonal, meaning they proceed within a biological system without interfering with or being affected by native biochemical processes.[9][10][11] The carboxylic acid end of this compound can be readily activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules like proteins and antibodies, forming stable amide bonds.[7][12][13] This dual functionality allows for a two-step labeling strategy: first, the introduction of the azide "handle" onto a target biomolecule, followed by the "clicking" of an alkyne-modified fluorescent dye.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound and its derivatives in the preparation of fluorescent probes. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into experimental design and data interpretation.
Core Principles: Leveraging Bioorthogonal Chemistry for Fluorescent Labeling
The power of this compound lies in its ability to bridge the world of biomolecules with the vibrant palette of fluorescent dyes through the robust and specific azide-alkyne cycloaddition reactions.
The Two-Step Labeling Strategy
The most common workflow involves the initial labeling of a biomolecule with the azide group, followed by the attachment of the fluorescent reporter. This is a powerful approach because it decouples the often harsh conditions required for dye synthesis from the sensitive biomolecule.
-
Biomolecule Azide-Functionalization: The carboxylic acid of this compound is typically activated (e.g., as an NHS ester) to react with primary amines (e.g., lysine residues on proteins) on the target biomolecule.[7][12] This step introduces the azide handle onto the biological target.
-
Fluorescent Probe "Click" Reaction: An alkyne-functionalized fluorescent dye is then introduced. The azide on the biomolecule and the alkyne on the dye react via either CuAAC or SPAAC to form a stable triazole linkage, covalently attaching the fluorophore to the target.[5][8]
Caption: Two-step workflow for fluorescent labeling using this compound.
Choosing the Right "Click" Chemistry: CuAAC vs. SPAAC
The choice between the copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions is a critical experimental decision.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its fast kinetics and high yields.[14] It requires a copper(I) catalyst, which can be toxic to living cells. Therefore, CuAAC is ideally suited for in vitro labeling of purified biomolecules.[5] Ligands such as TBTA can be used to stabilize the copper(I) catalyst and improve reaction efficiency.
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it the preferred method for labeling in living cells and organisms.[11] SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react spontaneously with azides.[8][12] The reaction rates for SPAAC are generally slower than CuAAC.
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very Fast | Moderate to Fast |
| Biocompatibility | Limited (Copper toxicity) | High |
| Ideal Application | In vitro labeling of purified biomolecules | Labeling in living cells and whole organisms |
| Alkyne Reagent | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |
Experimental Protocols
The following protocols provide a starting point for the two key stages of fluorescent probe preparation using this compound derivatives. Optimization may be required depending on the specific biomolecule and fluorescent dye used.
Protocol 1: Azide-Labeling of a Protein using this compound NHS Ester
This protocol describes the covalent attachment of an azide handle to a protein using this compound N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL).
-
Crucially, the buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[7] If necessary, perform a buffer exchange into an appropriate buffer like PBS.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound NHS ester (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Calculate the volume of the azido-NHS ester stock solution required to achieve the desired molar excess (a 10- to 20-fold molar excess over the protein is a good starting point).[7]
-
Add the calculated volume of the azido-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7]
-
-
Purification:
-
Remove the excess, unreacted azido-NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
Collect the fractions containing the azide-labeled protein.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of azide groups per protein molecule. This can be achieved using mass spectrometry.
-
Typical Quantitative Data for Antibody Labeling:
| Parameter | Typical Value | Method of Determination |
| Molar Excess of NHS Ester | 10-20 fold | Calculation |
| Reaction Time | 1-4 hours at RT | HPLC, Mass Spectrometry |
| Average Degree of Labeling (DOL) | 1-5 azides per antibody | Mass Spectrometry |
| Post-Labeling Protein Recovery | >90% | UV-Vis Spectroscopy (A280) |
Protocol 2: Fluorescent Labeling of an Azide-Modified Protein via CuAAC
This protocol details the "clicking" of an alkyne-functionalized fluorescent dye onto an azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-dye in DMSO.
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of THPTA or TBTA in DMSO/water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use.
-
-
"Click" Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-dye (a 2-5 fold molar excess of dye over the calculated number of azide groups is a good starting point).
-
Prepare the copper catalyst premix: In a separate tube, mix the CuSO₄ and THPTA/TBTA solutions. The ligand should be in slight excess of the copper.
-
Add the copper catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically: 1 mM CuSO₄, 1.2 mM THPTA/TBTA, and 5 mM sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess dye and reaction components using a desalting column.
-
Collect the fluorescently labeled protein fractions.
-
-
Characterization:
-
Determine the concentration of the protein and the dye using UV-Vis spectrophotometry to calculate the final degree of labeling.
-
Caption: Experimental workflow for CuAAC-mediated fluorescent probe synthesis.
Applications in Research and Drug Development
The fluorescent probes synthesized using this compound have a broad range of applications:
-
Cellular Imaging: Visualizing the localization and trafficking of proteins and other biomolecules within living cells.[15]
-
Flow Cytometry: Quantifying cell populations based on the expression of a target biomolecule.
-
In Vivo Imaging: Tracking the distribution of labeled biomolecules in animal models.[16]
-
High-Throughput Screening: Developing assays to screen for compounds that modulate the interaction or localization of a target biomolecule.
-
Antibody-Drug Conjugates (ADCs): While beyond the scope of fluorescent probes, the same azide handle can be used to conjugate cytotoxic drugs to antibodies for targeted cancer therapy.[1]
Conclusion and Future Perspectives
This compound and its activated derivatives are indispensable tools for the modern life scientist. The ability to introduce a bioorthogonal azide handle onto biomolecules with high efficiency and selectivity, followed by a robust "click" reaction to attach a fluorescent reporter, has revolutionized the study of biological systems.[4][6] The protocols and principles outlined in this guide provide a solid foundation for the successful preparation and application of fluorescent probes. As new fluorescent dyes with enhanced photophysical properties and novel bioorthogonal reaction pairs continue to be developed, the versatility and power of this approach are set to expand even further.
References
- Creative Biolabs.
- Interchim.
- National Institutes of Health (NIH).
- SETA BioMedicals.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate.
- CF Plus Chemicals. 3-Azidopropionic acid. [Link]
- PubMed Central. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. [Link]
- MDPI. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]
- PubMed Central.
- PubMed Central.
- The Royal Society of Chemistry. 1. Synthesis of fluorescent probes. [Link]
- AxisPharm. 3-Azidopropionic Acid | CAS: 18523-47-2. [Link]
- ACS Publications.
- Labinsights. Fluorophores to Synthesize Small-Molecule Fluorescent Probes. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 3. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound NHS ester | 850180-76-6 [chemicalbook.com]
- 9. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound NHS ester, 850180-76-6 | BroadPharm [broadpharm.com]
- 13. 3-Azidopropionic Acid Sulfo-NHS ester - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
solid-phase peptide synthesis with 3-Azidopropanoic acid
An Application Guide to Solid-Phase Peptide Synthesis with 3-Azidopropanoic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the incorporation of this compound into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS). This compound is a bifunctional linker of significant interest, featuring a carboxylic acid for standard amide bond formation and a chemically inert azide moiety. This azide group serves as a versatile bioorthogonal handle for post-synthetic modifications through "click chemistry." This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, safety guidelines, and application data to enable the seamless integration of this powerful building block into peptide synthesis workflows.
Introduction: The Strategic Advantage of the Azide Moiety
In the landscape of peptide chemistry and drug development, the ability to perform precise, site-specific modifications is paramount. This compound has emerged as an invaluable tool for this purpose.[1] Its structure is deceptively simple, yet it provides a powerful dual functionality:
-
A Carboxylic Acid Terminus: This allows for its straightforward incorporation into a peptide sequence using standard, well-established SPPS coupling chemistries.[1][2]
-
A Terminal Azide Group: The azide is a key player in the field of bioorthogonal chemistry. It is exceptionally stable under the conditions of SPPS, including repeated cycles of basic Fmoc deprotection and final acidic cleavage. This chemical inertness allows it to be carried through the synthesis untouched, serving as a latent reactive handle for subsequent modifications.
The primary application of this azide handle is in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction enables the covalent ligation of the azido-modified peptide to a vast array of alkyne-containing molecules, including fluorophores, cytotoxic drug payloads, polyethylene glycol (PEG) chains, and other biomolecules.[3][4][5][6] This strategy is foundational for creating advanced therapeutics like antibody-drug conjugates (ADCs), developing novel imaging agents, and constructing complex biomaterials.[1][2]
Critical Safety Protocols for Handling Azido Compounds
Before any experimental work, it is imperative to understand and mitigate the risks associated with azido compounds. Organic azides are high-energy molecules and must be handled with extreme caution.[7]
Toxicity and Explosive Hazard:
-
Toxicity: The azide ion has a toxicity profile similar to that of cyanide.[8] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the material in a well-ventilated chemical fume hood.[9]
-
Explosive Potential: Low molecular weight organic azides can be shock, heat, and light-sensitive, with the potential to decompose explosively.[7][10] While this compound is relatively stable, precautions are non-negotiable.
Mandatory Safety Precautions:
-
Avoid Incompatible Materials:
-
Heavy Metals: Never use metal spatulas for weighing or transferring azides, as this can form highly shock-sensitive metal azides.[9][10] Use plastic or glass spatulas.
-
Chlorinated Solvents: Do not use dichloromethane (DCM) or chloroform as reaction media with azides, as this can form dangerously explosive di- and tri-azidomethane.[8][10] While DCM is often used for resin washing in SPPS, prolonged exposure or use as a primary reaction solvent with the azide reagent itself should be avoided.
-
Acids: Keep azide waste separate from acidic waste streams to prevent the formation of highly toxic and explosive hydrazoic acid.[10]
-
-
Proper Handling and Storage:
-
Waste Disposal:
The Chemistry of Incorporation: Mechanism & Orthogonality
The success of using this compound in SPPS hinges on the principle of orthogonal protection.[11][12] In the context of standard Fmoc/tBu SPPS, a protecting group strategy must allow for the selective removal of different groups without affecting others.[13]
The azide group is an exemplary orthogonal functional group:
-
Stability to Base: It is completely stable to the 20% piperidine in DMF solution used to remove the temporary Nα-Fmoc group at each cycle of the synthesis.
-
Stability to Acid: It is stable to the strong acidic conditions of the final cleavage cocktail (e.g., Trifluoroacetic acid), which removes the permanent side-chain protecting groups and cleaves the peptide from the resin.
The incorporation of this compound follows the standard mechanism of amide bond formation in SPPS.[14][15] The carboxylic acid is first activated to form a highly reactive species, which is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain growing on the solid support.
Caption: Workflow for coupling this compound in SPPS.
Experimental Protocol: N-Terminal Modification with this compound
This protocol describes a standard manual procedure for coupling this compound to the N-terminus of a peptide chain synthesized on a solid support using Fmoc chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Washing Solution: 20% (v/v) Piperidine in DMF
-
SPPS reaction vessel
Protocol Steps:
-
Resin Preparation:
-
If starting after a previous coupling, the resin-bound peptide will be Nα-Fmoc protected. Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).[16]
-
Wash the resin thoroughly to remove all traces of piperidine: 5x with DMF, 3x with DCM, and 5x with DMF.
-
-
Activation of this compound:
-
In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale, dissolve:
-
This compound (5 eq., 0.5 mmol, ~57.5 mg)
-
HCTU (4.9 eq., 0.49 mmol, ~203 mg)
-
-
Add ~2 mL of DMF and gently agitate to dissolve.
-
Just before adding to the resin, add DIPEA (10 eq., 1.0 mmol, ~174 µL).
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the freshly prepared activation solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. A longer coupling time may be necessary for sterically hindered sequences.
-
-
Washing:
-
After the coupling period, drain the reaction solution.
-
Wash the resin extensively to remove excess reagents and byproducts: 5x with DMF, 3x with DCM, and 3x with DMF.
-
-
Confirmation of Coupling (Optional):
-
A qualitative Kaiser test or Chloranil test can be performed on a small sample of beads. A negative result (e.g., beads remain colorless in the Kaiser test) indicates a successful coupling with no remaining free primary amines.
-
-
Peptide Cleavage and Deprotection:
-
After the final coupling, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane). Crucially, do not include thiol scavengers (e.g., DTT, EDT) in the cleavage cocktail, as they can reduce the azide group.
-
Quantitative Data and Characterization
The efficiency of the coupling reaction can be optimized by adjusting reagent stoichiometry and reaction times. The following table provides typical parameters for SPPS.
| Parameter | Value/Reagent | Rationale |
| Resin | Wang, Rink Amide, 2-Cl-Trt | Choice depends on desired C-terminal functionality (acid vs. amide).[16][17] |
| Scale | 0.1 - 0.25 mmol | Standard laboratory scale for custom peptide synthesis. |
| Amino Acid Equiv. | 3 - 5 eq. | Using a large excess drives the coupling reaction to completion.[18] |
| Coupling Reagent | HCTU, HBTU/HOBt, DIC/Oxyma | Onium salt-based reagents (HCTU, HBTU) are fast and efficient. Carbodiimides (DIC) are also effective.[15][19] |
| Base | DIPEA | A non-nucleophilic base used to activate the coupling reagent and neutralize protonated species.[18] |
| Coupling Time | 1 - 4 hours | Typically sufficient for standard couplings; may be extended for difficult sequences. |
| Solvent | DMF | The standard polar aprotic solvent for SPPS, excellent for swelling resin and dissolving reagents.[19] |
Characterization of the Azido-Peptide:
The primary method for confirming the successful synthesis and purity of the final azido-peptide is mass spectrometry.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This is the definitive technique to verify the correct molecular weight of the final product, confirming the incorporation of the 3-azidopropanoyl group (+99.09 Da).
-
A Note on MALDI-MS: When using MALDI-MS, be aware that the UV laser can potentially cause fragmentation of the photolabile azide group.[20][21] Using a matrix like sinapinic acid, which has strong absorbance at the laser's wavelength (337 nm), can help protect the azide and yield a predominant signal for the intact molecule.[20][21]
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide after cleavage and to purify it to the desired level.
Downstream Applications: Activating the Azide Handle
The true power of incorporating this compound is realized in post-synthetic modification. The azide serves as a bioorthogonal handle for highly specific ligation reactions.
Caption: Post-SPPS modification via CuAAC click chemistry.
-
CuAAC (Click Chemistry): The azido-peptide can be reacted with an alkyne-functionalized molecule in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).[22] This forms an extremely stable 1,2,3-triazole linkage, effectively "clicking" the two molecules together.[3] This can be performed while the peptide is still on the resin or after cleavage and purification.[3]
-
SPAAC (Copper-Free Click Chemistry): For applications where copper toxicity is a concern (e.g., in vivo studies), the azide can react with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst.[4][6] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of modern bioconjugation.[23]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Insufficient activation time or reagent equivalents.- Steric hindrance at the N-terminus.- Poor resin swelling. | - Increase coupling time to 4 hours or perform a double coupling.- Increase equivalents of acid and coupling reagents to 5 eq.- Ensure high-quality, amine-free DMF is used. |
| Unexpected Mass in MS (+26 Da) | The azide group (-N₃) was reduced to an amine (-NH₂) during cleavage. | This is caused by using thiol-based scavengers (DTT, EDT) in the TFA cocktail. Remake the cleavage cocktail without any thiols. Use TIS and water as standard scavengers. |
| No Product Detected | - Failure of a previous coupling step.- Premature cleavage from a highly labile resin. | - Use a Kaiser test to monitor each deprotection step during synthesis.- If using 2-Cl-Trt resin for manual synthesis, ensure acidic conditions are not inadvertently introduced. |
References
A complete list of references cited in this document can be found below, including links for verification.
References
- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018).
- Safe Handling of Azides. (2013). University of Pittsburgh.
- Azide Compounds - Environmental Health and Safety. (n.d.).
- Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018).
- Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. (2021). RSC Publishing.
- LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. (n.d.). Thorn-Seshold.
- Click Chemistry Peptides. (n.d.). QYAOBIO.
- Click Chemistry: A valuable tool for peptide and protein modification. (2021). Bachem.
- Application Notes and Protocols for Protein Labeling with this compound NHS Ester. (n.d.). Benchchem.
- The Role of this compound in Pharmaceutical Intermediates. (n.d.).
- Peptide Conjugation via CuAAC ‘Click’ Chemistry. (n.d.). MDPI.
- Click Peptides. (n.d.). CPC Scientific.
- MALDI-MS analysis of peptides modified with photolabile arylazido groups. (n.d.). PubMed.
- Nα-Fmoc-Peptide azides: Synthesis, isolation, characterization and utility in the extension of peptide chains. (n.d.). CORE.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- MALDI-MS analysis of peptides modified with photolabile arylazido groups | Journal of the American Society for Mass Spectrometry. (n.d.). ACS Publications.
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (n.d.). Benchchem.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Bioconjugation application notes. (n.d.).
- Application Notes and Protocols: 3-Azidopropylamine in Peptide Synthesis and Modification. (n.d.). Benchchem.
- Azido-peptides SPPS on 2-Cl-chlorotrityl resin ?. (2022). ResearchGate.
- Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (n.d.). MDPI.
- What Is The Mechanism Of Peptide Synthesis?. (2025). Chemistry For Everyone - YouTube.
- SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation - YouTube.
- Solid Phase Peptide Synthesis Help. (n.d.). r/Chempros - Reddit.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. qyaobio.com [qyaobio.com]
- 4. bachem.com [bachem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ucd.ie [ucd.ie]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biosynth.com [biosynth.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. reddit.com [reddit.com]
- 20. MALDI-MS analysis of peptides modified with photolabile arylazido groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
creating bioconjugates for protein interaction studies
Application Note & Protocols
Title: Architecting Molecular Probes: A Guide to Creating Bioconjugates for Protein Interaction Studies
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Many of these interactions are transient and possess low affinity, making them challenging to study using conventional methods. Bioconjugation, the chemical linking of two or more molecules, provides a powerful strategy to covalently capture and stabilize these interactions, enabling their characterization. This guide offers a comprehensive overview of the chemical strategies, step-by-step protocols, and validation techniques required to successfully create and utilize protein bioconjugates for PPI analysis. We will explore the causality behind experimental choices, from selecting the appropriate crosslinking chemistry to purifying and characterizing the final conjugate, providing researchers with the foundational knowledge for robust and reliable experimental design.
The Rationale: Why Covalently Capture Protein Interactions?
The cellular environment is a dynamic landscape of molecular interactions. While some protein complexes are stable, many critical signaling and regulatory events are mediated by transient "kiss-and-run" interactions. Covalently linking interacting partners using chemical crosslinkers essentially "freezes" them in their bound state. This approach offers several distinct advantages:
-
Stabilization: It allows for the capture of weak or transient interactions that would otherwise dissociate during purification and analysis.
-
Identification: It facilitates the identification of binding partners from complex mixtures, often in combination with techniques like co-immunoprecipitation (Co-IP) and mass spectrometry.
-
Structural Insights: Crosslinking can provide distance constraints that are valuable for mapping interaction interfaces and for computational modeling of protein complexes.
The success of any bioconjugation experiment hinges on a critical series of decisions. The choice of reactive chemistry, the architecture of the crosslinker, and the reaction conditions must be tailored to the specific proteins and the biological question at hand.
The Chemist's Toolbox: Selecting Your Bioconjugation Strategy
The creation of a bioconjugate is a process of controlled chemical engineering. The strategy begins with identifying the available reactive functional groups on the target proteins.
Targeting Protein Functional Groups
Proteins offer a variety of nucleophilic side chains that can serve as targets for covalent modification. The most common are:
-
Primary Amines (-NH₂): Found at the N-terminus of every polypeptide and on the side chain of lysine (Lys) residues. Due to their typical abundance and surface exposure, primary amines are the most frequently targeted functional groups.[1] Reagents that react with amines are versatile but can lead to heterogeneous products if multiple lysines are available.
-
Sulfhydryls (-SH): Present on the side chain of cysteine (Cys) residues. Cysteines are significantly less abundant than lysines, making them ideal targets for more site-specific and controlled conjugation.[2][3][4] Often, native disulfide bonds must first be reduced to generate free, reactive sulfhydryl groups.[2]
-
Carboxyl Groups (-COOH): Located at the C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu). These groups can be targeted using carbodiimide chemistry, which facilitates the formation of an amide bond with a primary amine on a partner molecule.[5]
-
Bioorthogonal Groups: These are non-native functional groups, such as azides or alkynes, that can be introduced into proteins through unnatural amino acid incorporation.[6][7] They react with a corresponding partner in a highly specific manner, without interfering with native cellular chemistry, offering the highest degree of precision.[6][7][8][9][10][11] This advanced strategy, often involving "click chemistry," is invaluable for labeling in complex biological systems.[12][13][14]
Understanding Crosslinker Architectures and Chemistries
A crosslinker is a molecule with two or more reactive ends that form covalent bonds with the target functional groups.[15]
-
Homobifunctional Crosslinkers: Possess identical reactive groups at each end (e.g., amine-to-amine). They are useful for linking subunits of a protein or for capturing interacting proteins in a single step, though this can result in a complex mixture of products.
-
Heterobifunctional Crosslinkers: Feature two different reactive groups (e.g., an amine-reactive end and a thiol-reactive end).[16][17] These are exceptionally powerful as they enable a controlled, two-step conjugation process. This sequential approach minimizes the formation of unwanted homodimers and polymers, leading to a more defined final product.[16]
-
Zero-Length Crosslinkers: These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), mediate the direct condensation of two functional groups (e.g., a carboxyl and an amine) without becoming part of the final covalent bond.[18] This is ideal when the introduction of a spacer arm is undesirable.
The choice of chemistry dictates the stability and specificity of the linkage.
-
N-Hydroxysuccinimide (NHS) Esters (Amine-Reactive): NHS esters react with primary amines via nucleophilic acyl substitution to form stable amide bonds.[19][20] The reaction is most efficient at a pH of 7.2-8.5.[21] A critical consideration is that NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[19][21] Therefore, reactions should be performed promptly after preparing the reagent.
-
Maleimides (Thiol-Reactive): Maleimides react specifically with sulfhydryl groups via a Michael addition to form a stable thioether bond.[22][23] This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[24] Above pH 8.5, reactivity towards amines can occur, and the maleimide group itself can hydrolyze.[24]
-
Carbodiimides (Carboxyl-Reactive): EDC is the most common carbodiimide. It activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5][25] This intermediate is unstable in water but can react with a primary amine to form a stable amide bond.[5] The efficiency of EDC coupling is significantly enhanced by the addition of NHS (or its water-soluble version, Sulfo-NHS), which converts the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[18]
Data Presentation: Comparison of Common Crosslinkers
The selection of a crosslinker is a critical decision point. The table below summarizes the properties of representative crosslinkers to guide this choice.
| Crosslinker | Reactive Groups | Targets | Spacer Arm (Å) | Cleavable? | Key Feature |
| DSS (Disuccinimidyl suberate) | NHS Ester, NHS Ester | Amine, Amine | 11.4 | No | Homobifunctional, membrane-permeable. |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester, Sulfo-NHS Ester | Amine, Amine | 11.4 | No | Homobifunctional, water-soluble, cell-impermeable. |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester, Maleimide | Amine, Sulfhydryl | 8.3 | No | Heterobifunctional, enables two-step conjugation.[18] |
| Sulfo-SMCC | Sulfo-NHS Ester, Maleimide | Amine, Sulfhydryl | 8.3 | No | Water-soluble version of SMCC.[1] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Carboxyl, Amine | 0 | No | Zero-length crosslinker, forms a direct amide bond.[18] |
Visualization of Key Mechanisms and Workflows
A clear understanding of the chemical reactions and experimental flow is essential for troubleshooting and optimization.
Caption: Workflow for a two-step heterobifunctional crosslinking reaction.
Caption: Mechanism of thiol modification using a maleimide crosslinker.
Experimental Protocols: From Theory to the Bench
The following protocols provide a robust framework for generating bioconjugates. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific protein systems.
Protocol 1: Two-Step Heterobifunctional Crosslinking (Amine to Thiol)
This protocol uses Sulfo-SMCC to link a protein with available amines (Protein A) to a protein with a free sulfhydryl (Protein B). It is a cornerstone technique for producing defined heterodimers. [16] Materials:
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein B (with at least one free sulfhydryl)
-
Sulfo-SMCC crosslinker
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris, pH 8.0)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2
Procedure:
Step A: Maleimide-Activation of Protein A
-
Prepare Protein A: Adjust the concentration of Protein A to 1-5 mg/mL in Reaction Buffer.
-
Prepare Crosslinker: Immediately before use, dissolve Sulfo-SMCC in DMSO to a concentration of 20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the Protein A solution.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove Excess Crosslinker: Immediately purify the maleimide-activated Protein A using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent the crosslinker from reacting with Protein B's amines.
Step B: Conjugation to Thiol-Containing Protein B
-
Prepare Protein B: If necessary, reduce disulfide bonds in Protein B using a mild reducing agent like TCEP and subsequently remove the TCEP via a desalting column.
-
Conjugation Reaction: Combine the purified, maleimide-activated Protein A with Protein B. A 1:1 molar ratio is a good starting point, but this may require optimization.
-
Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional but Recommended): To quench any unreacted maleimide groups, add a thiol-containing compound like cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for 15 minutes.
Protocol 2: Zero-Length Crosslinking with EDC/NHS
This protocol directly conjugates a protein with carboxyl groups (Protein A) to a protein with amine groups (Protein B).
Materials:
-
Protein A and Protein B
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0 (amine-free)
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris or 1 M hydroxylamine, pH 8.5
Procedure:
-
Prepare Proteins: Dissolve Protein A (to be activated) in Activation Buffer. Dissolve Protein B in Coupling Buffer.
-
Activation of Protein A:
-
Add EDC to the Protein A solution to a final concentration of 10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 25 mM.
-
Rationale: The acidic pH of the MES buffer favors the carbodiimide reaction with carboxylates while minimizing reactions with any amines on Protein A. Sulfo-NHS stabilizes the active intermediate. [18]3. Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction: Add the activated Protein A solution to the Protein B solution. Alternatively, buffer exchange the activated Protein A into the Coupling Buffer before adding Protein B. A 1:1 molar ratio is a good starting point.
-
Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature.
-
Quench Reaction: Add Quenching Buffer to hydrolyze any unreacted NHS-esters and stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the final conjugate using size-exclusion or ion-exchange chromatography to remove unreacted proteins and reaction byproducts. [26]
Self-Validation: Characterization of the Bioconjugate
A protocol is only as trustworthy as its validation. It is imperative to confirm the successful formation of the desired bioconjugate and assess its purity.
-
SDS-PAGE: The simplest method to visualize the reaction. A successful conjugation will result in a new, higher molecular weight band corresponding to the size of the Protein A-Protein B conjugate. Comparing unreacted, single-protein controls to the final reaction mix is essential.
-
Western Blotting: To definitively confirm the identity of the components in the high molecular weight band, perform two separate Western blots using antibodies specific for Protein A and Protein B. Both antibodies should detect the conjugate band.
-
Chromatography: Size-Exclusion Chromatography (SEC) can be used to separate the larger conjugate from smaller, unreacted starting materials, serving as both a purification and analytical step. [26]* Mass Spectrometry (MS): For the most precise characterization, techniques like MALDI-TOF or ESI-MS can determine the exact molecular weight of the product, confirming the 1:1 conjugation.
Applications in Protein Interaction Studies
Once created and validated, bioconjugates become powerful tools for a variety of downstream applications:
-
Co-Immunoprecipitation (Co-IP): Using a crosslinker in cell lysate can stabilize a protein complex before performing an immunoprecipitation, increasing the chances of pulling down bona fide interaction partners.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time. [27][28]A bioconjugate can be immobilized on a sensor chip to study its interaction with a third protein, allowing for the analysis of ternary complex formation. [29][30][31]* Bioluminescence Resonance Energy Transfer (BRET): BRET is a technique for monitoring PPIs in living cells. [32][33]It relies on energy transfer between a donor luciferase and an acceptor fluorophore fused to the proteins of interest. [34]While genetic fusions are standard, chemical conjugation can be used to attach small molecule dyes or enzymes to specific sites on the proteins, offering an alternative approach. The proximity-dependent nature of BRET (requiring <10 nm separation) makes it ideal for detecting direct interactions. [32][35]
Conclusion
The creation of bioconjugates is a versatile and powerful approach for the study of protein-protein interactions. By understanding the underlying chemical principles and carefully selecting a conjugation strategy, researchers can generate molecular tools to stabilize transient complexes, identify novel binding partners, and probe the architecture of protein networks. The protocols and validation strategies outlined in this guide provide a solid foundation for the successful implementation of bioconjugation chemistry, empowering scientists to tackle challenging questions in biology and drug discovery.
References
- An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling. (n.d.). Benchchem.
- Pfleger, K. D., & Eidne, K. A. (2003). Monitoring protein-protein interactions in living cells by bioluminescence resonance energy transfer (BRET). Methods in Molecular Biology, 236, 229-246.
- Protein Interaction Analysis by Surface Plasmon Resonance. (2023). Methods in Molecular Biology, 2652, 319-344.
- Amine-Reactive Crosslinker Overview. (n.d.). Creative Proteomics.
- BRET to detect protein-protein interactions in live cells. (2015). Methods in Molecular Biology, 1278, 457-465.
- Protein-Protein Interactions: Surface Plasmon Resonance. (n.d.). PubMed.
- Bioorthogonal Reactions for Labeling Proteins. (2014). ACS Chemical Biology.
- Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. (2017). MDPI.
- Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- Bioluminescence resonance energy transfer (BRET) imaging of protein–protein interactions within deep tissues of living subjects. (2011). PNAS.
- Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments.
- Analysis of Protein Interactions by Surface Plasmon Resonance. (2018). Advances in Protein Chemistry and Structural Biology, 110, 1-30.
- Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. (2006). Nature Protocols, 1(1), 337-345.
- Navigating the Thiol-Reactive Landscape: A Comparative Guide to Bioconjugation Linkers. (n.d.). Benchchem.
- Bioorthogonal Chemistry for Site-Specific Labeling and Surface Immobilization of Proteins. (2011). Accounts of Chemical Research.
- An In-Depth Technical Guide to the Mechanism of Action for Maleimide-NHS Ester Crosslinkers. (n.d.). Benchchem.
- Protein Interaction Analysis by Surface Plasmon Resonance. (n.d.). Springer Nature Experiments.
- An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation. (n.d.). Benchchem.
- Cas9-Protein Bioconjugation via Click Chemistry to Enhance HDR. (n.d.). Twist Bioscience.
- Bioconjugate Analysis & Purification. (n.d.). CellMosaic.
- Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. (2009). Journal of Mass Spectrometry, 44(6), 857-869.
- Thiol reactive Linkers. (n.d.). AxisPharm.
- An In-depth Technical Guide to the Mechanism of Action of Mal-PEG3-NHS Ester Crosslinker. (n.d.). Benchchem.
- One-pot peptide and protein conjugation: a combination of enzymatic transamidation and click chemistry. (2018). Chemical Communications, 54(44), 5582-5585.
- Bioorthogonal reactions for labeling proteins. (2014). ACS Chemical Biology, 9(1), 16-20.
- Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (2014). Angewandte Chemie International Edition, 53(34), 8880-8891.
- The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. (n.d.). ResearchGate.
- A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs. Alternatives. (n.d.). Benchchem.
- Single step protein purification and site-specific bioconjugation. (n.d.). University of Pennsylvania.
- Bioorthogonal Chemistry: Recent Progress and Future Directions. (2010). Chemical Communications, 46(38), 7028-7042.
- Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. (2015). Bioconjugate Chemistry, 26(3), 485-493.
- New purification method could enhance protein drug manufacturing. (2023). European Pharmaceutical Review.
- Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (2018). Analytical Chemistry, 90(22), 13636-13642.
- Photocrosslinking of a maleimide functionalized polymethacrylate. (2003). Polymer International, 52(11), 1735-1741.
- Theoretical Study on the Grafting Reaction of Maleimide to Polyethylene in the UV Radiation Cross-Linking Process. (2018). Polymers, 10(9), 1032.
- Protein-protein crosslinking - an overview with emphasis on structural biology uses. (2021, November 18). The Bumbling Biochemist.
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. 马来酰亚胺和巯基反应基团-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 4. Thiol reactive Linkers | AxisPharm [axispharm.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioorthogonal reactions for labeling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. One-pot peptide and protein conjugation: a combination of enzymatic transamidation and click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. korambiotech.com [korambiotech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bachem.com [bachem.com]
- 24. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. cellmosaic.com [cellmosaic.com]
- 27. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. affiniteinstruments.com [affiniteinstruments.com]
- 29. Protein Interaction Analysis by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 32. Monitoring protein-protein interactions in living cells by bioluminescence resonance energy transfer (BRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 3-Azidopropanoic Acid in Advanced Drug Delivery Systems
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of 3-azidopropanoic acid in the design and synthesis of sophisticated drug delivery systems. This document outlines the core principles, detailed experimental protocols, and critical considerations for utilizing this bifunctional linker in bioconjugation, nanoparticle functionalization, and PEGylation strategies.
Introduction: The Strategic Advantage of this compound
This compound (CAS 18523-47-2) is a valuable heterobifunctional linker molecule that has become indispensable in the field of drug delivery.[1] Its chemical structure, featuring a terminal carboxylic acid and an azide group, provides two distinct points for covalent modification.[2][1][3] This dual reactivity allows for a modular and highly controlled approach to constructing complex drug delivery vehicles.
The carboxylic acid moiety can be readily activated to form stable amide bonds with primary amines, such as those found on the surface of proteins (lysine residues) or amine-functionalized nanoparticles.[2][3] The azide group, on the other hand, serves as a bioorthogonal handle for "click chemistry" reactions.[2][4] This unique combination of functionalities makes this compound a cornerstone for developing innovative therapeutics, including antibody-drug conjugates (ADCs) and targeted nanoparticles.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O₂ | [1][3][5][6] |
| Molecular Weight | ~115.09 g/mol | [3][6] |
| CAS Number | 18523-47-2 | [2][3][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
| Storage | -20°C | [3] |
Core Application: Bioorthogonal Conjugation via Click Chemistry
The azide group of this compound is a key player in bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes.[7] This allows for the precise and efficient ligation of molecules in a controlled manner.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent click reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9][10] This reaction forms a stable triazole linkage between an azide and a terminal alkyne.[11] CuAAC is highly efficient, stereospecific, and can be conducted under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[11]
Experimental Workflow: CuAAC
Caption: General workflow for CuAAC conjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it suitable for applications in living cells and organisms.[10] SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides.
Application in Protein and Peptide Labeling
This compound, particularly its N-hydroxysuccinimide (NHS) ester derivative, is widely used for the covalent labeling of proteins and peptides.[12] The NHS ester reacts efficiently with primary amines (the ε-amino group of lysine residues and the N-terminus) to form stable amide bonds, thereby introducing an azide handle onto the protein surface.[12]
Protocol: Azide Labeling of a Generic Antibody
This protocol provides a step-by-step guide for labeling an antibody with this compound NHS ester.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound NHS ester (e.g., from BroadPharm or BenchChem)[3][12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
-
Buffer Exchange (if necessary): Ensure the antibody solution is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS using a desalting column.[12]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10-20 mM.
-
Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed for a 10- to 20-fold molar excess relative to the antibody.
-
Labeling Reaction: Add the calculated volume of the NHS ester stock solution to the antibody solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[13][12]
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer.[12]
-
Characterization (Optional but Recommended): Determine the degree of labeling by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled antibody.[12]
Expected Outcome:
| Parameter | Expected Result |
| Labeling Efficiency | > 90% |
| Post-Labeling Protein Recovery | > 90% |
Application in Nanoparticle Functionalization for Targeted Drug Delivery
Surface functionalization of nanoparticles with this compound provides a versatile platform for creating targeted drug delivery systems.[14] The azide groups on the nanoparticle surface can be used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic payloads via click chemistry.[14][15]
Protocol: Functionalization of Amine-Terminated Nanoparticles
This protocol describes the functionalization of nanoparticles with primary amine groups on their surface (e.g., silica or polymer nanoparticles) with this compound.
Materials:
-
Amine-functionalized nanoparticles (e.g., SiNP-NH₂) dispersed in a suitable solvent (e.g., DMF)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF
-
Centrifuge and reaction tubes
Procedure:
-
Activate Carboxylic Acid: In a separate flask, dissolve this compound in anhydrous DMF. Add a 1.2-fold molar excess of both EDC and NHS. Allow the activation to proceed for 1 hour at room temperature.
-
Nanoparticle Dispersion: Ensure the amine-functionalized nanoparticles are well-dispersed in DMF.
-
Coupling Reaction: Add the activated this compound solution to the nanoparticle dispersion. Stir the reaction mixture overnight at room temperature.
-
Washing: Collect the azide-functionalized nanoparticles by centrifugation. Wash the nanoparticles multiple times with DMF and then with water to remove unreacted reagents and byproducts.
-
Resuspension and Storage: Resuspend the purified azide-functionalized nanoparticles in the desired buffer or solvent for storage or subsequent conjugation reactions.
Logical Relationship: Nanoparticle Targeting
Caption: Strategy for creating targeted nanoparticles.
Characterization of Functionalized Nanoparticles
It is crucial to characterize the nanoparticles after each functionalization step to confirm successful modification.
| Characterization Technique | Purpose | Expected Result |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic size and polydispersity index (PDI). | An increase in size after functionalization.[14] PDI should remain low, indicating a monodisperse population.[16] |
| Zeta Potential | Measures surface charge. | A change in zeta potential upon modification of surface groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of specific functional groups. | Appearance of a characteristic azide peak (~2100 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material on the nanoparticle surface.[14] | Weight loss corresponding to the attached organic molecules. |
Application in PEGylation for Enhanced Pharmacokinetics
PEGylation, the attachment of polyethylene glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents and nanoparticles.[17][18][19] It can enhance water solubility, prolong circulation half-life by reducing renal clearance and opsonization, and decrease immunogenicity.[19][20] this compound can be used to create azide-terminated linkers for subsequent PEGylation via click chemistry.
Protocol: Post-Modification PEGylation of Azide-Functionalized Nanoparticles
This protocol outlines the PEGylation of azide-functionalized nanoparticles using an alkyne-terminated PEG.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-PEG (e.g., Alkyne-PEG-NHS ester for pre-modification or Alkyne-PEG-Maleimide for thiol-specific conjugation)
-
For CuAAC: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA)
-
For SPAAC: DBCO-PEG
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure (CuAAC approach):
-
Reaction Setup: Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add Alkyne-PEG: Add the alkyne-PEG to the nanoparticle dispersion at a desired molar excess.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution with the THPTA ligand solution.[13]
-
Add Catalyst: Add the catalyst premix to the nanoparticle dispersion.
-
Initiate Reaction: Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst.[13]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.[13]
-
Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension or by dialysis to remove the catalyst and excess PEG.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the development of advanced drug delivery systems. Its bifunctional nature enables the precise and modular construction of complex bioconjugates and functionalized nanoparticles. The protocols and application notes provided herein offer a foundation for researchers to leverage this key molecule in their drug delivery research. The continued development of bioorthogonal chemistries and novel nanomaterials will undoubtedly expand the applications of this compound in creating the next generation of targeted and personalized medicines.
References
- Application Notes and Protocols for Protein Labeling with this compound NHS Ester. (n.d.). Benchchem.
- The Role of this compound in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of Azide Gold Nanoparticles in Bioconjugation. (n.d.). Hiyka.
- 3-Azidopropionic Acid, 18523-47-2. (n.d.). BroadPharm.
- Surface Functionalization of Nanoparticles with 3-Azidopropylamine: Application Notes and Protocols. (n.d.). Benchchem.
- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (2013). Molecules.
- Application Notes and Protocols for 3-Azidopropylamine in Bioconjugation. (n.d.). Benchchem.
- Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. (2016). Dalton Transactions.
- CAS 18523-47-2: this compound. (n.d.). CymitQuimica.
- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (2018). Biophysical Reviews.
- Bioconjugation application notes. (n.d.).
- 3-Azidopropionic acid. (n.d.). CF Plus Chemicals.
- Click Chemistry as a Tool for Cell Engineering and Drug Delivery. (2019). Polymers.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- This compound | CAS#:18523-47-2. (n.d.). Chemsrc.
- The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2025). International Journal of Molecular Sciences.
- Methods for characterization of nanoparticles. (2025). ResearchGate.
- PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (2016). Advanced Drug Delivery Reviews.
- PEGylation of Nanocarrier Drug Delivery Systems: State of the Art. (2025). Journal of Pharmaceutical Sciences.
- PEGylation, successful approach to drug delivery. (2005). Drug Discovery Today.
Sources
- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]
- 6. This compound | CAS#:18523-47-2 | Chemsrc [chemsrc.com]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioconjugation application notes [bionordika.fi]
- 10. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hiyka.com [hiyka.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Labeling of Biomolecules in Live Cells with 3-Azidopropanoic Acid
Introduction: Unveiling a New Layer of Cellular Regulation with 3-Azidopropanoic Acid
In the intricate landscape of cellular signaling, post-translational modifications (PTMs) of proteins act as molecular switches, dynamically regulating their function, localization, and stability. Among the myriad of known PTMs, protein acylation, the attachment of fatty acids to proteins, has emerged as a critical regulatory mechanism in a wide array of cellular processes. While much attention has been focused on longer-chain fatty acid modifications, the biological significance of short-chain fatty acylation, such as propionylation, is a rapidly evolving field of study.
Propionic acid is a short-chain fatty acid produced by gut microbiota and is involved in host metabolism and immune regulation.[1][2][3] The reversible modification of proteins with a propionyl group on lysine residues, known as propionylation, is a dynamic PTM that is challenging to study using traditional methods due to the lack of specific antibodies that can distinguish it from other acylation events.
This application note introduces a powerful and versatile method for the metabolic labeling of biomolecules in live cells using This compound , a bioorthogonal chemical reporter. This approach enables the specific investigation of protein propionylation, offering researchers a tool to explore its role in health and disease. By feeding cells this azide-modified analog of propionic acid, cellular enzymes incorporate it into proteins, effectively "tagging" them with an azide group. This chemical handle can then be selectively detected using "click chemistry," allowing for the visualization and identification of propionylated proteins in their native cellular environment.[4]
The Principle: Bioorthogonal Chemistry in Action
The labeling strategy is a two-step process rooted in the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[5]
-
Metabolic Incorporation: Live cells are incubated with this compound. We hypothesize that the cells' metabolic machinery activates this compound to its coenzyme A (CoA) derivative, 3-azidopropionyl-CoA. This bioorthogonal analog of propionyl-CoA is then utilized by cellular enzymes, such as lysine acetyltransferases with broader substrate specificity, to modify proteins on lysine residues.[6]
-
Bioorthogonal Ligation: The incorporated azide group serves as a chemical handle for detection. This is achieved through a highly specific and efficient chemical reaction known as "click chemistry."[7][8] For live-cell applications, the preferred method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the use of cytotoxic copper catalysts.[9] In this reaction, a strained cyclooctyne, conjugated to a reporter molecule (e.g., a fluorophore or biotin), is introduced to the cells and reacts specifically with the azide-modified proteins.[10]
Proposed Metabolic Activation and Incorporation Pathway
Caption: Proposed metabolic activation of this compound and its incorporation into proteins.
Application Notes and Protocols
This section provides a detailed protocol for the metabolic labeling of cultured mammalian cells with this compound and subsequent detection of labeled proteins using fluorescence microscopy.
Materials Required
-
Reagents:
-
This compound (CAS 18523-47-2)[11]
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
-
Equipment:
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Fluorescence microscope with appropriate filter sets
-
Microplate reader (for quantitative analysis)
-
Western blotting equipment
-
Experimental Workflow
Caption: General experimental workflow for metabolic labeling and detection.
Step-by-Step Protocol: In-Gel Fluorescence Detection
1. Cell Culture and Metabolic Labeling:
a. Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling. b. Prepare a stock solution of this compound in DMSO or sterile PBS. c. Add this compound to the cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. d. Incubate the cells for the desired period. The incubation time can be varied to study the dynamics of protein propionylation. e. Include a vehicle control (medium with the same concentration of DMSO or PBS used for the stock solution) and a negative control (cells not treated with this compound).
Quantitative Data Summary: Recommended Labeling Conditions
| Parameter | Recommended Range | Notes |
| This compound Concentration | 50 - 500 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 4 - 24 hours | Shorter times can be used to study newly synthesized proteins. |
| Cell Confluency | 70 - 80% | Ensures cells are in a metabolically active state. |
2. Cell Lysis:
a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer supplemented with a protease inhibitor cocktail. c. Clarify the lysate by centrifugation to remove cell debris. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction (CuAAC for Lysates):
a. Prepare the click chemistry reaction mix. For a typical reaction with a lysate, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is efficient.[6] b. To a defined amount of protein lysate (e.g., 50 µg), add the alkyne-fluorophore probe. c. Initiate the reaction by adding the copper(I) catalyst, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).[6] d. Incubate the reaction for 1 hour at room temperature, protected from light. e. Quench the reaction by adding EDTA.
4. SDS-PAGE and In-Gel Fluorescence Scanning:
a. Add SDS-PAGE loading buffer to the samples and heat as required. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore. d. After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic incorporation of this compound. | Optimize the concentration and incubation time of this compound. Ensure cells are healthy and metabolically active. |
| Inefficient click chemistry reaction. | Prepare fresh click chemistry reagents. Ensure the correct concentrations of all components are used. | |
| High background fluorescence | Non-specific binding of the fluorescent probe. | Include a blocking step (e.g., with BSA) before the click reaction. Titrate the concentration of the fluorescent probe. |
| Autofluorescence of cells. | Use a fluorophore with a longer wavelength (e.g., near-infrared). Include appropriate controls (unlabeled cells) to set the background threshold. | |
| Cell toxicity | High concentration of this compound. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce the incubation time. |
| Cytotoxicity of the click chemistry reagents (if performing on live cells). | For live-cell imaging, use copper-free click chemistry (SPAAC).[9] |
Applications in Research and Drug Development
The ability to specifically label propionylated proteins in live cells opens up numerous avenues for research and drug development:
-
Identification of Novel Propionylated Proteins: Labeled proteins can be enriched using a biotinylated alkyne probe and identified by mass spectrometry, expanding the known propionylome.
-
Studying the Dynamics of Protein Propionylation: Pulse-chase experiments with this compound can be used to study the turnover and dynamics of this PTM in response to various stimuli.
-
Investigating the Role of Propionylation in Disease: This method can be applied to disease models to investigate how protein propionylation is altered and its functional consequences.[12]
-
High-Throughput Screening: The fluorescence-based readout can be adapted for high-throughput screening of compounds that modulate the activity of enzymes involved in protein propionylation.
Conclusion
This compound is a valuable tool for the bioorthogonal labeling of biomolecules in live cells, providing a specific and sensitive method for the study of protein propionylation. The protocols and guidelines presented in this application note offer a starting point for researchers to explore the role of this important post-translational modification in their systems of interest. As our understanding of short-chain fatty acylation grows, tools like this compound will be instrumental in uncovering new layers of cellular regulation and identifying novel therapeutic targets.
References
- BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling with this compound NHS Ester.
- BroadPharm. (n.d.). 3-Azidopropionic Acid, 18523-47-2.
- Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Benchchem. (n.d.). Cyclooctyne Chemistry: A Bioorthogonal Tool for Live-Cell Fluorescence Imaging.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- MDPI. (n.d.). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy.
- Wikipedia. (n.d.). Click chemistry.
- Semantic Scholar. (n.d.). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Metabolon. (n.d.). Short Chain Fatty Acids Metabolism.
- Wikipedia. (n.d.). Bioorthogonal chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Intermediates.
- CymitQuimica. (n.d.). CAS 18523-47-2: this compound.
- CF Plus Chemicals. (n.d.). 3-Azidopropionic acid.
- ChemicalBook. (2025). This compound.
- Frontiers. (2023). Short chain fatty acids: the messengers from down below.
- AxisPharm. (n.d.). 3-Azidopropionic Acid | CAS: 18523-47-2.
- MDPI. (n.d.). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications.
- TCI Chemicals. (n.d.). This compound | 18523-47-2.
- Biosynth. (n.d.). 3-Azidopropionic acid | 18523-47-2 | TAA52347.
- BroadPharm. (n.d.). This compound NHS ester, 850180-76-6.
- Benchchem. (n.d.). Application Notes & Protocols: Live Cell Labeling with Azide Derivatives.
- ResearchGate. (2025). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Request PDF.
- Wiley Online Library. (n.d.). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition.
- PubMed Central. (n.d.). Azido inositol probes enable metabolic labeling of inositol-containing glycans and reveal an inositol importer in mycobacteria.
- PubMed Central. (n.d.). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- PubMed. (n.d.). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics.
- Royal Society of Chemistry. (2020). A metabolically engineered spin-labeling approach for studying glycans on cells.
- Alfa Chemistry. (n.d.). CAS 18523-47-2 3-Azidopropionic acid.
- PubMed. (n.d.). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation.
- PubMed Central. (n.d.). Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions.
- Sigma-Aldrich. (n.d.). GlycoProfile™ Azido Sugars.
- Lumiprobe. (n.d.). Glycan labeling in Applications.
- PubMed. (n.d.). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging.
Sources
- 1. metabolon.com [metabolon.com]
- 2. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 5. Unnatural Lipids for Simultaneous mRNA Delivery and Metabolic Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 10. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]
- 12. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Azidopropanoic Acid NHS Ester Reactions
Welcome to the comprehensive technical guide for 3-Azidopropanoic acid N-hydroxysuccinimide (NHS) ester. This resource is meticulously designed for our valued community of researchers, scientists, and drug development professionals. Here, we synthesize our field-proven expertise to provide you with in-depth troubleshooting guides, detailed protocols, and robust scientific explanations to ensure your bioconjugation experiments are both successful and reproducible.
Core Principles: Understanding the Chemistry
The reaction of this compound NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[1] However, a critical competing reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive.[2] The success of your conjugation is determined by the delicate balance between these two reactions, which is primarily governed by pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my reaction? The optimal pH is a trade-off between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2-8.5 is generally effective, with many protocols recommending a pH of 8.3-8.5 for an ideal balance.[3][4][5]
Q2: Which buffers should I use? It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule.[6][7] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[5][8]
Q3: How much NHS ester should I use? A 10- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point for protein labeling.[2][6][9] For oligonucleotides, a 5- to 10-fold molar excess is often recommended.[10] However, the optimal ratio may need to be determined empirically for your specific application.
Q4: My NHS ester is not dissolving in my aqueous buffer. What should I do? this compound NHS ester is not readily soluble in aqueous solutions. It should first be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution immediately before use.[3][6] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins.[6][7]
Q5: How can I confirm my conjugation was successful? Success can be confirmed through several methods:
-
Mass Spectrometry (MS): The most direct method, showing an increase in the molecular weight of your target molecule corresponding to the mass of the 3-azidopropanoyl group.[11]
-
HPLC: A shift in the retention time of your modified molecule compared to the unmodified starting material.
-
SDS-PAGE: An increase in the molecular weight of a protein can be visualized as a band shift.[12]
-
Click Chemistry: The incorporated azide can be reacted with an alkyne-containing fluorescent dye or biotin, followed by detection.
In-Depth Troubleshooting Guide
Diagram: Troubleshooting Low Conjugation Yield
Caption: A logical workflow for diagnosing and resolving low conjugation yield.
Issue 1: Low or No Conjugation Yield
This is the most frequent challenge. A systematic approach to troubleshooting is key.
-
Cause A: Inactive NHS Ester. NHS esters are highly susceptible to hydrolysis. Moisture contamination during storage or handling is a common cause of inactivation.
-
Cause B: Suboptimal pH. As discussed, pH is critical. If the pH is too low, the amine is protonated and non-reactive. If it's too high, hydrolysis of the NHS ester dominates.
-
Cause C: Competing Nucleophiles in Buffer. Amine-containing buffers like Tris will react with the NHS ester, drastically reducing the yield of your desired product.
Issue 2: Protein Aggregation During or After Conjugation
Modification of surface amines can alter a protein's properties, leading to aggregation.
-
Cause A: Change in Physicochemical Properties. Neutralizing the positive charge of lysine residues alters the protein's isoelectric point (pI) and can expose hydrophobic regions.
-
Cause B: High Degree of Labeling. Over-modification can lead to significant changes in protein structure and solubility.
-
Solution: Reduce the molar excess of the NHS ester or shorten the reaction time to decrease the degree of labeling.[19]
-
Issue 3: Non-specific Labeling
While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur.
-
Cause: At suboptimal pH or with prolonged reaction times, NHS esters can react with the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[4][20]
-
Solution: Adhere to the optimal pH range of 7.2-8.5 to favor the reaction with primary amines. Minimize reaction times where possible. If absolute specificity is required, alternative conjugation chemistries may need to be considered.
-
Quantitative Data Summary
Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[8][21][22] |
| 8.0 | 4 | ~1 hour[1] |
| 8.0 | 25 | 33.6 minutes (for SVA)[23] |
| 8.6 | 4 | 10 minutes[8][21][22] |
| 9.0 | Room Temperature | Minutes[1][13] |
Note: Half-life can vary depending on the specific NHS ester structure and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.[5] If necessary, perform a buffer exchange.
-
NHS Ester Stock Solution Preparation: Allow the vial of this compound NHS ester to warm completely to room temperature. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2][19]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[2] The final concentration of the organic solvent should be below 10%.[7]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[9]
-
Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[2][24]
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[24][25]
Diagram: Protein Labeling Workflow
Caption: A streamlined workflow for protein conjugation with this compound NHS ester.
Protocol 2: General Procedure for Labeling an Amino-Modified Oligonucleotide
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of approximately 0.3-0.8 mM.
-
NHS Ester Stock Solution Preparation: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of ~14 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution.[10]
-
Incubation: Agitate the mixture at room temperature for 1-2 hours.[10] Protect from light if using a fluorescently-labeled oligo.
-
Purification: Separate the labeled oligonucleotide from excess reagent by size-exclusion chromatography (e.g., a desalting column) or ethanol precipitation.[26]
Protocol 3: Qualitative Test for NHS Ester Activity
This protocol is adapted from established methods to confirm if your NHS ester is active.[13][14] The principle is that hydrolysis of the ester by a base releases N-hydroxysuccinimide, which absorbs light around 260 nm.
-
Materials: NHS ester reagent, amine-free buffer (e.g., phosphate buffer), 0.5-1.0 N NaOH, spectrophotometer and quartz cuvettes.
-
Reagent Solution Preparation: Dissolve 1-2 mg of the NHS ester in 2 mL of amine-free buffer. If not water-soluble, first dissolve in 250 µL of anhydrous DMSO, then add the buffer.
-
Control Preparation: Prepare a control tube with the same buffer and solvent composition but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control. Measure and record the absorbance of the NHS ester solution.
-
Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active.
References
- Fürth lab. (n.d.). NHS ester labeling of amino moeities. [Link]
- G-Biosciences. (2015).
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
- Glen Research. (n.d.). GENERAL PROCEDURE FOR LABELLING OF AMINOVMODIFIED OLIGONUCLEOTIDES. [Link]
- ResearchGate. (2016). How to improve stoechiometry in bioconjugation of small molecules to proteins. [Link]
- StackExchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]
- National Institutes of Health. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. [Link]
- National Institutes of Health. (2011).
- Pharmaceutical Technology. (2015). Tackling Aggregation Challenges in ADC Production. [Link]
- ResearchGate. (2017).
- nanoComposix. (n.d.).
- nanoComposix. (n.d.). Experiment #2 - Reaction Buffer Screen. [Link]
- Fisher Scientific. (n.d.). NHS and Sulfo-NHS. [Link]
- ACS Publications. (2011).
- ACS Publications. (2014).
- ACS Publications. (2009).
- Royal Society of Chemistry. (2018).
- PNAS. (2000).
- G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
- ResearchGate. (2016). Best method to remove unreaction azide tagged peptide?. [Link]
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
- ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... [Link]
- National Institutes of Health. (2019). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. [Link]
- Raines Lab. (n.d.). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. nanocomposix.com [nanocomposix.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. nanocomposix.com [nanocomposix.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. laysanbio.com [laysanbio.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 3-Azidopropanoic Acid Conjugation
Welcome to the technical support center for 3-Azidopropanoic acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low-yield conjugation reactions. Here, we will delve into the critical aspects of the two-stage process: the initial amine coupling using this compound NHS ester and the subsequent azide-alkyne cycloaddition ("click chemistry").
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound NHS ester with a primary amine?
A1: The optimal pH for N-hydroxysuccinimide (NHS) ester reactions with primary amines is in the range of 7.2 to 8.5.[1][2][] For many proteins and peptides, a pH of 8.3-8.5 is considered ideal as it provides a good balance between efficient acylation of the unprotonated amine and minimizing the competing hydrolysis of the NHS ester.[4][5]
Q2: Which buffers should I use for the NHS ester coupling step?
A2: It is crucial to use a buffer that does not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer.[1][2][4] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to significantly lower yields.[2][5]
Q3: My this compound NHS ester is not dissolving well. What should I do?
A3: this compound NHS ester can be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[4][6] When using DMF, ensure it is of high quality and free of dimethylamine, which can react with the NHS ester.[4]
Q4: What are the main causes of low yield in the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A4: The most common causes for low yield in CuAAC reactions include inactivation of the copper(I) catalyst through oxidation, poor quality of the azide or alkyne reagents, and the presence of impurities that can interfere with the reaction.[7] The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen.[7][8]
In-Depth Troubleshooting Guide
Low conjugation yield can manifest in several ways. This guide is structured to address specific experimental observations.
Symptom 1: Low or No Amine Modification with this compound NHS Ester
If you suspect that the initial amine coupling step is inefficient, consider the following potential causes and solutions.
Potential Cause 1: Suboptimal Reaction pH
-
Scientific Rationale: The primary amine on your target molecule must be in its unprotonated, nucleophilic state to react with the NHS ester.[5] At a pH below 7.0, the reaction will be very slow due to the protonation of the amine.[5] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of reagent available for conjugation.[1][4] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[1]
-
Troubleshooting Steps:
Potential Cause 2: Incompatible Buffer Components
-
Scientific Rationale: Buffers containing primary amines, such as Tris or glycine, will directly compete with your target molecule for the NHS ester, leading to a significant reduction in conjugation efficiency.[2][5]
-
Troubleshooting Steps:
-
Ensure your buffer is free of primary amines.
-
If necessary, perform a buffer exchange of your target molecule into a recommended buffer (e.g., PBS, borate buffer) prior to the reaction.
-
Potential Cause 3: Hydrolysis of this compound NHS Ester
-
Scientific Rationale: The NHS ester is susceptible to hydrolysis in aqueous solutions.[5] This hydrolysis reaction competes with the desired amidation reaction.[5] The rate of hydrolysis increases with pH.[1]
-
Troubleshooting Steps:
-
Use fresh, high-quality this compound NHS ester that has been stored under anhydrous conditions.
-
Prepare the solution of the NHS ester immediately before use.[5]
-
If dissolving in an organic solvent first, add it to the reaction mixture promptly.
-
Symptom 2: Low Yield in Azide-Alkyne Cycloaddition (Click Chemistry)
If the initial azide modification is successful, but the subsequent click chemistry step yields poor results, consider the following.
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Potential Cause 1: Inactive Copper Catalyst
-
Scientific Rationale: The CuAAC reaction requires a Cu(I) catalyst.[8] Cu(I) is readily oxidized to the inactive Cu(II) state by oxygen.[7][8]
-
Troubleshooting Steps:
Potential Cause 2: Impure Reagents or Solvents
-
Scientific Rationale: Impurities in the azide- or alkyne-containing molecules can interfere with the catalytic cycle. Solvents should be of high purity and, if necessary, anhydrous.
-
Troubleshooting Steps:
-
Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry).
-
Use high-purity solvents.
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Potential Cause 1: Incompatible Buffer Components
-
Scientific Rationale: Certain buffer additives can interfere with SPAAC reactions. A common issue is the presence of sodium azide (NaN₃) as a preservative, which can react with and quench the cyclooctyne.[11]
-
Troubleshooting Steps:
-
Ensure your buffers are free from extraneous azide-containing compounds.[11]
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Scientific Rationale: While SPAAC does not require a catalyst, reaction rates can still be influenced by factors such as pH, temperature, and steric hindrance.[11]
-
Troubleshooting Steps:
-
Optimize the pH of the reaction mixture, ensuring it is within the stable range for all components.[11]
-
If the reaction is slow, consider increasing the temperature (e.g., to 37°C), provided your biomolecule is stable at that temperature.
-
If steric hindrance is suspected, a longer linker on either the azide or the alkyne may be necessary.
-
Data and Protocols
Table 1: Recommended Reaction Conditions for this compound NHS Ester Coupling
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester stability.[2][4][5] |
| Buffer | Phosphate, Borate, Carbonate | Amine-free to prevent competition.[2][5] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis.[1][12] |
| Reaction Time | 1 - 4 hours | Dependent on temperature and pH.[4][9] |
| Molar Excess of NHS Ester | 5- to 20-fold | Drives the reaction to completion.[4] |
Experimental Protocol: Conjugation of this compound to a Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 5-20 mg/mL.[9]
-
NHS Ester Preparation: Immediately before use, dissolve this compound NHS ester in a minimal amount of DMSO or DMF.[6]
-
Conjugation Reaction: Add the dissolved NHS ester to the protein solution. A 5- to 20-fold molar excess of the NHS ester is a good starting point.[4]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
Purification: Remove excess, unreacted this compound NHS ester and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]
Analytical Confirmation of Conjugation
Successful conjugation can be confirmed using a variety of analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight of the modified protein and calculate the degree of labeling.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase or hydrophobic interaction chromatography can separate the modified protein from the unmodified one.[14]
-
SDS-PAGE: Can show a shift in the molecular weight of the protein after conjugation, although this may not be apparent for small modifications.[]
Visual Troubleshooting Guides
Diagram 1: Decision Tree for Troubleshooting Low Amine Modification
Caption: Troubleshooting workflow for low initial amine modification.
Diagram 2: Key Factors in CuAAC Reaction Efficiency
Caption: Critical components for a successful CuAAC reaction.
References
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.
- Kalkhof, S., & Sinz, A. (2008). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 80(24), 9535–9538.
- Li, M., et al. (2019). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Bioengineered, 10(1), 246-253.
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Lu, Y., & Welsh, J. P. (2016). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 4(2), 16.
- Alonso, F., et al. (2019). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 24(16), 2949.
- Kölmel, D. K., & Kool, E. T. (2017). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 12(6), 1544–1553.
- Geng, L., et al. (2024). Preparation of Protein A Membranes Using Propargyl Methacrylate-Based Copolymers and Copper-Catalyzed Alkyne–Azide Click Chemistry. Membranes, 14(1), 22.
- ResearchGate. (n.d.). General scheme for side reactions of NHS-ester and carbamates.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Intermediates.
- S. K. Singh, et al. (2023). Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate. Analytical and Bioanalytical Chemistry, 415, 7453–7464.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Yao, D., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 41(1), 1-13.
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).
- PubChem. (n.d.). 3-Azidopropionic Acid Sulfo-NHS Ester.
- Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates.
- Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
- Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides.
- ResearchGate. (n.d.). Conjugation of the representative azido compounds from Figure 2 with the alkyne-derivatized MNPs.
- Wolfe, J. L., et al. (2020). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology Progress, 36(6), e3055.
- PubChem. (n.d.). CID 139212330 | C27H45N27O18.
Sources
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. neb.com [neb.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
preventing side reactions with 3-Azidopropanoic acid bioconjugation
Technical Support Center: 3-Azidopropanoic Acid Bioconjugation
Welcome to the technical support center for this compound and its derivatives in bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical protocols necessary to mitigate side reactions and ensure the success of your bioconjugation experiments.
Introduction to this compound in Bioconjugation
This compound is a versatile bifunctional linker widely employed in bioconjugation.[1] Its structure features a terminal carboxylic acid and an azide moiety.[2] The carboxylic acid can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine residues on proteins) forming stable amide bonds.[3][4] The bioorthogonal azide group is then available for highly specific ligation reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or Staudinger ligation.[3][][6] This two-step approach allows for the precise introduction of an azide handle onto biomolecules for subsequent downstream applications.[4]
While powerful, this methodology is not without its challenges. A thorough understanding of the potential side reactions and their underlying mechanisms is crucial for successful and reproducible bioconjugation. This guide provides a structured approach to identifying, preventing, and troubleshooting these issues.
Troubleshooting Guide
This section is organized by common problems encountered during the two main stages of bioconjugation with this compound: Stage 1: Amine Acylation (introducing the azide handle) and Stage 2: Azide Ligation (conjugating the azide-modified biomolecule).
Stage 1: Troubleshooting Amine Acylation with this compound NHS Ester
The primary goal of this stage is to efficiently label your biomolecule with the azide group while minimizing unwanted modifications.
Problem 1: Low or No Azide Labeling Efficiency
Symptoms:
-
Mass spectrometry (MS) analysis shows a low degree of labeling or only unmodified protein.
-
Subsequent azide ligation reactions have very low yields.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting & Prevention Protocol |
| Hydrolysis of NHS Ester | The NHS ester is susceptible to hydrolysis, especially at high pH and in aqueous buffers.[7] Once hydrolyzed, the carboxylic acid can no longer react with amines. | Protocol 1: Preventing NHS Ester Hydrolysis 1. Reagent Preparation: Prepare the this compound NHS ester solution in a dry, aprotic solvent (e.g., DMSO, DMF) immediately before use.[7]2. Buffer Selection: Use a buffer free of primary amines (e.g., PBS, HEPES) at a pH of 7.2-8.0. Avoid buffers like Tris or glycine.[4]3. Reaction Conditions: Add the NHS ester solution to the protein solution and mix gently. Perform the reaction at room temperature for 1-4 hours or at 4°C overnight.[4] |
| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the amines on your biomolecule for reaction with the NHS ester, reducing labeling efficiency.[4] | Protocol 2: Buffer Exchange 1. Prior to labeling, exchange the protein buffer into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[4]2. Ensure all buffers used in the labeling reaction are free of extraneous nucleophiles. |
| Inaccessible Amine Groups | The primary amines on the protein surface may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the NHS ester.[8] | Protocol 3: Optimizing Labeling Conditions 1. Molar Excess: Increase the molar excess of the this compound NHS ester to the protein (e.g., from 10-fold to 20-fold or higher).[4]2. Reaction Time: Increase the incubation time to allow for the reaction with less accessible amines.[4]3. Denaturation (Use with Caution): In some cases, partial, reversible denaturation may expose more amine groups. This should be approached with caution as it can affect protein function. |
Stage 2: Troubleshooting Azide Ligation Reactions
Once your biomolecule is successfully labeled with an azide handle, the next step is the ligation reaction. The troubleshooting for this stage is dependent on the chosen chemistry.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction but the copper(I) catalyst can be problematic.[9][10]
Workflow for CuAAC Ligation
Caption: Decision tree for troubleshooting SPAAC reactions.
Problem 3: Low Yield in SPAAC Reactions
Symptoms:
-
Incomplete reaction even after prolonged incubation.
-
Low recovery of the final conjugate.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting & Prevention Protocol |
| Slow Reaction Kinetics | The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Some derivatives react much faster than others. [11][12] | Protocol 7: Enhancing SPAAC Kinetics 1. Choice of Cyclooctyne: Select a cyclooctyne with faster kinetics, such as a dibenzocyclooctyne (DIBO/DBCO) derivative.<[12][13]br>2. Concentration: Increase the concentration of the reactants to favor the bimolecular reaction.3. Time and Temperature: Extend the reaction time (e.g., to 12-24 hours) and/or increase the temperature (e.g., to 37°C), if the biomolecule's stability allows. [14] |
| Instability of Cyclooctyne | Some strained alkynes can be unstable under certain conditions, such as strong acids or bases. [15] | Protocol 8: Ensuring Reagent Stability 1. Storage: Store cyclooctyne reagents according to the manufacturer's instructions, typically at -20°C and protected from light.2. pH Control: Maintain the reaction pH within a neutral range (pH 6.5-7.5) to avoid degradation of the cyclooctyne. |
C. Staudinger Ligation
The Staudinger ligation involves the reaction of an azide with a phosphine to form an amide bond. [16]A key side reaction is the Staudinger reduction.
Problem 4: Competing Staudinger Reduction
Symptoms:
-
MS analysis shows the presence of the amine-modified biomolecule (from azide reduction) instead of the desired conjugate.
-
Low yield of the ligated product.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting & Prevention Protocol |
| Hydrolysis of Iminophosphorane Intermediate | In the presence of water, the iminophosphorane intermediate can be hydrolyzed to an amine and a phosphine oxide, a process known as the Staudinger reduction. [17]This competes with the desired intramolecular cyclization to form the amide bond. | Protocol 9: Favoring Ligation over Reduction 1. Reagent Design: Use a phosphine reagent that is specifically designed for traceless Staudinger ligation, such as a phosphinothiol. These reagents are engineered to favor the intramolecular acyl transfer over hydrolysis.<[18][19]br>2. Anhydrous Conditions: While challenging for bioconjugation, reducing the amount of water in the reaction by using co-solvents (if compatible with the biomolecule) can help. |
| Presence of Reducing Agents | Strong reducing agents, such as DTT or TCEP, can directly reduce the azide group to an amine, preventing the Staudinger ligation from occurring. [15] | Protocol 10: Avoiding Incompatible Reducing Agents 1. Buffer Composition: Ensure that no strong reducing agents are present in the reaction buffer. If a reducing agent is needed to maintain protein integrity (e.g., for cysteines), a milder agent like 2-mercaptoethanol may be used, though its compatibility should be tested.<[15]br>2. Purification: Purify the biomolecule to remove any reducing agents from previous steps before initiating the ligation. |
Frequently Asked Questions (FAQs)
Q1: My protein precipitates after adding the this compound NHS ester. What should I do?
A1: Protein precipitation during labeling can be caused by a few factors. First, the organic solvent (e.g., DMSO) used to dissolve the NHS ester can cause precipitation if added too quickly or in a high volume. Try adding the NHS ester solution dropwise while gently stirring. Second, over-modification of lysine residues can alter the protein's isoelectric point and lead to aggregation. [7]To address this, reduce the molar excess of the NHS ester used in the reaction.
Q2: Can I use DTT to keep my protein's cysteines reduced during azide labeling and ligation?
A2: No, you should avoid strong reducing agents like DTT and TCEP. These reagents can reduce the azide group to a primary amine, making it unreactive in subsequent ligation reactions. [15]If you need to maintain a reducing environment, consider using a milder agent like 2-mercaptoethanol, but be aware that it may still slowly react with the azide. [15]It is best to perform a small-scale test to ensure compatibility.
Q3: How do I remove excess, unreacted this compound NHS ester after the labeling reaction?
A3: Excess reagent can be easily removed using size-based purification methods. Size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis are effective for separating the much larger labeled protein from the small molecule NHS ester. [4][20][21] Q4: How can I quantify the number of azides incorporated onto my protein?
A4: The degree of labeling can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled protein. [4]Each incorporated this compound moiety will increase the mass by a known amount. Alternatively, you can perform a SPAAC reaction with a fluorescently-labeled cyclooctyne and quantify the fluorescence.
Q5: What is an orthogonal protecting group strategy, and how is it relevant to this chemistry?
A5: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. [22][23]This is relevant if you are working with a complex biomolecule that has multiple functional groups you need to modify selectively. For example, you could have an azide for click chemistry, a protected thiol for maleimide chemistry, and a protected amine. Each protecting group can be removed under specific conditions that do not affect the others, allowing for sequential, site-specific conjugations. [24]
References
- AbOliGo. Bioconjugation Optimization & Troubleshooting. AbOliGo. Accessed January 10, 2026.
- BenchChem. Purification of Bioconjugates Synthesized with Azido-PEG2-PFP Ester: Application Notes and Protocols. BenchChem. Accessed January 10, 2026.
- National Center for Biotechnology Information. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. Accessed January 10, 2026.
- Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. Accessed January 10, 2026.
- MDPI.
- BOC Sciences. Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation. BOC Sciences. Accessed January 10, 2026.
- Creative Biolabs. Troubleshooting Guides. Creative Biolabs. Accessed January 10, 2026.
- National Center for Biotechnology Information. Advances in Bioconjugation. PubMed Central. Accessed January 10, 2026.
- ResearchGate. Best method to remove unreaction azide tagged peptide?.
- National Center for Biotechnology Information. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central. Accessed January 10, 2026.
- National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Accessed January 10, 2026.
- BenchChem. Application Notes and Protocols for Bioconjugation Using Azide-Terminated Self-Assembled Monolayers. BenchChem. Accessed January 10, 2026.
- BroadPharm. 3-Azidopropionic Acid, 18523-47-2. BroadPharm. Accessed January 10, 2026.
- National Institutes of Health. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. NIH. Accessed January 10, 2026.
- SpringerLink. Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. SpringerLink. Accessed January 10, 2026.
- Semantic Scholar. Bioconjugation via azide-Staudinger ligation: an overview. Semantic Scholar. Accessed January 10, 2026.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Accessed January 10, 2026.
- ResearchGate. Selected bioorthogonal conjugation reactions.
- National Center for Biotechnology Information. Not So Bioorthogonal Chemistry. PubMed Central. Accessed January 10, 2026.
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation. BOC Sciences. Accessed January 10, 2026.
- BenchChem. Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Azido-PEG6-alcohol. BenchChem. Accessed January 10, 2026.
- Taylor & Francis Online. Strain-Promoted Azide-Alkyne Cycloaddition. Taylor & Francis Online. Accessed January 10, 2026.
- National Center for Biotechnology Information. Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PubMed Central. Accessed January 10, 2026.
- CymitQuimica. CAS 18523-47-2: this compound. CymitQuimica. Accessed January 10, 2026.
- BroadPharm. This compound NHS ester, 850180-76-6. BroadPharm. Accessed January 10, 2026.
- National Center for Biotechnology Information. Protein Engineering with the Traceless Staudinger Ligation. PubMed Central. Accessed January 10, 2026.
- BenchChem. Application Notes and Protocols for Protein Labeling with this compound NHS Ester. BenchChem. Accessed January 10, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.
- ResearchGate. Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis | Request PDF.
- Wikipedia. Protecting group. Wikipedia. Accessed January 10, 2026.
- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Accessed January 10, 2026.
- MedchemExpress.com. This compound-PFP ester. MedchemExpress.com. Accessed January 10, 2026.
- CF Plus Chemicals. 3-Azidopropionic acid. CF Plus Chemicals. Accessed January 10, 2026.
- Vector Labs. Bioconjugation. Vector Labs. Accessed January 10, 2026.
- University of California, Irvine. Protecting Groups. University of California, Irvine. Accessed January 10, 2026.
- PubChem. 3-Azidopropionic Acid Sulfo-NHS Ester. PubChem. Accessed January 10, 2026.
- Wikipedia. Staudinger reaction. Wikipedia. Accessed January 10, 2026.
- National Center for Biotechnology Information. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Accessed January 10, 2026.
- Raines Lab. Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Raines Lab. Accessed January 10, 2026.
- CymitQuimica. CAS 850180-76-6: this compound NHS ester. CymitQuimica. Accessed January 10, 2026.
- National Center for Biotechnology Information. Staudinger ligation of alpha-azido acids retains stereochemistry. PubMed. Accessed January 10, 2026.
- MedKoo. 3-Azidopropionic Acid Sulfo-NHS Ester. MedKoo. Accessed January 10, 2026.
- Thermo Fisher Scientific. Staudinger Ligation Reaction Chemistry. Thermo Fisher Scientific. Accessed January 10, 2026.
- Creative Biolabs. 3-Azidopropionic Acid Sulfo-NHS ester. Creative Biolabs. Accessed January 10, 2026.
- PubChem. Azidopropionic acid. PubChem. Accessed January 10, 2026.
- kbDNA. Bioconjugation Chemistry: Challenges and Solutions. kbDNA. Accessed January 10, 2026.
- LGC Standards. 3-Azidopropionic Acid. LGC Standards. Accessed January 10, 2026.
- AChemBlock. This compound 95%. AChemBlock. Accessed January 10, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 3. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 16. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 18. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. raineslab.com [raineslab.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protecting group - Wikipedia [en.wikipedia.org]
- 23. Protective Groups [organic-chemistry.org]
- 24. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving 3-Azidopropanoic Acid Labeling Efficiency
Welcome to the technical support guide for 3-Azidopropanoic acid (APA) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for enhancing the efficiency and reproducibility of your labeling experiments. APA is a powerful tool for metabolic labeling of acylated proteins, but success hinges on optimizing both the biological incorporation and the subsequent chemical ligation steps.
Section 1: Foundational FAQs
This section addresses common questions about the principles of APA labeling.
Q1: What is this compound and how does it work for metabolic labeling?
A: this compound (APA) is a short-chain fatty acid analog that contains a bioorthogonal azide group.[1][2][3][4] When introduced to cells, it can be utilized by cellular enzymes and incorporated into proteins as a post-translational modification, specifically mimicking acylation. This process effectively installs a chemical "handle" (the azide) onto a subset of proteins. This handle can then be detected through a highly specific chemical reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry".[5][6]
Q2: What are the primary chemical reactions used to label the azide group introduced by APA?
A: The two most prevalent bioorthogonal reactions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method. The azide on the protein reacts with a reporter molecule containing a terminal alkyne (e.g., a fluorescent dye or biotin). The reaction is catalyzed by Copper(I) ions to rapidly and specifically form a stable triazole linkage.[5][7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the use of a copper catalyst, which can be toxic to living cells.[7] It employs a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with the azide. While excellent for live-cell applications, SPAAC kinetics are generally slower than CuAAC.[5][9]
Q3: What are the main applications of APA labeling in research and drug development?
A: APA labeling is primarily used for:
-
Activity-Based Protein Profiling (ABPP): Identifying and quantifying enzyme activities directly in complex biological systems.[5][6]
-
Studying Post-Translational Modifications: Specifically investigating protein acylation and its role in cellular processes.
-
Target Identification and Validation: Attaching affinity tags (like biotin) to capture and identify proteins that are modified, which can be crucial for understanding a drug's mechanism of action.[7]
-
Cellular Imaging: Visualizing the localization and dynamics of modified proteins within fixed or living cells by using fluorescent alkyne probes.[10]
Section 2: Troubleshooting Guide - Low or No Labeling Signal
This is the most common issue researchers face. A weak or absent signal can stem from problems in the metabolic incorporation stage or the subsequent chemical ligation step.
dot graph TD { subgraph "Troubleshooting Workflow" A[Low or No Signal] --> B{Check Metabolic Incorporation}; B --> C{Cell Viability OK?}; C -- No --> D[Optimize APA Concentration/Time]; C -- Yes --> E{Check Ligation/Click Reaction}; E --> F{Reagents Fresh?}; F -- No --> G[Prepare Fresh Reagents]; F -- Yes --> H{Optimize Reaction Conditions}; H --> I[Check Reagent Concentrations]; I --> J[Verify Reporter Probe Integrity]; J --> K[Successful Labeling]; end
} dot Caption: Troubleshooting workflow for low labeling efficiency.
Q4: My signal is very weak. Could the problem be with the cells not incorporating the APA?
A: Yes, inefficient metabolic incorporation is a primary suspect. Here’s how to troubleshoot it:
-
Optimize APA Concentration and Incubation Time: The optimal concentration and time can vary significantly between cell types. It's crucial to perform a dose-response and time-course experiment.
-
Assess Cell Viability and Toxicity: High concentrations of APA or its metabolites can be cytotoxic, halting the very metabolic processes you're trying to measure.[10][11]
-
Recommendation: Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) in parallel with your dose-response experiment.[12] If viability drops, reduce the APA concentration or incubation time.
-
-
Check Media Components: The stability and uptake of APA can be influenced by the culture media. While APA is generally stable, complex media components could potentially interfere with its uptake.[13]
-
Recommendation: Ensure consistent media formulation between experiments. If you suspect an issue, test labeling in a simpler basal medium as a control.
-
Q5: I've confirmed metabolic uptake. Why is my downstream "Click" reaction still inefficient?
A: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is robust but sensitive to several factors. An inefficient click reaction is a frequent cause of poor signal.[14]
-
Reagent Quality is Critical:
-
Sodium Ascorbate: This reducing agent is essential for generating the active Cu(I) catalyst from the Cu(II) source (e.g., CuSO₄).[8] It is highly susceptible to oxidation once in solution. Always prepare sodium ascorbate solution fresh immediately before use.[9][14]
-
Copper Source: Ensure your copper (II) sulfate stock is fully dissolved and free of precipitates.
-
-
Copper-Stabilizing Ligand Choice and Concentration: A ligand is crucial to protect the Cu(I) from oxidation and improve reaction efficiency.[8][15]
-
THPTA vs. TBTA: For aqueous-based reactions like labeling in cell lysates, THPTA is superior to TBTA due to its excellent water solubility and efficiency.[8][15][16] TBTA often requires organic co-solvents and can precipitate in aqueous buffers.[16]
-
Recommendation: Use THPTA for any aqueous labeling protocol. Pre-mixing the CuSO₄ and THPTA before adding them to the reaction mix can improve performance.[8][9]
-
-
Reaction Buffer Composition: Avoid buffers containing components that can interfere with the reaction.
-
Chelating Agents: Buffers containing EDTA will sequester the copper catalyst, killing the reaction.
-
Thiols: High concentrations of reducing agents like DTT or BME can interfere with the copper catalyst.[14] If your lysis buffer contains high levels of these, consider a protein precipitation step (e.g., acetone or TCA) to wash them out before the click reaction.
-
| Parameter | Recommendation for In-Lysate CuAAC | Rationale |
| Copper Source | 1 mM CuSO₄ (final conc.) | Provides the catalytic metal ion. |
| Reducing Agent | 5 mM Sodium Ascorbate (final conc.) | Must be made fresh. Reduces Cu(II) to the active Cu(I) state.[14] |
| Cu(I) Ligand | 1-2 mM THPTA (final conc.) | Water-soluble ligand that stabilizes Cu(I) and accelerates the reaction.[15][16] |
| Alkyne Probe | 100 µM (final conc.) | The reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore). |
| Incubation | 1 hour at Room Temperature | Generally sufficient for complete reaction. |
Section 3: Troubleshooting Guide - High Background Signal
High background can mask your specific signal, making data interpretation difficult or impossible.
Q6: My western blot or fluorescence image has very high background. What are the common causes?
A: High background is typically caused by non-specific binding of the detection reagent or residual, unreacted components.
-
Insufficient Washing: This is the most common cause. Unreacted alkyne probe (especially if it's hydrophobic) can stick to membranes, beads, or cellular components.
-
Recommendation: Increase the number and duration of your wash steps after the click reaction. Include a mild detergent like 0.1% Tween-20 or 1% SDS in your wash buffers to remove non-specifically bound reagents.
-
-
Residual Copper Catalyst: The copper catalyst can sometimes promote non-specific labeling or interfere with downstream applications.
-
Non-Specific Probe Binding: The reporter probe itself may bind non-specifically to proteins or other cellular structures.
dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
} dot Caption: General experimental workflow for APA metabolic labeling.
Section 4: Key Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Culture: Plate cells to reach approximately 70-80% confluency on the day of labeling.
-
Prepare APA Stock: Prepare a sterile, concentrated stock solution of this compound (e.g., 100 mM in DMSO or sterile PBS).
-
Labeling: Replace the normal culture medium with fresh medium containing the desired final concentration of APA (e.g., 50 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate cells under normal conditions (37°C, 5% CO₂) for a predetermined time (e.g., 18 hours).
-
Harvesting: Wash the cells twice with ice-cold PBS to remove unincorporated APA. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Clarify the lysate by centrifugation. The lysate is now ready for the click reaction.
Protocol 2: On-Bead CuAAC Reaction for Protein Enrichment
This protocol is for enriching APA-labeled proteins using an alkyne-biotin probe followed by streptavidin bead pulldown.
-
Prepare Reagents:
-
Copper Stock: 50 mM CuSO₄ in water.
-
Ligand Stock: 50 mM THPTA in water.
-
Reducing Agent: 500 mM Sodium Ascorbate in water (Prepare immediately before use ).
-
Probe Stock: 10 mM Alkyne-Biotin in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Protein lysate (e.g., 1 mg total protein).
-
Alkyne-Biotin to a final concentration of 100 µM.
-
-
Catalyst Pre-mix: In a separate tube, mix the Copper Stock and Ligand Stock in a 1:2 ratio.[9] Let it stand for 2 minutes.
-
Initiate Reaction: Add the pre-mixed catalyst to the lysate to a final copper concentration of 1 mM. Immediately add the fresh Sodium Ascorbate solution to a final concentration of 5 mM.
-
Incubation: Vortex briefly and incubate at room temperature for 1 hour with gentle rotation.
-
Quench and Purify: Quench the reaction by adding EDTA to 10 mM. Proceed with protein precipitation (e.g., chloroform/methanol) or directly to streptavidin bead incubation for enrichment.
References
- ResearchGate Discussion on THPTA and TBTA Ligands. (2014).
- Glen Research. (n.d.). New Product - THPTA - A Water Soluble Click Ligand. Glen Report 26.15. [Link]
- Besold, P. M., et al. (2013). Copper-Assisted Click Reactions for Activity-Based Proteomics. Angewandte Chemie. [Link]
- Martell, J., et al. (2016).
- Hong, V., et al. (2012).
- Yang, T., et al. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]
- Sun, T., et al. (2012).
- ResearchGate Discussion on Copper Removal with EDTA. (2014).
- MDPI. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]
- Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie. [Link]
- Dieterich, D.C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. [Link]
- Bartoli, S., et al. (2017). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
- Baskin, J. M., et al. (2007). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics.
- Mbua, N. E., et al. (2022).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Warren, C. L., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. Journal of the American Chemical Society. [Link]
- Sinclair, W. R., et al. (2017).
- Gizzatov, A., et al. (2021). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Polymers. [Link]
- CF Plus Chemicals. (n.d.). 3-Azidopropionic acid. CF Plus Chemicals. [Link]
- ResearchGate Discussion on Reagent Stability in Cell Culture. (2017).
Sources
- 1. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 3. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]
- 4. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. glenresearch.com [glenresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Challenges with 3-Azidopropanoic Acid in Aqueous Solutions
Welcome to the technical support center for 3-Azidopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile linker in aqueous environments for applications such as bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger Ligation. We will move beyond simple protocols to address the common challenges and nuances of working with this reagent, providing you with the causal explanations and field-tested solutions needed to ensure the success and reproducibility of your experiments.
Section 1: Foundational Knowledge & Handling
Before troubleshooting complex reactions, it is imperative to understand the fundamental properties and proper handling of this compound. Mishandling of the reagent is a frequent source of experimental variability.
Frequently Asked Questions (FAQs): Basics & Safety
Q1: How should I properly store and handle this compound?
A: Proper storage is critical for maintaining the reagent's integrity. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically refrigerated at 0-10°C. It is sensitive to heat and air. For handling, always use personal protective equipment, including gloves, and eye protection, and work in a well-ventilated area or fume hood.[1][2] Avoid forming dust or aerosols.[1] The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][3]
Q2: What is the best way to prepare an aqueous stock solution of this compound?
A: this compound is soluble in polar solvents.[4] To prepare an aqueous stock solution, use a high-purity, degassed buffer or water. The carboxylic acid functionality means its charge state is pH-dependent. For most bioconjugation reactions, you will deprotonate it by dissolving it in a buffer at pH 7 or higher to ensure solubility and reactivity of the carboxylate. It is recommended to prepare fresh solutions for each experiment to avoid potential degradation.
Q3: Is this compound stable in aqueous buffers over time?
A: While generally stable for the duration of a typical reaction, long-term stability of azides in aqueous solutions can be a concern, particularly at non-neutral pH or in the presence of certain additives. The azide functional group is highly energetic. For maximal reproducibility, it is best practice to prepare stock solutions fresh before use or flash-freeze aliquots for short-term storage.
Section 2: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, or "click chemistry," is the most common application for this compound. However, its success in aqueous media hinges on carefully managing the catalyst system and reaction environment.
Troubleshooting Guide: CuAAC Reactions
Q1: My CuAAC reaction has a very low or no yield. What is the most likely cause?
A: The most common culprit for failed CuAAC reactions is the inactivation of the copper catalyst.[5] The reaction requires copper to be in the +1 oxidation state (Cu(I)), but this state is highly susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen.[5][6][7] Other causes include using an inhibitory buffer, poor quality of reagents, or steric hindrance at the reaction site.[5][7]
Q2: How can I ensure my copper catalyst remains active throughout the reaction?
A: There are two critical strategies:
-
Use a Reducing Agent: The most effective method is the in situ reduction of a Cu(II) salt (like CuSO₄) to Cu(I) using a reducing agent. Sodium ascorbate is the most widely used and should be prepared as a fresh solution for each experiment, as it degrades over time.[5]
-
Use a Stabilizing Ligand: A chelating ligand is essential in aqueous bioconjugations. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stabilize the Cu(I) ion, prevent its oxidation, and increase its solubility.[5] A ligand-to-copper ratio of 5:1 is often recommended to protect sensitive biomolecules from copper-mediated damage.[5][8]
Q3: My protein/biomolecule seems to be degrading or aggregating during the reaction. Why is this happening?
A: This is often due to the generation of reactive oxygen species (ROS). The combination of copper and sodium ascorbate, while necessary for the reaction, can be detrimental to sensitive biological molecules.[6][9] The use of a five-fold excess of a stabilizing ligand like THPTA is crucial, as the ligand can also act as a sacrificial reductant, protecting the biomolecule from oxidative damage.[8]
Q4: Can my choice of buffer inhibit the CuAAC reaction?
A: Absolutely. This is a critical and often overlooked variable. Tris buffer should be avoided as the tris(hydroxymethyl)aminomethane molecule is a competitive and inhibitory ligand for copper.[6] Compatible buffers that do not interfere with the catalyst include phosphate, carbonate, and HEPES, typically within a pH range of 6.5 to 8.0.[6][7]
| Buffer Type | Compatibility with CuAAC | Recommended pH Range | Reference |
| Phosphate (e.g., PBS) | Excellent | 6.5 - 8.0 | [6] |
| HEPES | Excellent | 6.5 - 8.0 | [6][7] |
| Carbonate | Good | ~8.0 | [6] |
| Tris | Inhibitory - AVOID | N/A | [6] |
Q5: I see significant side-product formation. What is it and how can I prevent it?
A: The most common side reaction in CuAAC is the oxidative homocoupling of your alkyne partner, known as Glaser coupling.[7] This occurs when two terminal alkynes react in the presence of Cu(II) and oxygen. To minimize this, ensure you have a sufficient concentration of a reducing agent (sodium ascorbate) to keep the copper in the Cu(I) state and degas your solvents to remove dissolved oxygen.[5][7]
Workflow & Troubleshooting Logic for CuAAC
The following diagram outlines a logical workflow for setting up and troubleshooting a CuAAC reaction.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Section 3: Troubleshooting Staudinger Ligation
The Staudinger Ligation is a bio-orthogonal reaction that forms an amide bond between an azide and a specifically engineered phosphine. It is an alternative to CuAAC that avoids the use of a potentially cytotoxic metal catalyst.
Troubleshooting Guide: Staudinger Ligation
Q1: My Staudinger Ligation is not proceeding to completion, and I see a mix of starting materials and products. What's going wrong?
A: Incomplete reactions are often due to inefficient hydrolysis of the aza-ylide intermediate. The classic Staudinger reaction reduces an azide to an amine in the presence of a phosphine and water. The "ligation" variant requires an electrophilic trap on the phosphine to form the final amide bond. If this intramolecular trapping is slow or the intermediate is hydrolyzed prematurely, the reaction will stall. Ensure your phosphine reagent is of high quality and the pH of the reaction medium is optimal (typically near neutral).
Q2: I'm trying to perform a mono-ligation on a molecule with two azide groups, but I'm getting a statistical mixture of products. How can I improve selectivity?
A: This is a common challenge when trying to achieve mono-functionalization. A field-proven technique is to use a biphasic reaction system (e.g., ethyl acetate and dilute acidic water).[10] Once the first ligation occurs, the resulting product becomes protonated and is extracted into the aqueous phase. This protects it from reacting with the phosphine that remains in the organic phase, thus favoring mono-substitution.[10]
Q3: My purification is very difficult, with many side products that are hard to separate. What causes this?
A: The primary byproduct in Staudinger reactions is the phosphine oxide. If your phosphine reagent is not designed for easy separation (e.g., by being water-soluble or tagged), it can complicate purification. Furthermore, if the aza-ylide intermediate is not trapped efficiently, it can react with other electrophiles in your mixture, leading to a host of side products. Consider using a phosphine with functional handles that facilitate purification or switching to an alternative ligation chemistry if the mixture is intractable.
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always optimize conditions for your specific substrates.
Protocol 1: General CuAAC Bioconjugation
This protocol is adapted for conjugating an azide-modified small molecule to an alkyne-labeled biomolecule in an aqueous buffer.
Materials:
-
Biomolecule-Alkyne
-
This compound
-
Buffer: 100 mM Sodium Phosphate, pH 7.2
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in water
-
THPTA ligand: 50 mM stock in water
-
Sodium L-Ascorbate: 100 mM stock in water (prepare fresh)
Procedure:
-
In a microcentrifuge tube, combine your biomolecule-alkyne and this compound in the phosphate buffer. The final concentration of the limiting reagent is typically in the micromolar range.
-
Prepare a premixed copper-ligand solution. In a separate tube, mix 2.5 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[5] Let this mixture stand for 1-2 minutes. This creates a 1:5 copper-to-ligand ratio.
-
Add the premixed copper-ligand solution to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For a final reaction volume of 500 µL, adding 25 µL of 100 mM sodium ascorbate will give a final concentration of 5 mM.[8]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For less reactive substrates, the temperature can be increased to 37°C if the biomolecule is stable.[7]
-
Monitor the reaction by an appropriate technique (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
-
Purify the conjugate using a suitable method, such as size exclusion chromatography or affinity purification, to remove excess reagents and catalyst.[11][12]
CuAAC Experimental Workflow Diagram
Caption: Standard experimental workflow for a CuAAC bioconjugation reaction.
References
- GHS 11 (Rev.11) SDS Word Download CAS: 18523-47-2 Name: this compound. ChemSrc. [Link]
- This compound | C3H5N3O2.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).
- Staudinger Reaction Troubleshooting. (2025). Reddit. [Link]
- Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
- Staudinger-Vilarrasa troubleshooting. (2023). Reddit. [Link]
- 3-Azidopropionic acid. CF Plus Chemicals. [Link]
- Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. (2023).
- Functionalizing Nucleic Acids: Synthesis and Purification Strategies for Bioconjugates as Biom
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18523-47-2 Name: this compound [xixisys.com]
- 3. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. reddit.com [reddit.com]
- 11. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. johnlab.de [johnlab.de]
Technical Support Center: Mastering 3-Azidopropanoic Acid NHS Ester Reactions
Welcome to our dedicated technical support center for 3-Azidopropanoic acid NHS ester, a versatile reagent for introducing a bioorthogonal azide handle onto proteins, antibodies, and other amine-containing biomolecules. This guide, curated by our Senior Application Scientists, provides in-depth technical insights, troubleshooting advice, and detailed protocols to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the use of this compound NHS ester, with a focus on buffer selection and reaction optimization.
Q1: What is the optimal pH for reacting this compound NHS ester with a primary amine?
The efficiency of the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is critically dependent on the pH of the reaction buffer. The ideal pH range is a compromise between ensuring the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester. For most applications, an optimal pH of 8.3-8.5 is recommended.[1][2][3] At this pH, a sufficient proportion of the primary amines on your biomolecule will be deprotonated and reactive, while the rate of NHS ester hydrolysis remains manageable. Reactions can be performed in a pH range of 7.2 to 9.0, but yields may be lower outside the optimal range.[4][5][6]
Q2: Which buffers are recommended for the conjugation reaction, and which should be avoided?
It is imperative to use a buffer that is free of primary amines, as these will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[4][7][8]
| Recommended Buffers | Buffers to Avoid |
| Phosphate-buffered saline (PBS), pH 7.2-8.0 | Tris (tris(hydroxymethyl)aminomethane) |
| Sodium bicarbonate buffer (0.1 M), pH 8.3-8.5 | Glycine |
| HEPES buffer, pH 7.2-8.5 | Any buffer containing primary amines |
| Borate buffer (50 mM), pH 8.5 | Ammonium salts |
If your biomolecule is in an incompatible buffer, a buffer exchange step using dialysis, desalting columns, or gel filtration is essential before initiating the conjugation reaction.[8]
Q3: How stable is the this compound NHS ester in aqueous buffer?
The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, a competing reaction that regenerates the carboxylic acid and releases N-hydroxysuccinimide (NHS). The rate of this hydrolysis is highly pH-dependent, increasing significantly with a rise in pH.[5][9] For instance, the half-life of an NHS ester can be several hours at pH 7.0 and 4°C, but this can decrease to mere minutes at pH 8.6 and the same temperature.[5] Therefore, it is crucial to prepare the NHS ester solution immediately before use and add it to the reaction mixture without delay.
Q4: Is the azide functional group stable under the conditions of the NHS ester reaction?
Yes, the azide group is generally stable across a broad pH range (typically pH 4 to 12), which comfortably encompasses the optimal conditions for NHS ester chemistry.[10] However, it is important to avoid certain conditions to maintain the integrity of the azide group:
-
Strong Acids: Can lead to the formation of the toxic and explosive hydrazoic acid.[10][11]
-
Reducing Agents: While resistant to many, some reducing agents like Dithiothreitol (DTT) can reduce the azide group.[10]
-
Heavy Metals: Avoid contact with heavy metal salts (e.g., copper, lead, silver) as they can form sensitive and explosive metal azides.[10][12]
Q5: My this compound NHS ester is not readily soluble in my aqueous buffer. What should I do?
Many NHS esters, including this compound NHS ester, have limited solubility in aqueous buffers. The recommended procedure is to first dissolve the NHS ester in a small amount of a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][8] This stock solution can then be added to your biomolecule solution in the appropriate reaction buffer. Ensure that the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation of your protein.[8] When using DMF, it is crucial to use a high-quality, amine-free grade, as DMF can degrade to form dimethylamine, which will react with the NHS ester.[2]
Troubleshooting Guide
Encountering issues in your experiments? This troubleshooting guide addresses common problems and provides actionable solutions.
Problem 1: Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect pH of reaction buffer. | Verify the pH of your reaction buffer and adjust to the optimal range of 8.3-8.5.[1][2][3] |
| Presence of primary amines in the buffer. | Perform a buffer exchange into a recommended amine-free buffer such as PBS, bicarbonate, or HEPES.[4][8] |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use and add it to the reaction mixture promptly. Avoid repeated freeze-thaw cycles of the stock solution.[2][] |
| Low protein concentration. | Increase the concentration of your protein in the reaction mixture. A higher concentration favors the bimolecular reaction with the NHS ester over the competing hydrolysis reaction.[7] A concentration of 1-10 mg/mL is often recommended.[2][8] |
| Insufficient molar excess of NHS ester. | Perform a titration to determine the optimal molar excess of the NHS ester. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein.[7] |
Problem 2: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF in the reaction mixture is below 10%.[8] |
| Over-labeling of the protein. | Reduce the molar excess of the this compound NHS ester used in the reaction. Excessive modification of surface lysines can alter the protein's solubility. |
| Instability of the protein at the reaction pH. | Confirm that your protein is stable and soluble at the chosen reaction pH (7.2-8.5). If not, you may need to perform the reaction at a lower pH, accepting a potential decrease in reaction rate. |
Reaction Workflow and Mechanism
The following diagram illustrates the key steps in a typical workflow for labeling a protein with this compound NHS ester, as well as the underlying chemical reaction.
Caption: Experimental workflow for protein labeling.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine on the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: NHS ester conjugation mechanism.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound NHS ester. Optimization may be required for your specific application.
Materials:
-
Protein of interest
-
This compound NHS ester
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3
-
Anhydrous, amine-free DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the NHS ester in DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution required to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][2] The optimal time may vary depending on the reactivity of your protein.
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound NHS ester and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the degree of labeling using methods such as mass spectrometry.
-
Store the purified azide-labeled protein under appropriate conditions.
-
References
- NHS ester labeling of amino biomolecules.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.
- NHS Esters for Antibody Labeling - BOC Sciences.
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim.
- Application Notes: Quenching Acid-PEG2-NHS Ester Reactions - Benchchem.
- Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions - Benchchem.
- Reaction Conditions for Chemical Coupling (S9237) - NEB.
- Technical Support Center: Troubleshooting Low Labeling Efficiency with Cy5 NHS Ester - Benchchem.
- What is hydrolysis rates for NHS ester functionalized dyes? - Lumiprobe.
- Optimizing reaction buffer pH for Fmoc-PEG5-NHS ester conjug
- Technical Support Center: EDC/NHS Reaction Quenching - Benchchem.
- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC - NIH.
- APN-Azide stability issues in aqueous buffers - Benchchem.
- The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters - J-Stage.
- Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide - Benchchem.
- Technical Support Center: Stability of the Azide Group in Long Reactions - Benchchem.
- Preparation of activated NHS-esters and their reaction with...
- 3-Azidopropionic Acid Sulfo-NHS Ester - BioC
- Safe Handling of Azides - University of Pittsburgh.
- Application Notes and Protocols for Protein Labeling with this compound NHS Ester - Benchchem.
- KIT - IOC - Bräse - Research - Research interests - Azide.
- 3-Azidopropionic Acid Sulfo-NHS ester (CAT#: ADC-L-549)
- Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition | Request PDF - ResearchG
- This compound NHS ester, 850180-76-6 | BroadPharm.
- This compound NHS ester - 1 G - Tebubio.
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. neb.com [neb.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Azidopropanoic Acid Labeled Proteins
Welcome to the technical support center for the purification of proteins labeled with 3-Azidopropanoic acid (APA) and related azide analogs. This guide is designed for researchers, scientists, and drug development professionals who are leveraging bioorthogonal chemistry to isolate and study newly synthesized or specifically modified proteins. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the intricacies of this powerful technique and achieve clean, high-yield purifications.
Introduction: The Principle of Azide-Based Protein Labeling and Purification
Metabolic labeling with amino acid analogs containing bioorthogonal functional groups, such as this compound, allows for the selective tagging of proteins.[1][2] The azide group, once incorporated into proteins, serves as a chemical handle. This handle is inert to the complex biological milieu of the cell but can be specifically targeted in a secondary reaction.[3][4]
The most common method for capturing these azide-labeled proteins is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[1][5] In this reaction, the azide-labeled proteins are covalently linked to a reporter tag containing a terminal alkyne, such as alkyne-biotin. The resulting biotinylated proteins can then be efficiently captured with high affinity using streptavidin-coated resins. This multi-step process, while powerful, has several critical points where optimization is key to success.
Overall Experimental Workflow
The entire process, from labeling to analysis, can be visualized as a multi-stage workflow. Each stage presents unique challenges and requires careful execution.
Caption: A high-level overview of the experimental workflow for purifying azide-labeled proteins.
Troubleshooting Guide
This section addresses the most common issues encountered during the purification of azide-labeled proteins. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Problem 1: Low or No Yield of Purified Protein
Q: I performed the entire procedure, but my final elution contains very little or no protein. What went wrong?
A: Low yield is a multifaceted problem that can arise at any stage of the workflow.[6][7] It's crucial to systematically investigate the potential causes.
| Potential Cause | Explanation & Recommended Solution |
| Inefficient Metabolic Labeling | The azide analog may not have been efficiently incorporated into the proteins. This can be due to suboptimal concentration, incubation time, or cell health. Solution: Optimize the concentration of this compound (a range of 20-100 µM is a common starting point) and the labeling duration (4-16 hours).[8] Ensure cells are healthy and actively dividing during labeling. Run a control experiment with a fluorescent alkyne to confirm labeling via in-gel fluorescence before committing to a large-scale purification. |
| Inefficient Cell Lysis | If cells are not lysed completely, a significant portion of the labeled protein will not be accessible for the click reaction.[7] Solution: Ensure your lysis buffer is effective. The inclusion of strong detergents (e.g., SDS) and mechanical disruption (sonication) can improve lysis efficiency. Confirm lysis by microscopy. |
| Failed Click Chemistry Reaction | The CuAAC reaction is sensitive to reagent quality and reaction conditions. Oxidized copper, degraded reducing agents, or incompatible buffer components can inhibit the reaction. Solution: Use freshly prepared reagents. The copper source (e.g., CuSO₄) must be reduced to the active Cu(I) state. Use a fresh solution of a reducing agent like Sodium Ascorbate or TCEP. Ensure your lysis buffer does not contain chelating agents like EDTA, which will sequester the copper ions.[9] |
| Poor Binding to Affinity Resin | The binding capacity of the streptavidin resin may have been exceeded, or the biotin tag may be sterically hindered. Solution: Ensure you are using a sufficient volume of high-capacity streptavidin resin for your estimated amount of labeled protein. If steric hindrance is suspected, consider using a biotin-alkyne with a longer spacer arm (e.g., PEG4). |
| Inefficient Elution | The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known, making elution difficult. Solution: For applications like SDS-PAGE and Western blotting, the most effective elution method is to boil the beads directly in SDS-PAGE loading buffer. For mass spectrometry, on-bead digestion is the preferred method to avoid eluting streptavidin.[10][11][12] If native protein is required, a cleavable biotin linker system must be used. |
| Protein Degradation | Labeled proteins may be susceptible to degradation by proteases released during cell lysis.[7] Solution: Always include a broad-spectrum protease inhibitor cocktail in your lysis buffer and keep samples on ice or at 4°C throughout the process. |
Troubleshooting Logic: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low protein yield in purification experiments.
Problem 2: High Background / Non-specific Binding
Q: My final elution contains the target proteins, but also many other contaminating proteins. How can I increase the purity?
A: High background is a frequent challenge in affinity purification, often stemming from proteins non-specifically adhering to the streptavidin beads.[13][14]
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Blocking | The surface of the affinity resin can have hydrophobic or charged areas that non-specifically bind proteins from the lysate. Solution: Pre-block the streptavidin resin before adding your sample. Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or commercially available blocking buffers.[14] |
| Inadequate Washing | Wash steps may not be stringent enough to remove proteins that are weakly bound to the beads or to other proteins. Solution: Increase the number of wash steps (at least 3-5 washes). Optimize the wash buffers by including detergents (e.g., 0.1-1% SDS, Triton X-100) and varying salt concentrations (e.g., up to 1M NaCl) to disrupt non-specific electrostatic and hydrophobic interactions.[15] |
| Non-specific Labeling | Although click chemistry is highly specific, some non-specific labeling can occur, particularly with alkyne reagents reacting with cysteine residues in a copper-dependent manner.[16] Solution: This is a less common issue but can be tested by running a control reaction with a protein that does not contain an azide group. If non-specific labeling is observed, reducing the concentration of the alkyne-probe or the copper catalyst may help.[16] |
| "Sticky" Proteins | Certain proteins are inherently "sticky" and prone to aggregation or non-specific binding. Solution: Pre-clear your lysate by incubating it with unconjugated beads before the affinity purification step.[14] This will remove many of the proteins that would otherwise bind non-specifically to your streptavidin resin. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my protein labeling with this compound was successful before the purification? A1: The best way to validate your labeling is to perform a small-scale analytical experiment. After labeling your cells and lysing them, take a small aliquot of the lysate and perform a click reaction with a fluorescent alkyne probe (e.g., Alkyne-Alexa Fluor 488). Run the reaction product on an SDS-PAGE gel and visualize it using a fluorescence scanner. A successful labeling will show a fluorescent signal across a range of protein bands compared to an unlabeled control lysate.
Q2: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry? When should I use one over the other? A2: CuAAC uses a copper(I) catalyst to join azides and terminal alkynes. It is extremely fast and efficient.[5] However, the copper catalyst can be toxic to live cells and may cause some protein precipitation.[17] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) uses a strained cyclooctyne (like DBCO or BCN) that reacts with azides without any catalyst.[4] SPAAC is ideal for labeling in living cells or organisms where copper toxicity is a concern. For purifying proteins from a cell lysate (in vitro), the higher efficiency of CuAAC is generally preferred.
Q3: My downstream application is mass spectrometry. How should I elute my proteins from the beads? A3: Eluting with harsh reagents like SDS will introduce contaminants and interfere with mass spectrometry. The gold standard method is on-bead digestion .[11][12] After washing the beads extensively, you resuspend them in a digestion buffer (e.g., ammonium bicarbonate with urea) and add a protease like Trypsin. The protease digests the bound proteins, releasing the peptides into the supernatant for collection and analysis. This method avoids the elution of streptavidin, which would otherwise dominate the mass spectrum.[10][18]
Q4: Can I use buffers containing Tris or glycine during my experiment? A4: This depends on the specific step. For the initial protein labeling using an NHS ester version of this compound, you must avoid buffers with primary amines like Tris or glycine, as they will compete with the protein for the reaction.[19] However, for metabolic labeling where the azide is part of an amino acid analog, and for the subsequent lysis and click chemistry steps, Tris buffer is commonly used and generally acceptable.
Detailed Protocols
Protocol 1: Metabolic Labeling and Lysate Preparation
-
Cell Culture: Plate cells to be ~70-80% confluent on the day of labeling.
-
Labeling: Remove the normal growth medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 50 µM).
-
Incubation: Incubate the cells for a predetermined period (e.g., 8-16 hours) under standard culture conditions (37°C, 5% CO₂).[20]
-
Harvest: Wash the cells twice with ice-cold PBS to remove excess labeling reagent.
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Scrape the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Collect the supernatant. This is your azide-labeled protein lysate. Determine the protein concentration using a BCA assay.
Protocol 2: Click Reaction and Streptavidin Affinity Purification
-
Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of your protein lysate with the click chemistry reagents. It is critical to add the reagents in the following order to prevent precipitation:
-
Protein Lysate
-
Alkyne-Biotin (final concentration ~100 µM)
-
Copper Protectant/Ligand (e.g., TBTA, final concentration 100 µM)
-
Reducing Agent (e.g., TCEP, final concentration 1 mM, or fresh Sodium Ascorbate)
-
Copper(II) Sulfate (CuSO₄, final concentration 1 mM)
-
-
Incubation: Vortex the mixture briefly and incubate at room temperature for 1 hour, protected from light.[20]
-
Bead Preparation: While the click reaction is incubating, wash streptavidin-agarose or magnetic beads three times with lysis buffer to equilibrate them.
-
Affinity Capture: Add the equilibrated streptavidin beads to the biotinylated protein lysate. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively to remove non-specific binders:
-
Wash 1: 2x with 1% SDS in PBS.
-
Wash 2: 2x with 6 M Urea in PBS.
-
Wash 3: 3x with PBS.[20]
-
-
Elution/Digestion: Proceed with your chosen downstream application. For SDS-PAGE, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes. For mass spectrometry, proceed to the on-bead digestion protocol.
Protocol 3: On-Bead Digestion for Mass Spectrometry
-
Final Wash: After the final PBS wash from the purification protocol, wash the beads two more times with 50 mM Ammonium Bicarbonate buffer to remove any remaining detergents and salts.
-
Reduction: Resuspend the beads in 50 mM Ammonium Bicarbonate containing 10 mM Dithiothreitol (DTT). Incubate at 56°C for 30 minutes.[20]
-
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20-25 mM and incubate in the dark for 30 minutes.[20][21]
-
Digestion: Add mass spectrometry-grade Trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.[20][21]
-
Peptide Collection: Centrifuge the beads and carefully collect the supernatant, which contains your digested peptides.
-
Final Extraction: To maximize peptide recovery, perform a second extraction by adding a solution like 10% formic acid to the beads, incubating for 15 minutes, and combining this supernatant with the first.[21]
-
Sample Preparation: The collected peptides can now be acidified and desalted using a C18 StageTip or equivalent prior to LC-MS/MS analysis.[20]
References
- Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification–Mass Spectrometry. (2023).
- On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis. ChromoTek. [Link]
- Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. (2022). Protocols.io. [Link]
- New On-Bead Digestion Protocols Improve LC-MS Workflows Of Albumin Depleted Samples. Biotech Support Group. [Link]
- Site-specific protein labeling using PRIME and chelation-assisted click chemistry. (2013).
- On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics. (2014). National Institutes of Health (NIH). [Link]
- Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2022). MDPI. [Link]
- Specific and quantitative labeling of biomolecules using click chemistry. Frontiers. [Link]
- Click Chemistry in Proteomic Investig
- How to Troubleshoot Low Protein Yield After Elution.
- How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?.
- Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging. Springer. [Link]
- How to overcome issues with low or no recovery of his-tagged proteins. Cytiva. [Link]
- Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva. [Link]
- Protein purification troubleshooting guide. Dutscher. [Link]
- Optimization of metabolic labeling for cell tracking.
Sources
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. neb.com [neb.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 12. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. protocols.io [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biotechsupportgroup.com [biotechsupportgroup.com]
Technical Support Center: 3-Azidopropanoic Acid in Click Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Azidopropanoic acid click chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common pitfalls and challenges encountered when using this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is structured to offer quick solutions through our FAQ section and detailed, evidence-based troubleshooting for more complex experimental issues.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
Q1: My click reaction with this compound is not working or giving very low yields. What are the first things I should check?
A1: When a click reaction underperforms, it's crucial to systematically verify your reagents and setup. Start with these fundamental checks:
-
Integrity of this compound: Ensure your this compound is of high purity and has been stored correctly, typically at -20°C.[1] Although azides are generally stable, improper storage can lead to degradation.[2]
-
Copper Catalyst State: The active catalyst is Copper(I). If you are using a Cu(II) salt like copper(II) sulfate (CuSO₄), a reducing agent such as sodium ascorbate is essential to generate Cu(I) in situ.[3][4]
-
Oxygen Sensitivity: Cu(I) is readily oxidized to the inactive Cu(II) by oxygen.[2] Ensure your solvents are deoxygenated, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Sufficient Reducing Agent: An inadequate amount of reducing agent will result in incomplete conversion of Cu(II) to Cu(I) and a stalled reaction. A 3 to 10-fold excess of sodium ascorbate is recommended.[2]
Q2: I'm observing an unexpected precipitate in my reaction. What could be the cause?
A2: Precipitate formation can arise from several sources:
-
Insolubility of Reagents: this compound is generally soluble in polar solvents.[5] However, if your alkyne-containing molecule has poor solubility in the chosen reaction solvent, this can lead to precipitation.
-
Copper Acetylide Formation: Terminal alkynes can react with copper(I) to form insoluble copper acetylide complexes, which often appear as a red, purple, or brown precipitate.[6] This is more common with certain alkynes, like propiolic acid.[6] Changing the solvent system or using a stabilizing ligand can mitigate this issue.
-
Protein Precipitation (for bioconjugation): When working with proteins, suboptimal buffer conditions or the presence of copper ions can sometimes lead to protein aggregation and precipitation.
Q3: How do I monitor the progress of my click reaction?
A3: Several analytical techniques can be employed to monitor your reaction:
-
Thin-Layer Chromatography (TLC): For small molecule reactions, TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A key advantage of using azides is their characteristic sharp absorption peak around 2100-2150 cm⁻¹. The disappearance of this peak is a strong indicator of a successful reaction.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the alkyne proton and the appearance of the triazole proton signal.[7][8]
-
Mass Spectrometry (MS): MS is an excellent tool to confirm the mass of the desired product and to identify any potential side products.
Q4: Can I perform other reactions with this compound?
A4: Yes, this compound is a heterobifunctional linker.[1] Besides the azide group's participation in click chemistry, the terminal carboxylic acid can be used to form stable amide bonds with primary amines using standard coupling reagents like EDC or HATU.[1][9]
II. In-Depth Troubleshooting Guide
This section provides a more detailed analysis of common problems, their underlying causes, and step-by-step solutions.
Problem 1: Low or No Product Formation
A lack of product is often multifactorial. The following troubleshooting workflow can help isolate the issue.
Caption: Troubleshooting workflow for low or no product formation in a click reaction.
Causality and Solutions:
-
Inactive Catalyst System:
-
Cause: The Cu(I) catalyst is essential for the reaction to proceed at a significant rate.[10][11] Oxidation to Cu(II) by dissolved oxygen renders it inactive.
-
Solution:
-
Deoxygenate Solvents: Before use, sparge your solvents (e.g., water, tBuOH, DMF, DMSO) with an inert gas like argon or nitrogen for at least 15-30 minutes.
-
Use Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate for each experiment, as it can degrade over time.
-
Inert Atmosphere: Assemble your reaction under a stream of inert gas.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The kinetics of the click reaction are influenced by solvent, pH, and temperature.[11][12]
-
Solution:
-
Solvent: While CuAAC is tolerant of many solvents, a mixture of tBuOH/H₂O or DMSO is commonly effective. For poorly soluble starting materials, consider using DMF or adding a surfactant.
-
pH: The reaction is generally robust between pH 4 and 12.[10][11] However, for specific applications like bioconjugation, maintaining a physiological pH (around 7.4) is often necessary.
-
Temperature: Most reactions proceed well at room temperature. For sterically hindered substrates, gentle heating (e.g., 40-50°C) can improve the reaction rate.[2]
-
-
-
Presence of Inhibitors:
-
Cause: Certain functional groups or additives can interfere with the catalyst. For instance, free thiols can coordinate with copper, and high concentrations of sodium azide (used as a preservative) can compete with the organic azide.[13]
-
Solution: Purify your starting materials to remove any interfering substances. Avoid using buffers containing high concentrations of chelating agents or sodium azide.
-
Problem 2: Formation of Side Products
The high selectivity of click chemistry minimizes side reactions, but they can still occur.
Common Side Reactions and Mitigation:
-
Alkyne Homocoupling (Glaser Coupling):
-
Cause: In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes to form diynes.
-
Mitigation: As with catalyst inactivation, rigorous deoxygenation of the reaction mixture and maintaining an inert atmosphere are crucial. The use of a sufficient excess of a reducing agent also helps to suppress this side reaction.
-
-
Modification of Biomolecules (in Bioconjugation):
-
Cause: Reactive oxygen species (ROS) can be generated from the reaction of Cu(I) and oxygen, which can lead to the oxidation of sensitive amino acid residues like histidine.[14] Additionally, byproducts of ascorbate oxidation can react with proteins.[15]
-
Mitigation:
-
Use a Copper-Chelating Ligand: Ligands are critical for a successful bioconjugation. They not only accelerate the reaction but also protect the copper from oxidation and reduce its cytotoxicity.[4][16]
-
Aminoguanidine Addition: This additive can be used to scavenge reactive byproducts of ascorbate oxidation, preventing unwanted modifications to proteins.[14][17]
-
-
The Critical Role of Ligands
For robust and efficient click reactions, especially in complex biological media, the use of a copper(I)-stabilizing ligand is highly recommended.
Caption: Key functions of copper-chelating ligands in CuAAC reactions.
Recommended Ligands:
| Ligand | Key Features | Primary Application |
| TBTA (Tris(benzyltriazolylmethyl)amine) | One of the first and most widely used ligands.[18][19] | General purpose, soluble in organic solvents like DMSO and DMF. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble, making it ideal for bioconjugation in aqueous buffers.[4][18] | Bioconjugation, live-cell labeling. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | A newer generation water-soluble ligand that can accelerate reaction rates significantly.[18][20] | Demanding applications requiring high speed and efficiency. |
Using a ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidative damage.[21][22]
III. Experimental Protocols
Protocol 1: General Procedure for Small Molecule Click Reaction
This protocol provides a starting point for the CuAAC reaction between this compound and a generic alkyne.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and the alkyne (1.0-1.2 eq) in a suitable deoxygenated solvent (e.g., tBuOH/H₂O 1:1, or DMSO).
-
Prepare a stock solution of Copper(II) sulfate (CuSO₄) in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of Sodium Ascorbate in deionized water (e.g., 1 M).
-
-
Reaction Assembly:
-
To the solution of azide and alkyne, add the CuSO₄ solution to a final concentration of 1-5 mol%.
-
If using a ligand, add it at this stage (e.g., THPTA at 5 mol%).
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 10-50 mol%.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC, FTIR, or LC-MS until the starting materials are consumed (typically 1-24 hours).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Bioconjugation to a Protein
This protocol is adapted for labeling proteins containing an alkyne moiety with this compound.
-
Reagent Preparation:
-
Prepare the alkyne-modified protein in a suitable deoxygenated buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a premixed catalyst solution: Combine CuSO₄ and a water-soluble ligand like THPTA in a 1:5 molar ratio in deoxygenated water.
-
Prepare a fresh stock solution of Sodium Ascorbate in deoxygenated water.
-
-
Reaction Assembly:
-
To the protein solution, add the this compound stock to the desired final concentration (e.g., 10-fold molar excess over the protein).
-
Add the premixed catalyst solution to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Purification:
-
Gently agitate the reaction at room temperature for 1-4 hours.
-
Remove unreacted small molecules and the copper catalyst by size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Confirm successful conjugation by SDS-PAGE (observing a band shift) and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
IV. Data Summary Table
The following table provides recommended starting concentrations and conditions for optimizing your click reaction.
| Parameter | Small Molecule Synthesis | Bioconjugation | Rationale & Notes |
| Azide Concentration | 10-100 mM | 10-100 µM (excess) | Higher concentrations drive small molecule reactions; excess is used in bioconjugation to label the limiting protein. |
| Alkyne Concentration | 10-120 mM | 1-10 µM | Typically the limiting reagent in bioconjugation. |
| CuSO₄ (mol%) | 1-5 mol% | 50-250 µM (final) | Lower catalyst loading is often sufficient for small molecules. |
| Sodium Ascorbate | 5-10 eq. to Cu | 5-10 eq. to Cu (1-5 mM final) | Ensures a reducing environment to maintain Cu(I) state. |
| Ligand | Optional (TBTA) | Recommended (THPTA) | Ligands are crucial for protecting sensitive biomolecules.[2] |
| Ligand:Cu Ratio | 1:1 | 5:1 | Higher ratio in bioconjugation protects against ROS-mediated damage.[21][22] |
| Solvent | tBuOH/H₂O, DMSO, DMF | Aqueous Buffer (pH 7.4) | Solvent choice depends on substrate solubility and compatibility. |
| Temperature | Room Temp to 50°C | Room Temperature | Avoid high temperatures that could denature proteins. |
| Reaction Time | 1-24 hours | 1-4 hours | Monitor for completion to avoid over-exposure to reaction components. |
V. References
-
"Click” analytics for “click” chemistry – a simple method for calibration-free evaluation of online NMR spectra - OPUS. (n.d.). Retrieved from [Link]
-
Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry - Jetir.Org. (n.d.). Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. (n.d.). Retrieved from [Link]
-
Click Reactions and Click Chemistry Tools for In-Situ Monitoring - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A. (2025, November 11). Retrieved from [Link]
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PubMed Central. (n.d.). Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). Retrieved from [Link]
-
Most used CuAAC reaction ligands. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
-
A Recent Concept of Importance: Click Chemistry. (n.d.). Retrieved from [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. (2009, November 26). Retrieved from [Link]
-
Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - MDPI. (n.d.). Retrieved from [Link]
-
3-Azidopropionic acid - CF Plus Chemicals. (n.d.). Retrieved from [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 18523-47-2 Name: this compound. (n.d.). Retrieved from [Link]
-
Click chemistry - Wikipedia. (n.d.). Retrieved from [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC - NIH. (2016, October 26). Retrieved from [Link]
-
Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli. (n.d.). Retrieved from [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit. (2025, November 18). Retrieved from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.). Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.). Retrieved from [Link]
-
An Insight Into Click Chemistry - International Journal of Pharmaceutical Sciences. (2024, October 19). Retrieved from [Link]
Sources
- 1. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. This compound | 18523-47-2 [chemicalbook.com]
- 10. jetir.org [jetir.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Click reaction ligands | BroadPharm [broadpharm.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. mdpi.com [mdpi.com]
- 20. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Azidopropanoic Acid NHS Ester
Welcome to the technical support center for 3-Azidopropanoic acid NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and use of this bifunctional crosslinker. Our goal is to empower you with the knowledge to anticipate and overcome common challenges, ensuring the success of your conjugation experiments.
Introduction: Understanding the Instability of this compound NHS Ester
This compound NHS ester is a powerful tool for bioconjugation, enabling the introduction of an azide group onto proteins and other amine-containing molecules. This "click-ready" handle then allows for subsequent ligation to alkyne-modified partners via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2] However, the key to its successful application lies in understanding and mitigating the inherent instability of the N-hydroxysuccinimide (NHS) ester moiety.
The primary challenge is the susceptibility of the NHS ester to hydrolysis, a reaction with water that cleaves the ester and renders the molecule incapable of reacting with its intended primary amine target.[3] This guide will provide a detailed exploration of the factors influencing this instability and practical solutions to maximize your conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inactivation for this compound NHS ester?
The most significant issue is the hydrolysis of the NHS ester group in the presence of water or moisture.[3] This reaction, which competes with the desired reaction with primary amines, results in the formation of a non-reactive carboxylic acid and N-hydroxysuccinimide (NHS), thereby reducing the efficiency of your conjugation.[4]
Q2: How does pH affect the stability and reactivity of the NHS ester?
The pH of the reaction buffer is a critical factor that requires careful optimization. There is a trade-off between maximizing the reactivity of the target amine and minimizing the hydrolysis of the NHS ester.
-
Low pH (below 7.2): Primary amines on your protein (like the side chain of lysine) are protonated (-NH3+), making them non-nucleophilic and thus unreactive towards the NHS ester.[4][5]
-
Optimal pH (7.2 - 8.5): This range provides a good balance. A sufficient concentration of primary amines are deprotonated and nucleophilic (-NH2) to react efficiently with the NHS ester.[4]
-
High pH (above 8.5): While amine reactivity is high, the rate of NHS ester hydrolysis increases significantly, which can lead to a substantial loss of the reagent before it can react with your target molecule.[5][6]
Q3: Is the azide group on the molecule also unstable?
The azide functional group (–N₃) is generally very stable and bioorthogonal.[7][8] It is kinetically stable, resistant to water and oxidative conditions, and does not typically react with functional groups found in biological systems.[7][9] Its stability allows it to be a reliable handle for subsequent "click chemistry" reactions.[8]
Q4: How should I store this compound NHS ester to ensure its longevity?
Proper storage is crucial. The compound is sensitive to moisture.[10] It should be stored in a desiccated environment at -20°C.[11][] Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.[3][4] For frequent use, consider aliquoting the solid into single-use vials to avoid repeated exposure to moist air.[10]
Q5: Can I prepare a stock solution of the NHS ester in an aqueous buffer and store it?
No, this is strongly discouraged. NHS esters hydrolyze rapidly in aqueous solutions.[13] Stock solutions should be prepared immediately before use in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][11] Do not store the reagent in solution, especially not in an aqueous buffer.[10][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: Reagent was exposed to moisture during storage or handling. | Ensure proper storage at -20°C in a desiccated container.[3][11] Always allow the vial to warm to room temperature before opening.[10] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[14] |
| Incorrect buffer pH: The pH may be too low, resulting in protonated, unreactive amines, or too high, leading to rapid hydrolysis.[3] | Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5.[4] A pH of 8.3-8.5 is often considered optimal for many applications.[5] | |
| Incompatible buffer: Use of buffers containing primary amines (e.g., Tris, glycine). | These buffers will compete with your target molecule for reaction with the NHS ester.[4] Perform a buffer exchange into a recommended amine-free buffer like PBS, HEPES, or borate buffer.[4][15] | |
| Degraded solvent for stock solution: DMF can degrade over time to form dimethylamine. | This amine contaminant will react with the NHS ester.[5] Use high-quality, anhydrous DMSO or DMF. If your DMF has a "fishy" odor, it should be discarded.[5][14] | |
| Inconsistent Results | Repeated freeze-thaw cycles of stock solution. | Do not store NHS esters in solution.[14] Prepare fresh stock solutions for each experiment. |
| Inaccurate quantitation of protein or NHS ester. | Ensure accurate concentration measurements of your starting materials to maintain the desired molar excess of the crosslinker. | |
| Unexpected Side Reactions | Reaction with other nucleophiles: Besides primary amines, NHS esters can show some reactivity towards other groups. | Although less efficient, side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[4][16][17] These linkages are generally less stable than the amide bond formed with primary amines.[4] Careful control of pH can help minimize these side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a starting point for labeling a generic protein with this compound NHS ester.[1]
-
Protein Preparation:
-
NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[18]
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[18]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted NHS ester and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[18]
-
Protocol 2: Qualitative Test for NHS Ester Activity
If you suspect your NHS ester has degraded, you can perform this simple test to check its reactivity. The principle is that hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[13][14]
-
Prepare Reagent Solution: Dissolve 1-2 mg of the this compound NHS ester in 2 mL of an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).[14]
-
Prepare Control: Prepare a control tube with the same buffer but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution (A_initial).[14]
-
Induce Hydrolysis: Add 100 µL of 0.5 M NaOH to the NHS ester solution. Vortex for 30 seconds to rapidly hydrolyze the ester.
-
Final Absorbance Reading: Immediately measure the absorbance at 260 nm again (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed to release NHS.[13]
Visualizing the Chemistry
Diagram 1: The Competing Reactions of this compound NHS Ester
Caption: Competing reaction pathways for this compound NHS ester.
Diagram 2: Recommended Experimental Workflow
Caption: Workflow for successful protein labeling.
References
- BenchChem. (2025). Identifying and minimizing side reactions of NHS ester crosslinkers.
- MedKoo. (n.d.). 3-Azidopropionic Acid Sulfo-NHS Ester.
- BroadPharm. (n.d.). This compound NHS ester.
- BOC Sciences. (n.d.). CAS 2055198-09-7 3-Azidopropionic Acid Sulfo-NHS ester.
- Benchchem. (n.d.). Troubleshooting failed 6-ROX NHS ester conjugation reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
- Kalk, A., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. [Link]
- Benchchem. (2025). common side reactions with Acid-PEG2-NHS ester.
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- ResearchGate. (n.d.). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF.
- Bachem. (2020). Peptide Click Chemistry Explained.
- Benchchem. (n.d.). An In-depth Technical Guide to Azide Group Reactivity in Click Chemistry.
- BioCat GmbH. (n.d.). 3-Azidopropionic Acid Sulfo-NHS Ester.
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- NIH. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- BroadPharm. (n.d.). 3-Azidopropionic Acid.
- NIH. (n.d.). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes.
- Wikipedia. (n.d.). Click chemistry.
- G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
- Benchchem. (n.d.). Application Notes and Protocols for Protein Labeling with this compound NHS Ester.
- ChemicalBook. (2025). This compound NHS ester.
- PubChem. (n.d.). 3-Azidopropionic Acid Sulfo-NHS Ester.
- G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents.
- Fisher Scientific. (n.d.). NHS-Azide and NHS-Phosphine Reagents.
- Creative Biolabs. (n.d.). 3-Azidopropionic Acid Sulfo-NHS ester.
- Interchim. (n.d.). NHS ASA, SASD.
- Benchchem. (n.d.). Reaction Buffer Preparation for NHS Ester Chemistry: Application Notes and Protocols.
- Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound NHS ester | 850180-76-6 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound NHS ester, 850180-76-6 | BroadPharm [broadpharm.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing 3-Azidopropanoic Acid Labeling
Welcome to the technical support guide for optimizing metabolic labeling experiments using 3-Azidopropanoic acid and its derivatives, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into experimental design and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in applying this powerful bioorthogonal labeling technique.
Frequently Asked Questions (FAQs)
Q1: What is the scientific principle behind labeling with azido-modified precursors?
Metabolic labeling, often called metabolic glycoengineering, is a powerful technique for studying biological processes in living systems.[1] It involves introducing a synthetic molecule (a metabolic precursor) with a bioorthogonal chemical reporter group—in this case, an azide (–N₃)—into a cell.[1][2] The cell's own metabolic machinery mistakes this precursor for its natural counterpart and incorporates it into newly synthesized biomolecules, such as glycoproteins.[1][2][3]
For example, when you introduce Ac4ManNAz, a cell-permeable precursor to sialic acid, cellular enzymes process it and incorporate the resulting azido-sialic acid into cell-surface glycans.[3][4][5] This effectively plants a tiny chemical "handle" on these molecules.[1] This azide handle is bioorthogonal, meaning it is chemically inert to its biological surroundings but can be specifically targeted in a secondary reaction.[6] Using a "click chemistry" reaction, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), you can then attach a probe (e.g., a fluorophore or biotin) to the azide for visualization or enrichment.[7][8][9]
Figure 1: Metabolic incorporation of Ac4ManNAz into cell surface glycoproteins.
Q2: Why is optimizing the incubation time so critical?
Optimizing incubation time is a balancing act between maximizing the labeling signal and minimizing potential cellular perturbations.
-
Signal Strength: The incorporation of the azido-precursor is time-dependent. Longer incubation allows for more natural turnover and synthesis of the target biomolecules, leading to a stronger signal.[10]
-
Cell Health: Prolonged exposure to high concentrations of a non-natural metabolite can impact cell viability, growth, and metabolic activity.[11][12] For instance, studies have shown that concentrations as low as 50 µM Ac4ManNAz can begin to reduce cellular functions in certain cell lines.[11]
-
Experimental Goals: The ideal incubation time depends on the biological question. To study rapidly synthesized proteins, a short pulse (1-4 hours) is appropriate.[10][13] To label a stable population of cell-surface glycoproteins, a longer incubation (1-3 days) that spans several cell cycles may be necessary.[1][4][10]
Q3: What key factors influence the required incubation time?
There is no single "correct" incubation time; it must be empirically determined for each experimental system.[4] The primary factors are:
-
Cell Type and Metabolic Rate: Highly proliferative cells with rapid protein turnover (e.g., cancer cell lines) will incorporate the label faster than slower-growing primary cells.
-
Target Biomolecule Abundance and Turnover: Labeling a low-abundance protein or one with a long half-life will require a longer incubation period to achieve a detectable signal.
-
Precursor Concentration: The concentration of the azido-precursor directly affects the rate of incorporation. However, higher concentrations increase the risk of cytotoxicity.[1][12]
-
Downstream Application: Applications requiring high signal (e.g., proteomics) may need longer incubation than those for qualitative imaging.
Experimental Design: A Step-by-Step Guide to Optimization
The most robust method for determining the optimal incubation time is to perform a time-course and dose-response experiment in parallel. This allows you to identify a condition that provides a strong signal with minimal impact on cell health.
Figure 2: Workflow for optimizing incubation time and concentration.
Protocol: Time-Course and Dose-Response Optimization
This protocol provides a framework for optimizing Ac4ManNAz labeling for a generic adherent mammalian cell line.
Materials:
-
Adherent cells of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Ac4ManNAz stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Click chemistry detection reagents (e.g., DBCO-fluorophore for SPAAC)[10]
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
-
Instrumentation for analysis (fluorescence microscope, flow cytometer, or gel electrophoresis equipment)
Methodology:
-
Cell Seeding: Seed cells in appropriate vessels (e.g., 24-well plates with coverslips for microscopy) to reach 50-70% confluency at the start of the experiment.[1]
-
Experimental Setup: Prepare media containing different final concentrations of Ac4ManNAz. Include a vehicle-only (DMSO) control.
-
Metabolic Labeling:
-
Remove the old medium from the cells.
-
Add the prepared Ac4ManNAz-containing media to the corresponding wells.
-
Incubate under normal cell culture conditions (37°C, 5% CO₂).
-
-
Harvesting: At each time point, harvest a set of wells for each concentration.
-
For Viability: Perform an MTT assay or Trypan Blue exclusion assay according to the manufacturer's instructions.
-
For Signal Analysis: Proceed to the click chemistry step.
-
-
Click Reaction (Example: SPAAC for Live-Cell Imaging):
-
Washing and Analysis:
-
Wash the cells three to five times with warm PBS to remove the unbound probe.[10]
-
Analyze the signal. For microscopy, acquire images using identical settings for all conditions. For flow cytometry, quantify the mean fluorescence intensity.
-
-
Data Interpretation: Plot signal intensity and cell viability against both time and concentration. The optimal condition is the one that gives a robust signal well before a significant drop in viability is observed.
Data Summary: Starting Recommendations
The following table provides empirically derived starting points for various cell lines and applications. Always validate these conditions for your specific system.
| Parameter | Recommended Starting Range | Rationale & Considerations |
| Ac4ManNAz Concentration | 10 - 50 µM | Lower concentrations (e.g., 10 µM) have been shown to have minimal physiological effects while providing sufficient labeling for tracking.[11] Higher concentrations may be needed for less metabolically active cells but increase the risk of toxicity.[12] |
| Incubation Time | 24 - 72 hours | For stable cell-surface glycoprotein labeling, 1-3 days is a common range.[1][4] This allows for sufficient turnover of the existing glycan pool. |
| Short Pulse Labeling | 1 - 4 hours | For tracking newly synthesized proteins, a short incubation is necessary to capture a specific temporal window of protein expression.[10][13] |
| Cell Density | 50 - 80% Confluency | Over-confluent cells may have altered metabolic rates, while sparse cultures may not provide enough material for analysis. Maintain cells in the log growth phase. |
Troubleshooting Guide
Q4: My signal is weak or non-existent. What went wrong?
| Possible Cause | Recommended Solution |
| Insufficient Incubation/Concentration | This is the most common issue. Increase incubation time and/or the azido-precursor concentration based on your optimization data.[1] |
| Low Metabolic Activity | Ensure cells are healthy and in the logarithmic growth phase. Serum-starving cells prior to labeling can sometimes synchronize them but may also lower metabolic rates. |
| Inefficient Click Reaction | Prepare click chemistry reagents fresh.[1] For CuAAC, ensure the copper(I) catalyst is not oxidized. For SPAAC, ensure your DBCO/DIFO probe is not degraded. Verify the pH and reaction time.[1] |
| Low Target Abundance | Your protein of interest may be expressed at very low levels. Consider an enrichment step, such as using biotin-alkyne followed by streptavidin purification, to capture labeled proteins before detection.[1][4] |
Q5: I'm seeing high background fluorescence. How can I fix this?
| Possible Cause | Recommended Solution |
| Excess Unreacted Probe | Increase the number and duration of wash steps after the click chemistry reaction. Washing 3-5 times with warm PBS is critical.[10] |
| Non-specific Binding | Add a blocking step (e.g., with Bovine Serum Albumin, BSA) before adding the detection probe, especially if using a biotin-streptavidin system.[1] Titrate the concentration of your fluorescent probe; you may be using too much. |
| Cellular Autofluorescence | Image an unlabeled control sample (cells that went through the entire process without the azido-precursor) to determine the baseline autofluorescence. Use this to set the threshold for positive signal. Consider using a fluorophore in the far-red or near-infrared spectrum to minimize interference.[1] |
Q6: My cells are dying or look unhealthy after labeling. What should I do?
| Possible Cause | Recommended Solution |
| Azido-Precursor Cytotoxicity | This is a known issue at high concentrations or with prolonged incubation.[12] Reduce both concentration and incubation time. Perform a full dose-response curve and viability assay to find the maximum tolerated dose for your specific cell line.[1] |
| Toxicity of Ligation Reagents | The copper catalyst used in CuAAC can be toxic to live cells.[8][9] For live-cell applications, always use copper-free SPAAC. If you must use CuAAC, reduce the copper concentration and reaction time, and use a copper-chelating ligand like THPTA to mitigate toxicity.[14] |
| Contamination | Rule out basic cell culture issues like microbial contamination or media/reagent degradation. |
References
- Gessner, M., et al. (2021). Metabolic Glycoengineering of Cell-Derived Matrices and Cell Surfaces: A Combination of Key Principles and Step-by-Step Procedures. ACS Biomaterials Science & Engineering.
- Zaro, B. W., & Pratt, M. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. PMC.
- Zhang, Y., et al. (2019). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials Science.
- Prescher, J. A., et al. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols.
- Song, M. R., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. PMC.
- ResearchGate. (n.d.). Optimization of metabolic labeling for cell tracking.
- Dube, D. H., & Bertozzi, C. R. (2009). Metabolic glycoengineering: Sialic acid and beyond. PMC.
- Wang, W., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PMC.
- ResearchGate. (n.d.). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans.
- Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. PMC.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Al-Majdoub, M., et al. (2022). Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews.
- Liu, Y., et al. (2022). Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy. PMC.
- Jeong, E., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. MDPI.
- B-K. Choi, et al. (2014). Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Protein Aggregation During Labeling
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter protein aggregation during labeling experiments. Protein aggregation is a common but often frustrating issue that can compromise experimental results by reducing therapeutic efficacy and potentially introducing immunogenicity[1]. This document provides in-depth, experience-driven advice in a question-and-answer format to help you understand, troubleshoot, and prevent this critical problem.
Section 1: Understanding the Problem (FAQs)
Q1: Why is my protein aggregating during the labeling reaction?
Protein aggregation during labeling is a multifaceted problem stemming from a combination of factors related to the protein's intrinsic properties, the labeling chemistry, and the reaction conditions.[2] The process is often initiated when the delicate balance of forces maintaining the protein's native, soluble conformation is disturbed.
Key causes include:
-
Alteration of Physicochemical Properties: Covalently attaching a label, especially a hydrophobic one, can increase the overall surface hydrophobicity of the protein.[2][3] This encourages protein molecules to self-associate to minimize the exposure of these nonpolar regions to the aqueous environment.[3][4]
-
Disruption of Surface Charge: Many common labeling chemistries, such as those using NHS esters, target charged amino acid residues like lysine. Neutralizing these charges alters the protein's isoelectric point (pI) and reduces the electrostatic repulsion that normally keeps protein molecules apart, leading to aggregation.[5]
-
Suboptimal Reaction Conditions: A protein's stability is highly dependent on its environment.[5] Factors like a buffer pH being too close to the protein's pI[2][6], unfavorable temperatures, or incorrect ionic strength can cause partial unfolding, exposing hydrophobic cores that drive aggregation.[4][5][7]
-
High Concentrations: Elevated concentrations of either the protein or the labeling reagent increase the probability of intermolecular interactions, which can initiate the aggregation process.[2][3][4][5]
-
"Solvent Shock": Labeling reagents are often dissolved in organic solvents like DMSO. Adding this concentrated solution to your aqueous protein sample can cause localized denaturation and precipitation.[5][8]
Q2: What are the common types of protein aggregates?
Protein aggregates are not uniform; they can be broadly categorized, and understanding the type you're dealing with can inform your troubleshooting strategy.
-
Soluble vs. Insoluble Aggregates: Insoluble aggregates are often visible as cloudiness (turbidity) or distinct precipitates. Soluble aggregates are more insidious; the solution may appear clear, but sub-visible oligomers are present that can still interfere with downstream applications and pose immunogenicity risks.[1]
-
Covalent vs. Non-covalent Aggregates: Non-covalent aggregates are held together by weaker forces like hydrophobic and electrostatic interactions.[9] These can sometimes be reversed by optimizing buffer conditions. Covalent aggregates are formed by irreversible bonds, such as intermolecular disulfide bridges, and are much more difficult to resolve.[9]
-
Reversible vs. Irreversible Aggregates: This classification overlaps with the covalent/non-covalent distinction. Reversible self-association is an intrinsic property of some native proteins, while irreversible aggregation often involves at least partial protein unfolding.[10]
Q3: How does the labeling chemistry itself contribute to aggregation?
The choice of label and the conjugation chemistry is a critical factor.
-
Hydrophobicity of the Label: Highly hydrophobic molecules (e.g., certain fluorescent dyes like fluorescein, or linkers like DBCO) are notorious for inducing aggregation.[2][3] The more hydrophobic labels you attach, the more you increase the protein's propensity to aggregate.
-
Over-labeling: A high degree of labeling (DOL), where many label molecules are attached to a single protein, is a frequent cause of aggregation.[2][3][8] This excessive modification drastically alters the protein's surface properties, leading to reduced solubility.[2][3]
-
Cross-linking: If the labeling reagent is bifunctional (has two reactive groups), it can cause unintended intermolecular cross-linking, directly linking multiple protein molecules together into a large aggregate.[5]
-
Site of Labeling: Randomly labeling surface residues (like lysines) can lead to a heterogeneous mixture of conjugates, some of which may be aggregation-prone. Site-specific labeling methods, which target a single engineered site, often yield more homogeneous and stable products.[3][11]
Section 2: Detecting and Quantifying Aggregation
Q4: What are the first signs of aggregation I should look for?
Early detection is key to resolving aggregation issues. Be vigilant for:
-
Visual Changes: The most obvious sign is the appearance of turbidity, cloudiness, or visible precipitates in your reaction tube.
-
Loss of Material: If you experience significant protein loss during the post-labeling purification step (e.g., size exclusion chromatography), it's often due to aggregates being filtered out or sticking to the column resin.[8]
-
Inconsistent Assay Results: For a labeled antibody, you might see a loss of binding activity. For an enzyme, you could observe reduced catalytic function. This can happen even if the solution looks clear, indicating the presence of soluble aggregates.
Q5: How can I accurately measure the extent of aggregation?
Visual inspection is not enough. Quantitative methods are essential for diagnosing and solving the problem.
| Technique | Principle | What It Detects | Pros | Cons |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Hydrodynamic radius (size) and polydispersity (size distribution) of particles in solution. Excellent for detecting soluble aggregates. | Fast, non-invasive, requires small sample volume. | Sensitive to dust and buffer components; provides an intensity-weighted average, which can be skewed by a small number of large particles. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size as they pass through a porous column. | Can separate monomers from dimers, trimers, and larger soluble aggregates. | Provides quantitative data on the percentage of monomer vs. aggregate. Can be coupled with other detectors (MALS, UV). | Potential for aggregates to interact with/be filtered by the column, leading to underestimation. |
| SDS-PAGE | Separates proteins by molecular weight under denaturing conditions. | Covalently-linked aggregates (e.g., disulfide-bonded dimers) which will appear as higher molecular weight bands. | Widely available, simple to perform. | Cannot detect non-covalent aggregates as SDS will dissociate them. |
| UV-Vis Spectroscopy (Turbidity) | Measures the absorbance of light at a wavelength where proteins don't typically absorb (e.g., 340-400 nm). | Light scattering by large, insoluble aggregates. | Very simple and quick measurement. | Low sensitivity; only detects large aggregates that cause turbidity. |
Section 3: Proactive Strategies for Prevention
Q6: How should I prepare my protein sample before starting the labeling reaction?
The quality of your starting material is paramount.
-
Ensure High Purity: Start with a highly pure protein solution. Small amounts of aggregated protein or other contaminants can act as seeds, accelerating the aggregation process during the reaction.[2]
-
Pre-Reaction Quality Control: Before labeling, run an aliquot of your protein on an SEC column or analyze it by DLS. This establishes a baseline and confirms that your protein is monomeric and stable in its storage buffer.
-
Buffer Exchange: Ensure your protein is in the optimal buffer for the labeling reaction before adding the label. This is crucial. The storage buffer may contain components (e.g., Tris, glycerol, azide) that interfere with the labeling chemistry or are not optimal for stability during the reaction.
Q7: What are the critical parameters of the labeling buffer to control?
The reaction buffer is your primary tool for controlling protein stability.
-
pH: This is arguably the most critical parameter. Proteins are least soluble at their isoelectric point (pI).[5] Rule of Thumb: Adjust the buffer pH to be at least one full unit away from your protein's pI to ensure sufficient electrostatic repulsion between molecules.[5][6] While many labeling chemistries (e.g., NHS esters) are more efficient at pH 8.0-8.5, you may need to sacrifice some labeling efficiency for the sake of protein stability by performing the reaction at a lower pH (e.g., 7.4).[12]
-
Ionic Strength: Salt concentration affects protein solubility and electrostatic interactions.[4][9] The optimal salt concentration is protein-dependent and may require empirical testing. Start with a physiological salt concentration (e.g., 150 mM NaCl) and adjust if needed.
-
Stabilizing Excipients: These additives can be included in the reaction buffer to maintain protein structure and solubility.[3]
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | Act as osmolytes that are preferentially excluded from the protein surface, thermodynamically favoring the compact, native state.[3][5][13] | 5-10% (w/v) or 0.2-0.5 M |
| Amino Acids | Arginine, Glycine, Proline | Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches and masking them from intermolecular interactions.[3][5][6] | 50-250 mM |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | Prevent surface-induced aggregation at the air-water or container-water interface by competing with the protein for surface adsorption.[3][5][14] | 0.01 - 0.1% (v/v) |
Q8: How do I optimize the molar ratio of label to protein to minimize aggregation?
Over-labeling is a primary cause of aggregation.[2][8] It is crucial to find the lowest label-to-protein molar ratio that still provides a sufficient degree of labeling for your application.
-
Perform a Titration: Do not rely on a single, literature-recommended ratio. Set up several small-scale reactions with varying molar excess of the label (e.g., 5:1, 10:1, 20:1, 40:1).[2][12]
-
Analyze the Outcome: After the reaction, purify each sample and analyze it for both the Degree of Labeling (DOL) and the percentage of aggregation (using SEC or DLS).
-
Select the Optimum: Choose the highest molar ratio that gives you the desired DOL without inducing significant aggregation. You may have to accept a lower DOL to maintain a monomeric and functional protein.
Section 4: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving aggregation problems as they occur.
Troubleshooting Workflow Diagram
Sources
- 1. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fidabio [fidabio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09350H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05487F [pubs.rsc.org]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted 3-Azidopropanoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols for the effective removal of unreacted 3-Azidopropanoic acid from experimental samples. Understanding the chemical properties of this reagent is paramount for selecting the appropriate purification method. This compound is a polar, acidic compound soluble in many polar solvents[1]. This inherent polarity and acidity are the primary factors leveraged for its separation from less polar or neutral product molecules.
Troubleshooting Common Issues
This section addresses specific challenges that may arise during the purification process in a direct question-and-answer format.
Question: My product is also polar. How can I selectively remove the unreacted this compound without significant product loss?
Answer: When both your product and the unreacted starting material are polar, traditional normal-phase chromatography can be challenging. In such cases, several alternative strategies can be employed:
-
Acid-Base Extraction: This is often the most effective initial step. By washing your organic reaction mixture with a mild aqueous base, such as sodium bicarbonate solution, the acidic this compound will be deprotonated to its carboxylate salt. This salt is highly soluble in the aqueous layer and can be efficiently separated from your less acidic or neutral product, which will remain in the organic phase[2][3][4]. It's crucial to use a weak base to avoid potential hydrolysis of sensitive functional groups in your desired product[3].
-
Reversed-Phase Flash Chromatography: This technique separates compounds based on hydrophobicity rather than polarity[5]. Since this compound is highly polar, it will elute very early in a reversed-phase system, likely with the solvent front. Your more hydrophobic product will be retained on the column, allowing for effective separation. A typical mobile phase for reversed-phase chromatography consists of a gradient of water and an organic solvent like acetonitrile or methanol[5].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is particularly well-suited for the separation of very polar compounds[6]. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent, like water. This technique can provide excellent separation of polar compounds that are difficult to resolve by other methods.
Question: I've performed a basic wash, but I still see traces of this compound in my NMR spectrum. What should I do next?
Answer: Residual traces of the acid after an initial extraction are common. To remove these last amounts, consider the following:
-
Multiple Extractions: Perform several consecutive washes with the aqueous base. Three to four washes are typically sufficient to remove the majority of the acidic impurity.
-
Brine Wash: After the basic washes, wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any remaining water-soluble impurities and breaks up emulsions.
-
Solid Phase Extraction (SPE): A quick and effective method is to pass your sample through a small plug of silica gel or a basic solid support like alumina[7][8]. The polar and acidic this compound will be retained on the stationary phase, while your less polar product will elute. This is often referred to as a "catch and release" purification.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step[9][10][11]. Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the this compound remains soluble.
Question: My reaction was performed in a polar, water-miscible solvent like DMF or DMSO. How can I effectively perform an extraction?
Answer: Working with polar aprotic solvents requires a modified extraction procedure. The general strategy is to dilute the reaction mixture with a large volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and then wash with water or a basic solution. This partitions the polar solvent and the water-soluble this compound into the aqueous layer. Be aware that this may require multiple washes to completely remove the high-boiling polar solvent.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of this compound
This protocol is ideal for reactions where the desired product is neutral or weakly acidic and resides in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup from CO₂ evolution[12].
-
Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with fresh saturated aqueous NaHCO₃ solution two more times.
-
Wash the organic layer with an equal volume of brine solution to remove residual water.
-
Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 5-10 minutes.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Flash Column Chromatography for Separation of Polar Products
This protocol is suitable when both the product and this compound are polar, but a separation can be achieved based on subtle differences in polarity.
Materials:
-
Crude reaction mixture
-
Silica gel (for normal-phase) or C18 silica (for reversed-phase)
-
Appropriate solvent system (determined by TLC analysis)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Develop a Solvent System: Using TLC, identify a solvent system that provides good separation between your desired product and this compound. Aim for an Rf value of 0.2-0.4 for your product[13]. For normal-phase, common solvent systems include ethyl acetate/hexanes or methanol/dichloromethane[7]. For reversed-phase, gradients of water/acetonitrile or water/methanol are typical[5].
-
Pack the Column: Prepare a slurry of the chosen stationary phase in the initial mobile phase solvent and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elute the Column: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect Fractions: Collect fractions as the solvent elutes from the column.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable? A1: While the carboxylic acid functionality is stable, the azide group can be sensitive to certain conditions and should be handled with care, as azides can be potentially explosive[1]. Avoid strong heating and contact with strong reducing agents unless intended for a specific reaction.
Q2: Can I use a stronger base like sodium hydroxide for the extraction? A2: It is generally not recommended to use strong bases like sodium hydroxide, especially if your product contains base-sensitive functional groups such as esters, which can be hydrolyzed under these conditions[3]. A mild base like sodium bicarbonate is usually sufficient to deprotonate the carboxylic acid.
Q3: What if my product is water-soluble? A3: If your product is water-soluble, acid-base extraction will not be a suitable method. In this scenario, techniques like reversed-phase chromatography, HILIC, or dialysis (for macromolecules) would be more appropriate[14].
Q4: How can I confirm that all the this compound has been removed? A4: The most common methods for confirming the removal of the starting material are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). In the ¹H NMR spectrum, the protons of this compound will have characteristic chemical shifts that will be absent in the purified product. LC-MS can provide a more sensitive detection of any remaining traces.
Visualizing the Purification Workflow
The following diagram illustrates a general decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
- Biotage. (2023-01-30).
- University of California, Los Angeles.
- University of Colorado Boulder. Acid-Base Extraction. [Link]
- PubMed. (2023-03-02).
- Wikipedia. Acid–base extraction. [Link]
- Magritek. (2016-08-01). Separation of Acidic, Basic and Neutral Compounds. [Link]
- Sorbent Technologies, Inc. (2025-08-11).
- YouTube. (2014-12-29). Organic Practical Setup 5. Washing to remove acid impurities. [Link]
- ResearchGate. (2016-12-13).
- University of Rochester.
- National Institutes of Health.
- Biotage. (2023-02-10).
- Interchim.
- YouTube. (2021-09-07). [Orgo Lab 2] Click Chemistry. [Link]
- University of California, Los Angeles.
- University of Alberta.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- CF Plus Chemicals. 3-Azidopropionic acid. [Link]
- National Institutes of Health. Azidopropionic acid. [Link]
- University of Rochester.
- ResearchGate. (2019-11-25).
- ResearchGate. (2012-07-23).
Sources
- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. sorbtech.com [sorbtech.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of 3-Azidopropanoic Acid Reactions
Welcome to the technical support hub for 3-Azidopropanoic Acid applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you troubleshoot common issues and optimize your experiments for maximal specificity and yield, particularly in the context of bioconjugation and drug development.
This compound is a versatile chemical building block, primarily utilized for its azide group in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—a cornerstone of "click chemistry".[1][2][3] Its bifunctional nature, featuring both a reactive azide and a carboxylic acid, allows for its conjugation to a wide array of molecules, enabling the precise linkage of biomolecules, imaging agents, and drug candidates.[1][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling, storage, and application of this compound.
Q1: How should I safely handle and store this compound?
A: Due to the azide functional group, this compound should be handled with care.[1] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid formation of dust and aerosols.[5] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6] While small organic azides are generally manageable, it's crucial to be aware that azide compounds can be energetic and potentially explosive under specific conditions, such as exposure to acid, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[7]
Q2: What is the fundamental difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition? When should I choose one over the other?
A: The choice between CuAAC and SPAAC is critical and depends entirely on your experimental system.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is the most common click reaction, involving a terminal alkyne, an azide, and a copper(I) catalyst. It is known for its high yields, specificity for the 1,4-disubstituted triazole product, and rapid reaction kinetics.[8][9][10] However, the reliance on a copper catalyst can be a significant drawback in biological systems, as copper can be cytotoxic, even at low concentrations.[10][11]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[12] The high ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, making it truly bioorthogonal and ideal for applications in living cells or whole organisms.[13][14] The trade-off is that the reagents are often more complex and expensive, and the reaction kinetics, while fast, can sometimes be slower than the most optimized CuAAC systems.[13]
Choose CuAAC for: in vitro conjugations, material science, and organic synthesis where biocompatibility is not the primary concern. Choose SPAAC for: Labeling in live cells, in vivo studies, and experiments with copper-sensitive biomolecules like certain proteins or nucleic acids.[14]
Q3: My biological substrate is sensitive to copper-induced damage. What are my best options for performing a click reaction?
A: You have two primary strategies:
-
Utilize Copper-Free SPAAC: This is the most robust solution. By using a strained cyclooctyne reagent (e.g., DBCO-functionalized), you completely eliminate the need for a copper catalyst and its associated toxicity.[13] This is the preferred method for live-cell imaging and in-vivo applications.[14]
-
Optimize the CuAAC Reaction with Protective Ligands: If SPAAC is not feasible, you can significantly mitigate copper's damaging effects in a CuAAC reaction. The key is to use a copper-chelating ligand. These ligands not only stabilize the active Cu(I) oxidation state but also protect your biomolecules.[15][16] Ligands like THPTA and BTTAA are highly effective at accelerating the reaction while reducing cytotoxicity.[8][15] They can also act as sacrificial reductants, intercepting reactive oxygen species (ROS) that are generated by the copper/ascorbate system.[7][17][18]
Section 2: Troubleshooting Guide for CuAAC Reactions
Low yields or complete reaction failure in CuAAC often trace back to a few common culprits. This guide provides a systematic approach to diagnosing and solving these issues.
}
Table 1: Common CuAAC Problems and Solutions
| Problem | Probable Cause | Recommended Solution & Scientific Rationale |
|---|---|---|
| No or Very Low Product Yield | 1. Catalyst (Cu(I)) Oxidation: The active catalyst is Cu(I), which is readily oxidized to inactive Cu(II) by atmospheric oxygen. | Solution: Protect the reaction from air. Use solvents that have been thoroughly degassed (e.g., by sparging with argon or nitrogen). Always use a fresh solution of a reducing agent, like sodium ascorbate, to continuously regenerate Cu(I).[17] Crucially, use a copper-stabilizing ligand (see Table 2) to shield the Cu(I) ion from oxidation.[16] |
| 2. Reagent Degradation or Impurity: The azide or alkyne starting materials may have degraded during storage or may contain impurities that inhibit the reaction. | Solution: Verify the purity and integrity of your starting materials using analytical methods like NMR or mass spectrometry. Store azide compounds protected from light and at recommended temperatures. | |
| 3. Inhibitory Buffer Components: Common biological buffers like Tris contain amines that can chelate the copper catalyst, effectively removing it from the reaction cycle and inhibiting catalysis.[19] | Solution: Switch to a non-coordinating buffer system. Phosphate-buffered saline (PBS), HEPES, and MOPS are excellent choices that do not interfere with the copper catalyst.[19] | |
| 4. Poor Substrate Solubility or Steric Hindrance: If one of the reaction partners is poorly soluble or if the reactive group is buried within a folded biomolecule (like a protein), it will be inaccessible to the other reactant.[7][17] | Solution: For solubility issues, add a water-miscible organic co-solvent like DMSO or DMF (typically 5-10% v/v).[20][21] For inaccessible sites on biomolecules, performing the reaction under partially denaturing conditions can expose the alkyne or azide group.[7] | |
| Reaction Works, but Yield is Low or Stalls | 1. Suboptimal Ligand Choice or Concentration: The ligand is critical for both accelerating the reaction and stabilizing the catalyst.[15][16] An incorrect ligand or concentration can lead to slow kinetics. | Solution: Use an appropriate accelerating ligand. For most aqueous bioconjugations, THPTA is an excellent starting point due to its high water solubility and effectiveness.[7][15][17] A ligand-to-copper ratio of 5:1 is often recommended to provide protective benefits without significantly slowing the reaction.[17][18] |
| 2. Incorrect Order of Reagent Addition: Adding the reducing agent (ascorbate) before the ligand can cause the copper to precipitate out of solution as inactive species before it can be stabilized. | Solution: Follow a validated order of addition. A best practice is to first pre-mix the copper sulfate and the ligand to allow the stabilizing complex to form. Add this solution to your azide/alkyne mixture, and only then initiate the reaction by adding the sodium ascorbate.[21] |
| Substrate Degradation or Side Products Observed | 1. Oxidative Damage from Reactive Oxygen Species (ROS): The combination of copper, ascorbate, and oxygen can generate ROS (e.g., peroxide), which can damage sensitive biomolecules, particularly at residues like histidine.[18][20] | Solution: The use of an accelerating ligand like THPTA is highly protective, as it can sacrificially intercept ROS.[7][18] For particularly sensitive proteins, adding a scavenger like aminoguanidine can intercept reactive byproducts of ascorbate oxidation.[17][22] Thoroughly degassing all solutions is also critical.[20] |
}
Table 2: Comparison of Common Water-Soluble CuAAC Accelerating Ligands
| Ligand | Key Properties | Best For | Reference |
|---|---|---|---|
| THPTA | High water solubility, moderate kinetics, good biocompatibility. Acts as a sacrificial reductant. | General in vitro bioconjugation, protecting sensitive biomolecules from ROS. | [7][15][16] |
| BTTAA | Very high kinetics, very high biocompatibility, moderate water solubility. | In vivo and in vitro applications requiring fast reaction times and minimal cytotoxicity. | [15][16] |
| BTTES | High kinetics, very high biocompatibility, high water solubility. | Aqueous synthesis and applications where high biocompatibility is critical. | [15][16] |
| TBTA | Very high kinetics, but low water solubility and higher cytotoxicity. | Organic synthesis applications where performance is prioritized over biocompatibility. |[15][23] |
Section 3: Experimental Protocols
The following protocols provide a robust starting point for typical bioconjugation experiments. Always optimize concentrations and reaction times for your specific substrates.
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes the conjugation of an azide-modified molecule (e.g., one derived from this compound) to an alkyne-modified biomolecule in an aqueous buffer.
1. Reagent Stock Solution Preparation:
-
Alkyne-Biomolecule: Prepare a solution of your alkyne-modified biomolecule in a non-coordinating buffer (e.g., 100 mM PBS, pH 7.4).
-
Azide Reagent: Prepare a 10 mM stock solution of your azide compound in DMSO.[23]
-
Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.[20]
-
Ligand (THPTA): Prepare a 50 mM stock solution of THPTA in deionized water.[17]
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be made fresh immediately before use , as it is readily oxidized by air.[20][24]
2. Reaction Assembly (Example for a 500 µL final volume): The order of addition is critical.[21]
-
In a microcentrifuge tube, combine the following:
-
In a separate tube, pre-mix the catalyst solution:
-
Add the 18.8 µL of the pre-mixed catalyst solution to the main reaction tube. The final concentration will be 0.25 mM Copper and 1.25 mM Ligand.
-
Initiate the reaction: Add 25 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration 50 mM).[20]
-
Gently mix by inverting the tube. If possible, flush the headspace with an inert gas (argon or nitrogen) and cap tightly.[23]
3. Incubation and Monitoring:
-
Incubate the reaction at room temperature, protected from light.
-
Reaction times can vary from 30 minutes to several hours. Monitor progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE with fluorescent imaging if one component is a dye).
Protocol 2: Post-Reaction Cleanup - Copper Removal
Residual copper can interfere with downstream applications. It is often necessary to remove it post-reaction.
1. Chelation Resin:
-
Add a copper-chelating resin to the reaction mixture.
-
Incubate according to the manufacturer's instructions (e.g., 30 minutes with gentle agitation).
-
Remove the resin by centrifugation or filtration. This method is effective but may lead to non-specific binding and loss of your biomolecule conjugate.[20]
2. Precipitation (for Oligonucleotides/DNA):
-
For DNA conjugates, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.[23][25]
-
For oligonucleotides, add a 4-fold excess volume of 3% lithium perchlorate in acetone.[23][25]
-
Incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the conjugate.
-
Carefully discard the supernatant, wash the pellet with cold acetone or 70% ethanol, and re-dissolve in a suitable buffer.[23][25]
3. Chromatography:
-
For proteins and other biomolecules, standard purification methods like Size-Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC) are highly effective at separating the desired conjugate from small molecules, including the catalyst complex and excess reagents.[20]
References
- Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissoci
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). [Link]
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- GHS 11 (Rev.11) SDS Word 下载CAS: 18523-47-2 Name: this compound. [Link]
- Copper-free click chemistry. Wikipedia. [Link]
- The Role of this compound in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Click Chemistry: new protocol for the labeling and modific
- Pseudo-ligandless Click Chemistry for Oligonucleotide Conjug
- Copper-free click chemistry in living animals. PMC - NIH. [Link]
- 3-Azidopropionic acid. CF Plus Chemicals. [Link]
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Click chemistry. Wikipedia. [Link]
Sources
- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]
- 4. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18523-47-2 Name: this compound [xixisys.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chempep.com [chempep.com]
- 13. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 14. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 23. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 24. interchim.fr [interchim.fr]
- 25. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 3-Azidopropanoic Acid Labeling
In the intricate world of proteomics and drug discovery, the ability to selectively tag and identify proteins based on their metabolic state or post-translational modifications (PTMs) is a cornerstone of modern research. Metabolic labeling using bioorthogonal chemical reporters has emerged as a transformative technology, and 3-Azidopropanoic acid (APA) is a key player in this field. It serves as a metabolic surrogate for propanoic acid, enabling the profiling of protein acylation.
However, the introduction of any exogenous chemical probe into a complex biological system necessitates rigorous validation. This guide provides an in-depth, experience-driven framework for the validation of APA labeling, with a focus on the gold-standard methodology: mass spectrometry (MS). We will dissect the causality behind experimental choices, compare APA with relevant alternatives, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Validation: Beyond a Simple "Yes" or "No"
The core principle of APA labeling is its metabolic incorporation into proteins, introducing a bioorthogonal azide handle.[1] This azide can be selectively "clicked" to a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) using highly specific reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3]
Why is validation not just a checkbox, but the foundation of your experiment?
-
Specificity: How do you know APA is being incorporated into proteins as an acyl group, and not through some unforeseen metabolic pathway?
-
Off-Target Effects: Could APA or the subsequent click chemistry reagents perturb the biological system, leading to misleading results?[4][5][6]
-
Identification: A fluorescent band on a gel or a dot on a blot shows that something is labeled. But to gain biological insight, you must know which proteins are labeled and where the modification resides.
Only mass spectrometry can definitively answer these questions, providing the highest level of confidence by identifying the exact peptide sequence and the specific amino acid residue bearing the modification.
Comparing Validation Methodologies: A Hierarchy of Evidence
While several techniques can provide initial evidence of labeling, they vary significantly in the quality and depth of information they provide.
| Validation Method | Principle | Pros | Cons |
| In-Gel Fluorescence | SDS-PAGE analysis after clicking a fluorescent alkyne tag to the azide-labeled proteome. | Simple, fast, good for initial optimization of labeling conditions. | Low sensitivity, provides no protein identification, prone to false positives. |
| Affinity-Blotting | Click chemistry with a biotin-alkyne tag, followed by SDS-PAGE, transfer to a membrane, and detection with streptavidin-HRP. | More sensitive than in-gel fluorescence. Confirms biotinylation. | Still indirect; does not identify the protein or the modification site. |
| Mass Spectrometry (MS) | Enrichment of biotin-tagged proteins, enzymatic digestion, and LC-MS/MS analysis to directly identify modified peptides and their exact modification sites. | Gold Standard. Unambiguous identification of labeled proteins and modification sites. Provides the highest level of scientific rigor. | Requires specialized instrumentation and expertise in data analysis. |
For research intended for publication or to inform critical drug development decisions, mass spectrometry is the only acceptable method for comprehensive validation.
The Mass Spectrometry Validation Workflow: A Detailed Protocol
The following workflow represents a robust, field-proven method for validating APA labeling. The rationale behind each step is explained to provide a deeper understanding of the process.
Figure 1: A comprehensive workflow for the validation of this compound labeling by mass spectrometry.
Step-by-Step Methodology
-
Metabolic Labeling:
-
Protocol: Plate cells and allow them to adhere. Replace the medium with fresh medium containing a range of APA concentrations (e.g., 0 µM, 25 µM, 100 µM) and incubate for a suitable duration (e.g., 18 hours). The 0 µM sample is your essential negative control.
-
Expertise & Experience: A concentration titration is crucial. Too little APA results in poor signal; too much can cause toxicity or metabolic perturbations. The negative control is non-negotiable and is used to identify proteins that non-specifically bind to the enrichment beads.
-
-
Cell Lysis:
-
Protocol: Harvest and wash cells with PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Avoid buffers containing primary amines like Tris, as they can interfere with some labeling chemistries.[2]
-
Rationale: Complete cell lysis is necessary to solubilize all proteins for subsequent analysis.
-
-
Click Chemistry (CuAAC):
-
Protocol: To your protein lysate (e.g., 1 mg), add the following in order: alkyne-biotin (e.g., 100 µM), a copper(I) ligand like TBTA (100 µM), CuSO₄ (1 mM), and freshly prepared sodium ascorbate (1 mM). Incubate for 1 hour at room temperature.
-
Trustworthiness: The CuAAC reaction is extremely specific. The azide and alkyne groups will not react with any native functional groups in the proteome, ensuring that the biotin tag is only attached where an azide is present.[7][8]
-
-
Streptavidin Affinity Purification:
-
Protocol: Add high-capacity streptavidin agarose beads to the reaction mixture and incubate for 1-2 hours with rotation to capture the biotinylated proteins.
-
Rationale: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, allowing for highly efficient and specific enrichment of labeled proteins away from the unlabeled background proteome.
-
-
Stringent Washes:
-
Protocol: Pellet the beads and wash them extensively to remove non-specifically bound proteins. A typical wash series would be: 2x with 1% SDS in PBS, 2x with 8 M urea in 100 mM Tris-HCl, and 2x with PBS.
-
Expertise & Experience: This is a critical step. Insufficient washing will lead to a high background of non-labeled proteins, complicating data analysis and potentially leading to false-positive identifications.
-
-
On-Bead Tryptic Digestion:
-
Protocol: After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce disulfide bonds (DTT), alkylate cysteines (iodoacetamide), and then add trypsin. Digest overnight at 37°C.
-
Rationale: Digesting the proteins while they are still bound to the beads is a clean and efficient method that minimizes sample loss.
-
-
Peptide Desalting:
-
Protocol: Collect the supernatant containing the peptides. Acidify with formic acid and desalt using a C18 StageTip or similar solid-phase extraction method.
-
Rationale: Salts from the digestion buffer can suppress the peptide signal in the mass spectrometer. This cleanup step is essential for high-quality data.
-
-
LC-MS/MS Analysis:
-
Protocol: Analyze the desalted peptides using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Mechanism: Peptides are separated by chromatography and then ionized. The mass spectrometer measures the mass-to-charge ratio of the intact peptides (MS1) and then selects peptides for fragmentation, measuring the masses of the fragments (MS/MS).
-
-
Database Search & Validation:
-
Protocol: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra against a protein sequence database.
-
Authoritative Grounding & Trustworthiness: This is the ultimate validation step. The key is to configure the search to look for a variable modification on any amino acid corresponding to the mass of the APA-biotin adduct that remains after tryptic cleavage. A confident identification of a peptide containing this specific mass shift is unambiguous proof that the protein was labeled with APA.
-
Comparison with Alternative Metabolic Probes
The choice of a chemical probe is dictated by the biological question. APA is excellent for studying acylation, but other probes target different processes. A common alternative is L-azidohomoalanine (AHA), a methionine analog.
| Feature | This compound (APA) | L-Azidohomoalanine (AHA) |
| Natural Analog | Propanoic Acid | Methionine |
| Biological Process Targeted | Protein Acylation (a PTM) | De novo Protein Synthesis |
| Incorporation Site | Primarily on lysine residues or N-terminus via acyltransferases. | Replaces methionine residues during mRNA translation.[9] |
| MS Validation Consideration | Search for a variable modification on multiple potential residues (K, N-term). | Search for a variable modification primarily on methionine. |
| Key Biological Question | "Which proteins are acylated under my experimental conditions?" | "Which proteins are newly synthesized in response to a stimulus?"[10] |
This comparison highlights that APA and AHA are not interchangeable; they are specialized tools for answering distinct biological questions. The validation workflow, however, remains conceptually identical.
Conclusion: Ensuring Data Integrity through Rigorous Validation
References
- White Rose Research Online.Chemical proteomics of host-microbe interactions. [Link]
- Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics. [Link]
- University of Liverpool.Metabolic Labeling of Proteins for Proteomics. [Link]
- Gao, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]
- Al-Majed, A. R., et al. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry. [Link]
- Witte, M. D., et al. (2012).
- Sun, S., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification.
- PubChem.CID 139212330 | C27H45N27O18. [Link]
- Zhang, M., et al. (2014). Quantitative Analysis of Newly Synthesized Proteins. Journal of Visualized Experiments. [Link]
- AxisPharm.3-Azidopropionic Acid | CAS: 18523-47-2. [Link]
- Patterson, D. M., et al. (2015).
- Gau, B. C., et al. (2011). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. [Link]
- ResearchGate.The molecules used in this study: the cell permeable ABP azido-E-64.... [Link]
- Yang, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences. [Link]
- Li, S., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]
- Li, H., et al. (2021). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters. [Link]
- Song, Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Review of Proteomics. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target identification by chemical proteomics for the understanding of drug side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantifying Protein Labeling with 3-Azidopropanoic Acid
In the dynamic fields of proteomics, drug development, and diagnostics, the precise covalent modification of proteins is paramount. The introduction of bioorthogonal handles, such as the azide group from 3-Azidopropanoic acid, allows for the specific attachment of reporter molecules, drugs, or other functional moieties. However, the mere act of labeling is insufficient; robust and accurate quantification of the degree of labeling (DOL) is critical for ensuring experimental reproducibility, understanding structure-activity relationships, and meeting regulatory standards. This guide provides an in-depth comparison of methodologies to quantify the extent of protein modification with this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundation: Introducing the Azide Handle
This compound, typically activated as an N-hydroxysuccinimide (NHS) ester, is a popular reagent for introducing azide functionalities onto proteins.[1] The NHS ester reacts with primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1][2] This reaction is most efficient at a pH of 7.2-8.5.[1] The small, bioorthogonal azide group is then available for subsequent ligation reactions.[3]
The choice of labeling strategy is the first critical step. The reaction conditions, including protein concentration, reagent-to-protein molar ratio, buffer composition (avoiding amine-containing buffers like Tris), and incubation time and temperature, all influence the labeling efficiency.[1]
The Ligation Chemistries: CuAAC vs. SPAAC
Once the azide handle is installed, it can be conjugated to a reporter molecule (e.g., a fluorophore or biotin) or a payload via "click chemistry." The two most prominent forms of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction involves the use of a copper(I) catalyst to join a terminal alkyne to the azide, forming a stable triazole linkage.[4][5][6][7] While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for live-cell applications.[8] However, the use of copper-chelating ligands like THPTA can mitigate this toxicity and protect the protein from oxidative damage.[6][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.[8][10][11][12] The absence of a cytotoxic catalyst makes SPAAC ideal for applications in living systems.[8] While generally having slower kinetics than CuAAC, advancements in cyclooctyne design have significantly improved reaction rates.
Figure 1: Workflow for protein labeling with this compound and subsequent ligation via CuAAC or SPAAC.
Quantifying the Degree of Labeling: A Comparative Analysis
The selection of a quantification method depends on the available instrumentation, the nature of the protein, and the desired level of precision. Below is a comparison of the most common techniques.
| Method | Principle | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the protein. | High accuracy and precision; provides information on the distribution of labeled species; can identify modification sites (bottom-up).[13][14][15][16] | Requires access to specialized instrumentation; can be complex to analyze heterogeneous mixtures; potential for ion suppression. |
| UV-Vis Spectroscopy | Measures the absorbance of the labeled protein at specific wavelengths for the protein (280 nm) and the attached chromophore. | Simple, rapid, and widely accessible; non-destructive. | Indirect method; requires a chromophore with a distinct absorbance spectrum; accuracy can be affected by impurities and scattering.[17] |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a conjugated fluorophore. | Extremely sensitive; can be used for in-gel analysis and microscopy.[18][19] | Requires labeling with a fluorescent probe; susceptible to quenching effects at high DOLs.[20] |
| High-Performance Liquid Chromatography (HPLC) | Separates the labeled protein from the unlabeled protein and excess reagents based on physicochemical properties. | High resolution and reproducibility; can be used for both analytical and preparative purposes; multiple detection methods available (UV, fluorescence).[21][22][23][24] | Can be time-consuming; method development may be required for optimal separation. |
In-Depth Methodologies
Mass spectrometry offers the most direct and accurate means of determining the DOL.[13][25]
-
Top-Down Proteomics: In this approach, the intact labeled protein is introduced into the mass spectrometer.[16][25] The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to the protein labeled with a different number of azide groups. The mass shift caused by the addition of each 3-azidopropanoyl group (C₃H₃N₃O) is +99.03 Da. By analyzing the relative intensities of these peaks, a precise DOL can be calculated.
-
Bottom-Up Proteomics: This method involves the enzymatic digestion of the labeled protein (e.g., with trypsin) into smaller peptides.[25] These peptides are then analyzed by LC-MS/MS. This approach not only allows for the quantification of labeling but can also identify the specific lysine residues that have been modified.[14]
Experimental Protocol: Top-Down MS Analysis
-
Sample Preparation: Desalt the labeled protein sample using a suitable method (e.g., dialysis or desalting column) to remove excess labeling reagents and non-volatile salts.[1]
-
Mass Spectrometry Analysis: Infuse the desalted protein solution into an electrospray ionization (ESI) mass spectrometer. Acquire data in the appropriate mass range to observe the different charge states of the protein.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the neutral mass of the different labeled species. The DOL is calculated as the weighted average of the number of labels per protein molecule.
Figure 2: Workflow for determining the Degree of Labeling (DOL) using top-down mass spectrometry.
This method is based on the Beer-Lambert law and is suitable when the attached label has a distinct chromophore.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Purify the labeled protein to remove any unreacted labeling reagent.
-
Spectrophotometer Measurement: Measure the absorbance of the purified protein solution at 280 nm (for the protein) and at the wavelength of maximum absorbance (λmax) of the chromophore.
-
DOL Calculation: The DOL can be calculated using the following formula[17][20]:
Degree of Labeling (DOL) = (A_label × ε_protein) / [(A_protein - A_label × CF) × ε_label]
Where:
-
A_label = Absorbance of the label at its λmax
-
A_protein = Absorbance of the protein at 280 nm
-
ε_label = Molar extinction coefficient of the label at its λmax
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
CF = Correction factor (absorbance of the label at 280 nm / absorbance of the label at its λmax)
-
When the azide-labeled protein is conjugated to a fluorophore, fluorescence spectroscopy provides a highly sensitive method for quantification.[18][19]
Experimental Protocol: Fluorescence Spectroscopy
-
Standard Curve Generation: Prepare a series of known concentrations of the free fluorophore and measure their fluorescence intensity to generate a standard curve.
-
Sample Measurement: Measure the fluorescence intensity of the purified, labeled protein.
-
Protein Concentration Determination: Determine the protein concentration using a standard method (e.g., BCA assay).
-
DOL Calculation: Use the standard curve to determine the concentration of the fluorophore in the labeled protein sample. The DOL is the molar ratio of the fluorophore to the protein.
HPLC is a powerful technique for separating and quantifying labeled proteins.[21][22][23] Reversed-phase HPLC (RP-HPLC) is particularly useful, as the addition of the relatively hydrophobic azidopropanoyl group will typically result in a detectable shift in retention time compared to the unlabeled protein.[24]
Experimental Protocol: RP-HPLC Analysis
-
Method Development: Develop an RP-HPLC method that provides good separation between the unlabeled protein and the labeled species. This typically involves optimizing the gradient of the organic solvent.
-
Analysis: Inject the reaction mixture onto the HPLC column.
-
Quantification: The area under the peaks corresponding to the unlabeled and labeled protein can be used to determine the percentage of labeling. By creating a calibration curve with a known amount of labeled protein, the absolute DOL can be determined.
Senior Application Scientist's Insights: Choosing the Right Tool for the Job
The choice of quantification method is not a one-size-fits-all decision. It requires careful consideration of the experimental goals and available resources.
-
For initial screening and process optimization, UV-Vis spectroscopy or RP-HPLC are often sufficient. They provide rapid feedback on the extent of labeling and can be used to quickly assess the impact of varying reaction conditions.
-
For applications requiring high precision and a detailed understanding of the labeling distribution, such as in the development of antibody-drug conjugates (ADCs), mass spectrometry is the undisputed method of choice. The ability to resolve different labeled species is critical for understanding the heterogeneity of the product.
-
When working with fluorescently labeled proteins for imaging or flow cytometry applications, fluorescence spectroscopy is a natural and highly sensitive choice for quantification. However, be mindful of potential fluorescence quenching at high DOLs, which can lead to an underestimation of the labeling extent.[20]
-
A multi-faceted approach is often the most robust. For instance, using RP-HPLC to purify different labeled species followed by mass spectrometry for characterization provides a comprehensive picture of the labeling outcome.
Ultimately, the goal is to establish a reliable and reproducible method for quantifying the degree of labeling. This ensures the quality and consistency of your labeled protein, which is the foundation for generating high-quality, interpretable data in your downstream applications.
References
- Application Notes and Protocols for Protein Labeling with this compound NHS Ester - Benchchem.
- Mapping protein post-translational modifications with mass spectrometry - PubMed - NIH.
- Development of a novel method for quantification of autophagic protein degrad
- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications | ACS Chemical Biology - ACS Public
- Identification of Protein Modific
- How Does Fluorescence Spectroscopy Detect Proteins?
- Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry | Circul
- Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applic
- fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed.
- Protein mass spectrometry - Wikipedia.
- Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy.
- Application Notes: Protein Labeling in Proteomics Using Azide-Functionalized Probes - Benchchem.
- Fluorescence Spectroscopy Services: A Complete Solution for Protein and Biomolecular Analysis - Cre
- Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - MDPI.
- Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition.
- Modification of Protein Scaffolds via Copper-C
- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes - Lumiprobe.
- Protein Level Quantification Across Fluorescence-based Pl
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
- Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - NIH.
- Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
- Services - Bioconjugate Analysis & Purific
- Specific and quantitative labeling of biomolecules using click chemistry - Frontiers.
- (a) Strain‐promoted azide‐alkyne cycloaddition (SPAAC) to afford a...
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim.
- Strain-Promoted Azide-Alkyne Cycloaddition.
- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- HPLC Protein Analysis | Thermo Fisher Scientific - US.
- Quantitation of proteins using HPLC-detector response rather than standard curve comparison - PubMed.
- HPLC for Protein Characteriz
- NHS ester protocol for labeling proteins - Abberior Instruments.
- ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PubMed Central.
- Quantitative Analysis of Newly Synthesized Proteins - PMC - NIH.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- General Protocol of Dye NHS Antibody Labeling Kit - BroadPharm.
- A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PubMed Central.
- Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. - GenScript.
- Degree of Labeling (DOL)
- Label-Free Absolute Protein Quantification with D
- Degree-of-labeling (DOL) - NanoTemper Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping protein post-translational modifications with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. msf.ucsf.edu [msf.ucsf.edu]
- 16. ahajournals.org [ahajournals.org]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. How Does Fluorescence Spectroscopy Detect Proteins? [synapse.patsnap.com]
- 19. Fluorescence Spectroscopy Service | HighResolution Structural Insights - Creative Proteomics [creative-proteomics.com]
- 20. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. HPLC Protein Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. HPLC for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 24. hplc.eu [hplc.eu]
- 25. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Advanced Bioconjugation: Comparing 3-Azidopropanoic Acid NHS Ester to Traditional Crosslinkers
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a foundational technique. The choice of crosslinking chemistry is a critical decision that dictates the success of applications ranging from antibody-drug conjugates (ADCs) and protein interaction studies to diagnostic assays and surface immobilization.[1][2] For years, homobifunctional and heterobifunctional crosslinkers like DSS and SMCC have been mainstays in the toolbox. However, the advent of bioorthogonal chemistries has introduced a new generation of reagents that offer unparalleled control and specificity.
This guide provides an in-depth comparison of a leading bioorthogonal crosslinker, 3-Azidopropanoic acid NHS ester , with traditional crosslinking agents. We will move beyond simple catalog descriptions to explore the mechanistic nuances, present comparative data, and provide detailed experimental protocols to empower you to make the most informed decision for your research.
The Rise of Dual-Reactivity: Understanding this compound NHS Ester
This compound NHS ester is a heterobifunctional crosslinker, but with a unique combination of reactive groups that sets it apart.[3] It features:
-
An N-hydroxysuccinimide (NHS) Ester: This is a well-established amine-reactive group. It efficiently forms stable amide bonds with primary amines (-NH₂), such as those on the side chains of lysine residues and the N-terminus of proteins, typically at a physiological to slightly alkaline pH (7.2-8.5).[4][5]
-
An Azide (N₃) Group: This is a bioorthogonal handle. The term "bioorthogonal" signifies that the azide group is chemically inert within complex biological systems but can be specifically and efficiently "clicked" to a partner alkyne group under mild conditions.[6]
This dual nature allows for a powerful, two-step conjugation strategy. First, the NHS ester is used to label a protein or other amine-containing molecule. The introduced azide then serves as a specific docking site for a second molecule functionalized with an alkyne, a reaction commonly known as "click chemistry".[7][8]
Mechanism of Action: A Two-Step Approach to Precision
The utility of this compound NHS ester lies in its controlled, sequential reaction capability. This minimizes the unwanted polymerization and self-conjugation often seen with one-step homobifunctional crosslinkers.[9]
Caption: General workflow for protein conjugation.
Protocol 1: Labeling a Protein with this compound NHS Ester
This protocol outlines the covalent attachment of an azide handle to a model protein, such as an antibody.
-
Preparation of Protein:
-
Rationale: The reaction is highly pH-dependent and susceptible to competition from other primary amines. [7][10] * Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5. A common choice is 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Preparation of Reagent Stock Solution:
-
Rationale: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions; therefore, fresh stock solutions in an anhydrous solvent are critical. [11] * Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Rationale: A molar excess of the crosslinker ensures efficient labeling of the available amine sites on the protein. [7] * Calculate the required volume of the NHS ester stock solution. For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess. For more dilute solutions, use a 20- to 50-fold molar excess.
-
Add the calculated volume of the NHS ester stock to the protein solution while gently vortexing.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The colder temperature can be beneficial for sensitive proteins.
-
-
Quenching and Purification:
-
Rationale: Quenching stops the reaction by consuming any remaining reactive NHS ester. Purification is essential to remove all small molecules before the next step. [11] * Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove the excess, non-reacted reagent and quenching buffer using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired buffer for the next step or for storage.
-
-
Characterization (Optional but Recommended):
-
Confirm successful labeling by comparing the mass of the labeled and unlabeled protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS). [7]The expected mass increase is 99.08 Da for each azide group added.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-functionalized molecule (e.g., a fluorescent dye or a drug) onto the azide-labeled protein from Protocol 1.
-
Materials Preparation:
-
Azide-labeled protein in a compatible buffer (e.g., PBS, pH 7.4).
-
Alkyne-functionalized molecule (prepare a 10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in water.
-
Copper ligand (e.g., THPTA): 50 mM stock in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Freshly prepare a 100 mM stock in water. Rationale: The reducing agent converts Cu(II) to the active Cu(I) catalyst in situ.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order: a. Azide-labeled protein. b. Alkyne-functionalized molecule (add to a final concentration of 2-10 molar equivalents over the protein). c. Copper ligand (e.g., add THPTA to a final concentration of 1 mM). d. CuSO₄ (add to a final concentration of 0.2 mM).
-
Gently mix the solution.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2 mM.
-
Mix gently and incubate for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
-
-
Purification:
-
Rationale: It is critical to remove the copper catalyst and excess reagents, which can be cytotoxic or interfere with downstream applications.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to separate the labeled protein from small molecule reactants.
-
Conclusion: Making the Right Choice
This compound NHS ester represents a significant advancement in bioconjugation technology. Its key strength lies in the combination of robust, well-understood amine chemistry with the exquisite specificity and efficiency of bioorthogonal click chemistry. This enables a highly controlled, sequential approach to creating complex bioconjugates that is difficult to achieve with traditional one-pot methods.
While it may not be the optimal choice for every scenario—particularly when a zero-length or cleavable linker is required—it offers a superior solution for applications demanding high specificity, modularity, and reaction efficiency in complex biological environments. By understanding the chemical principles and comparative strengths outlined in this guide, researchers can confidently select the most powerful tool to advance their work in drug development, proteomics, and beyond.
References
- Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry.
- Interchim. (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations.
- Schmidt, C., et al. (2013). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. Journal of the American Society for Mass Spectrometry.
- Fajer, P. G., et al. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science.
- McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology.
- Kumar, A., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Chemical Biology.
- Armiento, A. R., et al. (2022). Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. Biomacromolecules.
- Leitner, A. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science.
- Cyanagen. (n.d.). HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding.
- Wacławek, S., et al. (2023). Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. Gels.
- Sforza, C., et al. (2023). A Scientific Framework for Comparing Hyaluronic Acid Filler Crosslinking Technologies. Gels.
- Creative Biolabs. (n.d.). 3-Azidopropionic Acid Sulfo-NHS ester.
- Leitner, A., et al. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics.
- G-Biosciences. (n.d.). Protein Cross-Linkers.
- Boujemaa, I., et al. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. International Journal of Molecular Sciences.
- Chen, H., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 3. This compound NHS ester, 850180-76-6 | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is click chemistry? | AAT Bioquest [aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound NHS ester | 850180-76-6 [chemicalbook.com]
- 9. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Beyond the Azide: A Senior Application Scientist's Guide to Alternative Protein Modification Chemistries
In the dynamic landscape of protein science, the ability to selectively modify proteins is paramount for elucidating their function, developing novel therapeutics, and creating advanced diagnostic tools. For years, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often initiated with reagents like 3-Azidopropanoic acid, has been a cornerstone of bioconjugation. However, the inherent cytotoxicity of copper catalysts and the demand for faster, more versatile chemistries have spurred the development of a powerful arsenal of alternatives.
This guide provides a comprehensive comparison of leading alternatives to traditional azide-alkyne click chemistry, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the core principles, comparative performance, and practical applications of each methodology, empowering you to make informed decisions for your specific research needs.
The Rise of Bioorthogonal Chemistry: A Paradigm Shift in Protein Labeling
The limitations of early bioconjugation methods, which often lacked specificity and required harsh reaction conditions, led to the development of bioorthogonal chemistry. Coined by Carolyn R. Bertozzi, this concept describes chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] this compound, as a precursor for introducing the azide moiety, is a key player in the CuAAC reaction, a prime example of click chemistry. While highly efficient, the reliance on a copper catalyst can be problematic for in vivo applications.[2][3] This has paved the way for a new generation of truly bioorthogonal, catalyst-free reactions.
Comparative Analysis of Key Protein Modification Chemistries
Here, we compare the performance of prominent alternatives to this compound-mediated CuAAC, focusing on their reaction mechanisms, kinetics, specificity, and biocompatibility.
| Methodology | Target Residue(s) | Reaction Type | Key Reagents | **Second-Order Rate Constant (M⁻¹s⁻¹) ** | Biocompatibility |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide-modified residues | [3+2] Cycloaddition | Strained cyclooctynes (e.g., DBCO, DIBO, BCN) | 10⁻³ - 1 | High (copper-free)[3][4] |
| Tetrazine Ligation | Strained alkenes/alkynes (e.g., TCO) | Inverse Electron Demand Diels-Alder | Tetrazines | 10² - 10⁶ | High[5] |
| Maleimide Chemistry | Cysteine | Michael Addition | Maleimides | ~10² - 10³ | Moderate (potential for off-target reactions)[6] |
| N-Hydroxysuccinimide (NHS) Ester Chemistry | Lysine, N-terminus | Acylation | NHS esters | Variable | High[7][8] |
| Photo-affinity Labeling | Proximal residues | Covalent bond formation upon photoactivation | Aryl azides, diazirines, benzophenones | N/A (light-activated) | High (spatiotemporal control)[9][10] |
| Metabolic Labeling with Alkyne Analogs | Methionine, fatty acids, etc. | Metabolic incorporation followed by CuAAC or SPAAC | Alkyne-modified amino acids, fatty acids | Dependent on subsequent click reaction | High (for incorporation)[11][12] |
In-Depth Exploration of Alternative Methodologies
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC has emerged as a leading copper-free alternative to CuAAC.[3] The reaction's driving force is the high ring strain of cyclooctyne derivatives, which readily undergo a [3+2] cycloaddition with azides without the need for a catalyst.[13] This makes SPAAC highly suitable for labeling proteins in living cells and whole organisms.[4][14]
Mechanism of Action:
Caption: SPAAC reaction between an azide and a strained cyclooctyne.
Experimental Protocol: General Protein Labeling with a DBCO-Functionalized Dye
This protocol describes a general method for labeling a protein containing an azide group with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-NHS ester to be conjugated to a probe first, or a direct DBCO-dye conjugate)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the DBCO-functionalized dye in anhydrous DMSO to a stock concentration of 10 mM. The rationale for using anhydrous DMSO is to prevent hydrolysis of the reactive group and ensure its stability.[7]
-
-
Reaction Setup:
-
Add a 5- to 20-fold molar excess of the DBCO stock solution to the azide-modified protein solution. A molar excess of the labeling reagent drives the reaction to completion.
-
The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability. High concentrations of organic solvents can denature proteins.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically, balancing reaction efficiency with protein stability.
-
-
Purification:
-
Remove the unreacted DBCO-dye and purify the labeled protein using SEC or dialysis. This step is crucial to remove background signal from the free dye.
-
Tetrazine Ligation
For applications demanding extremely fast kinetics, tetrazine ligation is an exceptional choice. This reaction, an inverse electron demand Diels-Alder cycloaddition, occurs between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[5] The reaction rates are several orders of magnitude faster than SPAAC, enabling rapid labeling of low-abundance proteins.[5]
Mechanism of Action:
Caption: Tetrazine ligation with a trans-cyclooctene.
Experimental Protocol: Labeling of Cell-Surface Proteins with Tetrazine-Dye Conjugates
This protocol is adapted for labeling proteins on the surface of living mammalian cells.[15]
Materials:
-
Mammalian cells expressing the protein of interest with a genetically encoded TCO-containing unnatural amino acid.
-
Tetrazine-conjugated fluorescent dye (e.g., H-Tet-Cy5).
-
Cell culture medium.
-
PBS.
Procedure:
-
Cell Culture:
-
Culture the cells expressing the TCO-modified protein of interest under standard conditions.
-
-
Labeling Reaction:
-
Prepare a stock solution of the tetrazine-dye in a biocompatible solvent like DMSO.
-
Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Replace the existing cell culture medium with the labeling medium.
-
Incubate the cells for a short period (e.g., 5-30 minutes) at 37°C. The rapid kinetics of the tetrazine ligation allow for short incubation times, minimizing cellular stress.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound dye. This is critical for reducing background fluorescence.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Maleimide Chemistry
Maleimide-based chemistry is a widely used and robust method for the selective modification of cysteine residues.[16][17] The reaction proceeds via a Michael addition, forming a stable thioether bond.[6] The high selectivity for the relatively rare amino acid cysteine allows for site-specific labeling, provided a free cysteine is accessible.
Mechanism of Action:
Caption: Reaction of an NHS ester with a primary amine.
Experimental Protocol: General Procedure for Labeling a Protein with an NHS Ester
This protocol outlines the general steps for labeling a protein with an NHS ester. [7][8][18] Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
NHS ester of the desired label.
-
Anhydrous DMSO or DMF.
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., gel filtration).
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine), which would compete with the protein for reaction with the NHS ester. [19]The optimal pH is typically between 8.0 and 8.5 to ensure the primary amines are deprotonated and nucleophilic. [19]2. NHS Ester Preparation:
-
Dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution. This should be done immediately before use as NHS esters are prone to hydrolysis in the presence of moisture. [19]3. Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to react with any remaining NHS ester. [19]5. Purification:
-
Purify the labeled protein from unreacted reagents and byproducts using a desalting column or dialysis.
-
Choosing the Right Tool for the Job: A Comparative Summary
| Methodology | Advantages | Disadvantages | Best For |
| SPAAC | High biocompatibility (copper-free), good kinetics, high specificity. [3] | Slower than tetrazine ligation, requires incorporation of an azide. | Live-cell imaging, in vivo studies, applications where copper is toxic. [14] |
| Tetrazine Ligation | Extremely fast kinetics, high specificity, excellent for low-abundance targets. [5] | Requires incorporation of a strained alkene/alkyne, which can be synthetically challenging. | Rapid labeling in live cells, real-time imaging of dynamic processes. [15] |
| Maleimide Chemistry | High selectivity for cysteines, well-established chemistry, commercially available reagents. [16] | Potential for off-target reactions with other nucleophiles at higher pH, reversibility of the thioether bond under certain conditions. [6] | Site-specific labeling of proteins with accessible cysteine residues, antibody-drug conjugates. |
| NHS Ester Chemistry | Simple and robust reaction, readily available reagents, high reaction efficiency. [7][8] | Lack of site-specificity (labels all accessible primary amines), potential to alter protein function if key lysines are modified. [20] | General protein labeling, surface modification, applications where site-specificity is not critical. |
| Photo-affinity Labeling | Spatiotemporal control of labeling, can capture transient interactions, does not require a specific functional group on the target. [9][10] | Can be non-specific within the vicinity of the photoprobe, potential for photodamage to the protein. | Identifying protein-protein interactions, mapping binding sites. [21] |
| Metabolic Labeling with Alkyne Analogs | Allows for labeling of newly synthesized proteins, can be used in live cells and organisms. [11][12] | Requires cell metabolism to incorporate the analog, subsequent click reaction is needed for detection. | Studying protein synthesis and turnover, profiling specific post-translational modifications. [22] |
Conclusion: Expanding the Bioconjugation Toolkit
The field of protein modification has moved far beyond the confines of traditional azide-alkyne click chemistry. The alternatives presented in this guide offer a diverse and powerful toolkit for researchers to precisely and efficiently label and study proteins in a variety of contexts. By understanding the underlying chemistry, comparative performance, and practical considerations of each method, scientists can select the optimal strategy to advance their research and development goals. The continued innovation in bioorthogonal chemistry promises an even more exciting future for the selective manipulation of proteins, opening new avenues for discovery in biology and medicine.
References
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922.
- Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- Koniev, O., & Wagner, A. (2015). Synthetic Methodology-driven Chemical Protein Modifications. Chemistry Letters, 44(8), 994-1003.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with Mal-PEG3-NHS Ester. BCP-P-001.
- BenchChem. (2025). Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry. BCP-P-002.
- BenchChem. (2025). Step-by-Step Protein Labeling Using N-(2-Aminoethyl)
- Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922.
- Li, N., & Lim, R. K. (2010). Comparative analysis of cleavable azobenzene-based affinity tags for bioorthogonal chemical proteomics. Chemistry & Biology, 17(11), 1231-1242.
- BenchChem. (2025). Preventing hydrolysis of NHS ester during labeling. BCP-T-001.
- Chalker, J. M., Bernardes, G. J., Lin, Y. A., & Davis, B. G. (2011). Chemical modifications of proteins and their applications in metalloenzyme studies. Chemical science, 2(5), 762-774.
- Hang, H. C., & Bertozzi, C. R. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of chemical research, 44(9), 698-708.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183.
- Fischer, N. H., Oliveira, M. T., & Diness, F. (2023). Chemical modification of proteins–challenges and trends at the start of the 2020s.
- Salisbury, C. M., & Cravatt, B. F. (2008). Experimental workflow of photoaffinity labeling in live cells and gel-based visualization of labeled proteins.
- Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current protocols in cell biology, Chapter 7, Unit-7.11.
- Dorman, G., & Prestwich, G. D. (1994). A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein. Trends in biochemical sciences, 19(11), 486-491.
- Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in molecular biology (Clifton, N.J.), 2009, 35-43.
- Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2012). Labeling proteins on live mammalian cells using click chemistry.
- Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Spector, T. D. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current protocols in chemical biology, 10(3), e46.
- Gilroy, C. A., & Turetsky, A. (2019). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Methods in molecular biology (Clifton, N.J.), 1888, 143-155.
- Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. R., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- Kim, Y., & Park, H. S. (2020). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. RSC advances, 10(13), 7575-7587.
- Spicer, C. D., & Davis, B. G. (2014). Advances in Chemical Protein Modification.
- Willems, L. I., Li, N., Florea, B. I., Ruben, M., van der Marel, G. A., & Overkleeft, H. S. (2012). Bioorthogonal reactions in activity-based protein profiling. Molecules, 17(11), 13396-13416.
- Wikipedia. (n.d.). Copper-free click chemistry.
- Prescher, J. A., Dube, D. H., & Bertozzi, C. R. (2004). Copper-free click chemistry in living animals.
- BenchChem. (2025). An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling. BCP-G-001.
- Stark, G. R. (1972). Chemical Modification of Proteins. Methods in enzymology, 25, 103-120.
- BenchChem. (2025).
- Greb, L., & Spatz, J. P. (2018). Analysis of bio-orthogonal labelling and comparison of protein abundances in HSVAHA and HSVwt viruses. Scientific reports, 8(1), 1-14.
- Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118).
- Parker, C. G., & Pratt, M. R. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & biomolecular chemistry, 19(36), 7792-7809.
- Seneviratne, U. I., & Johnson, D. S. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100523.
Sources
- 1. Video: Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 2. pnas.org [pnas.org]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. pharmiweb.com [pharmiweb.com]
- 5. scispace.com [scispace.com]
- 6. bachem.com [bachem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. biotium.com [biotium.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Analysis of 3-Azidopropanoic Acid and Its Reaction Products
For researchers and professionals in drug development and bioconjugation, 3-Azidopropanoic acid is a valuable building block, primarily utilized in "click chemistry" for the synthesis of complex molecules.[1] However, its analysis presents a unique set of challenges due to its small size, high polarity, and lack of a significant UV chromophore. This guide provides an in-depth comparison of HPLC-based analytical strategies for this compound and its reaction products, supported by experimental data and protocols. We will explore both direct analysis and derivatization techniques, offering insights into the rationale behind methodological choices to ensure robust and reliable results.
The Analytical Challenge: Small, Polar, and Non-Chromophoric
The physicochemical properties of this compound make its analysis by traditional reversed-phase HPLC with UV detection problematic.[2][3][4] The molecule's high polarity leads to poor retention on standard C18 columns, often eluting in or near the solvent front.[5] Furthermore, the absence of a suitable chromophore results in low or no UV absorption, making sensitive detection and accurate quantification challenging.[3][6] This guide will address these challenges by comparing various HPLC modes and detection strategies.
Direct HPLC Analysis of Underivatized this compound
Direct analysis of this compound without chemical modification is possible but requires careful selection of the HPLC column and detector.
Comparison of HPLC Modes for Polar Analytes
| HPLC Mode | Principle | Advantages | Disadvantages | Recommended Column Types |
| Reversed-Phase (RP-HPLC) with Ion Pairing | Employs a nonpolar stationary phase and a polar mobile phase. Ion-pairing reagents are added to the mobile phase to increase the retention of ionic analytes like carboxylic acids. | Widely available columns and established methodology. | Can lead to ion suppression in mass spectrometry and long column equilibration times.[2] | C18, C8 with polar endcapping |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. A thin aqueous layer on the stationary phase facilitates partitioning of polar analytes.[2] | Excellent retention of very polar compounds. | Can have longer equilibration times and be sensitive to the water content of the mobile phase. | Amide, Diol, bare Silica |
| Mixed-Mode Chromatography | Utilizes stationary phases with both reversed-phase and ion-exchange functionalities, allowing for multiple retention mechanisms.[7][8] | Offers unique selectivity and good retention for a wide range of analytes. | Method development can be more complex. | Mixed-mode C18/Anion-exchange |
Detection Methods for Non-Chromophoric Compounds
For direct analysis, a detector capable of measuring non-chromophoric compounds is essential.
| Detector | Principle | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity; provides structural information.[9][10] | Higher cost and complexity. |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent, charges the resulting aerosol particles, and measures the charge.[3][6] | Universal detector with good sensitivity for non-volatile and semi-volatile analytes. | Non-linear response may require calibration over a narrow concentration range. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[6] | Universal detector for non-volatile analytes. | Lower sensitivity compared to CAD and MS. |
HPLC Analysis via Pre-Column Derivatization
A robust alternative to direct analysis is pre-column derivatization, where the carboxylic acid functionality of this compound is reacted with a labeling agent to introduce a UV-active or fluorescent tag.[3][4] This approach allows for sensitive detection using standard HPLC detectors.
Comparison of Derivatization Reagents for Carboxylic Acids
| Reagent Type | Example | Detection | Advantages | Disadvantages |
| UV-Labeling | p-Bromophenacyl bromide (BPB) | UV (254 nm) | Stable derivatives, well-established method.[11] | May require catalyst and heating. |
| Fluorescent-Labeling | 9-Chloromethyl anthracene (CMA) | Fluorescence (Ex: 365 nm, Em: 410 nm) | High sensitivity.[12] | Reagent may be light-sensitive. |
Experimental Protocols
Protocol 1: Direct Analysis of this compound by HILIC-MS
This protocol is designed for the quantitative analysis of underivatized this compound in a reaction mixture.
Methodology
-
Sample Preparation: Dilute the reaction mixture in a 90:10 (v/v) acetonitrile/water solution to an appropriate concentration.
-
HPLC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: A HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
Time (min) %B 0 95 5 50 5.1 95 | 7 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization in negative mode (ESI-), monitoring for the [M-H]⁻ ion of this compound (m/z 114.03).
Rationale: HILIC is chosen for its superior retention of the polar analyte.[2] MS detection provides the necessary sensitivity and selectivity for quantification without derivatization.[9][10]
Protocol 2: Analysis via Pre-Column Derivatization with p-Bromophenacyl Bromide (BPB) and UV Detection
This protocol is suitable for laboratories equipped with standard HPLC-UV systems.
Methodology
-
Derivatization: a. To 100 µL of sample containing this compound in acetonitrile, add 50 µL of a 10 mg/mL solution of BPB in acetonitrile and 20 µL of a 5 mg/mL solution of a catalyst (e.g., a crown ether) in acetonitrile.[11] b. Seal the vial and heat at 70 °C for 30 minutes. c. Cool to room temperature before injection.
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 30-70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
Rationale: The derivatization with BPB attaches a strong chromophore to the analyte, enabling sensitive UV detection.[11] A standard C18 column can then be used to separate the now more hydrophobic derivative.
Analysis of a "Click Chemistry" Reaction
A primary application of this compound is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring.[13][14][15] Monitoring the progress of this reaction requires an HPLC method that can separate the starting materials from the product.
Caption: Workflow for monitoring a click chemistry reaction using RP-HPLC.
Protocol 3: RP-HPLC Analysis of a CuAAC Reaction
This method is designed to separate the polar this compound from a more hydrophobic alkyne and the resulting triazole product.
Methodology
-
Sample Preparation: Quench the reaction and dilute with the initial mobile phase composition.
-
HPLC System: Standard HPLC with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the alkyne or the triazole product has some absorbance (e.g., 220 nm or 254 nm if an aromatic alkyne is used).
Rationale: RP-HPLC is effective for separating molecules with different polarities.[16] The acidic mobile phase (TFA) ensures the carboxylic acid is protonated, leading to better peak shape. The triazole product is typically less polar than the starting azide, allowing for good separation.
Alternative and Complementary Techniques
While HPLC is excellent for quantification and purity assessment, other techniques can provide valuable complementary information.
Caption: Complementary analytical techniques for azide-containing molecules.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides rapid confirmation of the presence of the azide functional group, which has a characteristic strong, sharp absorption band around 2100 cm⁻¹.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the formation of the desired product and identifying any byproducts.[17]
Conclusion and Recommendations
The optimal analytical strategy for this compound and its reaction products depends on the specific requirements of the analysis and the available instrumentation.
-
For routine, high-throughput analysis where sensitivity is paramount and an MS detector is available, direct analysis by HILIC-MS is the recommended approach. It is fast, requires minimal sample preparation, and provides high selectivity.
-
For laboratories equipped with standard HPLC-UV or fluorescence detectors, pre-column derivatization is a reliable and sensitive method. While it involves an extra sample preparation step, it overcomes the challenge of the analyte's poor detectability.
-
For monitoring the progress of "click" reactions, RP-HPLC with UV detection is often sufficient, provided one of the reactants or the product has a chromophore.
By understanding the principles behind these different approaches, researchers can develop and validate robust analytical methods to support their work in drug development and chemical biology, ensuring the quality and integrity of their synthesized molecules.
References
- A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - Springer
- HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
- Reverse-phase HPLC analysis and purific
- Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC | Journal of Chrom
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - AU
- Derivatiz
- A Comparative Guide to HPLC Methods for Purity Assessment of Azide-PEG5-Tos Products - Benchchem
- Reverse-phase HPLC Analysis and Purification of Small Molecules - ResearchG
- Analytical techniques to confirm the integrity of the azide group post-synthesis - Benchchem
- Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES - Jones Chrom
- HPLC Methods for analysis of Azide Ion - HELIX Chrom
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore - Pharmaguideline
- What HPLC program works best for separating unbound azides in a SPAAC reaction - ResearchG
- HPLC Analysis of Azide Ion on Obelisc N Column - SIELC Technologies
- On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model - SciSpace
- Azide Synthesis | Professor Steven V. Ley Research Group - University of Cambridge
- Challenges in HPLC Technology and Potential Solutions - G-M-I, Inc.
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF - ResearchG
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals
- Organic Azides: Syntheses and Applications - ResearchG
- A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry - Oriental Journal of Chemistry
- Custom Azidation Services for Synthesis - BOC Sciences
- 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards
- CAS 1240801-10-8 (this compound-PFP ester) - BOC Sciences
- Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column - SIELC Technologies
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - ACS Public
- Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal
- Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem - NIH
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH
- CAS 18523-47-2: this compound | CymitQuimica
- A Comprehensive Guide to Click Chemistry Reaction - Labinsights
- This compound | 18523-47-2 - TCI Chemicals
Sources
- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Analysis of Azide Ion on Obelisc N Column | SIELC Technologies [sielc.com]
- 9. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labinsights.nl [labinsights.nl]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
comparing CuAAC vs SPAAC for 3-Azidopropanoic acid applications
An In-Depth Technical Guide: Comparing CuAAC and SPAAC for 3-Azidopropanoic Acid Applications
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate molecules is fundamental to innovation. The advent of "click chemistry" has provided a powerful toolkit for these tasks, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) standing out as the two most prominent methods.[1] Both reactions form a stable triazole linkage, yet their underlying mechanisms dictate distinct advantages, drawbacks, and ideal use cases.
This guide provides an in-depth, objective comparison of CuAAC and SPAAC, with a specific focus on applications utilizing this compound. This versatile linker serves as a compact, bioorthogonal handle, readily introduced onto biomolecules like proteins via its carboxylic acid moiety (often as an NHS ester reacting with primary amines).[2][3] We will explore the causality behind experimental choices, provide validated protocols, and present quantitative data to empower you to select the optimal ligation strategy for your research.
The Core Principle: Azide-Alkyne Cycloaddition
At its heart, the reaction is a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole.[4] While the thermal version of this reaction requires high temperatures and often yields a mixture of regioisomers, the development of CuAAC and SPAAC has transformed it into a bioorthogonal tool that is highly efficient under physiological conditions.[5][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the quintessential click reaction, leveraging a copper(I) catalyst to unite a terminal alkyne with an azide, yielding exclusively the 1,4-disubstituted triazole isomer.[4][5] The reaction is renowned for its rapid kinetics and the small, non-perturbing nature of the requisite functional groups.[7]
Mechanism of Action
The Cu(I) catalyst is the linchpin of this reaction. It first coordinates with the terminal alkyne to form a copper-acetylide intermediate.[4][8] This step significantly lowers the pKa of the terminal proton and activates the alkyne for reaction with the azide. The azide then coordinates to the copper, and a subsequent cycloaddition and protonation yield the stable triazole product, regenerating the catalyst for the next cycle.[8][]
Field-Proven Insights & Considerations
Expertise & Experience: The choice to use CuAAC is often driven by the need for speed. Its kinetics are typically orders of magnitude faster than SPAAC.[10] However, the "free" copper(I) required is readily oxidized and can generate reactive oxygen species (ROS), which can damage sensitive biomolecules.[11]
Trustworthiness: To counter this, a robust CuAAC protocol is a self-validating system. It almost always includes a reducing agent (like sodium ascorbate) to regenerate Cu(I) from any oxidized Cu(II) and, critically, a chelating ligand (e.g., THPTA, BTTAA).[12] This ligand is not merely an accelerant; it stabilizes the Cu(I) oxidation state, increases its solubility in aqueous buffers, and protects your target biomolecule from ROS-mediated damage.[11][12] Omitting the ligand is a common pitfall that can lead to low yields and protein degradation.
Detailed Protocol: CuAAC Labeling of an Azide-Modified Protein
This protocol assumes you have a protein pre-labeled with this compound NHS ester.
-
Preparation of Stock Solutions:
-
Azide-Protein: Prepare a solution of your azide-modified protein (e.g., 1-5 mg/mL) in a primary amine-free buffer like PBS, pH 7.4.
-
Alkyne Probe: Prepare a 10 mM stock solution of your terminal alkyne-containing probe (e.g., a fluorescent dye) in DMSO.
-
Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water. This solution is oxygen-sensitive and should be made just before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the azide-protein solution.
-
Add the alkyne probe to the desired final molar excess (e.g., 10-20 equivalents relative to the protein).
-
Catalyst Premix (Crucial Step): In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL CuSO₄ and 5.0 µL THPTA for a typical 500 µL reaction).[11] Let this mixture stand for 1-2 minutes to allow the complex to form.
-
Add the catalyst premix to the protein-probe mixture. The final copper concentration is typically 0.25-1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of ~5 mM.[13]
-
-
Incubation & Purification:
-
Mix the reaction gently by inverting the tube or using a rotator. Incubate at room temperature for 1 hour.[11]
-
Quench the reaction and remove the copper catalyst by adding EDTA to a final concentration of 10-20 mM or by purifying the labeled protein using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC represents a major breakthrough for biological applications, as it completely eliminates the need for a cytotoxic metal catalyst.[6][14] The reaction is driven by the high ring strain of a cyclooctyne, which dramatically lowers the activation energy of the cycloaddition with an azide.[15]
Mechanism of Action
The driving force is thermodynamic release of ring strain.[15] Cyclooctynes, particularly derivatives like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), possess a highly distorted, high-energy triple bond.[16] This strained alkyne (the dipolarophile) readily undergoes a concerted [3+2] cycloaddition with an azide (the 1,3-dipole) to form the triazole product.[15][17] Unlike CuAAC, this reaction typically produces a mixture of regioisomers, though this is rarely a concern in bioconjugation applications.[18]
Field-Proven Insights & Considerations
Expertise & Experience: The primary reason to choose SPAAC is its exceptional biocompatibility.[14] The absence of a copper catalyst makes it the gold standard for labeling in or on living cells and for in vivo studies.[19][] When working with this compound to label cell surface proteins, SPAAC is the method of choice for subsequent live-cell imaging.[21][22]
Trustworthiness: The success of a SPAAC reaction is critically dependent on the choice of cyclooctyne. There is an inherent trade-off between reactivity and stability.[15] Highly reactive cyclooctynes (e.g., DIBAC, BARAC) can achieve faster kinetics but may be less stable in aqueous buffers or exhibit off-target reactivity with thiols.[10][23] More stable and commonly used cyclooctynes like DBCO and BCN offer a good balance of reactivity and stability for most applications.[16] The hydrophobicity of some cyclooctynes can also be a factor, potentially leading to aggregation or non-specific binding.[10]
Detailed Protocol: SPAAC Labeling for Live-Cell Imaging
This protocol describes the labeling of cell-surface glycoproteins metabolically engineered to display azide groups.
-
Metabolic Labeling:
-
Culture your cells of interest (e.g., HeLa, Jurkat) in their appropriate medium.
-
Supplement the medium with an azide-functionalized metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, to label sialic acids) and incubate for 24-48 hours to allow for incorporation into cell-surface glycans.
-
-
Cell Preparation:
-
Gently harvest the cells and wash them 2-3 times with cold PBS (pH 7.4) containing 1% BSA to remove unincorporated sugar and serum components.
-
Resuspend the cells in a suitable imaging buffer (e.g., PBS with 1% BSA) at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Bioorthogonal Ligation:
-
Prepare a stock solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-488) in DMSO.
-
Add the DBCO-fluorophore to the cell suspension to a final concentration of 10-50 µM. The final DMSO concentration should be kept below 1% to avoid cytotoxicity.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.[21]
-
-
Washing and Imaging:
-
Wash the cells 2-3 times with cold PBS with 1% BSA to remove the unreacted probe.
-
Resuspend the cells in fresh imaging buffer.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.[24]
-
Quantitative Head-to-Head Comparison
The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following table summarizes key performance metrics.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition.[19] | Catalyst-free [3+2] cycloaddition driven by ring strain.[15][19] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity; requires ligands to mitigate.[25] | High; the gold standard for in vivo and live-cell applications.[14] |
| Typical 2nd Order Rate (k₂) | ~10¹ - 10⁴ M⁻¹s⁻¹ (Fast).[1][7] | ~10⁻³ - 1 M⁻¹s⁻¹ (Moderate; highly cyclooctyne-dependent).[1][10] |
| Catalyst Required? | Yes, Copper(I).[5] | No.[6] |
| Reactants | Terminal Alkyne + Azide. | Strained Alkyne (e.g., DBCO, BCN) + Azide. |
| Reaction Temperature | Typically Room Temperature. | Typically Room Temperature to 37°C. |
| Product | Single 1,4-regioisomer.[5] | Mixture of regioisomers.[18] |
| Reagent Size | Alkyne is small and minimally perturbing.[7] | Cyclooctyne is bulkier and more hydrophobic.[10] |
Decision Workflow: Selecting the Right Tool for the Job
To assist in your experimental design, the following workflow outlines the key decision points when choosing between CuAAC and SPAAC for your this compound application.
Conclusion and Future Outlook
Both CuAAC and SPAAC are exceptionally powerful bioorthogonal reactions that have revolutionized the study and development of biomolecules and therapeutics. The choice is not about which is definitively better, but which is the most appropriate tool for the task at hand.
-
Choose CuAAC when you are working with purified components in vitro, when rapid reaction kinetics are paramount, and when the small size of the terminal alkyne is advantageous for minimizing steric hindrance.[7]
-
Choose SPAAC for any application involving living systems, be it on the cell surface or in vivo.[14][19] Its catalyst-free nature provides unmatched biocompatibility, making it indispensable for probing biology in its native context.
The versatility of this compound as a means to introduce a clickable azide handle ensures that both CuAAC and SPAAC will remain critical techniques in the toolbox of researchers. As new, more reactive, and more stable cyclooctynes are developed, the capabilities of SPAAC will continue to expand, further blurring the lines in the trade-off between speed and biocompatibility.[23]
References
- Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]
- Title: Strain-Promoted Azide-Alkyne Cycloaddition Source: Chinese Journal of Organic Chemistry URL:[Link]
- Title: Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine Source: ACS Public
- Title: Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously Source: National Institutes of Health (PMC) URL:[Link]
- Title: Constructing new bioorthogonal reagents and reactions Source: National Institutes of Health (PMC) URL:[Link]
- Title: Examples of bioorthogonal reactions useful for bioconjugation and general comments about their utility and challenges.
- Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: National Institutes of Health (PMC) URL:[Link]
- Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (PMC) URL:[Link]
- Title: Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions Source: Journal of the American Chemical Society URL:[Link]
- Title: a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC)....
- Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL:[Link]
- Title: Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- Title: Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder...
- Title: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
- Title: Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjug
- Title: The Role of this compound in Pharmaceutical Intermediates Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Copper-catalyzed click reaction on/in live cells Source: Royal Society of Chemistry URL:[Link]
- Title: Copper-catalyzed click reaction on/in live cells Source: National Institutes of Health (PMC) URL:[Link]
- Title: Labeling proteins on live mammalian cells using click chemistry Source: Springer N
- Title: Development and application of photo-click reagents for spatial and temporal control of strain-promoted alkyne-azide cycloadditions (SPAAC) Source: UGA Open Scholar URL:[Link]
- Title: Development and application of photo-click reagents for spatial and temporal control of strain-promoted alkyne-azide cycloadditions (SPAAC) Source: UGA Open Scholar URL:[Link]
- Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Source: Jena Bioscience URL:[Link]
- Title: Conjugation Based on Click Chemistry Source: Cre
- Title: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: National Institutes of Health (PMC) URL:[Link]
- Title: Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition Source: MDPI URL:[Link]
- Title: Development of an In Vitro Assay for Evaluation of Intracellular SPAAC Reactions Using Hoechst-DBCO Source: ACS Public
- Title: SPAAC reaction of 1, 5 and 6 with the cyclooctyne BCN yielding...
- Title: Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) Source: MDPI URL:[Link]
- Title: Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. openscholar.uga.edu [openscholar.uga.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Staudinger Ligation vs. Click Chemistry for Azide-Based Bioconjugation
In the landscape of chemical biology and drug development, the ability to selectively and efficiently form covalent bonds in complex biological environments is paramount. This capability, termed bioorthogonal chemistry, allows researchers to tag, track, and construct biomolecules with precision.[1][2][3][4] The azide, a small, stable, and bio-inert functional group, has become a cornerstone of this field, serving as a versatile chemical handle.[4][5][6] Two premier reactions have emerged to engage with azides: the Staudinger ligation and the azide-alkyne "click chemistry" cycloaddition.
This guide provides an in-depth, objective comparison of these two powerful methodologies. We will move beyond a simple list of pros and cons to explore the mechanistic subtleties, kinetic realities, and practical considerations that a researcher must weigh when choosing the optimal tool for their application, from live-cell imaging to the synthesis of novel protein therapeutics.[7]
Pillar 1: The Chemistry of Connection - A Mechanistic Overview
A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimizing ligation strategies. While both reactions start with an azide, they proceed down vastly different pathways to form distinct products.
The Staudinger Ligation: Forging an Amide Bond
First reported in its bioorthogonal form by the Bertozzi group in 2000, the Staudinger ligation is a clever adaptation of the classic Staudinger reaction.[8][9][10] It involves the reaction of an azide with a specifically engineered triarylphosphine. In its most refined "traceless" variant, the phosphine reagent contains a built-in electrophilic trap (commonly a thioester) that intercepts the key aza-ylide intermediate.[8][11][12] This intramolecular reaction ultimately forms a native amide bond, identical to those found in peptides and proteins, while the phosphine oxide byproduct is cleaved away.[8][12]
The reaction proceeds in several steps:
-
Nucleophilic Attack: The phosphine attacks the terminal nitrogen of the azide.[9][13]
-
Nitrogen Extrusion: A four-membered ring intermediate forms and subsequently releases dinitrogen gas (N₂) to produce an aza-ylide (or iminophosphorane).[9]
-
Intramolecular Acyl Transfer: The nucleophilic nitrogen of the aza-ylide attacks the proximal ester trap.[11][12]
-
Hydrolysis: The final intermediate is hydrolyzed by water to yield the stable amide bond and the phosphine oxide byproduct.[11][13]
Click Chemistry: The Rise of the Triazole
The term "click chemistry," coined by K. B. Sharpless, describes reactions that are modular, high-yielding, and create only inoffensive byproducts.[14][15] The premier click reaction for engaging azides is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring.[14][16]
There are two main variants used in bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the prototypical click reaction.[16] A copper(I) catalyst dramatically accelerates the reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole with exceptional efficiency and regioselectivity.[14][17] The reaction is incredibly robust, proceeding under aqueous conditions over a wide pH range.[14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Bertozzi group developed a copper-free alternative.[2][15] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with azides without the need for a catalyst.[15][16] The release of ring strain provides the driving force for the reaction.
Pillar 2: Performance Under Pressure - A Quantitative Comparison
The choice between Staudinger ligation and click chemistry often hinges on the specific demands of the experiment. Key performance metrics dictate which reaction is better suited for a given task.
| Feature | Staudinger Ligation | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reaction Type | Azide + Engineered Phosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne |
| Catalyst | None | Copper(I) | None |
| Kinetics (2nd Order Rate) | Slow (~10⁻³ M⁻¹s⁻¹)[11][12][18] | Very Fast (~1-100 M⁻¹s⁻¹)[19] | Moderate to Fast (~0.1-1 M⁻¹s⁻¹)[19] |
| Biocompatibility | High; phosphines prone to air oxidation.[10] | Lower for live cells due to copper toxicity.[19] | High; ideal for live cells and in vivo use.[19] |
| Linkage Formed | Native Amide Bond (traceless version)[12] | 1,4-disubstituted 1,2,3-triazole[15] | 1,2,3-triazole[15] |
| Key Advantage | Forms a natural peptide linkage.[19] | Extremely high reaction rate and efficiency.[19] | Excellent biocompatibility and fast kinetics.[19] |
| Key Disadvantage | Slow kinetics can require higher concentrations.[1][18] | Copper toxicity can limit live-cell applications.[19] | Bulky cyclooctyne may cause steric hindrance.[19] |
Causality Behind the Data:
-
Kinetics: The difference in reaction rates is the most significant differentiator. CuAAC's rate acceleration of up to 10⁷ over the uncatalyzed reaction makes it incredibly efficient for in vitro conjugations where speed is essential.[14] The Staudinger ligation's slower kinetics mean that reactions may require longer incubation times or higher reactant concentrations to achieve high yields, which can be a limitation when working with precious or sensitive biomolecules.[1][6] SPAAC offers a compelling middle ground, providing rapid kinetics without the need for a toxic catalyst.[2]
-
Biocompatibility: This is the primary driver for choosing between CuAAC and the other two methods. While ligands have been developed to chelate copper and reduce its toxicity, it remains a concern for many live-cell and in vivo applications.[20] The Staudinger ligation and SPAAC are metal-free and thus generally considered more biocompatible.[21][] However, a key consideration for Staudinger ligation is the susceptibility of phosphine reagents to oxidation in the cellular environment, which can reduce the effective concentration of the reagent.[6][10]
-
The Resulting Linkage: The "traceless" Staudinger ligation is unique in its ability to form a native amide bond.[8] This is a critical advantage when the goal is to synthesize a protein or peptide therapeutic where any non-native linker could elicit an immune response or alter the molecule's structure and function. In contrast, both click chemistry variants produce a stable but non-native triazole ring. While highly stable and often considered a good peptide bond isostere, this artificial linker is a permanent modification that must be considered in the final product's design.[23][]
Pillar 3: From Theory to Bench - Experimental Protocols
Every protocol described is a self-validating system. The causality behind key steps is explained to ensure reproducibility and aid in troubleshooting.
Experimental Workflow: A Decision Guide
Protocol 1: Traceless Staudinger Ligation of an Azido-Peptide
This protocol outlines the ligation of a peptide containing an N-terminal azide with a second peptide functionalized as a C-terminal phosphinothioester.[25]
Materials:
-
Azido-peptide (e.g., N-terminal azido-glycine)
-
Phosphinothioester-peptide
-
Solvent: N,N-Dimethylformamide (DMF) / H₂O mixture (e.g., 10:1)
-
Analytical HPLC and Mass Spectrometer for monitoring
Methodology:
-
Reactant Preparation: Dissolve the azido-peptide (1.0 equivalent) in the DMF/H₂O solvent system. Ensure complete dissolution.
-
Rationale: The presence of water is essential for the final hydrolysis step that releases the phosphine oxide byproduct and forms the amide bond.[11] DMF is a common solvent for peptide chemistry.
-
-
Initiation of Ligation: Add the phosphinothioester-peptide (1.2-1.5 equivalents) to the solution of the azido-peptide.
-
Rationale: A slight excess of the phosphine component can help drive the reaction to completion, compensating for any potential oxidation of the phosphine.
-
-
Incubation: Gently agitate the reaction mixture at room temperature. The reaction is typically slow and may require 12-24 hours.
-
Rationale: The slow second-order kinetics necessitate a longer reaction time to achieve high conversion.[12]
-
-
Monitoring: Monitor the reaction progress by taking small aliquots at time points (e.g., 2, 6, 12, 24 hours) and analyzing them by LC-MS. Look for the disappearance of starting materials and the appearance of the desired ligated product mass.
-
Purification: Once the reaction is complete, purify the final ligated peptide product using standard methods such as reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general guideline for labeling an alkyne-modified biomolecule (e.g., a protein) with an azide-functionalized tag (e.g., a fluorescent dye).[20][26][27]
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized tag (dissolved in DMSO or water)
-
Catalyst Stock: Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Ligand Stock: THPTA or TBTA ligand solution (e.g., 50 mM in water/DMSO)
-
Rationale: The ligand stabilizes the catalytically active Cu(I) oxidation state, prevents its disproportionation, and accelerates the reaction.[20]
-
-
Reductant Stock: Sodium Ascorbate solution (e.g., 100 mM in water). Must be prepared fresh.
-
Rationale: Sodium ascorbate reduces the Cu(II) precatalyst to the active Cu(I) species in situ. It is oxygen-sensitive and must be made fresh before use.[28]
-
Methodology:
-
Reactant Combination: In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) and the azide-functionalized tag (3-10 equivalents).
-
Rationale: An excess of the small molecule tag is used to ensure efficient labeling of the more valuable biomolecule.
-
-
Catalyst Premixing: In a separate tube, premix the CuSO₄ solution and the ligand solution. A typical ratio is 1:5 (CuSO₄:Ligand). Let it sit for 1-2 minutes.
-
Rationale: Premixing allows the copper and ligand to form a complex, which improves catalytic efficiency and protects the biomolecule from free copper ions.[20]
-
-
Catalyst Addition: Add the premixed CuSO₄/ligand solution to the biomolecule/azide mixture. The final concentration of copper is typically 50-250 µM.
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of ascorbate is typically 5-10 times that of the copper.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. If using a light-sensitive dye, protect the reaction from light.
-
Purification: Remove the excess reagents and the copper catalyst using a method appropriate for the biomolecule, such as size-exclusion chromatography (for proteins), dialysis, or affinity purification.[26]
-
Characterization: Confirm successful conjugation using methods like SDS-PAGE (for proteins, looking for a mobility shift), mass spectrometry, or fluorescence analysis.
Conclusion and Recommendations
The choice between Staudinger ligation and click chemistry is not a matter of which is "better," but which is the right tool for the job. This decision should be driven by the specific goals and constraints of your research.
-
Choose Staudinger Ligation when:
-
The formation of a native amide bond is critical for the structure and function of your final product, especially in peptide and protein synthesis.[19]
-
The complete avoidance of a metal catalyst is non-negotiable, and the slower reaction kinetics are acceptable.[19]
-
The experiment is conducted in a biological system where any non-native linkage is undesirable.[19]
-
-
Choose Cu-Catalyzed Click Chemistry (CuAAC) when:
-
Choose Cu-Free Click Chemistry (SPAAC) when:
-
The ligation must be performed in a sensitive biological context, such as on live cells or in whole organisms .[19]
-
A combination of good biocompatibility and fast reaction kinetics is required.[19]
-
The potential for steric hindrance from the bulky cyclooctyne is not a concern for the function of the final conjugate.[19]
-
By carefully considering these mechanistic, kinetic, and practical factors, researchers in drug development and chemical biology can harness the full power of azide-based chemistries to advance their scientific frontiers.
References
- Raines Lab. (n.d.). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation.
- ACS Publications. (2021, November 30). Bioorthogonal Chemistry and Its Applications.
- Wikipedia. (n.d.). Staudinger reaction.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Thermo Fisher Scientific. (n.d.). Staudinger Ligation Reaction Chemistry.
- Merck Millipore. (n.d.). What is Click Chemistry? An Introduction.
- ACS Publications. (n.d.). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurjchem.com [eurjchem.com]
- 3. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]
- 4. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 9. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. raineslab.com [raineslab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 14. Click Chemistry [organic-chemistry.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. labinsights.nl [labinsights.nl]
- 17. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 18. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jenabioscience.com [jenabioscience.com]
- 21. Applications of Staudinger Ligation | MolecularCloud [molecularcloud.org]
- 23. researchgate.net [researchgate.net]
- 25. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Bioorthogonality of 3-Azidopropanoic Acid Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Azide as a Bioorthogonal Linchpin
In the intricate landscape of cellular biology, the ability to selectively tag and visualize biomolecules without perturbing their native function is paramount. This is the realm of bioorthogonal chemistry, a field dedicated to developing reactions that can proceed within living systems with perfect chemoselectivity.[1][2][3] 3-Azidopropanoic acid has emerged as a workhorse metabolic label, a small, versatile molecule that can be readily incorporated into various biomolecules through biosynthetic pathways or attached post-translationally via its carboxylic acid handle (often activated as an NHS ester).[4][5][6] Its power, however, lies in the azide group—a chemical moiety that is virtually absent in biology and serves as a bioorthogonal handle for subsequent ligation reactions.[7]
However, simply introducing an azide is not enough. The true measure of its utility lies in the bioorthogonality of its subsequent reactions. A reaction is considered bioorthogonal if it meets several stringent criteria:
-
Chemoselectivity: The reacting partners must engage exclusively with each other, ignoring the vast milieu of other functional groups within a cell (e.g., amines, thiols, hydroxyls).[2]
-
Biocompatibility: The reagents, catalysts, and reaction products must be non-toxic and not interfere with normal physiological processes.[8][9]
-
Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and low, micromolar concentrations.[9][10]
-
Stability: The newly formed linkage must be stable in a biological environment.[11]
This guide provides a comparative framework for assessing the bioorthogonality of the two most prominent reactions for this compound: the Staudinger Ligation and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . We will delve into the mechanisms, provide quantitative comparisons, and offer detailed protocols to empower researchers to validate and select the optimal strategy for their experimental system.
Core Bioorthogonal Reactions for Azide-Labeled Molecules
The azide group of this compound serves as the constant; the choice of its reaction partner dictates the performance, kinetics, and potential liabilities of the labeling strategy.
The Staudinger Ligation: A Metal-Free Pioneer
The Staudinger Ligation, developed by Bertozzi and coworkers, was the first reaction to be given the "bioorthogonal" designation and is a modification of the classic Staudinger reaction.[2][9] It involves the reaction of the azide with a specifically engineered triarylphosphine bearing an electrophilic trap (e.g., a methyl ester) on one of its aryl rings.[12][13]
Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming an aza-ylide intermediate.[13][14] In the ligation variant, this intermediate is positioned to undergo rapid intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, covalently linking the two molecules.[]
Caption: Mechanism of the Staudinger Ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Fast and Catalyst-Free
SPAAC is a powerful catalyst-free click chemistry reaction that relies on the high ring strain of a cyclooctyne to drive a [3+2] cycloaddition with an azide, forming a stable triazole linkage.[8] The absence of a cytotoxic copper catalyst, which is required for the related Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), makes SPAAC exceptionally well-suited for live-cell and in-vivo applications.[3][9][16]
Mechanism: The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The high degree of ring strain in cyclooctyne derivatives (e.g., DBCO, BCN) lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst.[17]
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
A Framework for Experimental Validation
A rigorous assessment of bioorthogonality is not theoretical; it requires a systematic experimental approach. The following workflow outlines the critical experiments needed to validate a reaction for your specific biological context.
Caption: Experimental workflow for assessing bioorthogonality.
Comparative Analysis: SPAAC vs. Staudinger Ligation
The choice between SPAAC and Staudinger Ligation often comes down to a trade-off between reaction speed and the potential for side reactions.
Table 1: Quantitative Comparison of Key Bioorthogonal Reactions
| Feature | Staudinger Ligation | SPAAC (with DBCO) | SPAAC (with BCN) |
|---|---|---|---|
| Reaction Type | Ligation | Strain-Promoted Cycloaddition | Strain-Promoted Cycloaddition |
| Catalyst Required | No | No | No |
| Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | ~0.002 - 0.008[18] | ~0.1 - 0.9 | ~0.01 - 0.1[7] |
| Primary Advantage | First established bioorthogonal reaction | Very fast kinetics | Good balance of stability and kinetics |
| Potential Liabilities | Slow kinetics; phosphine reagent prone to air oxidation | DBCO can be unstable at low pH[19] | Slower than DBCO |
| Common Side Reactions | Azide reduction by thiols; phosphine oxidation | Isomerization of cyclooctyne; potential for off-target reactions with highly nucleophilic species | Minimal reported side reactions |
Experimental Protocols for Validation
Here we provide standardized protocols for the core experiments required to assess the bioorthogonality of a this compound-based labeling strategy.
Protocol 1: Determination of Reaction Kinetics via ¹H NMR
This protocol allows for the direct measurement of the reaction rate by monitoring the disappearance of reactants and the appearance of the product over time.
-
Rationale: NMR spectroscopy provides a quantitative and non-invasive way to track the concentration of specific molecules in a reaction mixture, enabling the calculation of rate constants.
-
Reagent Preparation:
-
Prepare stock solutions of your azide-containing molecule (e.g., N-(3-azidopropyl)acetamide as a model for labeled protein) and the cyclooctyne or phosphine reagent in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a buffer). A typical starting concentration is 10 mM.
-
Prepare an internal standard solution (e.g., dimethyl sulfone) of known concentration in the same deuterated solvent. The standard should have a peak that does not overlap with reactant or product peaks.
-
-
Reaction Setup:
-
In an NMR tube, combine the azide solution, the internal standard, and the deuterated solvent/buffer.
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the azide and the standard.
-
Initiate the reaction by adding a known volume of the cyclooctyne/phosphine stock solution to the NMR tube. Mix quickly and begin acquiring spectra at regular time intervals (e.g., every 5-15 minutes for fast reactions, or every hour for slower ones).
-
-
Data Analysis:
-
For each time point, integrate the peaks corresponding to a unique proton on the azide reactant, the reaction partner, and the triazole/amide product.
-
Normalize the integrals to the integral of the internal standard to determine the concentration of each species at each time point.
-
Plot the concentration data and fit it to the appropriate second-order rate law to determine the rate constant (k).[20]
-
Protocol 2: Assessment of Chemoselectivity and Off-Target Reactions
This protocol uses mass spectrometry-based proteomics to identify if the bioorthogonal reagents react non-specifically with cellular proteins.
-
Rationale: The azide group can be susceptible to reduction by endogenous biological reductants like glutathione. This assay checks for this and other potential off-target modifications.
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., HeLa or HEK293) to ~80% confluency.
-
Prepare four treatment groups: (1) Vehicle control (e.g., DMSO); (2) this compound alone; (3) Reaction partner (e.g., DBCO-biotin) alone; (4) this compound followed by the reaction partner.
-
Treat the cells with this compound (or vehicle) for a set period (e.g., 4-24 hours) to allow for metabolic incorporation.
-
Wash the cells and then treat with the reaction partner (or vehicle) for 1-2 hours.
-
-
Protein Extraction and Preparation:
-
Harvest the cells, lyse them in a suitable buffer (e.g., RIPA buffer with protease inhibitors), and quantify the total protein concentration.
-
(Optional for biotinylated probes) Perform a streptavidin pulldown to enrich for labeled proteins.
-
Perform an in-solution or in-gel tryptic digest of the proteins from each group.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database, specifying variable modifications corresponding to the expected ligation product on lysine/N-terminus, as well as potential side-products (e.g., reduction of the azide to an amine, or modification of other nucleophilic residues like cysteine or histidine).[21]
-
-
Data Interpretation:
-
Compare the results from the four groups. The ideal outcome is the detection of the desired modification only in Group 4.
-
The presence of azide-to-amine reduction would be indicated by a mass shift of -26 Da (N₂ vs. 2H) in proteins from Group 2.
-
The presence of off-target labeling by the reaction partner would be indicated by modifications found in Group 3.
-
Protocol 3: Cytotoxicity Assessment using an MTT Assay
This protocol measures the impact of the labeling reagents on cell metabolic activity, a proxy for cell viability.
-
Rationale: Ensuring that the chemical tools used do not harm the cells is a fundamental prerequisite for any biological experiment. The MTT assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow them to adhere overnight.
-
-
Reagent Treatment:
-
Prepare serial dilutions of your test compounds: (1) this compound; (2) The reaction partner (phosphine or cyclooctyne); (3) A 1:1 mixture of the two to simulate the reaction condition.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Remove the old media from the cells and add fresh media containing the diluted compounds. Treat for a relevant period (e.g., 24-48 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance of each well on a plate reader at ~570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control group (set to 100% viability).
-
Plot the percent viability against the log of the compound concentration to generate dose-response curves and calculate IC₅₀ values if applicable.[22]
-
Conclusion and Recommendations
The selection of a bioorthogonal reaction for this compound is not a one-size-fits-all decision. It requires a careful evaluation of the specific experimental goals and constraints.
-
For rapid labeling in live cells or in vivo , where high signal-to-noise is required in a short time, SPAAC with a fast cyclooctyne like DBCO is often the superior choice . Its high reaction rate minimizes the required incubation time and reagent concentration.
-
For applications where absolute stability and minimal side reactivity are more critical than speed , or when working with systems sensitive to the bulkier cyclooctyne reagents, the Staudinger Ligation remains a viable, metal-free alternative .
Ultimately, the protocols and framework provided in this guide should serve as a starting point. We strongly advocate that researchers perform these validation experiments within their own model systems to confirm that their chosen bioorthogonal pair is truly "seeing" only each other and leaving the surrounding biology unperturbed. This empirical validation is the cornerstone of rigorous and reproducible science in the field of chemical biology.
References
- ResearchGate. (2025, August 6). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging.
- National Institutes of Health. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology.
- Creative Biolabs. Staudinger Ligation.
- Royal Society of Chemistry. Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry.
- PubMed Central. Bioorthogonal chemistry.
- BenchChem. Validating the Bioorthogonality of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine Reactions: A Comparative Guide.
- Springer Nature Experiments. Bioorthogonal chemistry.
- Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. (2024, March 1).
- BenchChem. Application Notes and Protocols for Protein Labeling with this compound NHS Ester.
- Click Chemistry Azide-Alkyne Cycloaddition. (2017, March 16).
- The Royal Society of Chemistry. Bioorthogonal pro-metabolites for profiling short chain fatty acylation.
- BenchChem. Common side reactions in azide-alkyne cycloaddition and how to avoid them.
- ACS Materials Letters. (2023, December 7). Rethinking Click and Bioorthogonal Chemistry for Biomedical Applications.
- PubMed Central. (2022, May 13). Bio-orthogonal Click Chemistry Methods to Evaluate the Metabolism of Inflammatory Challenged Cartilage after Traumatic Overloading.
- National Institutes of Health. (2024, February 24). Bioorthogonal Reactions in Bioimaging.
- Wikipedia. Bioorthogonal chemistry.
- National Institutes of Health. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation.
- CAS.org. (2022, October 5). Key insights on click chemistry and bioorthogonal chemistry.
- Medicinal Chemistry. (2011, February 15). Catalytic Azide-Alkyne Cycloaddition: Reactivity and Application.
- BroadPharm. 3-Azidopropionic Acid, 18523-47-2.
- ACS Publications. (2021, November 30). Bioorthogonal Chemistry and Its Applications.
- National Institutes of Health. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- BOC Sciences. Staudinger Ligation - Bioconjugation.
- National Institutes of Health. Reaction mechanism and kinetics of the traceless Staudinger ligation.
- MedchemExpress.com. This compound-PFP ester.
- BroadPharm. This compound-PFP ester, 1240801-10-8.
- National Institutes of Health. (2024, July 6). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
- PubMed Central. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging.
- PubMed. Bioconjugation via azide-Staudinger ligation: an overview.
- Sigma-Aldrich. Staudinger Ligation.
- Strain-Promoted Azide-Alkyne Cycloaddition. (2022). Progress in Chemistry, 34(10), 2134-2145.
- BenchChem. Technical Support Center: Off-Target Modifications of Amino Acids by 3-Bromopropionic Acid.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Wipf Group. (2015, January 17). Bioorthogonal Chemistry: Enabling nCAA Protein Labelling.
- AxisPharm. 3-Azidopropionic Acid | CAS: 18523-47-2.
- eScholarship.org. (2018, May 15). Constructing new bioorthogonal reagents and reactions.
- BenchChem. Application Notes and Protocols for Incorporating Azido-Amino Acids into Proteins.
- PubMed. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids.
- PubMed Central. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes.
- ResearchGate. Azide-based bioorthogonal ligation reactions that have been used in combination with ABPP.
- NSF Public Access Repository. (2019, May 6). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives.
- BenchChem. Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions.
Sources
- 1. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 6. 3-Azidopropionic Acid | CAS: 18523-47-2 | AxisPharm [axispharm.com]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staudinger Ligation [sigmaaldrich.com]
- 14. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Target Engagement Validation: A Comparative Analysis of 3-Azidopropanoic Acid Probes
For fellow researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target within the complex cellular environment is a cornerstone of successful therapeutic development. This guide provides an in-depth, objective comparison of target engagement validation methodologies, with a central focus on the utility of 3-Azidopropanoic acid (3-APA) probes. We will dissect the underlying principles, compare performance with established alternatives like the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL), and provide detailed experimental frameworks to empower your research.
The Imperative of Target Engagement Validation
Target engagement is the crucial first step in a drug's mechanism of action, confirming direct physical interaction with its intended protein target.[1] Validating this engagement in a physiologically relevant setting is paramount for several reasons:
-
Mechanism of Action (MoA) Confirmation: It provides direct evidence that a compound's biological effect is a consequence of binding to the desired target.[2]
-
Structure-Activity Relationship (SAR) Guidance: Reliable target engagement data is essential for medicinal chemists to optimize compound potency and selectivity.[2]
-
De-risking Clinical Progression: A significant portion of clinical trial failures can be attributed to a lack of efficacy, which can stem from insufficient target engagement in vivo.[3]
This compound Probes: A Versatile Tool for Target Engagement
This compound (3-APA) has emerged as a valuable building block for creating chemical probes to study target engagement. Its utility lies in its bifunctional nature: a carboxylic acid for conjugation to a ligand of interest and a bioorthogonal azide group for subsequent detection.[4][5] The azide group, being small and relatively non-perturbing, can be "clicked" onto a reporter molecule (e.g., biotin for enrichment or a fluorophore for imaging) via highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[6][7]
This two-step approach offers a significant advantage over pre-labeling a ligand with a bulky reporter group, which could sterically hinder or otherwise alter its binding to the target protein.[8]
Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement methodology is a critical decision in any drug discovery program. Here, we compare 3-APA probes with two other widely used techniques: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL).
| Feature | This compound (3-APA) Probes | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) |
| Principle | Covalent capture of target protein via bioorthogonal click chemistry with a ligand-azide conjugate.[6] | Ligand binding-induced thermal stabilization of the target protein.[9][10] | UV-induced covalent cross-linking of a photoreactive ligand to its target.[11][12] |
| Requirement for Probe | Yes, requires synthesis of a ligand-azide conjugate. | No, uses the unmodified compound.[13] | Yes, requires synthesis of a ligand with a photoreactive group. |
| Detection Method | Western Blot, Mass Spectrometry, Fluorescence Imaging. | Western Blot, Mass Spectrometry (TPP), Immunoassays.[14] | Western Blot, Mass Spectrometry. |
| Cellular Context | Intact cells or cell lysates. | Intact cells, tissues, and even in vivo.[14] | Intact cells or cell lysates. |
| Information Provided | Direct evidence of binding; allows for target identification and occupancy measurement. | Indirect evidence of binding; measures thermal stability shift as a proxy for engagement. | Direct covalent capture of the target; excellent for target identification. |
| Potential for Off-Targets | Can identify off-targets through proteome-wide mass spectrometry. | Can identify off-targets through Thermal Proteome Profiling (TPP).[6][15][16] | Can identify off-targets, but non-specific cross-linking can be a challenge.[11] |
| Throughput | Moderate to high, depending on the downstream detection method. | Can be adapted for high-throughput screening (CETSA HT).[9] | Moderate. |
Causality Behind Experimental Choices: Why Choose 3-APA Probes?
The decision to use 3-APA probes is often driven by the need for a versatile and direct method of target engagement validation. While CETSA is a powerful label-free technique, it relies on the assumption that ligand binding will always confer thermal stability, which is not universally true.[10] Furthermore, the magnitude of the thermal shift does not always directly correlate with binding affinity.
Photoaffinity labeling is excellent for identifying unknown targets due to the covalent capture, but the design and synthesis of PAL probes can be challenging, and the high reactivity of the photo-activated species can lead to non-specific labeling of non-target proteins.[11]
3-APA probes offer a middle ground with distinct advantages:
-
Modularity: The "click" chemistry handle allows for the attachment of various reporter tags, enabling different downstream applications from the same initial probe.[7]
-
Reduced Steric Hindrance: The small size of the azide group is less likely to interfere with ligand binding compared to a pre-attached bulky reporter.[6]
-
Direct Evidence of Interaction: Successful pull-down or visualization of the target protein provides direct, rather than inferred, evidence of a binding event.
However, the synthesis of the azide-modified ligand is a prerequisite, and potential off-target effects of the probe itself must be carefully controlled for.[17]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by incorporating essential controls that ensure the observed target engagement is specific and meaningful.
Workflow for Target Engagement Validation using a 3-APA Probe
Sources
- 1. New Strategies to Discover Small-Molecule Probes and Clinical Candidates [dash.harvard.edu]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Amide Bonds Formed by 3-Azidopropanoic Acid
Executive Summary
In the landscape of bioconjugation and pharmaceutical development, the stability of covalent linkages is paramount. The amide bond, a cornerstone of protein structure, is frequently employed to connect molecular entities, from antibody-drug conjugates (ADCs) to functionalized small molecules. 3-Azidopropanoic acid has emerged as a valuable bifunctional linker, offering a carboxylic acid for stable amide bond formation and an azide handle for bioorthogonal "click" chemistry.[1][2][3] This guide provides an in-depth analysis of the stability of the amide bond derived from this compound, comparing it with other linkages and providing robust experimental protocols for its validation. Our analysis confirms that this amide bond exhibits high stability, making it a reliable component for robust molecular constructs.
The Fundamental Stability of the Amide Bond
The exceptional stability of the amide bond is fundamental to its role in both nature and science. This stability arises primarily from resonance delocalization, where the nitrogen atom's lone pair of electrons is shared with the carbonyl group.[4][5][6] This resonance imparts a significant double-bond character to the C-N bond, creating a planar structure that is resistant to rotation and chemical cleavage.[6] Consequently, amide bonds are approximately 100 times more stable towards hydrolysis than esters and require harsh conditions, such as heating in strong acid or base, for cleavage.[7][8]
This inherent stability is crucial in drug design, where linkages must endure physiological conditions to ensure the therapeutic agent reaches its target intact.[4][9]
Caption: Resonance structures illustrating the delocalization of electrons in an amide bond.
Analyzing the Amide Bond from this compound
The structure of this compound introduces an azide (-N₃) group beta to the carbonyl carbon. A key question for researchers is whether this group influences the stability of the resulting amide bond.
-
Electronic Effects: The azide group is electron-withdrawing. Generally, electron-withdrawing substituents on the amine or carboxylic acid can influence hydrolysis rates. However, with two methylene groups insulating the azide from the amide backbone, its inductive effect is significantly attenuated. Therefore, the electronic impact on the resonance stability of the amide bond is expected to be minimal.
-
Neighboring Group Participation: A hypothetical concern could be intramolecular participation of the azide group in hydrolysis. While neighboring group participation can accelerate hydrolysis in some systems, the formation of a strained four-membered ring intermediate in this case is geometrically and energetically unfavorable.[10]
-
Azide Group Stability: The azide functional group itself is robust and orthogonal to many reaction conditions, including those for amide bond formation (e.g., using EDC/NHS or HATU) and the acidic/basic conditions used for hydrolysis assays.[11][12] It is, however, incompatible with strong reducing agents like phosphines (Staudinger reaction) or thiols under certain conditions.[11]
Comparative Stability: A Data-Driven Perspective
To contextualize the stability of the this compound-derived amide, it is useful to compare it with other common chemical linkages used in drug development. The following table provides an overview of the expected relative stability under hydrolytic stress.
| Linkage Type | Example Structure | Formation Chemistry | Expected Half-Life (pH 7.4, 37°C) | Key Characteristics |
| Amide (from this compound) | R-CO-NH-R' | Amidation (e.g., EDC/NHS) | Very High (Years) [6] | Highly stable, resistant to chemical and enzymatic cleavage. Azide handle allows for orthogonal click chemistry. |
| Ester | R-CO-O-R' | Esterification | Low (Hours to Days) | Susceptible to hydrolysis by esterase enzymes and chemical hydrolysis, often used for prodrugs.[13] |
| 1,2,3-Triazole | (Structure from click) | CuAAC or SPAAC Click Chemistry | Very High (Comparable to Amide) [14] | Considered a bioisostere of the trans-amide bond; extremely stable and resistant to hydrolysis and enzymatic degradation.[15] |
| Hydrazone | R-C=N-NH-R' | Condensation | Variable (Hours to Month, pH-dependent) [14] | Stability is highly pH-dependent; designed to be cleavable in the acidic environment of endosomes or lysosomes.[14] |
Note: The half-life values are illustrative and based on established principles of chemical stability. Actual rates must be determined empirically using the protocols outlined below.
Experimental Protocols for Stability Assessment
Trustworthiness in research demands empirical validation. The following protocols provide a framework for quantitatively assessing the stability of the amide bond formed by this compound.
Protocol 1: Accelerated Chemical Hydrolysis Assay
This forced degradation study evaluates the linkage's stability across a range of pH values.
Causality: This assay simulates different biological environments: the acidic conditions of the stomach (pH ~2), physiological pH (7.4), and a basic condition (pH ~10) to accelerate degradation. HPLC or LC-MS is used for its high precision in quantifying molecular species over time.
Workflow Diagram:
Caption: Step-by-step workflow for the chemical hydrolysis stability assay.
Methodology:
-
Buffer Preparation: Prepare 100 mM buffers: Glycine-HCl (pH 2.0), Phosphate-Buffered Saline (PBS, pH 7.4), and Carbonate-Bicarbonate (pH 10.0).
-
Sample Preparation: Prepare a 10 mM stock solution of the this compound conjugate in DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 100 µM in each of the three pre-warmed (50°C) buffers in triplicate. 50°C is used to accelerate degradation for a practical experimental timeline.
-
Time Points: Collect aliquots (e.g., 50 µL) at specified time points (0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to the aliquot to precipitate proteins and halt hydrolysis. Centrifuge to pellet any precipitate.
-
Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS. Monitor the peak area of the parent compound and any appearing hydrolysis products (i.e., the amine-containing fragment and this compound).
-
Data Interpretation: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of this line (k) can be used to calculate the half-life (t₁/₂ = 0.693/k).
Protocol 2: Plasma or S9 Metabolic Stability Assay
This assay assesses stability against enzymatic degradation found in biological matrices.
Causality: Human plasma contains various esterases and proteases. Liver S9 fractions contain a broader spectrum of metabolic enzymes, providing a comprehensive assessment of metabolic stability.[16] LC-MS is the gold standard for this analysis due to its sensitivity and ability to identify metabolites.
Methodology:
-
Reagent Preparation: Thaw human plasma or fortified liver S9 fractions on ice. Prepare the this compound conjugate stock solution (10 mM in DMSO).
-
Reaction Initiation: Pre-warm the plasma or S9 fraction to 37°C. Initiate the reaction by adding the test compound to a final concentration of 1-10 µM.
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex and centrifuge the samples at high speed for 10 minutes to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Determine the half-life and intrinsic clearance.
Final Assessment and Recommendations
The amide bond formed by the reaction of this compound with an amine is characterized by high chemical and enzymatic stability, consistent with the behavior of standard acyclic amides.[4][7] The presence of the β-azide group does not compromise this stability, making it an excellent choice for applications requiring a robust, permanent linkage. Its dual functionality allows for the secure attachment of a payload via the amide bond while presenting a bioorthogonal azide handle for subsequent modifications via click chemistry.[2][17]
For drug development professionals, this means that linkers incorporating this compound are not expected to be a point of metabolic liability. For researchers in chemical biology, it provides a reliable tool for constructing complex molecular probes and bioconjugates. We strongly recommend validating the stability of any final construct within its specific biological context using the detailed protocols provided herein.
References
- Vertex AI Search. (n.d.). Amides: Structure, Properties, and Reactions | Solubility of Things.
- ECHEMI. (n.d.). What test can be used to differ amide and amine?.
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- ResearchGate. (2016). How to test the stability of amide bond using an enzymatic assay?.
- PubMed Central (PMC). (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- BenchChem. (n.d.). Stability Showdown: A Comparative Guide to Amide Bonds Formed by NHS Ester Reactions.
- Principles of Drug Action 1. (2005). Amides.
- BroadPharm. (n.d.). 3-Azidopropionic Acid, 18523-47-2.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of this compound in Pharmaceutical Intermediates.
- Chemistry Stack Exchange. (2016). What test can be used to differ amide and amine?.
- AxisPharm. (n.d.). 3-Azidopropionic Acid | CAS: 18523-47-2.
- BenchChem. (n.d.). Comparative Stability of Azide Derivatives: A Guide for Researchers.
- PubMed Central (PMC). (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
- ACS Publications. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega.
- BenchChem. (n.d.). Technical Support Center: Stability of the Azide Group in Amine and Carboxyl Reactions.
- ACS Chemical Biology. (n.d.). A Comparative Study of Bioorthogonal Reactions with Azides.
- ResearchGate. (2016). Is azide group is stable in acid amine coupling reaction condition?.
- CymitQuimica. (n.d.). CAS 18523-47-2: this compound.
- CF Plus Chemicals. (n.d.). 3-Azidopropionic acid.
- PubMed Central (PMC). (n.d.). Amide Bond Activation of Biological Molecules.
- YouTube. (2019). mechanism of amide hydrolysis.
- National Institutes of Health (NIH). (n.d.). Breaking Amide C—N Bonds in an Undergraduate Organic Chemistry Laboratory.
- ResearchGate. (n.d.). Acid Hydrolysis of an Ether Bond Assisted by the Neighbouring Amide Group: Effects Induced by Salts and by Structural Changes Part 6.
- MDPI. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation.
- Wikipedia. (n.d.). Amide.
- ResearchGate. (n.d.). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- LibreTexts. (2023). 21.8: Chemistry of Amides.
- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
- eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- PubMed. (2006). Reaction mechanism of the acidic hydrolysis of highly twisted amides: Rate acceleration caused by the twist of the amide bond.
- PubMed. (2005). Water-promoted hydrolysis of a highly twisted amide: rate acceleration caused by the twist of the amide bond.
- National Institutes of Health (NIH). (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- PubMed Central (PMC). (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
Sources
- 1. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Azidopropionic Acid | CAS: 18523-47-2 | AxisPharm [axispharm.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. webhome.auburn.edu [webhome.auburn.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
A Guide for Applied Chemistry: Selecting the Optimal Azido Acid Linker by Chain Length
This guide offers an in-depth comparison of short-chain and long-chain azido acids, providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select the optimal tool for their specific applications. We will explore the causal relationships between molecular structure and functional performance in key areas such as metabolic labeling, bioconjugation, and the construction of advanced drug delivery systems.
Introduction: The Azide as a Bioorthogonal Linchpin
The azide functional group (-N₃) is a cornerstone of modern chemical biology and drug development.[1] It is small, metabolically stable, and bioorthogonal, meaning it does not react with native functional groups within a biological system.[2][3] This unique stability allows its reactivity to be selectively unleashed through "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6]
Azido acids—molecules containing both an azide and a carboxylic acid—serve as versatile linkers to introduce this functionality into peptides, proteins, and other molecules.[7] The choice between a short-chain and a long-chain azido acid is not trivial; it is a critical experimental parameter that profoundly impacts solubility, steric hindrance, reaction kinetics, and ultimately, the success of the application. This guide will dissect these differences to inform your experimental design.
The Critical Divide: Physicochemical Properties Dictated by Chain Length
The length and composition of the carbon chain separating the azide and carboxylic acid functionalities dictate the molecule's physical and chemical behavior. These properties are the primary determinants of an azido acid's suitability for a given task.
-
Solubility and Hydrophobicity: Short-chain azido acids (e.g., azidoacetic acid, azidopropionic acid) are generally more water-soluble. As the alkyl chain lengthens, hydrophobicity increases, which can decrease aqueous solubility and lead to aggregation of the resulting bioconjugate.[8] This is a critical consideration in biological buffers. However, "long-chain" does not always mean "hydrophobic." Many advanced long-chain linkers incorporate polyethylene glycol (PEG) units, which dramatically increases hydrophilicity and biocompatibility.[4][9]
-
Steric Hindrance: A short chain places the reactive azide group in close proximity to the molecule it is attached to. This can create steric hindrance, potentially slowing down the rate of subsequent click reactions, especially if the conjugation site is in a sterically crowded environment.[10][11] Longer chains, particularly flexible PEG linkers, extend the azide away from the biomolecule's surface, improving its accessibility and reaction efficiency.[4]
-
Flexibility and Reach: Long-chain linkers provide greater flexibility and a longer reach. This is indispensable in applications like Proteolysis Targeting Chimeras (PROTACs), where the linker must bridge two large proteins (a target protein and an E3 ligase) to facilitate a stable ternary complex.[9] Similarly, in antibody-drug conjugates (ADCs), an optimal linker length is crucial for the drug payload to act effectively after antigen binding.[12]
Table 1: Comparative Properties of Representative Short- vs. Long-Chain Azido Acids
| Feature | Short-Chain Example: Azidopropionic Acid | Long-Chain Example: Azido-PEG7-Acid | Rationale & Application Relevance |
| Structure | N₃-(CH₂)₂-COOH | N₃-(CH₂CH₂O)₇-CH₂-COOH | The PEG7 chain adds significant length, flexibility, and hydrophilicity. |
| Aqueous Solubility | High | Very High | PEG linkers enhance solubility, preventing aggregation of conjugates in aqueous buffers.[9] |
| Hydrophobicity | Low | Low | Increased hydrophobicity from long alkyl chains can negatively impact solubility and promote non-specific binding.[8][13] |
| Steric Accessibility | Potentially Lower | High | The long PEG chain projects the azide away from the biomolecule's surface, reducing steric clash and improving reaction kinetics.[4] |
| Flexibility & Reach | Low | High | Essential for applications requiring the bridging of two molecular entities, such as in PROTACs or certain ADCs.[9] |
| Primary Use Case | Small molecule modification, surface functionalization where spacing is not critical. | Antibody-drug conjugates (ADCs), PROTACs, nanoparticle functionalization, improving pharmacokinetic properties.[9][12][14] |
Application Focus I: Metabolic Labeling
Metabolic labeling involves introducing a bioorthogonal reporter into a biomolecule (e.g., protein, glycan) by hijacking the cell's own biosynthetic machinery.[15][16] For this to succeed, the azido-modified precursor must be recognized and processed by cellular enzymes.
Short-chain azido acids are dominant in this field. A prime example is L-azidohomoalanine (AHA), a short-chain azido amino acid that serves as an analog of methionine.[17] Its structural similarity to the natural amino acid is paramount; the cell's methionyl-tRNA synthetase recognizes AHA and incorporates it into newly synthesized proteins.[18] A longer or bulkier chain would likely prevent this recognition, abolishing its utility for proteome-wide labeling.[19]
Application Focus II: Drug Delivery Systems and Bioconjugates
In the realm of targeted therapeutics, the linker is not merely a connector but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire construct.[20] Here, long-chain azido acids, particularly those featuring PEG spacers, are the tools of choice. [9][12]
Consider an Antibody-Drug Conjugate (ADC), which uses a monoclonal antibody to deliver a potent cytotoxic drug to a tumor cell.[21] The linker connecting the antibody and the drug must be stable in circulation but allow for efficient drug release at the target site. A long, hydrophilic Azido-PEG linker offers several key advantages:
-
Enhanced Solubility: It prevents the aggregation of the often-hydrophobic drug payload.[9]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the circulation half-life of therapeutics.[9]
-
Optimal Spacing: The linker ensures the drug does not interfere with the antibody's ability to bind its target antigen.[12]
Similarly, for PROTACs, the length and flexibility of the linker are meticulously optimized to allow the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for inducing degradation of the target protein.[9]
Experimental Protocol: Comparative Protein Labeling Efficiency
This protocol provides a framework for directly comparing the labeling efficiency of a short-chain versus a long-chain azido acid on a model protein.
Objective: To quantify the difference in labeling efficiency between a short, hydrophobic linker (3-Azidopropionic acid NHS ester) and a long, hydrophilic linker (Azido-PEG4-NHS ester) when conjugating to a protein, followed by a click reaction with a fluorescent alkyne probe.
Materials:
-
Model Protein: Bovine Serum Albumin (BSA) at 10 mg/mL in PBS, pH 7.4.
-
Short-Chain Linker: 3-Azidopropionic acid NHS ester (10 mM stock in anhydrous DMSO).
-
Long-Chain Linker: Azido-PEG4-NHS ester (10 mM stock in anhydrous DMSO).
-
Fluorescent Probe: DBCO-PEG4-5/6-TAMRA (10 mM stock in DMSO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Analysis: SDS-PAGE gel, fluorescence gel imager, Coomassie stain.
Methodology:
-
Protein Labeling (Azide Installation):
-
Set up three reactions in microcentrifuge tubes:
-
Tube A (Short-Chain): 100 µL of BSA solution (1 mg). Add 2 µL of the 10 mM short-chain linker stock (20-fold molar excess).
-
Tube B (Long-Chain): 100 µL of BSA solution (1 mg). Add 2 µL of the 10 mM long-chain linker stock (20-fold molar excess).
-
Tube C (Control): 100 µL of BSA solution (1 mg). Add 2 µL of DMSO.
-
-
Incubate all tubes for 1 hour at room temperature with gentle mixing.
-
Quench the reaction by adding 10 µL of Quenching Buffer to each tube and incubate for 15 minutes.
-
Remove excess, unreacted linker using a desalting column (e.g., PD-10) equilibrated with PBS. Collect the protein fractions.
-
-
Click Reaction (Fluorescent Tagging):
-
To each of the purified, azide-modified protein solutions (and the control), add the DBCO-fluorophore probe to a final concentration of 100 µM (a 5-10 fold excess over the initial linker concentration is a good starting point).
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Analysis:
-
Take a 10 µg aliquot from each reaction tube.
-
Run the samples on an SDS-PAGE gel.
-
First, visualize the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for TAMRA. A higher fluorescent signal indicates more efficient labeling.
-
After imaging, stain the same gel with Coomassie Blue to visualize the total protein in each lane, ensuring equal loading.
-
Interpretation: Compare the fluorescence intensity of the bands in Lane A (Short-Chain) and Lane B (Long-Chain) relative to the total protein signal from the Coomassie stain. The control lane (C) should show no fluorescence. A stronger fluorescent signal for the long-chain linker would suggest its superior steric accessibility led to more efficient conjugation.
-
Conclusion and Decision-Making Framework
The choice between a short-chain and a long-chain azido acid is dictated entirely by the specific application. There is no universally "better" option, only the "right tool for the job."
-
Choose a SHORT-CHAIN azido acid when:
-
You are performing metabolic labeling and require the molecule to be recognized by cellular biosynthetic pathways (e.g., L-azidohomoalanine).[17]
-
You are modifying a small molecule where additional spacing or solubility is not required.
-
Steric hindrance at the conjugation site is known to be minimal.
-
-
Choose a LONG-CHAIN azido acid (preferably PEGylated) when:
-
You are constructing a complex bioconjugate like an ADC or PROTAC that requires specific spacing and flexibility for optimal function.[9]
-
The molecule to be conjugated is large or the conjugation site is sterically hindered.
-
Improving the aqueous solubility and pharmacokinetic properties of the final conjugate is a primary goal.[12]
-
You are functionalizing nanoparticles or surfaces and need to extend a reactive group away from the surface to reduce steric hindrance and improve accessibility.[14]
-
By understanding the fundamental principles linking chain length to physicochemical properties, researchers can make informed, rational decisions, leading to more robust and successful experimental outcomes.
References
- Chen, Y., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. [Link]
- Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation.
- Zhao, S., et al. (2025). Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. eScholarship.org. [Link]
- Pal, R., & Das, T. M. (2025). Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides.
- ResearchGate. (n.d.). Kinetic study of aza-amino acid incorporation into peptide chains: Influence of the steric effect of the side chain. [Link]
- Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics. [Link]
- McKay, C. S., & Finn, M. G. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- Agard, N. J., et al. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. [Link]
- Re-I, T., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters. [Link]
- Wang, H., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research. [Link]
- Kim, E. G., & Kim, K. M. (2021).
- Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology. [Link]
- Singh, I., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. escholarship.org [escholarship.org]
- 21. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
A Comparative Guide to Spectroscopic Methods for Confirming 3-Azidopropanoic Acid Incorporation
For researchers, synthetic biologists, and drug development professionals, the precise incorporation of non-canonical amino acids and metabolic labels is paramount for elucidating biological processes and engineering novel therapeutics. 3-Azidopropanoic acid serves as a versatile chemical reporter, enabling the bioorthogonal labeling and subsequent analysis of proteins and other biomolecules.[1][2][3] Its successful incorporation is a critical first step, necessitating robust and reliable confirmation methods. This guide provides an in-depth comparison of key spectroscopic techniques to validate the presence of the azide moiety, offering field-proven insights into experimental design and data interpretation.
The Central Role of Bioorthogonal Chemistry
The azide group of this compound is a cornerstone of bioorthogonal chemistry.[4] It remains chemically inert within the complex milieu of the cell until it is selectively reacted with a probe containing a complementary functional group, typically an alkyne.[5][6] This highly specific "click chemistry" reaction, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the attachment of reporter molecules such as fluorophores or biotin for downstream analysis.[7][8][]
The successful incorporation of this compound can be achieved through two primary strategies:
-
Metabolic Labeling: Cells are cultured in media supplemented with an azide-containing precursor, such as azidohomoalanine (AHA), a surrogate for methionine.[6][10] This leads to the incorporation of the azide functionality into newly synthesized proteins.[11]
-
Chemical Labeling: Proteins are directly modified with an azide-functionalized reagent, such as this compound NHS ester, which reacts with primary amines on lysine residues and the N-terminus.[12]
Regardless of the incorporation strategy, independent confirmation of the azide's presence is a critical quality control step before proceeding with downstream applications.
Spectroscopic Confirmation: A Multi-Faceted Approach
No single technique provides a complete picture of successful incorporation. A multi-pronged approach, leveraging the strengths of different spectroscopic methods, offers the most comprehensive validation. This guide will compare and contrast the utility of Mass Spectrometry, Vibrational Spectroscopy (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
dot
Caption: Overview of primary spectroscopic methods for confirming this compound incorporation.
I. Mass Spectrometry: The Gold Standard for Proteomic Analysis
Mass spectrometry (MS) is the most powerful and widely used technique for confirming the incorporation of modifications into proteins.[13][14] It provides direct evidence of the covalent modification by measuring the mass-to-charge ratio (m/z) of intact proteins or, more commonly, peptides derived from proteolytic digestion.[15][16]
Causality in Experimental Choice:
-
Top-Down vs. Bottom-Up Proteomics: Top-down proteomics analyzes intact proteins, providing information on the overall degree of labeling.[16] However, for complex samples, bottom-up proteomics is more common. In this approach, proteins are digested into smaller peptides, which are then analyzed by MS.[15] This allows for the identification of specific sites of modification.[16]
-
Collision-Induced Dissociation (CID): This fragmentation technique is used in tandem mass spectrometry (MS/MS) to sequence peptides and pinpoint the exact location of the this compound modification.[17]
Key Advantages:
-
High Sensitivity and Specificity: MS can detect very low levels of modification.[18]
-
Site-Specific Information: Tandem MS (MS/MS) can identify the specific amino acid residue that has been modified.[16]
-
Quantitative Analysis: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with MS to quantify the extent of incorporation.[6]
Limitations:
-
Indirect Detection of the Azide: MS detects the mass shift associated with the modification, not the azide group itself.
-
Sample Complexity: For whole-proteome analysis, extensive fractionation is often required to reduce sample complexity.[10]
Experimental Protocol: Bottom-Up Proteomic Analysis of a this compound Labeled Protein
-
Protein Digestion:
-
Excise the protein band of interest from a stained SDS-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
-
Reduce the protein with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.
-
Alkylate with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Digest the protein overnight at 37°C with sequencing-grade trypsin.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel piece using a series of ACN and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid and desalt using a C18 ZipTip.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase liquid chromatography (LC) column coupled to an electrospray ionization (ESI) mass spectrometer.
-
Separate the peptides using a gradient of increasing ACN concentration.
-
Acquire MS and MS/MS spectra in a data-dependent manner.
-
-
Data Analysis:
-
Search the acquired spectra against a protein database using a search algorithm (e.g., Mascot, Sequest).
-
Specify the mass of the this compound modification (+115.038 Da) as a variable modification on lysine and the protein N-terminus.[19][20]
-
Validate the identification of modified peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
-
dot
Caption: Simplified workflow for bottom-up proteomic analysis.
II. Vibrational Spectroscopy: Direct Detection of the Azide Functional Group
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, directly probe the vibrational modes of chemical bonds.[21] The azide group has a strong and characteristic vibrational signature, making these techniques highly valuable for its direct detection.[22]
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample. The azide asymmetric stretch gives rise to a strong, sharp absorption band in a region of the spectrum that is relatively free from interference from other biological molecules.[21][23]
Key Advantages:
-
Direct Detection: Provides direct evidence of the azide functional group.
-
Non-Destructive: The sample can be recovered after analysis.
-
Versatility: Can be used to analyze samples in various states (solid, liquid, or film).[23]
Limitations:
-
Lower Sensitivity: Less sensitive than mass spectrometry, typically requiring higher concentrations of the labeled protein.
-
Interference from Water: The strong IR absorbance of water can interfere with the detection of the azide signal in aqueous solutions.
Experimental Protocol: FTIR Analysis of a Labeled Protein Film
-
Sample Preparation:
-
Concentrate the purified, labeled protein solution to at least 1 mg/mL.
-
Deposit a small volume (e.g., 10 µL) of the protein solution onto an IR-transparent window (e.g., CaF₂).
-
Dry the sample under a stream of nitrogen or in a vacuum desiccator to form a thin film.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty IR window.
-
Acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Analysis:
B. Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. The azide symmetric stretch is Raman active and appears in a spectral region with minimal background from biological samples.[21]
Key Advantages:
-
Minimal Water Interference: Raman spectroscopy is less affected by water, making it suitable for the analysis of aqueous samples.
-
High Specificity: The "silent region" of the Raman spectrum (1800-2800 cm⁻¹) is largely free of signals from endogenous biomolecules, providing a clear window for detecting bioorthogonal reporters like azides and alkynes.[25][26][27]
-
Live-Cell Imaging: When combined with microscopy, Raman spectroscopy can be used to visualize the incorporation of azide-labeled molecules in living cells.[28]
Limitations:
-
Inherently Weak Signal: Raman scattering is a weak phenomenon, which can limit sensitivity.
-
Fluorescence Interference: Sample fluorescence can overwhelm the Raman signal.
Experimental Protocol: Raman Spectroscopy of a Labeled Protein Solution
-
Sample Preparation:
-
Prepare a concentrated solution (e.g., >5 mg/mL) of the labeled protein in a suitable buffer.
-
Filter the solution to remove any particulate matter.
-
-
Data Acquisition:
-
Place the sample in a quartz cuvette.
-
Acquire the Raman spectrum using a laser excitation wavelength that minimizes sample fluorescence (e.g., 785 nm).
-
Acquire a spectrum of the buffer alone for background subtraction.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the sample spectrum.
-
Look for a peak in the region of 1210-1360 cm⁻¹ corresponding to the azide symmetric stretch.[21]
-
| Technique | Principle | Detection | Sensitivity | Sample State | Key Advantage | Key Limitation |
| Mass Spectrometry | Mass-to-charge ratio | Indirect (mass shift) | High | Liquid/Solid | Site-specific information | Indirect detection |
| FTIR Spectroscopy | IR absorption | Direct (asymmetric stretch) | Moderate | Solid/Film | Direct detection | Water interference |
| Raman Spectroscopy | Inelastic light scattering | Direct (symmetric stretch) | Moderate | Liquid/Solid | Minimal water interference | Weak signal |
Table 1: Comparison of Spectroscopic Methods for Azide Confirmation.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.[29][30] While not typically used for routine confirmation of azide incorporation due to sensitivity and complexity, it can provide definitive structural evidence.
Causality in Experimental Choice:
-
¹H and ¹³C NMR: The electron-withdrawing nature of the azide group causes a downfield shift in the NMR signals of adjacent protons and carbons.[21] This can be used to confirm the presence of the azide in the context of the this compound moiety.
-
¹⁵N NMR: This is the most direct NMR method for detecting the azide group, as the three nitrogen atoms of the azide will have distinct chemical shifts.[21] However, the low natural abundance and sensitivity of the ¹⁵N nucleus make this a challenging experiment.[31]
Key Advantages:
-
Detailed Structural Information: Provides information about the chemical environment of the azide group.
-
Non-Destructive: The sample can be fully recovered.
Limitations:
-
Low Sensitivity: Requires relatively large amounts of highly pure sample.
-
Complexity of Protein Spectra: The large number of signals in a protein NMR spectrum can make it difficult to resolve the signals of interest.
Experimental Protocol: ¹H NMR of this compound
This protocol is for the analysis of the small molecule precursor, not the labeled protein.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O) containing a known amount of an internal standard (e.g., TMS).[32]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Integrate the signals and assign them to the protons of this compound. The protons adjacent to the azide and carbonyl groups will be shifted downfield.
-
Conclusion: A Self-Validating Workflow
Confirming the successful incorporation of this compound is a critical checkpoint in any bioorthogonal labeling experiment. By employing a combination of spectroscopic techniques, researchers can build a comprehensive and self-validating dataset. Mass spectrometry provides the ultimate confirmation of covalent modification at the protein level, including site-specific information. Vibrational spectroscopy offers direct and unambiguous evidence of the azide functional group. While less commonly used for this specific application, NMR can provide valuable structural context. By understanding the strengths and limitations of each technique, researchers can design robust experimental workflows that ensure the integrity of their downstream analyses.
References
- Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome.
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
- Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]
- Best, M. D. (2009). Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules. Biochemistry, 48(28), 6571–6584. [Link]
- Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells.
- Hong, S., Chen, T., Zhu, Y., Li, A., Huang, Y., & Chen, X. (2017). Live-cell bioorthogonal chemical imaging: stimulated raman scattering microscopy of vibrational probes. Angewandte Chemie International Edition, 56(40), 12108-12121. [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
- Laughlin, S. T., & Bertozzi, C. R. (2009). In vivo imaging of newly synthesized proteins.
- Parker, C. G., & Pratt, M. R. (2020).
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
- Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686–4687. [Link]
- Vocadlo, D. J., & Bertozzi, C. R. (2004). A strategy for functional proteomic analysis of glycosidase activity from cell lysates. Angewandte Chemie International Edition, 43(40), 5338-5342. [Link]
Sources
- 1. 3-Azidopropionic Acid | CAS: 18523-47-2 | AxisPharm [axispharm.com]
- 2. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 3. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging [authors.library.caltech.edu]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards [lgcstandards.com]
- 20. CID 139212330 | C27H45N27O18 | CID 139212330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A bioorthogonal Raman reporter strategy for SERS detection of glycans on live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Biomolecular NMR Spectroscopy – Brown Lab [sites.arizona.edu]
- 30. ias.ac.in [ias.ac.in]
- 31. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Functional Validation of Labeled Proteins
Introduction: The Imperative of Post-Labeling Validation
In molecular biology and drug development, attaching a label—be it a fluorophore, a radioisotope, or an affinity tag—to a protein is a foundational step for visualizing, tracking, and quantifying its behavior. These labels are the lanterns that illuminate complex biological processes, from protein-protein interactions to cellular localization.[1][2] However, the very act of attaching an external molecule carries an inherent risk: the potential to alter the protein's native structure and, consequently, its function.[3][4][5] A fluorescently labeled antibody that no longer binds its target with the same affinity, or a tagged enzyme with compromised catalytic activity, yields data that is not just misleading but potentially detrimental to research and development pipelines.
Therefore, rigorous functional validation is not an optional quality control step but a mandatory prerequisite for generating trustworthy and reproducible data. This guide provides a framework for designing and executing a matrix of functional assays to comprehensively validate the activity of your labeled protein. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that each validation step provides a layer of confidence in your final results.
The Validation Workflow: A Multi-Faceted Approach
A single assay is rarely sufficient to declare a labeled protein "functional." A robust validation strategy involves a multi-pronged approach that interrogates different aspects of the protein's biological role. The choice of assays depends on the protein's known or putative function.
Caption: A logical workflow for the functional validation of labeled proteins.
Biochemical Assays: Quantifying Molecular Interactions and Activity
Biochemical assays provide the most direct measure of a protein's intrinsic function in a controlled, cell-free environment. These assays are critical for assessing whether the label has interfered with active sites, binding interfaces, or allosteric regulation.
Enzyme Activity Assays
For proteins with enzymatic activity, the gold standard is to compare the Michaelis-Menten kinetics of the labeled versus the unlabeled protein. A significant change in the Michaelis constant (Km) or the maximum reaction velocity (Vmax) is a red flag indicating functional perturbation.
Causality: A label attached near the active site can cause steric hindrance, preventing substrate binding and increasing Km. Alternatively, a label might induce a conformational change that alters catalytic efficiency, affecting Vmax. Comparing the catalytic efficiency (kcat/Km) provides the most sensitive measure of functional impact.
Self-Validating Protocol: Comparative Enzyme Kinetics
-
Reagent Preparation: Prepare serial dilutions of the specific substrate in the optimal reaction buffer.
-
Reaction Initiation: In parallel 96-well plates, add a fixed concentration of unlabeled enzyme and labeled enzyme to separate wells.
-
Substrate Addition: Add the substrate dilutions to the wells to initiate the reaction.
-
Kinetic Reading: Measure product formation over time using a plate reader (e.g., absorbance or fluorescence).
-
Data Analysis: Plot the initial reaction velocity against substrate concentration for both labeled and unlabeled enzymes.
-
Parameter Calculation: Use non-linear regression (Michaelis-Menten model) to calculate Km and Vmax for each enzyme.
-
Validation Check: Compare the Km and Vmax values. A variance of >20-30% often warrants further investigation or relabeling.
| Parameter | Unlabeled Enzyme | Labeled Enzyme | % Change | Interpretation |
| Km (µM) | 10.2 | 11.5 | +12.7% | Acceptable; minimal impact on substrate binding. |
| Vmax (U/mg) | 500 | 475 | -5.0% | Acceptable; minimal impact on catalytic turnover. |
| kcat/Km | 49.0 | 41.3 | -15.7% | Acceptable; overall catalytic efficiency is maintained. |
Table 1: Example comparative kinetic data for a labeled enzyme.
Binding Affinity and Kinetics Assays
For proteins whose function is defined by binding to other molecules (e.g., antibodies, receptors), it is crucial to verify that the label does not interfere with the binding interface. Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST) are invaluable for this purpose.[6][7][8][9][10]
Comparison of Key Binding Assay Technologies
| Technology | Principle | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface as molecules bind.[8][9] | Real-time kinetics (ka, kd), high sensitivity, label-free analyte.[10] | Requires immobilization of one partner, potential for mass transport limitations.[11][12] |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[13][14] | Real-time kinetics, high throughput, less sensitive to buffer mismatches than SPR.[13] | Generally less sensitive than SPR, better for screening than precise kinetic analysis.[13] |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[15] | Low sample consumption, works in complex solutions (e.g., lysate), immobilization-free.[15][16] | One partner must be fluorescent, primarily measures affinity (KD), not full kinetics.[6][17] |
Self-Validating Protocol: SPR Analysis of a Labeled Antibody
This protocol ensures the measured binding is specific and that the surface is behaving as expected.
-
Surface Preparation: Covalently immobilize the unlabeled antigen onto a sensor chip surface.[11] A second flow cell should be prepared as a reference (e.g., with an irrelevant protein or deactivated) to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of both the unlabeled and labeled antibody in running buffer. The concentration range should span at least 10-fold below and above the expected dissociation constant (KD).[11]
-
Binding Measurement: Inject the antibody dilutions sequentially over the antigen and reference surfaces, from lowest to highest concentration. Each injection cycle should include an association phase followed by a dissociation phase where only buffer flows over the surface.[14][18]
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next injection.[9]
-
Data Analysis: After subtracting the reference channel signal, globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Validation Check: Compare the KD values of the labeled and unlabeled antibody. A significant deviation (>3-5 fold) suggests the label has impacted the binding interaction.
Cell-Based Assays: Validation in a Biological Context
While biochemical assays are essential, they cannot replicate the complexity of the cellular environment.[19] Cell-based assays are the next critical step, providing evidence that the labeled protein functions correctly within a living system.[19][20]
Receptor Activation and Downstream Signaling
For labeled ligands (e.g., growth factors, cytokines), a key validation is to demonstrate their ability to bind to their cell surface receptor and trigger the expected downstream signaling cascade. Western blotting for key phosphorylated signaling proteins is a standard and robust method.[21][22]
Caption: A simplified MAPK/ERK signaling pathway, a common readout for receptor activation.
Self-Validating Protocol: Western Blot for p-ERK Activation
-
Cell Culture: Plate cells known to express the target receptor (e.g., A431 cells for EGFR) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, starve the cells in serum-free media for 12-24 hours prior to the experiment.[22]
-
Stimulation: Treat cells with a dose-response of both unlabeled and labeled ligand for a predetermined time (e.g., 5-15 minutes). Include a vehicle-only control.
-
Lysis: Immediately after treatment, place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Quantification & Normalization: Determine the protein concentration of each lysate using a BCA assay and normalize all samples to the same concentration.[21]
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[21]
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-p-ERK).[23]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detect using an ECL reagent.[22]
-
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Validation Check: Compare the dose-response curves for the induction of phosphorylation between the labeled and unlabeled protein. The EC50 values should be comparable.
Reporter Gene Assays
Reporter gene assays provide a quantitative readout of transcriptional activation downstream of a signaling pathway. These assays are often more high-throughput than Western blotting.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. Activation of the pathway by the labeled protein leads to the production of the reporter, which can be easily measured.
In Vivo Assays: The Ultimate Functional Test
For many applications, particularly in drug development and diagnostics, the ultimate validation comes from in vivo experiments.[24] These assays assess whether the labeled protein behaves as expected within the complex environment of a living organism.[24]
Examples of In Vivo Validation:
-
Biodistribution Studies: A radiolabeled or fluorescently-labeled therapeutic antibody is administered to an animal model. Imaging techniques (PET, SPECT, or optical imaging) are used to track its accumulation in target tissues (e.g., tumors) versus off-target organs over time. The biodistribution profile should be consistent with the unlabeled counterpart.
-
Proximity Labeling: A protein of interest is fused to an enzyme (e.g., BioID) that biotinylates nearby proteins in vivo. This method can confirm that the labeled protein localizes to the correct cellular compartment and interacts with its expected binding partners within a living cell.[25][26]
-
Pharmacodynamic (PD) Assays: In a disease model, treatment with the labeled protein should elicit the same biological response as the unlabeled protein. For example, a labeled anti-cancer antibody should inhibit tumor growth to the same extent as the unlabeled version.
Conclusion: A Commitment to Scientific Integrity
References
- Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery.
- MicroScale Thermophoresis. NanoTemper Technologies. [Link]
- Microscale thermophoresis. Wikipedia. [Link]
- Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. JoVE. [Link]
- MST Assay Service for Drug Discovery. Reaction Biology. [Link]
- LANTHANIDE-BASED IMAGING OF PROTEIN-PROTEIN INTERACTIONS IN LIVE CELLS. PubMed Central. [Link]
- Lanthanide-Based Imaging of Protein–Protein Interactions in Live Cells.
- Principle and Protocol of Surface Plasmon Resonance (SPR).
- FRET and TR-FRET Assays. ICE Bioscience. [Link]
- Lanthanide‐based FRET assay for protein quantitation and aggregation....
- Lanthanide-based imaging of protein-protein interactions in live cells. Semantic Scholar. [Link]
- Surface Plasmon Resonance Protocol & Troubleshooting.
- Protein-Protein Binding Kinetics by Biolayer Interferometry.
- Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. JoVE. [Link]
- Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol. [Link]
- Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. PubMed Central. [Link]
- Surface plasmon resonance. Unknown Source. [Link]
- Cell Based Activity Assays for Functional Testing. Icosagen. [Link]
- Recent progress in enzymatic protein labelling techniques and their applic
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Fluorescent labeling and modification of proteins. PubMed Central. [Link]
- In vivo assays for protein function services. CD Biosynsis. [Link]
- Reliable Binding Kinetics and Affinity Determin
- Schematics of cell-based assay for identifying proteinprotein....
- Protein-Protein Binding Kinetics by Biolayer Interferometry. Researcher.Life. [Link]
- In Vivo Proximity Labeling for the Detection of Protein–Protein and Protein–RNA Interactions. PubMed Central. [Link]
- How to Detect Protein Expression in Cells During Experiments. Mtoz Biolabs. [Link]
- Protocol for in vivo analysis of pre- and post-synaptic protein function in mice. PubMed Central. [Link]
- Effect of Fluorescently Labeling Protein Probes on Kinetics of Protein-Ligand Reactions.
- Recent progress in enzymatic protein labelling techniques and their applications. Royal Society of Chemistry. [Link]
- Functional Assays | Assay Development. ARVYS Proteins. [Link]
- How does fluorescent labeling affect the binding kinetics of proteins with intact cells?.
- In Vivo Proximity Labeling for the Detection of Protein–Protein and Protein–RNA Interactions.
- Protein Assays. BMG LABTECH. [Link]
- Surface plasmon resonance (SPR) based binding studies of refolded single chain antibody fragments. PubMed Central. [Link]
- Engineered fluorescence tags for in vivo protein labelling. Royal Society of Chemistry. [Link]
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. SpringerLink. [Link]
- 14427 PDFs | Review articles in PROTEIN FUNCTION.
- SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]
- Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance.
- Characterization and validation of antibodies. Open Access Journals. [Link]
Sources
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 6. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 14. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 16. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 17. nanotempertech.com [nanotempertech.com]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. selectscience.net [selectscience.net]
- 20. Cell Based Activity Assays for Functional Testing - Icosagen [icosagen.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. biosynsis.com [biosynsis.com]
- 25. In Vivo Proximity Labeling for the Detection of Protein–Protein and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Azidopropanoic Acid
The responsible management of reactive chemical waste is a cornerstone of laboratory safety. 3-Azidopropanoic acid (C₃H₅N₃O₂), a valuable bifunctional linker in drug development and click chemistry, belongs to the class of organic azides—compounds that demand rigorous handling and disposal protocols due to their inherent energetic properties.[1][2][3] This guide provides a detailed, procedural framework for the safe neutralization and disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and the environment.
Our approach moves beyond a simple checklist, delving into the chemical principles that underpin these safety measures. By understanding the "why" behind each step, researchers can make informed decisions, anticipate potential hazards, and foster a culture of intrinsic safety.
Hazard Assessment: Understanding the Energetic Nature of this compound
The primary hazards associated with this compound stem from its azide functional group (-N₃). Organic azides are energetic materials, meaning they can decompose rapidly and exothermically, releasing nitrogen gas.[4] This decomposition can be initiated by heat, friction, shock, or light.
A critical metric for assessing the stability of an organic azide is the Carbon-to-Nitrogen ratio (C/N).[5] Compounds with a high nitrogen content relative to carbon are often less stable.
-
Molecular Formula: C₃H₅N₃O₂
-
Number of Carbon Atoms: 3
-
Number of Nitrogen Atoms: 3
-
C/N Ratio: 1
A C/N ratio of 1 is exceptionally low and signals a significant potential for explosive decomposition. Standard safety guidelines often recommend a C/N ratio of 3 or higher for an azide to be considered reasonably stable.[5] Therefore, this compound must be treated as a potentially explosive compound.
The following table summarizes the key hazards and chemical incompatibilities that must be considered at all stages of handling and disposal.
| Hazard Category | Description | Incompatible Materials & Conditions | Citation |
| Explosive Instability | Can decompose violently when subjected to heat, shock, friction, or light. The low C/N ratio of 1 indicates a high energetic potential. | Heat, friction (e.g., grinding, ground-glass joints), shock, strong light. | [4][5][6] |
| Acute Toxicity | Harmful if swallowed or inhaled. Causes skin and eye irritation. The azide ion is a potent toxin with effects similar to cyanide. | N/A | [6][7][8][9] |
| Reactive Hazard | Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas. | Strong acids, mild acids. | [5][6][10] |
| Reactive Hazard | Forms highly shock-sensitive and explosive heavy metal azides. | Copper, lead, silver, mercury, brass (e.g., plumbing, spatulas, equipment). | [5][6][10][11] |
| Reactive Hazard | Reacts with halogenated solvents to form extremely unstable polyazidomethanes. | Dichloromethane (DCM), chloroform, carbon tetrachloride. | [4][10][12] |
The Core Directive: Never Dispose of Active Azides
The single most important principle of azide waste management is that active azide-containing waste must never be disposed of directly . This includes pouring it down the drain, where it can form explosive metal azides in copper or lead pipes, or mixing it with other laboratory waste streams.[6][11][13]
All waste containing this compound, whether in solid form, in solution, or as part of a reaction mixture, must first be chemically neutralized (quenched) to convert the energetic azide group into a stable, non-hazardous form.[5]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the safe disposal of this compound. The process is divided into two key stages: the initial risk assessment and preparation, followed by the chemical quenching protocol.
Caption: Workflow for the safe quenching and disposal of this compound waste.
Phase 1: Risk Assessment and Preparation
Before beginning any chemical neutralization, a thorough preparation is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Hand Protection: Wear heavy-duty chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Blast Shield: The use of a portable blast shield in the fume hood is strongly recommended.[12]
Engineering Controls:
-
All steps must be performed in a certified chemical fume hood with the sash at the lowest practical height.[7][12]
-
Ensure an emergency eyewash and safety shower are immediately accessible.
Required Materials:
| Reagent / Equipment | Purpose |
| Waste containing this compound | The material to be neutralized. |
| Sodium Nitrite (NaNO₂) | Quenching agent precursor. |
| Sulfuric Acid (H₂SO₄) | Reacts with NaNO₂ to form nitrous acid. |
| Deionized Water | For preparing solutions. |
| Sodium Hydroxide (NaOH) | For final pH neutralization. |
| Starch-Iodide Paper | To verify reaction completion. |
| Three-Neck Round Bottom Flask | Reaction vessel. |
| Stir Plate & Stir Bar | To ensure proper mixing. |
| Dropping/Addition Funnel | For controlled addition of acid. |
| Ice Bath | To control reaction temperature. |
Phase 2: The Quenching Protocol (Nitrous Acid Method)
This protocol is based on the well-established method of destroying azides using nitrous acid (HNO₂), which is generated in situ.[10][14][15] The reaction converts the azide into harmless nitrogen gas and nitric oxide.
2 NaN₃ + 2 HNO₂ → 3 N₂(g) + 2 NO(g) + 2 NaOH
Step-by-Step Procedure:
-
Estimate and Dilute:
-
Estimate the mass of this compound in your waste stream.
-
Place the waste in the three-neck flask equipped with a stir bar.
-
If the concentration of the azide is greater than 5% w/v, dilute it with cold water until it is below this threshold.[11][15] This is critical to control the rate of reaction and heat generation.
-
-
Cool the Mixture:
-
Place the flask in an ice bath and begin stirring to cool the solution to 0-5 °C.
-
-
Add Sodium Nitrite:
-
Prepare a 20% (w/v) aqueous solution of sodium nitrite.
-
For every 1 gram of this compound estimated in the waste, you will need approximately 1.3 grams of sodium nitrite. A common practice is to use a 40-50% excess.[14]
-
Slowly add the sodium nitrite solution to the stirring, cooled azide waste.
-
Causality: This step is performed before adding acid. Adding acid first would generate highly toxic and explosive hydrazoic acid (HN₃).[10][14]
-
-
Slowly Add Acid:
-
Prepare a 20% (v/v) aqueous solution of sulfuric acid.
-
Transfer the sulfuric acid solution to the dropping funnel.
-
Add the sulfuric acid dropwise to the cold, stirring mixture. Maintain a slow addition rate to keep the temperature below 10 °C.
-
You will observe gas evolution (N₂ and NO). If the foaming becomes too vigorous, stop the addition until it subsides.
-
Phase 3: Verification of Destruction
It is crucial to verify that all the azide has been destroyed before proceeding.
-
Test for Completion:
-
Once gas evolution has ceased, continue stirring for at least 30 minutes.
-
Test the solution for the presence of excess nitrous acid. Dip a strip of starch-iodide paper into the solution.
-
A positive test (the paper turns dark blue/black) indicates that excess nitrite is present, and therefore all the azide has been consumed.[10][15]
-
If the test is negative, add a small amount of additional sodium nitrite solution, followed by a small amount of acid, and re-test after 30 minutes.
-
-
Neutralize the Solution:
-
Once the azide destruction is confirmed, slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) to the reaction mixture until the pH is between 6 and 9.
-
Phase 4: Final Disposal
-
Dispose of Waste:
-
The resulting neutralized, quenched solution can now be transferred to a properly labeled aqueous hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.[13]
-
Never mix this waste with other organic solvent waste streams.
-
-
Decontaminate Glassware:
Emergency Procedures: Spill Management
In the event of a spill of this compound or its solutions within a fume hood:
-
Alert Personnel: Immediately alert others in the laboratory and evacuate the immediate area.
-
Containment: If it is safe to do so, contain the spill to a small area using absorbent pads or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Decontamination: Gently cover the spill with a decontaminating solution, such as the sodium nitrite/acetic acid solution described for glassware decontamination.[14] Avoid splashing.
-
Collection: After allowing it to sit for at least one hour, collect all contaminated materials using non-sparking tools (e.g., plastic scoops) and place them in a clearly labeled hazardous waste container.
-
Contact EHS: Notify your institution's EHS office for guidance and to report the spill.[11]
Conclusion
The safe handling and disposal of this compound are non-negotiable responsibilities for all researchers. Its low carbon-to-nitrogen ratio places it in a high-hazard category, demanding a proactive and educated approach to waste management. By understanding the chemical principles of its reactivity and adhering strictly to the quenching and disposal protocols outlined in this guide, scientists can effectively mitigate the risks of toxicity and explosion, ensuring a safe laboratory environment for themselves and their colleagues.
References
- Benchchem. A Guide to the Safe Disposal of Azido Compounds for Laboratory Professionals. Benchchem.
- ChemicalBook. This compound - Safety Data Sheet. ChemicalBook.
- CymitQuimica. CAS 18523-47-2: this compound. CymitQuimica.
- Benchchem. Technical Support Center: Safe Handling of Organic Azides. Benchchem.
- Wikipedia. Organic azide. Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
- Luo, Q. Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). (2018).
- ChemicalBook. This compound | 18523-47-2. ChemicalBook.
- BroadPharm. 3-Azidopropionic Acid, 18523-47-2. BroadPharm.
- University of Victoria. Azides - Safe Work Procedure. (2022).
- Chemistry LibreTexts. Sodium Azide. (2021).
- University College Dublin. School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018).
- Benchchem. Technical Support Center: Acyl Azides - Safe Handling and Quenching. Benchchem.
- Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. (1990). As cited in Organic Syntheses.
- National Center for Biotechnology Information. Azidopropionic acid. PubChem.
- University of Pittsburgh. Safe Handling of Azides. (2013).
- GHS-SDS. This compound Safety Data Sheet.
- Reddit. How to quench azide. r/Chempros. (2021).
Sources
- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]
- 4. ucd.ie [ucd.ie]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18523-47-2 Name: this compound [xixisys.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. uvic.ca [uvic.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Azidopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The use of 3-Azidopropanoic acid and other organic azides is integral to advancements in chemical synthesis and drug development, particularly in bioconjugation and click chemistry.[1] However, the inherent reactivity of the azide functional group necessitates a robust understanding and implementation of stringent safety protocols to mitigate the risks of exposure and energetic decomposition.[2] This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[3][4] Beyond its immediate toxicity, the primary concern with any organic azide is its potential for rapid, exothermic decomposition, which can lead to an explosion.[2] The stability of an organic azide is influenced by its molecular structure, specifically the ratio of carbon to nitrogen atoms.[2] While this compound is a relatively small molecule, it is crucial to handle it with the precautions appropriate for a potentially energetic compound.
Key Hazards:
-
Acute Toxicity: Harmful upon ingestion, inhalation, or skin contact.[3][5]
-
Skin and Eye Irritation: Causes significant irritation upon contact.[5][6]
-
Explosive Potential: Like other organic azides, it can be sensitive to heat, shock, and friction.[2] The presence of the azide group makes it an energetic compound.[7]
-
Formation of Hydrazoic Acid: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[8][9]
-
Formation of Explosive Metal Azides: Can react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides.[8][9] This is a critical consideration for storage, handling, and disposal, as contact with metal spatulas or plumbing can pose a severe risk.[2]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for working with this compound. The rationale behind each selection is to provide a multi-layered barrier against the identified hazards.
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye and Face | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a full-face shield.[5] | Goggles provide a primary seal against splashes and vapors. The face shield offers a secondary, broader barrier of protection for the entire face from splashes or unexpected energetic release. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.[10] | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5][11] |
| Body | Flame-resistant lab coat.[5] | A flame-resistant lab coat protects against splashes of the chemical and provides a degree of protection in the event of a fire. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary in poorly ventilated areas or when there is a risk of aerosol generation.[12] | Inhalation is a primary route of exposure.[5] All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation risk. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound, from preparation to the quenching of the reaction. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Experimental Workflow for Handling this compound
Sources
- 1. This compound | 18523-47-2 [chemicalbook.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18523-47-2 Name: this compound [xixisys.com]
- 4. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 18523-47-2 | TCI AMERICA [tcichemicals.com]
- 7. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. drexel.edu [drexel.edu]
- 12. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
